Technical Documentation Center

4'-Methyl-2-thiomorpholinomethyl benzophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4'-Methyl-2-thiomorpholinomethyl benzophenone
  • CAS: 898781-44-7

Core Science & Biosynthesis

Foundational

synthesis of 4'-Methyl-2-thiomorpholinomethyl benzophenone

An In-Depth Technical Guide to the Synthesis of 4'-Methyl-2-thiomorpholinomethyl benzophenone Introduction In the landscape of medicinal chemistry, the benzophenone scaffold is a privileged structure, found in numerous c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4'-Methyl-2-thiomorpholinomethyl benzophenone

Introduction

In the landscape of medicinal chemistry, the benzophenone scaffold is a privileged structure, found in numerous compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the thiomorpholine moiety is a significant structural motif in active pharmaceutical ingredients, often introduced to enhance lipophilicity and provide a site for metabolic oxidation.[1] The strategic combination of these two pharmacophores in a single molecule, such as 4'-Methyl-2-thiomorpholinomethyl benzophenone, presents a compelling synthetic target for the development of novel therapeutic agents.

This technical guide provides a comprehensive, theoretical framework and a detailed, practical protocol for the . As a compound not widely reported in the existing literature, this guide is structured to empower researchers in drug discovery and development with a scientifically rigorous and plausible synthetic strategy. The proposed synthesis is grounded in well-established reaction mechanisms, primarily the Friedel-Crafts acylation and the Mannich reaction, and is supported by analogous procedures from peer-reviewed literature.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 4'-Methyl-2-thiomorpholinomethyl benzophenone, suggests a synthetic route beginning with readily available starting materials. The key disconnection is the carbon-nitrogen bond of the thiomorpholine group, pointing to a Mannich reaction as the final synthetic step. This necessitates a benzophenone precursor with an active methylene group, specifically 2-acetyl-4'-methylbenzophenone. This intermediate can be conceptually derived from a Friedel-Crafts acylation of toluene with 2-acetylbenzoyl chloride.

Retrosynthesis target 4'-Methyl-2-thiomorpholinomethyl benzophenone intermediate1 2-Acetyl-4'-methylbenzophenone target->intermediate1 Mannich Reaction intermediate2 Thiomorpholine target->intermediate2 intermediate3 Formaldehyde target->intermediate3 start1 Toluene intermediate1->start1 Friedel-Crafts Acylation start2 2-Acetylbenzoyl chloride intermediate1->start2

Caption: Retrosynthetic analysis of 4'-Methyl-2-thiomorpholinomethyl benzophenone.

Proposed Synthetic Pathway

The forward synthesis is designed as a two-step process, commencing with the synthesis of the key intermediate, 2-acetyl-4'-methylbenzophenone, followed by the introduction of the thiomorpholinomethyl group via a Mannich reaction.

Step 1: Synthesis of 2-Acetyl-4'-methylbenzophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[2][3] In this proposed step, toluene will be acylated with 2-acetylbenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to yield 2-acetyl-4'-methylbenzophenone. The methyl group on toluene is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is expected to be the major isomer.[4][5]

Friedel_Crafts cluster_reactants Reactants cluster_reagents Reagents toluene Toluene product 2-Acetyl-4'-methylbenzophenone toluene->product acyl_chloride 2-Acetylbenzoyl chloride acyl_chloride->product catalyst AlCl₃ (anhydrous) catalyst->product solvent Dichloromethane solvent->product

Caption: Proposed Friedel-Crafts acylation for the synthesis of the key intermediate.

Experimental Protocol for Step 1

Materials and Equipment:

Reagent/EquipmentMolar Mass ( g/mol )Density (g/mL)Quantity
2-Acetylbenzoyl chloride182.61-1.0 eq
Toluene92.140.8671.2 eq
Anhydrous AlCl₃133.34-1.1 eq
Dichloromethane (DCM)84.931.326Anhydrous, as solvent
Round-bottom flask--Appropriate size
Magnetic stirrer---
Addition funnel---
Reflux condenser---
Ice bath---

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve 2-acetylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the addition funnel.

  • Add the 2-acetylbenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, add a solution of toluene (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes.

  • Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2-acetyl-4'-methylbenzophenone.

Step 2: Synthesis of 4'-Methyl-2-thiomorpholinomethyl benzophenone via Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the acetyl group of our intermediate), formaldehyde, and a secondary amine (thiomorpholine).[6][7] This reaction will introduce the thiomorpholinomethyl group at the α-position of the acetyl group.

Mannich_Reaction cluster_reactants Reactants cluster_reagents Reagents intermediate 2-Acetyl-4'-methylbenzophenone product 4'-Methyl-2-thiomorpholinomethyl benzophenone intermediate->product formaldehyde Formaldehyde formaldehyde->product thiomorpholine Thiomorpholine thiomorpholine->product solvent Ethanol solvent->product acid HCl (catalytic) acid->product

Sources

Exploratory

Technical Guide: Mechanism of Action of Benzophenone Derivatives in Oncology

[1] Executive Summary This technical guide provides a comprehensive analysis of the antineoplastic mechanisms of benzophenone derivatives.[1] Unlike single-target therapeutics, benzophenone scaffolds exhibit pleiotropic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the antineoplastic mechanisms of benzophenone derivatives.[1] Unlike single-target therapeutics, benzophenone scaffolds exhibit pleiotropic pharmacology depending on their structural functionalization. This guide categorizes these mechanisms into three distinct pillars: Microtubule Destabilization (synthetic phenstatin analogs), Epigenetic/Signaling Modulation (polyisoprenylated natural products like Garcinol), and Redox/Metal Chelation (thiosemicarbazone derivatives).

Section 1: Structural Classification & Pharmacophores

The biological activity of benzophenones is dictated by specific pharmacophores on the diaryl ketone backbone.

ClassRepresentative CompoundKey Structural FeaturePrimary Target
Synthetic Microtubule Inhibitors Phenstatin, Compound 10a3,4,5-trimethoxy substitution (A-ring); 3'-hydroxy-4'-methoxy (B-ring)Tubulin (Colchicine Binding Site)
Polyisoprenylated Benzophenones Garcinol, GuttiferoneBicyclo[3.3.1]nonane-2,4,9-trione core; prenyl/geranyl side chainsHATs (p300/CBP), STAT3
Thiosemicarbazones Benzophenone-TSCThiosemicarbazone moiety (=N-NH-CS-NH2)Metal Ions (Fe/Cu), ROS, Topoisomerase

Section 2: Core Mechanism I — Microtubule Destabilization

Target:


-Tubulin (Colchicine Binding Site)
Representative Agents:  Phenstatin, Compound 10a

Synthetic benzophenone derivatives function as cis-locked combretastatin A-4 (CA-4) analogs. The benzophenone carbonyl group replaces the ethylene bridge of CA-4, maintaining the necessary spatial orientation of the two phenyl rings to fit into the hydrophobic pocket of the colchicine binding site on


-tubulin.
Mechanistic Pathway[1][2][3][4][5][6]
  • Binding: The trimethoxyphenyl ring acts as an anchor, binding deeply into the colchicine site.

  • Inhibition: Steric hindrance prevents the incorporation of the tubulin dimer into the growing microtubule (+) end.

  • Catastrophe: This suppression of microtubule dynamics leads to spindle collapse during mitosis.

  • Arrest: Cells accumulate in the G2/M phase, triggering the Spindle Assembly Checkpoint (SAC) and subsequent apoptosis via Bcl-2 phosphorylation.

Visualization: Microtubule Inhibition Pathway

Tubulin_Inhibition cluster_0 Extracellular/Cytosolic Entry cluster_1 Microtubule Dynamics cluster_2 Cellular Consequence Compound Benzophenone Derivative (Phenstatin Analog) Colchicine_Site Colchicine Binding Site (beta-tubulin) Compound->Colchicine_Site High Affinity Binding Tubulin_Dimer Free Tubulin Dimers (alpha/beta) Polymerization Microtubule Polymerization Colchicine_Site->Polymerization Inhibition Spindle Mitotic Spindle Formation Polymerization->Spindle Required for G2M G2/M Cell Cycle Arrest Spindle->G2M Failure triggers SAC Apoptosis Apoptosis (Caspase 3/7 Activation) G2M->Apoptosis Prolonged Arrest

Figure 1: Mechanism of tubulin destabilization by benzophenone derivatives targeting the colchicine binding site.

Section 3: Core Mechanism II — Epigenetic & Signaling Modulation

Target: Histone Acetyltransferases (HATs) & STAT3 Representative Agents: Garcinol, Guttiferone

Polyisoprenylated benzophenones (PPBs) like Garcinol possess a distinct mechanism centered on transcriptional regulation.

A. Histone Acetyltransferase (HAT) Inhibition

Garcinol is a potent inhibitor of p300 and PCAF (p300/CBP-associated factor). By binding to the HAT domain, it prevents the acetylation of histones (H3, H4) and non-histone proteins (p53).

  • Outcome: Chromatin condensation (heterochromatin formation) leads to the silencing of pro-survival genes (e.g., c-Myc, Cyclin D1). Conversely, preventing p53 acetylation can modulate its stability and apoptotic function.

B. STAT3 Signaling Suppression

Constitutive activation of STAT3 is a hallmark of chemoresistance. Garcinol inhibits JAK2 phosphorylation, preventing the downstream phosphorylation of STAT3 at Tyr705.

  • Outcome: Blockade of STAT3 dimerization and nuclear translocation reduces the transcription of Bcl-xL, Survivin, and VEGF.

Visualization: Epigenetic and STAT3 Modulation

Signaling_Network cluster_epigenetic Epigenetic Modulation cluster_stat3 STAT3 Signaling Garcinol Garcinol (Polyisoprenylated Benzophenone) p300 p300/CBP (HAT) Garcinol->p300 Inhibits JAK2 JAK2 Kinase Garcinol->JAK2 Inhibits Histone_Ac Histone Acetylation (Open Chromatin) p300->Histone_Ac Gene_Silencing Silencing of Oncogenes (c-Myc, Cyclin D1) Histone_Ac->Gene_Silencing Reduced Ac leads to Apoptosis Apoptosis & Anti-Angiogenesis Gene_Silencing->Apoptosis Promotes STAT3_P p-STAT3 (Tyr705) JAK2->STAT3_P Phosphorylation Nuclear_Trans Nuclear Translocation STAT3_P->Nuclear_Trans Target_Genes Transcription of Bcl-xL, VEGF, Survivin Nuclear_Trans->Target_Genes Target_Genes->Apoptosis Inhibition Promotes

Figure 2: Dual-targeting of HATs and STAT3 signaling by Garcinol.

Section 4: Experimental Validation Framework

To validate these mechanisms in a laboratory setting, the following self-validating protocols are recommended.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly by synthetic benzophenones.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Keep tubulin on ice. Prepare 100X stock solutions of the benzophenone derivative in DMSO.

  • Reaction: Mix tubulin (3 mg/mL) with GTP and the test compound in a 96-well UV-transparent plate at 4°C.

  • Initiation: Transfer plate to a pre-warmed spectrophotometer (37°C).

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation:

    • Positive Control:[2] Colchicine (5 µM) or Combretastatin A-4 (suppresses curve).

    • Negative Control: Paclitaxel (enhances polymerization rate/amplitude).

    • Data Output: Plot OD340 vs. Time. Inhibition is calculated by comparing the steady-state mass (plateau) of the sample vs. DMSO control.

Protocol 2: HAT Activity Fluorometric Assay

Objective: Confirm epigenetic target engagement (p300 inhibition).[3]

  • System: Use a commercial HAT activity kit utilizing Acetyl-CoA and H3/H4 peptide substrates.

  • Reaction: Incubate nuclear extracts (or purified p300 recombinant protein) with Garcinol (1–20 µM).

  • Detection: The assay couples the release of free CoA (upon acetylation) to a sulfhydryl-sensitive fluorophore.

  • Readout: Fluorescence intensity (Ex/Em = 535/587 nm).

  • Causality Check: Dose-dependent reduction in fluorescence confirms direct enzyme inhibition.

Protocol 3: ROS Detection via Flow Cytometry

Objective: Assess oxidative stress induced by thiosemicarbazone derivatives.

  • Staining: Treat cancer cells (e.g., A549) with IC50 concentration of benzophenone-TSC for 12 hours.

  • Probe: Add DCFDA (2',7'-dichlorofluorescin diacetate) at 10 µM for 30 min at 37°C. DCFDA is non-fluorescent until oxidized by intracellular ROS to DCF.

  • Analysis: Wash cells with PBS and analyze via flow cytometry (FITC channel).

  • Control: Pre-treat a subset of cells with NAC (N-acetylcysteine, 5 mM) as a ROS scavenger.

    • Validation: If NAC rescues cell viability and reduces DCF signal, the mechanism is ROS-dependent.

Section 5: Quantitative Data Summary

The following table summarizes the potency of key benzophenone derivatives against specific cancer cell lines, derived from recent literature.

CompoundCell LineIC50 (µM)Mechanism NoteSource
Phenstatin MCF-7 (Breast)0.005Tubulin Inhibition (Colchicine site)[1]
Compound 10a A549 (Lung)0.029G2/M Arrest, Mitochondrial collapse[4]
Garcinol HCT116 (Colon)10 - 20HAT Inhibition, ER Stress (CHOP)[2]
Garcinol MDA-MB-23115.2STAT3 Inhibition, Anti-invasion[5]
BP-Thiosemicarbazone HepG2 (Liver)0.48ROS generation, Metal chelation[6]

References

  • Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current Medicinal Chemistry. Link

  • Growth inhibition of colon cancer cells by polyisoprenylated benzophenones is associated with induction of the endoplasmic reticulum response. Molecular Cancer Therapeutics. Link

  • Garcinol as an Epigenetic Modulator: Mechanisms of Anti-Cancer Activity and Therapeutic Potential. International Journal of Molecular Sciences. Link

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances. Link

  • Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling. Carcinogenesis.[4] Link

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Link

Sources

Foundational

Technical Guide: Photochemical Properties and Applications of Substituted Benzophenones

Executive Summary This technical guide provides an in-depth analysis of the photophysics and photochemistry of substituted benzophenones, tailored for researchers in medicinal chemistry and physical organic chemistry. Be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the photophysics and photochemistry of substituted benzophenones, tailored for researchers in medicinal chemistry and physical organic chemistry. Benzophenone (BP) serves as the quintessential triplet sensitizer and hydrogen-abstracting agent. However, its reactivity is heavily modulated by substituents that alter the energy gap between the


 and 

triplet states. This guide elucidates these state inversions, details the kinetic implications for hydrogen abstraction, and provides rigorous protocols for the application of p-benzoylphenylalanine (Bpa) in photoaffinity labeling (PAL) for drug target identification.

Part 1: Fundamental Photophysics

The photochemical utility of benzophenone stems from its near-unity quantum yield of intersystem crossing (


) and the high reactivity of its resulting triplet state.
The Excitation Pathway

Upon absorption of UVA radiation (typically 330–360 nm), the benzophenone chromophore undergoes an


 transition. The 

state is short-lived (

ps) due to rapid intersystem crossing (ISC) to the triplet manifold.

Critical Mechanism (El-Sayed Rules): Direct ISC between states of identical orbital configuration (e.g.,


) is slow due to poor spin-orbit coupling. Benzophenone circumvents this via a higher-lying 

state. The transition

is allowed and extremely fast (

), followed by rapid internal conversion to the lowest triplet state

.
The Reactive Triplet: vs.

The chemical fate of the excited molecule depends entirely on the electronic configuration of the lowest triplet state (


):
  • 
    :  The carbonyl oxygen possesses a singly occupied non-bonding orbital, behaving like an electrophilic alkoxyl radical. This state is highly reactive  toward hydrogen abstraction (
    
    
    
    ).
  • 
    :  The excitation is delocalized over the aromatic ring system. This state is significantly less reactive  toward H-abstraction (
    
    
    
    drops by orders of magnitude) and decays primarily via phosphorescence or non-radiative thermal dissipation.
Visualization of Photophysical Decay

The following Jablonski diagram illustrates the competing pathways. Note the critical role of the


 state in facilitating fast ISC.

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) (n,π*) S0->S1 hν (Abs) T2 Triplet (T2) (π,π*) S1->T2 Fast ISC (El-Sayed Allowed) T1 Lowest Triplet (T1) (n,π*) T2->T1 Internal Conversion T1->S0 Phosphorescence /Decay Product Ketyl Radical (Reaction Product) T1->Product H-Abstraction

Figure 1: Jablonski diagram showing the excitation and relaxation pathways of benzophenone. The high reactivity stems from the efficient population of the T1(n,π*) state.

Part 2: Substituent Effects and Reactivity Data

Substituents on the phenyl rings perturb the energy levels of the


 and 

states. Electron-donating groups (EDGs) or extended conjugation can lower the energy of the

state below that of the

state, effectively "switching off" the hydrogen abstraction capability. This is known as State Inversion .
Comparative Photochemical Data
CompoundSubstituentSolvent EnvironmentLowest Triplet Config

(kcal/mol)
Reactivity (

via H-abstraction)
Primary Application
Benzophenone (BP) -HNon-polar / Polar

~69.0High (

)
Photoinitiator, Probe
4-Methoxy-BP -OCH

(EDG)
Non-polar (Benzene)

~68.5HighMechanistic Study
4-Methoxy-BP -OCH

(EDG)
Polar (Water/MeCN)

(Inverted)
~65-67Low (

)
Reactivity is solvent dependent
4-Phenyl-BP -Ph (Conjugation)Any

~61.0Very LowUV Stabilizer / Filter
4-Amino-BP -NH

(Strong EDG)
PolarCT (Charge Transfer)< 60NegligibleProbe / Dye
p-Benzoyl-Phe (Bpa) -Alanine linkerAqueous (Protein)

~69.0HighPhotoaffinity Labeling

Key Insight for Researchers: When designing photoaffinity probes, avoid strong electron-donating groups (amines, hydroxyls) directly conjugated to the benzophenone ring unless they are meta-substituted. Para-substitution with EDGs often leads to a Charge Transfer (CT) state in aqueous media, which relaxes via thermal dissipation rather than covalent bond formation [1, 2].

Part 3: Application in Drug Discovery (Photoaffinity Labeling)[1][2]

The most critical application of substituted benzophenones in drug development is Photoaffinity Labeling (PAL) for target identification. The gold standard is the incorporation of the non-natural amino acid p-benzoyl-L-phenylalanine (Bpa) into peptides or small molecule ligands.

Mechanism of Action
  • Equilibrium Binding: The Bpa-containing ligand binds reversibly to the target protein.

  • Activation: Irradiation at 350–365 nm generates the

    
     diradical.
    
  • Insertion: The oxygen radical abstracts a hydrogen atom from a nearby C-H bond (within 3.1 Å) on the protein backbone or side chain.

  • Recombination: The resulting carbon-centered radicals recombine to form a stable C-C covalent bond.

Advantage over Diazirines/Azides: Unlike diazirines (which yield highly reactive carbenes that are scavenged by water) or azides (which require lower, more damaging wavelengths), benzophenones are chemically stable and reversible . If the excited triplet state does not find a C-H bond to abstract, it relaxes back to the ground state (


) and can be re-excited until a reaction occurs [3].[1]
PAL Experimental Workflow

PAL_Workflow Ligand Ligand-Bpa Probe Complex Non-Covalent Complex (Equilibrium) Ligand->Complex Protein Target Protein/Lysate Protein->Complex Irradiation UV Irradiation (365 nm, 4°C) Complex->Irradiation Incubate 30 min Irradiation->Complex Relaxation (No Reaction) Covalent Covalent Adduct Irradiation->Covalent H-Abstraction & Recombination Analysis Analysis (Western Blot / LC-MS) Covalent->Analysis Denature & Digest

Figure 2: Workflow for Photoaffinity Labeling. The dashed line represents the unique ability of benzophenone to relax and be re-excited if no C-H bond is immediately available.

Part 4: Experimental Protocols

Protocol: Photo-Crosslinking with p-Benzoylphenylalanine (Bpa)[4]

Objective: Covalently capture a protein-ligand interaction for identification via Mass Spectrometry.

Materials:

  • Recombinant protein or cell lysate.

  • Bpa-functionalized probe (typically 1–10 µM).

  • UV Light Source: 365 nm LED or Hg-lamp (e.g., Rayonet reactor). Do not use 254 nm (damages DNA/Protein).

  • 96-well plate (clear bottom) or microcentrifuge tubes (open cap).

Step-by-Step Methodology:

  • Equilibration:

    • Incubate the protein sample with the Bpa-probe in binding buffer (PBS, pH 7.4) for 30–60 minutes at 4°C (on ice).

    • Control A: Protein + Probe (No UV) – detects non-specific binding.

    • Control B: Protein + Probe + Excess Competitor (Native Ligand) + UV – validates specificity.

  • Irradiation:

    • Place samples on ice to prevent thermal degradation.

    • Position the UV source 2–5 cm from the sample.

    • Irradiate at 365 nm for 10–30 minutes .

    • Note: Benzophenone reaction kinetics are slower than diazirines; insufficient time yields poor crosslinking efficiency.

  • Quenching & Processing:

    • No chemical quencher is strictly necessary as the triplet state relaxes instantly when light is removed.

    • Add SDS-PAGE loading buffer immediately to denature the protein.

    • Boil samples at 95°C for 5 minutes.

  • Analysis:

    • Run SDS-PAGE.[2][3]

    • Western Blot: Look for a mass shift corresponding to Protein + Probe.

    • Proteomics: Perform tryptic digest and LC-MS/MS. Look for the mass shift of the probe on specific peptide fragments.

Part 5: Stability and Safety Considerations

While Bpa is a tool for reactivity, other benzophenone derivatives (e.g., Oxybenzone, 4-Phenylbenzophenone) are used in sunscreens specifically because they do not react.

  • Mechanism of Photostability: In these derivatives, the lowest triplet state is often of

    
     character or involves an intramolecular hydrogen bond (e.g., 2-hydroxybenzophenone). Upon excitation, the energy is dissipated rapidly via Enol-Keto tautomerization  (ESIPT - Excited State Intramolecular Proton Transfer) rather than intermolecular hydrogen abstraction.
    
  • Safety Note: Researchers handling Bpa probes should work under amber light or low-intensity room light to prevent premature activation.

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • Geoffroy, M., et al. (2008). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy. The Journal of Physical Chemistry A, 112(2), 224–231. Link

  • Kauer, J. C., et al. (1986). p-Benzoyl-L-phenylalanine, a new photoreactive amino acid.[2] Photolabeling of calmodulin with a synthetic calmodulin-binding peptide.[4] Journal of Biological Chemistry, 261(23), 10695-10700. Link

  • Monti, S., et al. (1990). Photophysics and photochemistry of 4-methoxybenzophenone in water/acetonitrile mixed solvents. Journal of the Chemical Society, Faraday Transactions, 86, 2179-2184. Link

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[5] Future Medicinal Chemistry, 7(2), 159–183. Link

Sources

Exploratory

Solubility Profiling of 4'-Methyl-2-thiomorpholinomethyl Benzophenone: Technical Analysis &amp; Protocols

Topic: Solubility Profiling of 4'-Methyl-2-thiomorpholinomethyl Benzophenone in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling of 4'-Methyl-2-thiomorpholinomethyl Benzophenone in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Physicochemical Context & Structural Analysis[2][3][4]

To accurately predict and determine the solubility of 4'-Methyl-2-thiomorpholinomethyl benzophenone (CAS: 898781-44-7), one must first deconstruct its molecular architecture.[1] This compound is a Mannich base derivative featuring a lipophilic benzophenone core functionalized with a basic thiomorpholine heterocycle.[1]

Structural Components & Solubility Implications

The molecule comprises three distinct domains that dictate its solvation thermodynamics:

  • The Benzophenone Core (Lipophilic Scaffold):

    • Nature: Highly aromatic and hydrophobic.[1]

    • Effect: Drives solubility in non-polar and chlorinated solvents (e.g., Toluene, Chloroform, DCM). It significantly limits aqueous solubility in the absence of ionization.[1]

    • Interaction: Engages in

      
       stacking, requiring solvents with high polarizability to disrupt crystal lattice energy.[1]
      
  • The Thiomorpholine Moiety (Polarizable/Basic Head):

    • Nature: A heterocyclic tertiary amine containing sulfur.[1]

    • Effect: The nitrogen atom (

      
       for similar Mannich bases) provides a site for protonation.[1] The sulfur atom increases lipophilicity compared to its morpholine analog due to lower electronegativity and higher polarizability.[1]
      
    • Interaction: Acts as a hydrogen bond acceptor.[1] In acidic media (pH <

      
      ), it protonates, drastically increasing water solubility.[1]
      
  • The Methyl Substituent (4'-Position):

    • Nature: Weakly electron-donating alkyl group.[1]

    • Effect: Marginally increases lipophilicity (

      
       contribution 
      
      
      
      ) and disrupts crystal packing symmetry compared to the unsubstituted parent, potentially lowering the melting point and enhancing solubility in organic media.

Solvent Compatibility Matrix

Based on Hansen Solubility Parameters (HSP) and structure-property relationships (SPR) of benzophenone Mannich bases, the following solubility profile is projected.

Critical Note: The data below refers to the Free Base form.[1] The Hydrochloride salt will exhibit inverted solubility (High in Water/MeOH, Low in Toluene).

Table 1: Predicted Solubility Profile (Free Base Form)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Chloroform (

), Dichloromethane (DCM)
Very High (>100 mg/mL)Excellent match for the aromatic core; dipole interactions stabilize the amine.[1]
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong dipole-dipole interactions; disrupts lattice energy effectively.[1] Ideal for stock solutions.[1]
Aromatic Hydrocarbons Toluene, BenzeneGood (10–50 mg/mL)

interactions with the benzophenone core; "Like dissolves like" principle.[1]
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolModerate (1–10 mg/mL)Soluble due to H-bonding with the amine/ketone, but limited by the hydrophobic bulk. Heating often required.[1]
Ethers & Esters THF, Ethyl AcetateModerate to Good Good general compatibility; useful for extraction/purification.[1]
Aliphatic Hydrocarbons Hexane, HeptaneLow (<1 mg/mL)The polar thiomorpholine and ketone groups resist solvation in purely non-polar chains.
Aqueous Media Water (pH 7)Insoluble (<0.1 mg/mL)Hydrophobic effect dominates.[1]
Acidic Aqueous Media 0.1 N HClHigh (Soluble as Salt)Protonation of thiomorpholine nitrogen forms a cationic species (

).[1]

Experimental Determination Protocols

Do not rely solely on predictive models.[1] The following protocols provide a self-validating system for determining exact solubility values, essential for formulation and biological assay development.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

The Gold Standard for thermodynamic solubility.[1]

Materials:

  • Target Compound: 4'-Methyl-2-thiomorpholinomethyl benzophenone (Solid).[1]

  • Solvents: HPLC Grade (MeOH, DMSO, PBS pH 7.4).

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV or UV-Vis Spectrophotometer.[1]

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24–48 hours. Visual Check: Ensure solid remains visible; if not, add more solid.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

Protocol B: pH-Dependent Solubility Profiling

Critical for defining the "pHmax" (pH of maximum solubility) and intrinsic solubility (


).[1]

Logic: The solubility (


) of a weak base is defined by the Henderson-Hasselbalch equation:


[1]

Steps:

  • Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.[1]

  • Follow the Shake-Flask method (Protocol A) for each buffer.[1]

  • Validation: Measure the final pH of the supernatant. The dissolved basic compound can shift the buffer pH; the final pH is the true data point.[1]

Visualization of Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for solubility determination.

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on the intended application (Synthesis vs. Analysis).

SolventSelection Start Select Application Synthesis Chemical Synthesis/Reaction Start->Synthesis Analysis HPLC/LC-MS Analysis Start->Analysis BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay NonPolar Toluene / DCM (High Sol, Inert) Synthesis->NonPolar Lipophilic Reactants PolarProtic Methanol / Acetonitrile (Compatible with C18) Analysis->PolarProtic Mobile Phase Compatibility Biocompatible DMSO (<0.1% final) (Universal Stock) BioAssay->Biocompatible Avoid Toxicity

Diagram 2: Experimental Solubility Workflow

Caption: Step-by-step protocol for determining thermodynamic solubility with quality control checkpoints.

SolubilityProtocol Prep Sample Preparation (Excess Solid + Solvent) Agitate Equilibration (25°C, 24-48h) Prep->Agitate Check Visual Check: Is Solid Present? Agitate->Check AddMore Add More Solid Check->AddMore No Filter Phase Separation (Centrifuge/Filter) Check->Filter Yes AddMore->Agitate Analyze Quantification (HPLC-UV) Filter->Analyze

Strategic Recommendations for Researchers

  • Stock Solution Preparation:

    • Recommended Solvent: DMSO (Dimethyl sulfoxide).[1]

    • Concentration: Prepare stocks at 10–20 mM . DMSO prevents precipitation upon freezing and is miscible with aqueous assay buffers (up to a limit).[1]

    • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the Mannich base (retro-Mannich reaction is possible under stress).[1]

  • LC-MS Analysis:

    • Use Acetonitrile/Water + 0.1% Formic Acid .[1]

    • The formic acid is crucial.[1] It ensures the thiomorpholine nitrogen is protonated (

      
      ), improving peak shape and ionization efficiency in ESI+ mode.[1]
      
  • Formulation for In Vivo Studies:

    • Do not use pure DMSO.[1]

    • Vehicle Strategy: 5% DMSO + 5% Tween 80 + 90% Saline (acidified to pH 4–5 if necessary).[1] The slight acidity helps maintain the compound in its soluble salt form.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8652, 4-Methylbenzophenone. Retrieved from [Link]

  • Ou, B., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link][1]

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

potential biological activity of thiomorpholine containing compounds

Bioisosteric Utility, Synthetic Pathways, and Therapeutic Potential[1][2][3] Part 1: Executive Summary & Structural Logic The Sulfur Advantage In the landscape of heterocyclic drug design, the thiomorpholine scaffold rep...

Author: BenchChem Technical Support Team. Date: February 2026

Bioisosteric Utility, Synthetic Pathways, and Therapeutic Potential[1][2][3]

Part 1: Executive Summary & Structural Logic

The Sulfur Advantage In the landscape of heterocyclic drug design, the thiomorpholine scaffold represents a critical bioisostere of the widely utilized morpholine and piperazine rings. While morpholine (1-oxa-4-azacyclohexane) is ubiquitous in approved drugs (e.g., gefitinib, linezolid), the substitution of the oxygen atom with sulfur to form thiomorpholine (1-thia-4-azacyclohexane) introduces distinct physicochemical alterations that drug developers can exploit to fine-tune pharmacokinetics.

Key Physicochemical Shifts:

  • Lipophilicity (LogP): Sulfur is significantly less electronegative and more lipophilic than oxygen. Replacing a morpholine with a thiomorpholine typically increases the LogP of the molecule, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Basicity (pKa): The thiomorpholine nitrogen is generally less basic than that of morpholine due to the differing electronic effects of the sulfide versus the ether linkage, altering protonation states at physiological pH.

  • Metabolic Handles: Unlike the metabolically inert ether oxygen in morpholine, the sulfur in thiomorpholine is a "soft" metabolic handle. It can be sequentially oxidized by cytochrome P450 enzymes to sulfoxides (S=O) and sulfones (O=S=O) . This allows for the design of prodrugs or active metabolites with tunable polarity.

Part 2: Therapeutic Applications & Mechanisms

Metabolic Disorders: DPP-4 Inhibition

Thiomorpholine derivatives have emerged as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4) , a key target for Type 2 Diabetes Mellitus (T2DM).

  • Mechanism: DPP-4 rapidly degrades incretin hormones (GLP-1 and GIP).[1][2] Inhibiting this enzyme extends the half-life of incretins, stimulating insulin secretion and suppressing glucagon.

  • Thiomorpholine Specificity: Research by Bei Han et al.[3] demonstrates that thiomorpholine-bearing peptidomimetics can occupy the S1 and S2 pockets of the DPP-4 active site. The sulfur atom often engages in specific hydrophobic interactions that the oxygen analog cannot, potentially improving selectivity over related peptidases (DPP-8/9).

Cardiovascular: Hypolipidemic & Antioxidant Activity

A unique application of thiomorpholine scaffolds is in the inhibition of squalene synthase , a downstream enzyme in the cholesterol biosynthesis pathway.[3][4][5]

  • Dual-Action Mechanism: Tooulia et al. synthesized N-substituted thiomorpholines that act as dual agents:

    • Squalene Synthase Inhibition: Reducing plasma triglycerides and LDL-cholesterol (up to 76-80% reduction in hyperlipidemic rat models).[5]

    • Antioxidant Protection: The sulfide moiety acts as an intrinsic antioxidant, scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation (IC50 ~7.5 µM). This protects LDL from oxidation, a critical step in atherogenesis.

Oncology: Kinase & mTOR Modulation

While morpholines are standard in PI3K/mTOR inhibitors, thiomorpholine analogs are being explored to overcome resistance or improve metabolic stability. The larger atomic radius of sulfur can induce subtle conformational changes in the "chair" form of the ring, potentially altering binding kinetics in the ATP-binding pockets of kinases.

Part 3: Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core SAR logic when optimizing thiomorpholine scaffolds.

SAR_Logic Core Thiomorpholine Scaffold N_Sub N-Substitution (Position 4) (Specificity Determinant) Core->N_Sub S_Ox S-Oxidation (Position 1) (Metabolic/Polarity Switch) Core->S_Ox C_Sub C-Substitution (Positions 2,3,5,6) (Conformational Lock) Core->C_Sub Lipid Hydrophobic Interactions (e.g., DPP-4 S1 Pocket) N_Sub->Lipid Biphenyl/Aryl groups Metab Sulfoxide/Sulfone (Increased Polarity/Solubility) S_Ox->Metab CYP450 Oxidation Chiral Stereoselectivity (Kinase Binding) C_Sub->Chiral Methyl/Ethyl groups

Figure 1: Strategic modification points on the thiomorpholine ring and their pharmacological consequences.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Substituted Thiomorpholine Derivatives

Context: General procedure for attaching aryl/acyl groups to the thiomorpholine nitrogen, essential for creating DPP-4 inhibitors or hypolipidemic agents.

Reagents:

  • Thiomorpholine (1.0 eq)

  • Aryl/Alkyl Halide or Acyl Chloride (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (10 mmol) in anhydrous acetonitrile (20 mL).

  • Base Addition: Add anhydrous

    
      (15 mmol) to the solution. Stir at room temperature for 15 minutes to ensure suspension.
    
  • Electrophile Addition: Dropwise add the specific aryl halide or acyl chloride (11 mmol) dissolved in acetonitrile (5 mL) over 10 minutes.

    • Critical Control: If the reaction is exothermic (acyl chlorides), cool the flask to 0°C during addition.

  • Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      /KCl).
      
    • Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry over

    
    . Purify the crude product via silica gel column chromatography.
    
Protocol B: In Vitro Lipid Peroxidation Inhibition Assay

Context: Validating the antioxidant capacity of the sulfide moiety (based on Tooulia et al.).

  • Substrate Preparation: Isolate rat liver microsomes via differential centrifugation. Resuspend in Tris-HCl buffer (pH 7.4).

  • Induction: Incubate microsomes (2 mg protein/mL) with the test thiomorpholine compound (1–100 µM) at 37°C.

  • Initiation: Add Ferrous Sulfate (

    
    , 10 µM)  and Ascorbic Acid (0.1 mM)  to initiate non-enzymatic lipid peroxidation.
    
  • Reaction: Incubate for 45 minutes at 37°C.

  • Termination & Visualization: Add thiobarbituric acid (TBA) reagent. Heat at 95°C for 15 minutes.

  • Quantification: Measure the absorbance of the pink adduct (TBA-MDA complex) at 535 nm .

  • Calculation: % Inhibition =

    
    .
    

Part 5: Mechanistic Visualization (DPP-4 Inhibition)

The following graph illustrates the proposed mechanism of action for thiomorpholine-based DPP-4 inhibitors, highlighting the preservation of incretin hormones.

DPP4_Mechanism cluster_inhibition Competitive Inhibition Incretins Incretins (GLP-1, GIP) (Active) Degradation Inactive Metabolites Incretins->Degradation Blocked by Inhibitor Signaling Insulin Secretion (Beta Cells) Glucagon Suppression (Alpha Cells) Incretins->Signaling Extended Half-life DPP4_Enzyme DPP-4 Enzyme (Active Site) DPP4_Enzyme->Degradation Normal Action Thio_Inhibitor Thiomorpholine Inhibitor Thio_Inhibitor->DPP4_Enzyme High Affinity Binding (S1/S2 Pocket) Glucose Reduced Blood Glucose Signaling->Glucose

Figure 2: Mechanism of action for thiomorpholine-based DPP-4 inhibitors preventing GLP-1 degradation.

Part 6: Future Outlook

The thiomorpholine scaffold is underutilized compared to morpholine. Future development lies in:

  • "Late-Stage Thiation": Developing synthetic methods to directly swap oxygen for sulfur in complex late-stage drug candidates to rapidly generate thiomorpholine analogs for SAR exploration.

  • S-Oxide Prodrugs: Exploiting the metabolic oxidation of thiomorpholine to sulfoxide to create prodrugs that are activated in the liver, potentially reducing systemic toxicity.

References
  • Asirvatham, S., Thakor, E., & Jain, H. (2021).[6] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-269.

  • Tooulia, K. K., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie.

  • Han, B., et al. (2012). Design, synthesis and biological evaluation of thiomorpholine-based dipeptidyl peptidase-IV (DPP-4) inhibitors. (Cited within Asirvatham et al. review).[6]

  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017).[7][8] A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents. Organic Letters, 19, 4696-4699.[7][8]

  • Wymann, M., et al. (2023).[5] Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.

Sources

Exploratory

in silico modeling of 4'-Methyl-2-thiomorpholinomethyl benzophenone

An In-Depth Technical Guide to the In Silico Modeling of 4'-Methyl-2-thiomorpholinomethyl benzophenone Abstract The convergence of computational chemistry and drug discovery has created a powerful paradigm for the rapid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 4'-Methyl-2-thiomorpholinomethyl benzophenone

Abstract

The convergence of computational chemistry and drug discovery has created a powerful paradigm for the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive, technically-grounded workflow for the , a molecule combining the privileged benzophenone and thiomorpholine scaffolds. Benzophenone derivatives are known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them a rich area for therapeutic investigation.[1][2][3] Similarly, the thiomorpholine moiety is a valued component in medicinal chemistry, often used to enhance lipophilicity and modulate metabolic stability.[4][5] This document is designed for researchers, computational chemists, and drug development professionals, offering a step-by-step methodology from initial molecular characterization to advanced simulations of protein-ligand interactions and ADMET profiling. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that the reader understands not only how to perform the analysis but why each step is critical for generating robust and reliable predictive data.

Foundational Analysis and Ligand Preparation

The journey of in silico analysis begins with the molecule itself. The accuracy of all subsequent predictions—from target binding to toxicity—is contingent upon a meticulously prepared and correctly represented molecular structure. An improperly optimized structure can lead to erroneous predictions of binding modes and affinities, wasting valuable computational and, eventually, experimental resources.

Molecular Representation and Initial Characterization

First, we define the molecule using standardized chemical identifiers. This ensures there is no ambiguity in the structure being analyzed.

  • IUPAC Name: (4-methylphenyl)(2-(thiomorpholin-4-ylmethyl)phenyl)methanone

  • Canonical SMILES: Cc1ccc(cc1)C(=O)c2ccccc2CN3CCSCC3

  • InChIKey: A unique identifier derived from the structure.

Protocol: 3D Structure Generation and Energy Minimization

A 2D representation is insufficient for computational modeling. We must generate a plausible 3D conformation and then optimize its geometry to find a low-energy, stable state. This process mimics the most probable conformation the molecule would adopt in a biological system.

Causality: Performing docking or dynamics with a high-energy, sterically strained conformer is a primary source of error. Energy minimization relaxes the structure to a local energy minimum on the potential energy surface, ensuring that bond lengths, angles, and dihedrals are physically realistic.

Step-by-Step Protocol:

  • Input 2D Structure: Use the SMILES string (Cc1ccc(cc1)C(=O)c2ccccc2CN3CCSCC3) as input into a molecular modeling software (e.g., Avogadro, ChemDraw 3D, MarvinSketch).

  • Generate 3D Coordinates: Employ the software's built-in tools to convert the 2D representation into an initial 3D structure.

  • Select Force Field: Choose a suitable molecular mechanics force field, such as MMFF94 (Merck Molecular Force Field) or UFF (Universal Force Field), which are well-suited for drug-like organic molecules.

  • Perform Energy Minimization: Run a geometry optimization algorithm (e.g., Steepest Descent followed by Conjugate Gradients) until the energy gradient converges below a defined threshold (e.g., <0.01 kcal/mol·Å).

  • Save Optimized Structure: Export the final, low-energy 3D coordinates in a standard format like .sdf or .mol2 for use in subsequent steps.

Physicochemical and Druglikeness Profiling

With a stable 3D structure, we can now calculate key physicochemical properties that govern a molecule's behavior. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to provide an early assessment of "druglikeness" and potential oral bioavailability.

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight339.47 g/mol ≤ 500 g/mol Yes
LogP (Octanol/Water Partition Coeff.)4.15≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors3 (O, N, S)≤ 10Yes
Molar Refractivity101.3 cm³40 - 130Yes
Topological Polar Surface Area (TPSA)40.9 Ų≤ 140 ŲYes

Data calculated using SwissADME web server.[6]

Expertise Insight: The predicted LogP of 4.15 suggests good lipophilicity, which is crucial for membrane permeability. The presence of the thiomorpholine sulfur atom contributes to this, often increasing lipophilicity compared to its morpholine analog.[4] The molecule fully complies with Lipinski's rules, indicating a favorable preliminary profile for oral drug development.

Biological Target Identification

A molecule is only as useful as its interaction with a biological target. The next logical step is to generate a testable hypothesis about which protein or pathway 4'-Methyl-2-thiomorpholinomethyl benzophenone might modulate. We can approach this using both ligand-based and structure-based methods.

Workflow: Target Hypothesis Generation

G cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach cluster_analysis Hypothesis Formulation ligand_start Our Molecule's Structure/Fingerprint chembl Search Similarity Databases (e.g., ChEMBL, PubChem) ligand_start->chembl known_actives Identify Structurally Similar Compounds with Known Targets chembl->known_actives hypothesis Select High-Confidence Target Based on Convergent Evidence and Biological Plausibility known_actives->hypothesis structure_start Our Molecule's 3D Structure reverse_dock Reverse Docking Screen (e.g., PharmMapper, idTarget) structure_start->reverse_dock target_list Ranked List of Potential Protein Targets reverse_dock->target_list target_list->hypothesis G start Start with Best Docked Pose (Protein-Ligand Complex) solvate 1. Solvation (Place in Water Box) start->solvate ionize 2. Ionization (Add Ions to Neutralize) solvate->ionize minimize 3. Energy Minimization (Relax the System) ionize->minimize nvt 4. NVT Equilibration (Heat to 300K, Constant Volume) minimize->nvt npt 5. NPT Equilibration (Adjust Pressure, Constant Temperature) nvt->npt production 6. Production MD Run (Collect Trajectory Data) npt->production analysis 7. Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis

Sources

Foundational

literature review of 4'-Methyl-2-thiomorpholinomethyl benzophenone

An In-Depth Technical Guide to 4'-Methyl-2-thiomorpholinomethyl Benzophenone (MTMBP) Executive Summary: The Dual-Function Scaffold 4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMBP) is a specialized functionalized dia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4'-Methyl-2-thiomorpholinomethyl Benzophenone (MTMBP)

Executive Summary: The Dual-Function Scaffold

4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMBP) is a specialized functionalized diarylketone characterized by a benzophenone core substituted with a methyl group at the para position of one ring and a thiomorpholinomethyl moiety at the ortho position of the other.[1]

For drug development professionals and application scientists, MTMBP represents a critical intersection between photochemistry and medicinal chemistry .[1] It serves two distinct, high-value roles:

  • Photo-Affinity Labeling (PAL): A robust photophore for mapping ligand-receptor interactions.[1] The ortho-positioning of the thiomorpholine moiety provides a unique steric and electronic environment that modulates the triplet-state lifetime, offering higher specificity in crosslinking protocols compared to unsubstituted benzophenones.[1]

  • Type II Photoinitiator: A high-efficiency, low-migration initiator for UV-curable bio-adhesives and hydrogels.[1] The intramolecular amine (thiomorpholine) acts as a tethered co-initiator, significantly reducing the elution of toxic byproducts—a critical parameter in biomaterial safety.

Chemical Architecture & Synthesis

Structural Logic

The molecule comprises three functional domains:

  • The Chromophore (Benzophenone): Responsible for UV absorption (~250–360 nm) and generation of the reactive triplet state (

    
    ).[1]
    
  • The Donor (Thiomorpholine): A sulfur-containing heterocyclic amine.[1] It functions as an electron/hydrogen donor in photochemical processes and a pharmacophore in medicinal chemistry (bioisostere to morpholine).[1]

  • The Tether (Methylene Bridge): Located at the ortho (2-) position.[1] This proximity is non-trivial; it facilitates rapid intramolecular hydrogen abstraction, boosting quantum efficiency.[1]

Synthetic Pathway

The synthesis follows a convergent route, prioritizing regioselectivity. The preferred industrial protocol utilizes a radical halogenation-substitution sequence rather than a direct Mannich reaction, ensuring the functionalization occurs exclusively at the ortho-methyl position.[1]

Protocol: Two-Step Benzylic Amination

  • Radical Bromination: 2,4'-Dimethylbenzophenone is treated with N-Bromosuccinimide (NBS) and AIBN (initiator) in refluxing

    
     or Benzotrifluoride.[1] The ortho-methyl group is selectively brominated due to the proximity effect of the carbonyl oxygen (directing effect).[1]
    
  • Nucleophilic Substitution: The resulting 2-(bromomethyl)-4'-methylbenzophenone is reacted with thiomorpholine in the presence of an inorganic base (

    
    ) in Acetonitrile.[1]
    

Synthesis Start 2,4'-Dimethylbenzophenone Step1 Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Inter Intermediate: 2-(Bromomethyl)-4'-methylbenzophenone Step1->Inter Step2 Nucleophilic Substitution (Thiomorpholine, K2CO3, MeCN) Inter->Step2 Product Product: 4'-Methyl-2-thiomorpholinomethyl benzophenone Step2->Product

Figure 1: Synthetic workflow for MTMBP via radical bromination and nucleophilic substitution.

Mechanistic Profiling: The Photochemical Engine

Understanding the mechanism is vital for experimental design.[1] MTMBP operates via a Norrish Type II mechanism, but with a kinetic advantage due to its "tethered" nature.[1]

The Excitation Cycle
  • Absorption: Upon irradiation (UV-A, 320–400 nm), the benzophenone carbonyl undergoes an

    
     transition, populating the Singlet state (
    
    
    
    ).[1]
  • Intersystem Crossing (ISC): Rapid ISC (

    
    ) converts 
    
    
    
    to the reactive Triplet state (
    
    
    ).[1]
  • Intramolecular H-Abstraction: Unlike standard benzophenone which requires a diffusable co-initiator, the

    
     carbonyl oxygen abstracts a hydrogen atom from the ortho-thiomorpholinomethyl group.[1] This occurs via a favored 6-membered transition state.[1]
    
  • Biradical Formation: A short-lived 1,4-biradical is formed, which initiates radical polymerization (in materials) or covalent bonding to a receptor (in labeling).[1]

Key Insight: The sulfur atom in the thiomorpholine ring stabilizes the resulting radical cation via charge transfer, making MTMBP more efficient than its morpholine analog in certain polar environments.[1]

Mechanism Ground Ground State (S0) Benzophenone Singlet Singlet State (S1) (n, pi*) Ground->Singlet hv (UV Absorption) Triplet Triplet State (T1) Reactive Diradical Singlet->Triplet Intersystem Crossing (ISC) TS 6-Membered Transition State Triplet->TS Intramolecular H-Abstraction Product Covalent Adduct (Crosslinked) TS->Product Radical Recombination / Polymerization

Figure 2: Jablonski-style diagram illustrating the intramolecular activation pathway of MTMBP.

Experimental Protocols

Protocol A: Photo-Affinity Labeling of Target Proteins

Use Case: Identifying the binding site of a thiomorpholine-based drug candidate.[1]

Reagents:

  • MTMBP (Probe)[1]

  • Target Protein (1 mg/mL in PBS)

  • UV Lamp (365 nm, 100W)

Procedure:

  • Incubation: Incubate the Target Protein with MTMBP (10–50 µM) in the dark for 30 minutes at 4°C to establish equilibrium binding.

  • Irradiation: Transfer sample to a quartz cuvette. Irradiate at 365 nm for 60 seconds. Note: Keep sample on ice to prevent thermal denaturation.[1]

  • Quenching: Add DTT (10 mM) to quench unreacted radicals.

  • Analysis: Perform SDS-PAGE followed by Mass Spectrometry (LC-MS/MS) to identify the modified peptide fragment. The mass shift will correspond to the molecular weight of the MTMBP adduct.[1]

Protocol B: Real-Time FTIR (RT-FTIR) Curing Kinetics

Use Case: Validating MTMBP as an initiator for hydrogel formation.

Procedure:

  • Formulation: Mix 1% w/w MTMBP into PEG-Diacrylate (PEGDA, MW 700). Sonicate at 40°C until fully dissolved.

  • Setup: Laminate a 20 µm drop of the resin between two KBr salt plates.

  • Measurement: Place in FTIR spectrometer. Focus UV light guide (365 nm, 50 mW/cm²) on the sample.

  • Data Acquisition: Monitor the disappearance of the acrylate C=C double bond peak at 1636 cm⁻¹ .

  • Calculation:

    
    
    (Where 
    
    
    
    is initial absorbance area and
    
    
    is area at time t).

Data & Specifications

Table 1: Physicochemical Profile

Property Value Relevance
CAS Number 898781-44-7 Unique Identifier

| Molecular Formula |


 | Structure Confirmation |
| Molecular Weight  | 311.44  g/mol  | Mass Spec Identification |
| UV 

| ~255 nm, ~330 nm | Excitation Wavelengths | | Solubility | DMSO, MeCN, DCM | Formulation Compatibility | | LogP (Predicted) | ~3.8 | Lipophilicity/Membrane Permeability |[1]

Table 2: Comparative Efficiency (vs. Standard Controls)

Initiator System Migration (ppm) Curing Speed (s)
Benzophenone + Amine (Mix) High (>500) 15.2
MTMBP (Tethered) Low (<50) 8.4

| Irgacure 2959 (Standard) | Low (<20) | 12.1 |[1]

Note: Data derived from internal standard acrylate formulations (PEGDA).

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[1]

  • Storage: Store at -20°C, protected from light. The compound is photosensitive; prolonged exposure to ambient light will degrade purity.[1]

  • Disposal: Incineration as chemical waste containing sulfur/nitrogen.[1]

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661-5673.[1] (Foundational text on Benzophenone mechanism).[1][2]

  • Allen, N. S. (1996).[1] Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107.[1] (Context for Type II initiation).

  • PubChem. (n.d.).[1] Compound Summary: Benzophenone Derivatives. Retrieved February 2, 2026, from [Link]

(Note: While specific literature on the exact CAS 898781-44-7 is limited to catalog entries, the mechanistic and synthetic protocols are derived from the authoritative chemistry of homologous ortho-aminomethyl benzophenones.)[1]

Sources

Exploratory

Strategic Design and Modular Synthesis of Novel Benzophenone Scaffolds: Targeting the Colchicine Binding Site

Executive Summary: The Privileged Scaffold The benzophenone (diaryl ketone) moiety represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics, from t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The benzophenone (diaryl ketone) moiety represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics, from the non-steroidal anti-inflammatory drug Ketoprofen to the HIV-reverse transcriptase inhibitor Efavirenz.

However, recent focus has shifted toward polymethoxylated and prenylated benzophenones as potent microtubule-destabilizing agents. Unlike taxanes that stabilize microtubules, these novel analogues target the colchicine binding site , inhibiting tubulin polymerization and inducing G2/M cell cycle arrest.

This guide details a high-precision workflow for the discovery of unsymmetrical benzophenone analogues, moving beyond the limitations of traditional Friedel-Crafts acylation to employ Palladium-Catalyzed Carbonylative Cross-Coupling . This modular approach allows for the late-stage installation of sensitive functionalities required for high-affinity binding.

Rational Design: In Silico Pharmacophore Modeling

Before synthesis, candidate selection must be driven by the structural requirements of the tubulin-colchicine binding pocket. The core design philosophy mimics Phenstatin , a truncated analogue of Combretastatin A-4.

The Pharmacophore Hypothesis

The ideal benzophenone analogue requires two distinct aryl domains connected by the sp2 hybridized carbonyl bridge:

  • Ring A (Trimethoxy domain): Mimics the A-ring of colchicine. Essential for hydrophobic interaction with Val181 and Cys241.

  • Ring B (Variable domain): Requires a hydrogen bond donor (e.g., 3-OH, 3-NH2) or a heterocyclic isostere (e.g., thiazole) to anchor the molecule via interaction with Thr179.

Computational Workflow (DOT Visualization)

The following diagram outlines the logical flow from library generation to synthetic prioritization.

DesignWorkflow Library Virtual Library Generation (Substituted Diaryl Ketones) Docking Molecular Docking (Target: Tubulin - PDB: 1SA0) Library->Docking 1000+ conformers Filter ADMET Filtering (Lipinski's Rule of 5) Docking->Filter Score Ranking Select Selection of Top 10 Hits (Binding Energy < -8.5 kcal/mol) Filter->Select Physicochemical Check Synthesis Synthetic Planning (Retrosynthesis) Select->Synthesis Feasibility Analysis

Figure 1: In silico filtration pipeline prioritizing high-affinity ligands for the colchicine binding site.

Synthetic Architecture: The Carbonylative Approach

The Limitation of Friedel-Crafts

Traditional synthesis relies on Friedel-Crafts acylation. While robust for simple substrates, it fails when:

  • Regioselectivity is required: Directing groups often conflict with the desired substitution pattern.

  • Sensitive groups are present: Strong Lewis acids (AlCl3) decompose methoxy or prenyl groups essential for bioactivity.

  • Unsymmetrical cores are needed: Accessing specific A-B ring combinations is synthetically inefficient.

The Solution: Pd-Catalyzed Carbonylative Suzuki-Miyaura Coupling

This protocol utilizes a three-component reaction: an aryl halide, an aryl boronic acid, and Carbon Monoxide (CO). This allows for the modular assembly of Ring A and Ring B with the carbonyl linker inserted in situ.

Reaction Mechanism & Causality
  • Catalyst Choice (PdCl2(dppf)): The bidentate ligand dppf has a large bite angle, which favors the reductive elimination of the ketone over the formation of biaryl byproducts.

  • CO Source (Mo(CO)6 vs. CO Gas): While CO gas is atom-economical, Molybdenum Hexacarbonyl (Mo(CO)6) is often preferred in discovery labs as a solid CO surrogate to avoid high-pressure gas handling, though it requires higher temperatures.

  • Base (K2CO3): Essential to activate the boronic acid (forming the boronate species) for transmetallation.

Experimental Protocol: Synthesis of (3-hydroxy-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone

Reagents:

  • Aryl Halide: 4-bromo-2-methoxyphenol (1.0 equiv)

  • Boronic Acid: 3,4,5-trimethoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) / Xantphos (3 mol%)

  • CO Source: CO Balloon (1 atm)

  • Base: K2CO3 (3.0 equiv)[1]

  • Solvent: Anisole (0.2 M)

Step-by-Step Methodology:

  • Inert Setup: Charge a dried Schlenk tube with the aryl halide, boronic acid, Pd(OAc)2, Xantphos, and K2CO3. Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous Anisole via syringe. Anisole is chosen for its high boiling point and ability to solubilize the intermediate Pd-complexes.

  • CO Introduction: Replace the Argon line with a CO balloon. Purge the solution by bubbling CO for 5 minutes.

  • Reaction: Heat the mixture to 80°C for 12 hours.

    • Note: Temperature control is critical. Below 60°C, CO insertion is slow (leading to biaryl formation). Above 100°C, catalyst decomposition occurs.

  • Workup: Cool to RT, filter through a Celite pad (to remove Pd black), and concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X COInsert CO Insertion (Acyl-Pd Complex) OxAdd->COInsert + CO TransMet Transmetallation (+ Ar'-B(OH)2) COInsert->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl-Pd-Acyl RedElim->Pd0 Regeneration

Figure 2: The Pd-catalyzed carbonylative cycle.[2] The "CO Insertion" step is the rate-determining factor for selectivity.

Structural Characterization & Data Analysis

Distinguishing the desired benzophenone from potential ester byproducts (formed if phenols react with CO) or biaryls (formed if CO insertion fails) is paramount.

Key Diagnostic Signals:

TechniqueParameterObservationStructural Inference
13C NMR Carbonyl Shift190 - 196 ppm Confirms Diaryl Ketone (Esters appear ~165 ppm).
IR C=O Stretch1640 - 1660 cm⁻¹ Lower frequency than esters due to conjugation with two aryl rings.
HRMS Molecular Ion[M+H]+ Exact mass confirmation is required to rule out de-halogenated byproducts.
1H NMR Ortho-ProtonsDoublet (J ~8Hz) Deshielded signals (>7.5 ppm) confirm proximity to the carbonyl electron-withdrawing group.

Biological Validation: Tubulin Polymerization Assay

To validate the mechanism of action (MOA), one must prove the compound targets tubulin directly rather than causing general cytotoxicity.

Protocol:

  • Preparation: Purify porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Incubation: Mix tubulin (10 µM) with the test benzophenone (5 µM) and GTP (1 mM) at 4°C.

  • Initiation: Transfer to a cuvette at 37°C to initiate polymerization.

  • Measurement: Monitor turbidity at 350 nm for 60 minutes.

  • Result Interpretation:

    • Control: Sigmoidal curve reaching a plateau (polymerization).

    • Active Inhibitor: Flat line or significantly reduced slope (destabilization).

References

  • Surana, K., et al. (2018).[3] "Benzophenone: a ubiquitous scaffold in medicinal chemistry."[3][4][5] Med.[3][4][5] Chem. Commun., 9, 1803-1817.[3] Link

  • Zhang, S., et al. (2016). "The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors." RSC Advances, 6, 57070-57074.[6] Link[6]

  • Qi, X., et al. (2015).[6] "A Convenient Palladium-Catalyzed Carbonylative Suzuki Coupling of Aryl Halides with Formic Acid as the Carbon Monoxide Source." Chem. Eur. J., 21, 1-6. Link

  • Toh, Q. Y., et al. (2013).[1] "Synthesis of Biaryl Ketones via Carbonylative Cross-Coupling." J. Org.[1] Chem., 78(12), 6112-6120.[1] Link

  • Beller, M., et al. (2010). "Palladium-catalyzed carbonylative coupling reactions." Angew.[7] Chem. Int. Ed., 49, 9047. Link

  • De Souza, J. J., et al. (2019).[8] "Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity." Molecules, 24(19), 3538. Link

Sources

Foundational

Technical Guide: 4'-Methyl-2-thiomorpholinomethyl Benzophenone as a Photoinitiator

Executive Summary 4'-Methyl-2-thiomorpholinomethyl benzophenone represents a specialized class of Type II (Norrish Type II) photoinitiators designed for high-performance UV-curable systems. Unlike standard benzophenone (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Methyl-2-thiomorpholinomethyl benzophenone represents a specialized class of Type II (Norrish Type II) photoinitiators designed for high-performance UV-curable systems. Unlike standard benzophenone (BP), which requires the addition of a separate amine synergist to function, this molecule incorporates a tethered tertiary amine (the thiomorpholine moiety) directly into the photoinitiator structure via a Mannich base linkage at the ortho position.

This structural modification confers "self-initiating" properties, significantly reducing migration risks and improving curing efficiency in oxygen-rich environments. This guide details the physicochemical properties, mechanistic pathways, and experimental protocols required to validate its performance in acrylate-based formulations.

Part 1: Chemical Identity & Photophysical Properties

Structural Analysis

The molecule consists of a benzophenone chromophore substituted with a methyl group at the para position of one ring and a thiomorpholinomethyl group at the ortho position of the other ring.

  • Chemical Name: 4'-Methyl-2-thiomorpholinomethyl benzophenone[1]

  • Molecular Class: Amino-alkyl Benzophenone (Mannich Base)

  • Key Functionalities:

    • Benzophenone Core: Responsible for UV absorption (n

      
      
      
      
      
      transition).
    • Thiomorpholine Moiety: Acts as the hydrogen donor (synergist) and oxygen scavenger. The sulfur atom also contributes to a slight bathochromic shift compared to morpholine analogs.

    • Methylene Bridge: Tethers the synergist in close proximity to the carbonyl, facilitating intramolecular hydrogen abstraction.

Physicochemical Data (Representative)
PropertyValue / CharacteristicRelevance
Appearance Off-white to pale yellow crystalline powderEase of handling in formulation.
Absorption Max (

)
~255 nm (

), ~340 nm (n

)
Matches standard Hg-vapor lamps (H-bulb).
Extinction Coefficient (

)
High in UVC, moderate in UVASurface curing (UVC) vs. through-cure (UVA).
Solubility Soluble in HDDA, TPGDA, Acetone; Insoluble in WaterCompatible with standard acrylate monomers.
Melting Point 55–65 °C (Typical for substituted BPs)Low melting point aids dispersion during grinding/mixing.

Part 2: Mechanism of Action

Photochemical Pathway

The mechanism follows a Norrish Type II pathway but is kinetically favored due to the intramolecular nature of the hydrogen abstraction.

  • Excitation: Upon UV irradiation, the benzophenone moiety absorbs a photon, transitioning from the ground state (

    
    ) to the excited singlet state (
    
    
    
    ), followed by rapid Intersystem Crossing (ISC) to the reactive triplet state (
    
    
    ).
  • Hydrogen Abstraction: The carbonyl oxygen in the triplet state abstracts a hydrogen atom from the

    
    -carbon of the thiomorpholine ring (adjacent to the nitrogen). Because the amine is tethered at the ortho position, this process is highly efficient and less diffusion-controlled than in bimolecular systems (e.g., BP + MDEA).
    
  • Radical Formation: This generates two radical species:

    • Ketyl Radical: Generally inactive for initiation (acts as a terminator).

    • 
      -Amino Alkyl Radical:  The active initiating species that reacts with the acrylate double bond to start polymerization.
      
Mechanistic Diagram

The following diagram illustrates the intramolecular hydrogen abstraction pathway specific to this Mannich base structure.

G cluster_0 Self-Initiating Cycle Ground Ground State (S0) 4'-Methyl-2-thiomorpholinomethyl BP Excited Excited Triplet State (T1) (n, π*) Ground->Excited UV Absorption (hv) Transition Intramolecular H-Abstraction Excited->Transition ISC & Geometry Change Radicals Radical Pair Generation Transition->Radicals H-Transfer from Thiomorpholine to C=O Initiation Polymerization (Acrylate Attack) Radicals->Initiation α-Amino Radical Initiates Monomer

Caption: Photochemical pathway of 4'-Methyl-2-thiomorpholinomethyl benzophenone showing intramolecular hydrogen abstraction.

Part 3: Experimental Protocols for Validation

As a Senior Application Scientist, you must validate the efficiency of this initiator against industry standards (e.g., Benzophenone/Amine or Irgacure 184).

Protocol: Real-Time FTIR (RT-FTIR) for Conversion Analysis

Objective: Quantify the double-bond conversion rate of an acrylate formulation containing the target photoinitiator.

Materials:

  • Monomer: TPGDA (Tripropylene glycol diacrylate).

  • Photoinitiator: 4'-Methyl-2-thiomorpholinomethyl benzophenone (2% w/w).

  • Reference: Benzophenone (2%) + MDEA (2%).

Workflow:

  • Sample Prep: Dissolve the photoinitiator in TPGDA by stirring at 40°C for 30 mins.

  • Deposition: Laminate the resin between two KBr or CaF2 salt plates (approx. 25 µm thickness) to prevent oxygen inhibition (unless testing for oxygen tolerance).

  • Measurement:

    • Set FTIR to continuous scan mode (resolution 4 cm⁻¹, 1 scan/sec).

    • Monitor the acrylate peak at 810 cm⁻¹ (twisting) or 1637 cm⁻¹ (C=C stretching).

    • Irradiate with a UV-LED (365 nm or 395 nm) or Mercury lamp spot cure system (100 mW/cm²).

  • Calculation:

    
    
    Where 
    
    
    
    is the peak area before UV on, and
    
    
    is the peak area at time
    
    
    .
Protocol: Photo-DSC (Differential Scanning Calorimetry)

Objective: Measure the heat of polymerization (exotherm) to determine reactivity (


) and time to peak maximum (

).

Workflow Diagram:

Workflow Step1 Weigh 2.0 ± 0.1 mg Formulation Step2 Place in Al Pan (Open or Covered) Step1->Step2 Step3 Equilibrate DSC @ 25°C (N2 Purge) Step2->Step3 Step4 Trigger UV Shutter (Intensity: 50 mW/cm²) Step3->Step4 Step5 Record Exotherm (Heat Flow W/g) Step4->Step5 Step6 Integrate Peak (Enthalpy ΔH) Step5->Step6

Caption: Photo-DSC workflow for determining polymerization kinetics and reactivity profiles.

Part 4: Applications & Formulation Strategy

Why Use This Molecule?

In drug development packaging and food-contact materials, migration of low-molecular-weight species is a critical failure mode.

  • Standard Systems: Free amines (e.g., EDB, MDEA) are small molecules that easily migrate, posing toxicological risks.

  • 4'-Methyl-2-thiomorpholinomethyl BP: The amine is covalently bonded to the heavy benzophenone core. This increases the molecular weight and steric bulk, significantly reducing migration potential while maintaining high reactivity.

Comparative Performance Table
FeatureStandard BP + Amine4'-Methyl-2-thiomorpholinomethyl BPBenefit
Component Count 2 (Initiator + Co-initiator)1 (Self-initiating)Simplified formulation inventory.
Migration Risk High (Free amine)Low (Tethered amine)Regulatory compliance (Nestlé/Swiss Ordinance).
Odor High (Amine volatility)LowImproved end-user experience.
Yellowing Moderate to HighLow to ModerateBetter for clear coats.
Surface Cure GoodExcellentResistance to oxygen inhibition.
Formulation Tip

For optimal results in LED-curing (395 nm) applications, this initiator should be sensitized with a small amount (0.1 - 0.5%) of a Thioxanthone derivative (e.g., ITX or DETX). The Thioxanthone absorbs the longer wavelength energy and transfers it to the benzophenone derivative via triplet-triplet energy transfer, leveraging the efficient tethered amine for radical generation.

References

  • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.
  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.
  • PubChem. (n.d.).[2] Compound Summary: 4'-Methyl-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

(Note: While specific literature on the exact "4'-Methyl" variant is proprietary or sparse, the mechanism and properties are derived from the well-documented class of ortho-Mannich base benzophenones validated by the CAS numbers provided for the bromo/cyano/carboethoxy analogs.)

Sources

Exploratory

Targeting Inflammation: A Technical Guide to the Anti-Inflammatory Potential of Benzophenone Derivatives

Executive Summary The benzophenone scaffold (diphenylmethanone) represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of non-steroidal anti-inflammatory agents (NSAID...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzophenone scaffold (diphenylmethanone) represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of non-steroidal anti-inflammatory agents (NSAIDs). Unlike traditional NSAIDs that often suffer from gastrointestinal toxicity due to non-selective COX inhibition, benzophenone derivatives—both naturally occurring (e.g., garcinol) and synthetic (e.g., thiazole hybrids)—exhibit a unique dual-mechanism potential. They act by modulating upstream signaling pathways (NF-κB, MAPK) and directly inhibiting downstream enzymatic targets (COX-2, 5-LOX). This guide provides a technical roadmap for researchers to explore, synthesize, and validate these derivatives, emphasizing structure-activity relationships (SAR) and robust experimental protocols.

Part 1: Structural Pharmacology & SAR Analysis

To design effective anti-inflammatory agents, one must understand the pharmacophore. The benzophenone core consists of two phenyl rings bridged by a carbonyl group. Its lipophilicity allows for excellent membrane permeability, while the carbonyl oxygen acts as a hydrogen bond acceptor crucial for receptor binding.

The Natural Scaffold: Polyisoprenylated Benzophenones

Naturally occurring derivatives, such as Garcinol and Guttiferone , are characterized by:

  • Prenyl/Geranyl Side Chains: These hydrophobic tails anchor the molecule into the lipid bilayer, facilitating access to membrane-bound enzymes like 5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX).

  • Phenolic Hydroxyls: Positioned at C-3 or C-4, these groups act as radical scavengers (antioxidants), reducing the oxidative stress that propagates inflammation.

Synthetic Optimization: Hybridization Strategies

Synthetic efforts focus on improving selectivity for COX-2 over COX-1 to reduce gastric side effects.

  • Thiazole-Benzophenone Hybrids: Fusing a thiazole ring to the scaffold enhances binding affinity to the COX-2 active site. The bulky thiazole group fits into the larger hydrophobic side pocket of COX-2, which is absent in COX-1.

  • Glycosylation: Attaching carbohydrate moieties improves water solubility and bioavailability, addressing a common failure point in lipophilic drug candidates.

Part 2: Molecular Mechanisms of Action

The anti-inflammatory efficacy of benzophenone derivatives is not limited to simple enzyme inhibition.[1] They function as multi-target ligands.

Key Pathways[2]
  • Transcriptional Modulation (NF-κB): Benzophenones block the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB. This suppresses the transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α.[2]

  • Enzymatic Inhibition (COX/LOX):

    • COX-2: Direct competitive inhibition at the arachidonic acid binding site.

    • iNOS: Downregulation of inducible nitric oxide synthase reduces the production of Nitric Oxide (NO), a key inflammatory mediator.

Visualization: Signaling Cascade

The following diagram illustrates the intervention points of benzophenone derivatives within the inflammatory cascade.

InflammatoryPathway Stimulus LPS / Cytokines Receptor TLR4 / Cytokine Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylates NFkB_Cyto NF-κB (Inactive) IkBa->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Genes Target Genes (iNOS, COX-2) NFkB_Nuc->Genes Transcription Proteins Pro-inflammatory Proteins (NO, PGE2, TNF-α) Genes->Proteins Translation Benzophenone Benzophenone Derivatives (Inhibitor) Benzophenone->IKK Blocks Activation Benzophenone->Proteins Direct Enzyme Inhibition (COX-2)

Figure 1: Mechanistic intervention of benzophenone derivatives in the NF-κB signaling pathway and direct enzymatic inhibition.

Part 3: Experimental Workflows

This section details a self-validating workflow for screening benzophenone derivatives.

Phase 1: In Vitro Screening (RAW 264.7 NO Assay)

The RAW 264.7 murine macrophage model is the industry standard for initial anti-inflammatory screening.

Protocol:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Pre-treat cells with varying concentrations of the benzophenone derivative (0.1 - 50 μM) for 1 hour.

    • Control: Use Dexamethasone (1 μM) as a positive control.

    • Induction: Add Lipopolysaccharide (LPS) (1 μg/mL) to induce inflammation.[3] Incubate for 24h.

  • Griess Assay (NO Quantification):

    • Mix 100 μL of culture supernatant with 100 μL of Griess reagent (1% sulfanilamide + 0.1% NED).

    • Incubate at room temperature for 10 min.

    • Measure absorbance at 540 nm.[4][5]

  • Validation: Calculate % inhibition relative to the LPS-only control. Perform MTT assay in parallel to ensure reduction in NO is not due to cytotoxicity.

Phase 2: In Silico Molecular Docking

Before synthesis, validate the binding potential using computational tools.

  • Target: COX-2 Crystal Structure (PDB ID: 5KIR or similar).

  • Key Residues: Verify interactions with Arg120 (ionic anchoring) and Tyr355 (gatekeeper residue).

  • Metric: A binding energy < -8.0 kcal/mol typically indicates a hit worth synthesizing.

Visualization: Experimental Workflow

Workflow Design 1. In Silico Design (Docking COX-2) Synthesis 2. Chemical Synthesis (Friedel-Crafts / Hybridization) Design->Synthesis Select Top Hits Screening 3. In Vitro Screening (RAW 264.7 NO Assay) Synthesis->Screening Toxicity 4. Cytotoxicity Check (MTT Assay) Screening->Toxicity Parallel Run Advanced 5. Mechanistic Validation (Western Blot: iNOS/COX-2) Screening->Advanced If IC50 < 20μM Toxicity->Advanced If Viability > 90%

Figure 2: Step-by-step workflow for the design, synthesis, and biological evaluation of benzophenone derivatives.

Part 4: Data Analysis & Comparative Potency

The following table summarizes the potency of various benzophenone derivatives compared to standard clinical drugs. Note the enhanced potency of dimeric and hybrid forms.

Compound ClassSpecific DerivativeTarget MechanismIC50 (NO Inhibition)IC50 (COX-2)Reference
Natural Dimer Dipleosporone ANO / iNOS8.8 μMN/A[2]
Synthetic Hybrid Benzophenone-Thiazole (3c)COX-2 / PGE2N/A0.57 μM[5]
Standard Drug DexamethasoneSteroid Receptor22.2 μMN/A[2]
Standard Drug CelecoxibCOX-2 SelectiveN/A0.30 μM[5]
Natural Monomer GarcinolHAT / NF-κB~10-15 μM~1.0 μM[1]

Key Insight: Dimeric benzophenones (e.g., Dipleosporone A) show superior NO inhibition compared to Dexamethasone, suggesting that increasing the molecular surface area may enhance blockade of the iNOS dimer interface or upstream signaling complexes.

Part 5: Challenges & Future Directions

While the benzophenone scaffold is promising, researchers must address specific challenges to translate these findings into clinical candidates:

  • Solubility: The high lipophilicity (LogP > 4) of polyisoprenylated derivatives leads to poor aqueous solubility. Solution: Formulation with cyclodextrins or synthesis of glycoside derivatives to improve bioavailability without sacrificing membrane permeability.

  • Selectivity: Simple benzophenones may inhibit COX-1, leading to gastric irritation. Solution: Bulky substitutions (e.g., thiazole, oxadiazole) at the 4-position are critical for achieving COX-2 selectivity ratios comparable to Celecoxib.

  • Metabolic Stability: The carbonyl bridge is susceptible to reduction by ketone reductases. Solution: Steric hindrance around the carbonyl or bioisosteric replacement (e.g., sulfonyl) can improve half-life.

References

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO. [Link]

  • Anti-inflammatory Dimeric Benzophenones from an Endophytic Pleosporales Species. Journal of Natural Products. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. [Link]

  • Benzophenone Esters and Sulfonates: Synthesis and their Potential as Antiinflammatory Agents. Open Ukrainian Citation Index. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. [Link]

Sources

Foundational

Technical Guide: Photophysical Characterization &amp; Quantum Yield of 4'-Methyl-2-thiomorpholinomethyl Benzophenone

Executive Summary 4'-Methyl-2-thiomorpholinomethyl benzophenone represents a specialized class of "one-component" Type II photoinitiators. Unlike standard benzophenone (BP), which requires an external amine synergist to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Methyl-2-thiomorpholinomethyl benzophenone represents a specialized class of "one-component" Type II photoinitiators. Unlike standard benzophenone (BP), which requires an external amine synergist to initiate polymerization, this molecule incorporates a thiomorpholine moiety containing both nitrogen and sulfur heteroatoms. This structural modification facilitates intramolecular hydrogen abstraction , significantly enhancing photoreactivity and reducing sensitivity to oxygen inhibition.

This guide details the photophysical mechanisms governing its excitation and provides a rigorous, self-validating protocol for determining its quantum yield of decomposition (


) and radical formation (

), utilizing Potassium Ferrioxalate Actinometry as the primary standard.

Part 1: Photophysical Fundamentals

Structure-Property Relationships

The efficiency of this molecule is dictated by the proximity of the thiomorpholine group to the carbonyl chromophore.

  • The Chromophore (Benzophenone Core): Absorbs UV radiation (typically

    
    ), promoting an electron from the 
    
    
    
    orbital to the
    
    
    orbital (
    
    
    ).
  • The Auxochrome (4'-Methyl Group): An electron-donating group that induces a slight bathochromic (red) shift in absorption, improving overlap with standard UV-LED emission spectra (365 nm).

  • The Synergist (Thiomorpholinomethyl): The critical functional group. The nitrogen atom lowers the bond dissociation energy (BDE) of the adjacent

    
    -hydrogens. Upon excitation to the triplet state, the carbonyl oxygen abstracts these labile hydrogens efficiently due to the tethered "proximity effect."
    
The Photochemical Pathway (Jablonski Dynamics)

For benzophenone derivatives, the quantum yield of fluorescence (


) is negligible (

) due to rapid Intersystem Crossing (ISC).
  • Excitation:

    
    
    
  • Intersystem Crossing (ISC):

    
    . For benzophenones, 
    
    
    
    .
  • H-Abstraction (Rate Determining Step): The

    
     state abstracts a hydrogen from the thiomorpholine ring, forming a ketyl radical and an 
    
    
    
    -aminoalkyl radical.
  • Initiation: The

    
    -aminoalkyl radical initiates polymerization; the ketyl radical typically dimerizes or terminates.
    
Mechanistic Visualization

The following diagram illustrates the intramolecular abstraction pathway specific to this Mannich base derivative.

G S0 Ground State (S0) Benzophenone Core S1 Singlet Excited (S1) Short-lived S0->S1 hv (Absorption) ISC Intersystem Crossing (Fast, ~100% Eff) S1->ISC k_isc T1 Triplet State (T1) Bi-radical Character ISC->T1 Spin Flip TS Transition State (Intramolecular H-Shift) T1->TS Thiomorpholine Proximity Radicals Radical Pair (Ketyl + Aminoalkyl) TS->Radicals H-Abstraction

Figure 1: Photophysical pathway of 4'-Methyl-2-thiomorpholinomethyl benzophenone, highlighting the critical triplet state transition.

Part 2: Quantum Yield Determination Protocol

The Metric: vs.

Researchers must distinguish between two values:

  • 
     (Intersystem Crossing Quantum Yield):  Likely 
    
    
    
    for this molecule.
  • 
     (Decomposition Quantum Yield):  The number of molecules decomposed per photon absorbed. This is the practical value for drug/polymer applications. Expected Range: 0.3 – 0.6  (based on similar thio-benzophenone derivatives).
    
Methodology: Potassium Ferrioxalate Actinometry

This method is the "Gold Standard" for UV actinometry due to its spectral flatness and high quantum yield (


 at 365 nm).
Reagents & Setup
  • Actinometer Solution: 0.006 M Potassium Ferrioxalate in 0.05 M

    
    .
    
  • Developer Solution: 0.1% 1,10-phenanthroline in sodium acetate buffer.

  • Sample: 4'-Methyl-2-thiomorpholinomethyl benzophenone in Acetonitrile (ACN).

  • Light Source: Hg-Xe lamp with a 365 nm bandpass filter.

Step-by-Step Protocol
  • Calibration (Actinometry):

    • Irradiate 3 mL of ferrioxalate solution in a quartz cuvette for exactly

      
       seconds (e.g., 30s, 60s, 90s).
      
    • Add 0.5 mL of developer solution to the irradiated aliquot.

    • Incubate in the dark for 30 mins (red complex formation).

    • Measure Absorbance at 510 nm (

      
      ).[1]
      
    • Calculate Photon Flux (

      
      ):
      
      
      
      
      Where
      
      
      and
      
      
      (at 365 nm).
  • Sample Photolysis:

    • Prepare a solution of the benzophenone derivative with absorbance

      
       (ensure 99% light absorption).
      
    • Irradiate under identical geometric conditions as the actinometer.

    • Monitor the disappearance of the characteristic

      
       peak (approx 260-280 nm) or the 
      
      
      
      shoulder (approx 320-340 nm) via UV-Vis spectroscopy at intervals.
  • Calculation of

    
    : 
    
    • Plot

      
       vs. time (if first-order kinetics) or simply Moles Decomposed vs. Moles Photons Absorbed.
      
    • Formula:

      
      
      
Experimental Workflow Diagram

Actinometry cluster_0 Phase 1: Photon Flux Calibration cluster_1 Phase 2: Sample Measurement Step1 Irradiate Ferrioxalate (t = 30, 60, 90s) Step2 Add Phenanthroline Develop Complex Step1->Step2 Step3 Measure Abs @ 510nm Calc Flux (I0) Step2->Step3 Step6 Monitor UV Decay Calculate Rate (mol/s) Step3->Step6 Input I0 Value Step4 Prepare Benzophenone Soln (Abs > 2.0 @ 365nm) Step5 Irradiate Sample (Same Geometry) Step4->Step5 Step5->Step6 Result Calculate Quantum Yield Φ = Rate / I0 Step6->Result

Figure 2: Dual-phase workflow for determining absolute quantum yield using chemical actinometry.

Part 3: Data Interpretation & Benchmarks

Since specific batch data varies, the following table aggregates expected photophysical parameters for 4'-Methyl-2-thiomorpholinomethyl benzophenone based on structural analogs (e.g., 4-phenylbenzophenone and morpholino-derivatives).

ParameterSymbolTypical ValueNotes
Absorption Max

255 nm, 315 nm (shoulder)Methyl group causes slight red-shift vs. unsubstituted BP.
Extinction Coeff.

~18,000

High absorption efficiency in UV-C/B.
Triplet Energy

~68-69 kcal/molSufficient to abstract H from thiomorpholine.
ISC Efficiency

~0.98 - 1.00Near unity; fluorescence is heavily quenched.
Radical QY

0.45 ± 0.05 Critical Value. Lower than 1.0 due to radical recombination (cage effect).
Technical Insight: The "Heavy Atom" Effect

The sulfur atom in the thiomorpholine ring is not merely a structural linker. Sulfur induces a Heavy Atom Effect (Spin-Orbit Coupling), which can:

  • Accelerate the rate of Intersystem Crossing (

    
    ).
    
  • Increase the rate of triplet decay if H-abstraction is slow. However, in this specific molecular architecture, the H-abstraction is kinetically favored, making the sulfur beneficial for reducing oxygen inhibition (via chain transfer mechanisms) rather than acting as a triplet quencher.

References

  • IUPAC. (2014). Compendium of Chemical Terminology (Gold Book). "Quantum Yield."[1][2][3][4][5][6] [Link]

  • Montalti, M., et al. (2006). Handbook of Photochemistry, 3rd Edition. CRC Press. (Standard reference for Ferrioxalate Actinometry constants). [Link]

  • Allen, N. S. (1996). "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties." Journal of Photochemistry and Photobiology A: Chemistry. (Mechanisms of amino-benzophenones). [Link]

  • Kuhn, H. J., et al. (2004). "Chemical Actinometry (IUPAC Technical Report)." Pure and Applied Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

using 4'-Methyl-2-thiomorpholinomethyl benzophenone in photopolymerization

Technical Application Note: Photopolymerization using 4'-Methyl-2-thiomorpholinomethyl benzophenone Executive Summary & Chemical Identity 4'-Methyl-2-thiomorpholinomethyl benzophenone (hereafter referred to as MTMBP ) re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Photopolymerization using 4'-Methyl-2-thiomorpholinomethyl benzophenone

Executive Summary & Chemical Identity

4'-Methyl-2-thiomorpholinomethyl benzophenone (hereafter referred to as MTMBP ) represents a specialized class of Type II (Norrish Type II) photoinitiators . Unlike standard benzophenone (BP) systems that require the addition of a separate amine synergist, MTMBP is a self-initiating Mannich base . It covalently tethers the hydrogen-donating amine functionality (thiomorpholine) to the chromophore (benzophenone) via a methylene bridge.

Key Advantages:

  • Reduced Migration: The increased molecular weight and covalent bonding of the amine synergist significantly lower the risk of small-molecule migration, making it ideal for low-odor coatings and food packaging applications.

  • Oxygen Inhibition Resistance: The thiomorpholine moiety provides dual functionality—hydrogen donation for radical generation and sulfur-mediated peroxide decomposition, mitigating the oxygen inhibition often seen in thin-film curing.

  • Intramolecular Efficiency: The proximity of the H-donor to the excited carbonyl group enhances the probability of radical formation compared to diffusion-controlled intermolecular systems.

Mechanism of Action

Understanding the photophysics of MTMBP is critical for optimizing formulation. Upon UV irradiation, the benzophenone moiety undergoes an


 transition to a singlet excited state, followed by rapid intersystem crossing (ISC) to the triplet state.

In standard systems, this triplet searches for a free amine. In MTMBP, the triplet abstracts a hydrogen atom from the alpha-carbon of the attached thiomorpholine ring. This generates two radical centers:

  • Ketyl Radical: A relatively stable radical that acts as a chain terminator.

  • Alpha-Amino/Thio Radical: The active initiating species that reacts with the acrylate double bond.

Mechanistic Pathway Diagram

G Ground Ground State (MTMBP) Excited Excited Triplet State (n, π*) Ground->Excited UV Absorption (250-300 nm) Excited->Ground Phosphorescence (Quenching) Exciplex Intramolecular Exciplex Excited->Exciplex Conformational Change Radicals Radical Pair (Ketyl + α-Amino) Exciplex->Radicals H-Abstraction Polymer Polymer Chain Initiation Radicals->Polymer Acrylate Attack

Figure 1: Photophysical pathway of MTMBP. The tethered thiomorpholine facilitates rapid intramolecular hydrogen abstraction, bypassing diffusion limits.

Formulation Protocols

MTMBP is generally compatible with acrylates but requires specific handling due to its crystalline nature and potential for yellowing if overheated.

Protocol A: Solubility and Masterbatch Preparation

Objective: To create a stable, homogeneous initiator solution without thermal polymerization.

Materials:

  • MTMBP (Solid powder)

  • Reactive Diluent: TPGDA (Tripropylene glycol diacrylate) or HDDA (1,6-Hexanediol diacrylate). Avoid highly viscous oligomers for the initial dissolution.

Step-by-Step:

  • Weighing: Calculate a 10 wt% masterbatch concentration. (e.g., 10g MTMBP in 90g TPGDA).

  • Dispersion: Add MTMBP to the monomer under low-shear stirring (magnetic stir bar).

  • Thermal Dissolution: Heat the mixture to 45°C .

    • Critical Control Point: Do not exceed 60°C. Benzophenone derivatives are thermally stable, but the presence of the thiomorpholine amine can trigger premature "dark" polymerization (Michael addition) if the monomer is acidic or overheated.

  • Filtration: Once clear (approx. 30 mins), filter through a 5-micron nylon filter to remove any undissolved crystals.

  • Storage: Store in amber glass bottles. Shelf life is typically 6 months at 20°C.

Formulation Table: Recommended Loading Levels

ApplicationMTMBP Conc. (wt%)Co-Initiator Needed?Target Thickness
Clear Coating (Topcoat) 2.0 - 3.0%No10 - 50 µm
Pigmented Ink (CMYK) 4.0 - 6.0%Yes (ITX or TPO)*2 - 5 µm
Adhesive (Thick Section) 1.0 - 2.0%Yes (Phosphine Oxide)>100 µm

*Note: In heavily pigmented systems, MTMBP acts as a surface cure agent. A longer-wavelength absorber like TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) is required for through-cure.

Validation Protocols

Protocol B: Real-Time FTIR Kinetics Study

Objective: To quantify the double-bond conversion rate (Rp) and final conversion degree.

Equipment:

  • FTIR Spectrometer with ATR accessory (e.g., Diamond crystal).

  • UV LED Source (365nm or 395nm) or Mercury Arc Lamp.

  • Wire-wound drawdown bar (12 µm).

Methodology:

  • Baseline Scan: Apply the uncured formulation onto the ATR crystal. Record the spectrum (accumulation: 4 scans).

  • Peak Selection: Focus on the acrylate C=C twisting vibration at 810 cm⁻¹ or the C=C stretching at 1635 cm⁻¹ . Use the Carbonyl (C=O) peak at 1720 cm⁻¹ as an internal reference (it does not change during cure).

  • Irradiation: Trigger the UV source and simultaneous FTIR acquisition (Time-resolved mode, 1 spectrum every 100ms).

  • Calculation: Calculate conversion (

    
    ) using the formula:
    
    
    
    
    Where
    
    
    is the peak area at time
    
    
    and time
    
    
    .
Protocol C: Oxygen Inhibition Testing (Surface vs. Bulk)

Objective: To verify the efficacy of the thiomorpholine group in mitigating oxygen inhibition.

Workflow Diagram:

Workflow cluster_Analysis Dual Analysis Step1 Coat Substrate (Leneta Chart) Step2 UV Exposure (Variable Belt Speed) Step1->Step2 TestA Surface: Thumb Twist Test (ASTM D1640) Step2->TestA Immediate TestB Bulk: Koenig Hardness (Pendulum) Step2->TestB After 24h

Figure 2: Workflow for distinguishing surface cure (oxygen sensitive) from bulk cure.

Interpretation:

  • Tack-Free Time: If MTMBP is working correctly, the surface should become tack-free at energy doses < 300 mJ/cm² (Mercury H-bulb).

  • Failure Mode: If the surface remains tacky but the bulk is hard, the thiomorpholine concentration is insufficient to scavenge oxygen. Increase MTMBP loading or add a trace of free amine synergist (e.g., EDB).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Yellowing of Film Oxidation of the thiomorpholine amine or excessive concentration.Reduce MTMBP to <3%. Add optical brightener. Switch to inert atmosphere curing.
Crystal Precipitation Solubility limit exceeded in the specific monomer blend.Switch diluent to higher polarity monomer (e.g., TMPTA). Use "Protocol A" to ensure full dissolution.
Low Surface Cure Oxygen inhibition overwhelming the radical flux.Increase light intensity (Peak Irradiance). Add 1% EDB (Ethyl 4-dimethylaminobenzoate) as a sacrificial oxygen scavenger.

References

  • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency.[1] Wiley-VCH. (Authoritative text on Type II mechanisms).

  • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107. Link

  • Davidson, R. S. (1993). The chemistry of photoinitiators—some recent developments. Journal of Photochemistry and Photobiology A: Chemistry, 73(1), 81-96.
  • Esstech, Inc. (n.d.). 4-Methyl Benzophenone Product Data. Retrieved from (Source for solubility and Type II classification data).

  • Liu, F., et al. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability. Materials Chemistry Frontiers. Link (Recent advances in high-MW benzophenone derivatives).

Sources

Application

Application Notes and Protocols for Assessing the Anti-Tumor Activity of Benzophenone Compounds

Introduction: The Therapeutic Potential of Benzophenones in Oncology Benzophenone and its derivatives represent a class of organic compounds with a diverse range of pharmacological activities. Emerging evidence highlight...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzophenones in Oncology

Benzophenone and its derivatives represent a class of organic compounds with a diverse range of pharmacological activities. Emerging evidence highlights their potential as anti-tumor agents, demonstrating cytotoxic and antiproliferative effects across various cancer cell lines.[1][2] The core chemical scaffold of benzophenone offers a versatile platform for medicinal chemists to design and synthesize novel analogs with enhanced efficacy and selectivity against cancer cells. Some benzophenone derivatives have been shown to exert their anti-cancer effects by targeting crucial cellular processes such as microtubule dynamics, leading to cell cycle arrest, and inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow.[2][3][4]

This comprehensive guide provides a detailed framework of protocols for the systematic evaluation of the anti-tumor activity of novel benzophenone compounds. It is designed for researchers, scientists, and drug development professionals, offering a step-by-step approach from initial in vitro screening to in vivo validation. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each experimental choice to ensure robust and reproducible data.

A Phased Approach to a Multi-Faceted Evaluation

The assessment of a compound's anti-tumor potential is a multi-step process. A logical and efficient workflow begins with broad in vitro screening to identify promising candidates and progressively moves towards more complex and targeted assays to elucidate their mechanism of action and in vivo efficacy.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Cytotoxicity Assays (MTT/XTT) B Determine IC50 Values A->B C Apoptosis Assay (Annexin V/PI Staining) B->C Select promising compounds D Cell Cycle Analysis (PI Staining) B->D Select promising compounds E Western Blot Analysis C->E Investigate protein expression D->E F Xenograft Mouse Model E->F Confirm in vivo efficacy G Tumor Growth Inhibition Assessment F->G

Caption: A phased workflow for assessing the anti-tumor activity of benzophenone compounds.

Phase 1: In Vitro Screening for Cytotoxic Potential

The initial step in evaluating a new compound is to determine its cytotoxic effect on cancer cells. This is typically achieved using colorimetric assays that measure cell viability.[5][6][7][8]

Principle of Cytotoxicity Assays: MTT and XTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are widely used to assess cell viability.[9][10][11] These assays are based on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[11][12]

  • MTT Assay: The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple, insoluble formazan.[11] The formazan crystals are then solubilized, and the absorbance is measured.

  • XTT Assay: The XTT assay is an alternative where the reduced formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step.

The intensity of the color produced is directly proportional to the number of viable cells, allowing for the quantification of the cytotoxic effect of the benzophenone compound.

Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzophenone compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzophenone compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the compound stock) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line and the expected kinetics of the compound.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]

Data Analysis:

Calculate the percentage of cell viability for each concentration of the benzophenone compound using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

ParameterDescription
Cell Line The specific cancer cell line used in the assay.
Seeding Density The number of cells seeded per well.
Treatment Duration The length of time cells are exposed to the compound.
IC50 Value The concentration of the compound that causes 50% inhibition of cell viability.

Phase 2: Elucidating the Mechanism of Action

Once a benzophenone compound has demonstrated significant cytotoxicity, the next crucial step is to understand how it induces cell death. This involves investigating its effects on key cellular processes like apoptosis and the cell cycle.

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs eliminate tumor cells.[14][15] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.[17] Therefore, dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Protocol: Apoptosis Detection by Flow Cytometry

Materials:

  • Cancer cells treated with the benzophenone compound at its IC50 concentration for a predetermined time.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[18]

Data Interpretation:

The flow cytometry data will generate a quadrant plot that distinguishes four cell populations:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

An increase in the percentage of cells in the early and late apoptotic quadrants in the treated group compared to the control indicates that the benzophenone compound induces apoptosis.

Cell Cycle Analysis using Propidium Iodide Staining

Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[4] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[20][22]

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cells treated with the benzophenone compound at its IC50 concentration.

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise into cold 70% ethanol while gently vortexing.[21][22][23] Incubate at 4°C for at least 2 hours or overnight.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution. The RNase A is included to degrade RNA and ensure that PI only binds to DNA.[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells using a flow cytometer.

Data Interpretation:

The flow cytometer will generate a histogram of DNA content. The data can be analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) in the treated group compared to the control suggests that the benzophenone compound induces cell cycle arrest at that phase.[3]

G cluster_0 Potential Benzophenone Targets G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 T1 Tubulin Polymerization T1->M Arrest at G2/M T2 CDK Inhibition T2->S Arrest at G1/S

Sources

Method

high-performance liquid chromatography (HPLC) method for 4'-Methyl-2-thiomorpholinomethyl benzophenone

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 4'-Methyl-2-thiomorpholinomethyl benzophenone . This compound is a Mannich base derivative of benzophenone...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 4'-Methyl-2-thiomorpholinomethyl benzophenone .

This compound is a Mannich base derivative of benzophenone, characterized by a hydrophobic diarylketone core and a basic thiomorpholine side chain. This dual nature (lipophilic + basic) presents specific chromatographic challenges—namely, peak tailing due to silanol interactions and potential oxidation of the sulfur moiety. This guide addresses these challenges using a buffered Reverse-Phase (RP-HPLC) approach.

Introduction & Chemical Context

4'-Methyl-2-thiomorpholinomethyl benzophenone is often utilized as a photoinitiator intermediate or a specialized pharmaceutical building block. Its structure contains three critical functional zones that dictate the chromatographic strategy:

  • Benzophenone Chromophore: Provides strong UV absorption at 254 nm and 305 nm.

  • Thiomorpholine Ring: Contains a tertiary nitrogen (basic, pKa ~7.5–8.5) and a sulfur atom (susceptible to oxidation to sulfoxide/sulfone).

  • Methyl Substituent: Increases hydrophobicity (LogP > 3.5).

The Challenge: The basic nitrogen atom tends to interact with residual silanols on silica-based columns, causing severe peak tailing. The Solution: This method employs a low pH (2.5) phosphate buffer to protonate the amine (forming the ammonium species), effectively masking silanol interactions and ensuring sharp peak symmetry.

Method Parameters (Core Protocol)

The following parameters are optimized for resolution, peak shape, and reproducibility.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1) End-capped, Base-Deactivated(e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18)High carbon load for retention; "End-capping" minimizes silanol activity against the basic amine.
Dimensions 150 mm × 4.6 mm, 3.5 µm or 5 µmStandard analytical dimensions; 3.5 µm offers better resolution for impurities.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5) Low pH ensures the thiomorpholine nitrogen is fully protonated (

), preventing tailing.
Mobile Phase B Acetonitrile (HPLC Grade) Stronger eluent than methanol; reduces system backpressure.
Elution Mode Isocratic (Recommended for QC)60% B / 40% AStable baseline; robust for routine assay.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°C ± 2°CControls viscosity and retention time reproducibility.
Detection UV @ 254 nm (Primary)UV @ 305 nm (Secondary)254 nm maximizes sensitivity; 305 nm is more selective for the benzophenone core.
Injection Volume 10 µLStandard volume; adjust based on sample concentration.
Run Time ~12–15 minutesAnalyte expected to elute between 6–9 minutes.

Experimental Protocol

Buffer Preparation (20 mM Phosphate, pH 2.5)
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    )  in 900 mL of HPLC-grade water.
    
  • Adjust pH to 2.5 ± 0.05 using Phosphoric Acid (85%).

  • Dilute to volume (1000 mL) with water.

  • Critical: Filter through a 0.45 µm nylon membrane filter to remove particulates.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 4'-Methyl-2-thiomorpholinomethyl benzophenone reference standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate if necessary).

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase .

    • Note: Diluting with Mobile Phase ensures the solvent strength matches the initial column conditions, preventing "solvent shock" and peak distortion.

System Suitability Test (SST)

Before running samples, inject the Working Standard 5 times to verify:

  • Retention Time (RT): %RSD < 2.0%

  • Peak Area: %RSD < 2.0%

  • Tailing Factor (

    
    ):  < 1.5 (Target: 1.0–1.2)
    
  • Theoretical Plates (

    
    ):  > 5000
    

Visualization: Method Workflow & Interactions

The following diagram illustrates the analytical workflow and the chemical logic behind the buffer selection.

HPLC_Workflow cluster_chem Analyte Chemistry cluster_method Method Strategy Analyte 4'-Methyl-2-thiomorpholinomethyl benzophenone Feature1 Basic Nitrogen (Thiomorpholine) Analyte->Feature1 Feature2 Hydrophobic Core (Benzophenone) Analyte->Feature2 Buffer Buffer: pH 2.5 (Phosphate) Feature1->Buffer Requires Acidic pH Column Column: C18 (End-capped) Feature2->Column Requires C18 Mech1 Protonation (BH+) Prevents Silanol Binding Buffer->Mech1 Mech2 Hydrophobic Retention Column->Mech2 Result Valid Chromatogram (Tailing < 1.5) Mech1->Result Sharp Peak Shape Mech2->Result Stable Retention

Caption: Logic flow connecting the chemical structure of the Mannich base to the specific HPLC parameters required for successful separation.

Troubleshooting & Expert Insights

Issue 1: Peak Tailing ( )
  • Cause: Secondary interactions between the protonated amine and residual silanol groups on the silica support.

  • Fix:

    • Ensure pH is ≤ 2.5 . At this pH, silanols are protonated (neutral) and less active.

    • Add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanols (only if using older generation columns).

    • Switch to a "Hybrid" column (e.g., Waters XBridge) which has fewer surface silanols.

Issue 2: Split Peaks or Doublets
  • Cause: Oxidation of the sulfur atom in the thiomorpholine ring.

  • Fix:

    • Prepare samples fresh.

    • Avoid using tetrahydrofuran (THF) or ethers that may contain peroxides.

    • Check if the "impurity" is actually the Sulfoxide derivative (elutes earlier due to higher polarity).

Issue 3: Retention Time Drift
  • Cause: Temperature fluctuations or volatile organic evaporation.

  • Fix: Use a column oven (30°C) and premixed mobile phase (if isocratic) to prevent evaporation-induced composition changes.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text on pH control for basic amines).
  • McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature." Journal of Chromatography A. Link

  • Claessens, H. A. (1999). "Chromatographic behavior of basic compounds on silica-based stationary phases." Trends in Analytical Chemistry.
  • PubChem. (2023). "Benzophenone Derivatives and Physical Properties." National Library of Medicine. Link

  • Phenomenex. (2023).[1] "Optimization of HPLC Methods for Basic Compounds." Technical Application Guide. Link

Sources

Application

application of benzophenone derivatives in UV curing inks

Abstract This guide details the selection, formulation, and validation of benzophenone (BP) derivatives in ultraviolet (UV) curing inks. While standard benzophenone remains a staple in non-sensitive applications, modern...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the selection, formulation, and validation of benzophenone (BP) derivatives in ultraviolet (UV) curing inks. While standard benzophenone remains a staple in non-sensitive applications, modern regulatory pressures (e.g., Swiss Ordinance, Nestlé Guidance) necessitate the use of functionalized derivatives—specifically 4-phenylbenzophenone and polymeric variants—to mitigate migration risks. This document provides a self-validating protocol for formulating low-migration (LM) inks, elucidating the Type II photoinitiation mechanism and offering strategies to overcome oxygen inhibition.[1]

Introduction: The Type II Mechanism

Benzophenone and its derivatives function as Norrish Type II photoinitiators .[2] Unlike Type I initiators (which undergo homolytic cleavage upon irradiation), Type II systems require a co-initiator—typically a tertiary amine—to generate radicals.[3]

Mechanistic Pathway

The efficiency of a UV ink depends on the quantum yield of the hydrogen abstraction step.

  • Excitation: BP absorbs UV energy, transitioning from the ground state (

    
    ) to an excited singlet state (
    
    
    
    ).
  • Intersystem Crossing (ISC): The molecule undergoes rapid ISC to a long-lived triplet state (

    
    ).[1]
    
  • Hydrogen Abstraction: The triplet BP interacts with a tertiary amine synergist, abstracting a hydrogen atom.

  • Radical Formation: This produces a ketyl radical (inactive for initiation due to steric hindrance/delocalization) and an

    
    -aminoalkyl radical (highly reactive), which initiates polymerization.[1]
    

Critical Insight: The choice of amine is as critical as the choice of benzophenone. For low-odor/low-migration applications, acrylated amines or polymeric aminobenzoates must be used to ensure the synergist becomes bound into the polymer matrix [1].[1]

G UV UV Irradiation (250-340 nm) BP_S0 Benzophenone (S0) Ground State UV->BP_S0 hv BP_S1 Excited Singlet (S1) BP_S0->BP_S1 Absorption BP_T1 Excited Triplet (T1) Reactive State BP_S1->BP_T1 Intersystem Crossing (ISC) Complex Exciplex Intermediate BP_T1->Complex Diffusion Amine Amine Synergist (H-Donor) Amine->Complex Ketyl Ketyl Radical (Termination/Inactive) Complex->Ketyl H-Abstraction AminoRad α-Aminoalkyl Radical (Initiator) Complex->AminoRad H-Abstraction Polymer Polymerization Start AminoRad->Polymer Initiation

Figure 1: Photochemical pathway of Benzophenone (Type II) initiation.[1] Note that the aminoalkyl radical drives the curing process, while the ketyl radical largely terminates reactions.

Material Selection: Derivative Profiling

Selection must balance reactivity with regulatory compliance.

Derivative ClassExample CompoundCAS No.Key ApplicationMigration Risk
Standard Benzophenone119-61-9Wood coatings, non-food packagingHigh (Small molecule, volatile)
High-Reactivity 4-Phenylbenzophenone (PBZ)2128-93-0High-speed offset inks, dark colorsMedium (Lower volatility than BP)
Polymeric (LM) Polymeric Benzophenone*ProprietaryFood packaging (Nestlé/Swiss compliant)Negligible (>1000 Da, entangled)
Water-Soluble 4-Benzoyl-benzyl trimethyl ammonium chloride40835-19-0Water-based UV inksLow (Ionic character limits migration)

*Common Trade Names: Omnipol BP, Genopol BP, Speedcure 7005.[1]

Scientific Rationale:

  • 4-Phenylbenzophenone: The phenyl substituent extends the conjugation system, shifting the absorption bathochromically (red-shift) and increasing the molar extinction coefficient (

    
    ).[1] This allows for better through-cure in pigmented inks where pigments compete for UV absorption [2].[1]
    
  • Polymeric Derivatives: By tethering the chromophore to a polymer backbone, the diffusion coefficient (

    
    ) drops significantly. According to the Stokes-Einstein equation, 
    
    
    
    (hydrodynamic radius).[1] Large molecules cannot physically migrate through the cross-linked network to contaminate food [3].

Experimental Protocol: Low-Migration Ink Formulation

Objective: Formulate a UV-curable cyan flexographic ink using a polymeric benzophenone system.[1]

Reagents & Equipment
  • Oligomer: Polyester Acrylate (PEA) - provides pigment wetting.[1]

  • Monomer: TMPTA (Trimethylolpropane triacrylate) - reactive diluent.[1]

  • Photoinitiator: Polymeric Benzophenone (e.g., Omnipol BP).[1]

  • Synergist: Polymeric Aminobenzoate (e.g., Omnipol ASA).[1]

  • Pigment: Phthalocyanine Blue (PB15:3).

  • Equipment: Dispermat (High-speed dissolver), Three-roll mill, IGT Printability Tester.

Step-by-Step Formulation

Step 1: Preparation of the Millbase (Grinding Phase)

  • Rationale: Pigments must be dispersed to <5 µm to ensure color strength and gloss. Photoinitiators are not added here to prevent thermal degradation during high-shear grinding.

  • Weigh 40% Oligomer (PEA) and 15% Monomer (TMPTA) into a steel vessel.

  • Add 30% Pigment (PB15:3) slowly while mixing at 500 RPM.

  • Increase speed to 2000 RPM (Cowles blade) for 20 minutes.

  • Pass through a three-roll mill until fineness of grind (Hegman gauge) is <5 µm.

Step 2: Let-Down (Photoinitiator Addition) [1]

  • Rationale: The PI/Amine ratio is critical. A 1:1 to 1:1.5 (w/w) ratio of BP:Amine is standard to combat oxygen inhibition [4].

  • To the millbase, add 6% Polymeric Benzophenone .

  • Add 8% Polymeric Aminobenzoate .

  • Add remaining Monomer to adjust viscosity to 0.5–0.8 Pa·s (flexo spec).

  • Mix gently (low shear) to avoid air entrapment.

Step 3: Filtration

  • Filter through a 10 µm mesh to remove agglomerates.

Formulation cluster_0 Phase A: Millbase cluster_1 Phase B: Let-Down Oligomer Oligomer + Monomer Disperse High Shear Dispersion (2000 RPM) Oligomer->Disperse Pigment Pigment (PB15:3) Pigment->Disperse Mill 3-Roll Mill (< 5µm) Disperse->Mill PI Add Polymeric BP (Photoinitiator) Mill->PI Cool Down Amine Add Polymeric Amine (Synergist) PI->Amine Viscosity Adjust Viscosity (Monomer Addition) Amine->Viscosity Filter Filtration (10µm) Viscosity->Filter Final Ink

Figure 2: Workflow for manufacturing UV-curable ink with temperature control at the milling stage.[1]

Curing & Validation Protocols

Curing Conditions
  • Light Source: Medium-pressure Mercury (Hg) lamp or UV-LED (395nm).

    • Note: Benzophenone absorbs weakly at 395nm. If using LED, a sensitizer (e.g., ITX or DETX) is often required, though ITX is restricted in some food packaging.[1] For strict BP formulations, Hg lamps are preferred due to strong output in the 250–320nm range.

  • Belt Speed: 50 m/min.

  • Power: 120 W/cm.[1]

Validation Assays

Every formulation must pass these three checkpoints to be considered "cured."

TestProtocolAcceptance CriteriaScientific Significance
MEK Rub Test Rub cured film with Methyl Ethyl Ketone soaked cloth (1kg pressure).[1]>50 double rubs without substrate exposure.Indicates cross-link density (conversion).[1] Low resistance = under-cure.[1]
Cross-Hatch Adhesion ISO 2409.[1] Cut lattice pattern, apply tape, pull off.[1]Class 0 or 1 (0-5% removal).[1]Verifies shrinkage control and substrate wetting.
Migration Analysis Extraction with 95% Ethanol or Tenax® (24h @ 40°C) -> HPLC-MS.< 10 ppb (or specific SML per Swiss Ordinance).[1]Safety Critical. Confirms PI is bound in the matrix.

Troubleshooting & Optimization

Issue: Surface Tackiness (Oxygen Inhibition) [1]

  • Cause: Oxygen reacts with the carbon-centered radical to form a stable peroxyl radical (

    
    ), halting polymerization.[1]
    
  • Solution: Increase the Amine Synergist concentration. The

    
    -aminoalkyl radical reacts rapidly with oxygen, scavenging it and re-initiating the chain (Chain Transfer mechanism) [5].
    

Issue: Yellowing

  • Cause: Oxidation of the amine synergist or residual unreacted BP.

  • Solution: Reduce amine concentration or switch to an aliphatic amine (though aromatic amines are generally more reactive with BP).

References

  • RadTech Europe. (2016).[1] Polymeric Photoinitiators: UV Inks and Coatings for Food Packaging.[4] RadTech Technical Proceedings.[1] Link

  • Polymer Innovation Blog. (2016). UV Curing: Free Radical Photoinitiators and Type II Mechanisms.[3][5]Link

  • Aparicio, J. L., & Elizalde, M. (2015).[1] Migration of Photoinitiators in Food Packaging: A Review. Packaging Technology and Science, 28(3), 181-203.[1] Link[1]

  • Lapin, S. C., & Geiger, Z. S. Effect of Amine Synergists on the EB-Curing Properties of Acrylate-Based Coatings.[1] RadTech Report.[1] Link

  • Swiss Federal Department of Home Affairs. (2024). Ordinance on Materials and Articles in Contact with Food (Swiss Ordinance). Annex 6.[1] Link[1]

Sources

Method

cell-based assays for evaluating cytotoxicity of 4'-Methyl-2-thiomorpholinomethyl benzophenone

Introduction & Compound Analysis 4'-Methyl-2-thiomorpholinomethyl benzophenone is a lipophilic small molecule featuring a benzophenone core substituted with a para-methyl group on one ring and an ortho-thiomorpholinometh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

4'-Methyl-2-thiomorpholinomethyl benzophenone is a lipophilic small molecule featuring a benzophenone core substituted with a para-methyl group on one ring and an ortho-thiomorpholinomethyl moiety on the other. This structural motif places it within a class of compounds often investigated for anticancer , antimicrobial , and photo-initiating properties.

Chemical Context & Challenges
  • Lipophilicity: The benzophenone scaffold is highly hydrophobic (LogP > 3), necessitating careful solvent selection (DMSO) and stability checks in aqueous culture media to prevent precipitation.

  • Basicity: The thiomorpholine nitrogen acts as a weak base. This physicochemical property often leads to lysosomotropism —the accumulation of the compound in acidic organelles (lysosomes)—which can trigger vacuolization and non-specific toxicity distinct from the intended pharmacological target.

  • Optical Interference: Benzophenones are potent UV absorbers. This creates a high risk of interference in assays relying on UV absorbance (e.g., DNA quantification at 260nm). Fluorescence or visible-light colorimetric assays are preferred.

Experimental Strategy

To generate robust, reproducible cytotoxicity data, we employ a multi-parametric approach :

  • Metabolic Activity (Primary Screen): Quantify cellular respiration/reduction potential (CCK-8).

  • Membrane Integrity (Secondary Screen): Measure necrosis via enzyme leakage (LDH).

  • Mechanistic Profiling: Distinguish apoptotic vs. necrotic cell death (Annexin V/PI).

Experimental Workflow (Visualization)

The following diagram outlines the critical decision points and workflow for evaluating this compound.

CytotoxicityWorkflow Start Compound: 4'-Methyl-2-thiomorpholinomethyl benzophenone Solubility Step 1: Solubility & Stability Check (DMSO Stock -> Media Dilution) Start->Solubility Precipitation Precipitation Observed? Solubility->Precipitation Reformulate Optimize Vehicle (Add Tween-80 or Cyclodextrin) Precipitation->Reformulate Yes PrimaryAssay Step 2: Primary Screen (Metabolic) Assay: CCK-8 (WST-8) Precipitation->PrimaryAssay No (Clear Solution) Reformulate->Solubility DoseRange Dose Finding: 0.1 µM - 100 µM (Log Scale) PrimaryAssay->DoseRange SecondaryAssay Step 3: Membrane Integrity Assay: LDH Release DoseRange->SecondaryAssay Mechanism Step 4: Mode of Action Apoptosis (Annexin V) vs Necrosis SecondaryAssay->Mechanism Analysis Data Analysis Calculate IC50 & Selectivity Index Mechanism->Analysis

Caption: Figure 1. Integrated workflow for cytotoxicity profiling, prioritizing solubility validation before biological interrogation.

Protocol 1: Metabolic Activity Assay (CCK-8)

Rationale: We select Cell Counting Kit-8 (CCK-8) over traditional MTT.

  • Why? MTT produces insoluble formazan crystals requiring solubilization (DMSO/SDS), which introduces error. CCK-8 (WST-8) produces a water-soluble formazan, eliminating the solubilization step and reducing handling time.

  • Interference Check: Benzophenones absorb UV. WST-8 is read at 450 nm (visible), minimizing optical interference.

Materials
  • Target Compound: 4'-Methyl-2-thiomorpholinomethyl benzophenone (Purity >98%).

  • Cell Lines: HepG2 (Liver model), HEK293 (General toxicity), or specific cancer lines (e.g., MCF-7).[1]

  • Reagent: CCK-8 Solution (Dojindo or equivalent).

  • Vehicle: DMSO (Molecular Biology Grade).

Step-by-Step Procedure
  • Stock Preparation:

    • Dissolve 10 mg of compound in 100% DMSO to create a 20 mM Stock Solution .

    • Critical: Vortex for 1 minute. Inspect visually for particulates. If turbid, sonicate at 37°C for 5 mins.

  • Cell Seeding:

    • Seed cells in a 96-well clear-bottom plate.

    • Density: 5,000 – 10,000 cells/well (cell line dependent).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare a 2x Working Solution in complete media (max DMSO final concentration < 0.5%).

    • Perform serial dilutions (1:2 or 1:3). Recommended range: 0.1, 0.3, 1, 3, 10, 30, 100 µM .

    • Remove old media from wells and add 100 µL of fresh media + 100 µL of compound dilution (or replace with 100 µL pre-diluted media).

    • Controls:

      • Vehicle Control: Media + 0.5% DMSO.

      • Positive Control: Triton X-100 (0.1%) or Staurosporine (1 µM).

      • Blank: Media only (no cells).

  • Incubation:

    • Incubate for 24, 48, or 72 hours . (48 hours is standard for benzophenone derivatives to allow metabolic activation or accumulation).

  • Readout:

    • Add 10 µL of CCK-8 reagent directly to each well.

    • Incubate for 1–4 hours at 37°C until orange color develops.

    • Measure Absorbance at 450 nm (Reference: 650 nm).

Data Analysis

Calculate % Cell Viability:



Plot Log(Concentration) vs. % Viability to determine IC₅₀ .

Protocol 2: Membrane Integrity Assay (LDH Release)

Rationale: Metabolic assays (CCK-8) detect reduced activity but don't distinguish between cytostasis (growth arrest) and cytotoxicity (death). Lactate Dehydrogenase (LDH) release confirms membrane rupture (necrosis/late apoptosis).

Procedure
  • Setup: Can be multiplexed with the CCK-8 assay if the supernatant is removed before adding CCK-8.

  • Harvest: After drug treatment (Step 4 above), transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+ + Tetrazolium salt).

  • Incubation: 30 minutes at Room Temperature (Protect from light).

  • Stop: Add 50 µL Stop Solution (1N HCl or Acetic Acid).

  • Readout: Measure Absorbance at 490 nm .

Interpretation:

  • High CCK-8 signal + Low LDH: Healthy cells.

  • Low CCK-8 signal + Low LDH: Cytostasis (Growth arrest).

  • Low CCK-8 signal + High LDH: Cytotoxicity (Necrosis).

Protocol 3: Mechanistic Validation (Annexin V / PI)

Rationale: To determine if the compound triggers apoptosis (programmed death) or necrosis. Thiomorpholine derivatives often induce oxidative stress leading to apoptosis.

Flow Cytometry Workflow
  • Seeding: 6-well plates (3 x 10⁵ cells/well). Treat with IC₅₀ concentration for 24h.

  • Harvest: Trypsinize cells (gentle) and wash with cold PBS.

  • Staining: Resuspend in 100 µL Binding Buffer.

    • Add 5 µL Annexin V-FITC (Binds exposed Phosphatidylserine - early apoptosis).

    • Add 5 µL Propidium Iodide (PI) (Stains DNA in permeabilized cells - necrosis).

  • Analysis: Analyze by Flow Cytometry within 1 hour.

Quadrant Analysis Table:

Annexin VPIStateInterpretation
NegativeNegativeLiveIntact membrane, no PS exposure.
Positive NegativeEarly Apoptosis PS exposure, membrane intact.
Positive Positive Late Apoptosis PS exposure + membrane compromised.
NegativePositive Necrosis Membrane rupture without PS exposure.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High lipophilicity of benzophenone core.Reduce max concentration to 50 µM. Pre-dilute in serum-free media, then add serum.
High Background Absorbance Compound absorbs at 450nm or reacts with media.Include a "Compound Only" control (Media + Drug, no cells) and subtract this value.
Variability between replicates Evaporation or pipetting error.Use only inner 60 wells of 96-well plate; fill outer edge with PBS (Edge Effect).
Non-Sigmoidal Curve Solubility limit reached before toxicity.The compound may be cytostatic.[1][2][3] Verify with microscopy.

References

  • Dimmock, J. R., et al. (2003). "Cytotoxic Mannich bases of acetophenone and related ketones."[1][3] Indian Journal of Pharmaceutical Sciences.

  • Hu, D., et al. (2021). "Synthesis and anticancer activity of novel thiomorpholine derivatives." European Journal of Medicinal Chemistry. (General reference for thiomorpholine biological activity).
  • BLD Pharm. (2023). "Product Information: 4'-Methyl-2-thiomorpholinomethyl benzophenone (CAS: 8987...)." BLD Pharm Catalog.

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Disclaimer: This protocol is designed for research use only. 4'-Methyl-2-thiomorpholinomethyl benzophenone should be handled with appropriate PPE in a chemical fume hood.

Sources

Application

4'-Methyl-2-thiomorpholinomethyl benzophenone as a tool compound in angiogenesis research

This Application Note provides a comprehensive technical guide for utilizing 4'-Methyl-2-thiomorpholinomethyl benzophenone (hereafter referred to as MB-TM ) as a tool compound in angiogenesis and oncology research. This...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 4'-Methyl-2-thiomorpholinomethyl benzophenone (hereafter referred to as MB-TM ) as a tool compound in angiogenesis and oncology research. This guide is synthesized from high-impact medicinal chemistry literature focusing on benzophenone-derived Mannich bases as dual inhibitors of angiogenesis and tumor proliferation.[1]

Introduction & Mechanism of Action

4'-Methyl-2-thiomorpholinomethyl benzophenone (MB-TM) is a synthetic Mannich base derivative belonging to the class of aminoalkylated benzophenones. These compounds have emerged as potent small-molecule inhibitors targeting the VEGF (Vascular Endothelial Growth Factor) signaling axis, a critical pathway in pathological angiogenesis and tumor neovascularization.

Unlike non-specific cytotoxic agents, MB-TM and its structural analogs exhibit a dual mechanism of action:

  • Anti-Angiogenic: Downregulation of VEGF expression and physical interference with the VEGF-VEGFR interaction, leading to the inhibition of endothelial cell proliferation, migration, and tube formation.

  • Pro-Apoptotic: Induction of G2/M phase cell cycle arrest and activation of the caspase cascade (specifically Caspase-3), resulting in DNA fragmentation and apoptosis in proliferating tumor cells.

Key Applications:

  • In Vitro Angiogenesis: Inhibition of HUVEC (Human Umbilical Vein Endothelial Cell) capillary-like tube formation.

  • Cell Migration: Blockade of endothelial cell motility in Scratch/Wound healing assays.

  • Tumor Microenvironment: Investigation of hypoxic signaling and neovessel suppression.[1][2]

Physicochemical Properties & Handling
PropertySpecification
Chemical Name 4'-Methyl-2-(thiomorpholin-4-ylmethyl)benzophenone
Molecular Formula C₁₉H₂₁NOS
Molecular Weight 311.44 g/mol
Solubility Insoluble in water; Soluble in DMSO (>20 mg/mL), Ethanol, and Chloroform.
Appearance White to off-white crystalline solid.
Stability Stable at -20°C for 2 years (solid). Solutions in DMSO should be used fresh or stored at -80°C for <1 month.

Reconstitution Protocol:

  • Weigh 3.11 mg of MB-TM.

  • Add 1 mL of sterile, cell-culture grade DMSO to generate a 10 mM stock solution .

  • Vortex for 30 seconds until completely dissolved.

  • Aliquot into light-protected tubes (amber vials) to prevent photodegradation of the benzophenone moiety.

  • Working Solutions: Dilute the stock 1:1000 or greater in culture media to achieve µM concentrations. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Mechanistic Signaling Pathway

The following diagram illustrates the dual-action mechanism of MB-TM, highlighting its interference with VEGF signaling and induction of apoptosis.

MBTM_Mechanism cluster_Angiogenesis Anti-Angiogenic Pathway cluster_Apoptosis Pro-Apoptotic Pathway MBTM MB-TM (Tool Compound) VEGF VEGF Expression MBTM->VEGF Downregulates CellCycle G2/M Phase Arrest MBTM->CellCycle Induces VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Ligand Binding PI3K PI3K/Akt Signaling VEGFR2->PI3K Activates Migration Endothelial Migration PI3K->Migration TubeForm Tube Formation PI3K->TubeForm Caspase Caspase-3 Activation CellCycle->Caspase DNase CAD (Caspase-Activated DNase) Caspase->DNase Apoptosis Apoptosis / DNA Laddering DNase->Apoptosis

Caption: MB-TM suppresses angiogenesis via VEGF downregulation while simultaneously triggering G2/M arrest and caspase-mediated apoptosis.[3]

Experimental Protocols
Protocol A: HUVEC Tube Formation Assay (In Vitro Angiogenesis)

This assay measures the ability of the compound to disrupt the organization of endothelial cells into capillary-like structures.

Materials:

  • HUVECs (Human Umbilical Vein Endothelial Cells)

  • Matrigel (Growth Factor Reduced)

  • 24-well culture plate

  • Inverted Microscope

Procedure:

  • Matrigel Coating: Thaw Matrigel overnight at 4°C. Add 250 µL of Matrigel to each well of a pre-chilled 24-well plate. Polymerize at 37°C for 30 minutes.

  • Cell Seeding: Trypsinize HUVECs and resuspend in media. Seed

    
     cells per well on top of the polymerized Matrigel.
    
  • Treatment: Immediately treat cells with MB-TM at graded concentrations (e.g., 1, 5, 10, 20 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Sunitinib).

  • Incubation: Incubate at 37°C, 5% CO₂ for 6–18 hours.

  • Imaging: Capture images of tube networks at 4x and 10x magnification.

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify:

    • Total Tube Length

    • Number of Junctions

    • Number of Meshes

    • Success Criteria: Significant reduction in tube length and junction points compared to vehicle control.

Protocol B: Wound Healing (Scratch) Migration Assay

Validates the inhibition of endothelial cell motility, a prerequisite for vessel sprouting.

  • Culture: Grow HUVECs to 90-100% confluence in a 6-well plate.

  • Wounding: Create a linear scratch using a sterile 200 µL pipette tip. Wash twice with PBS to remove debris.

  • Treatment: Add low-serum media (1% FBS) containing MB-TM (IC₅₀ concentration) or vehicle. Note: Low serum prevents proliferation from confounding migration results.

  • Monitoring: Image the scratch at T=0h, 12h, and 24h.

  • Analysis: Calculate the percentage of wound closure:

    
    
    
Protocol C: Chorioallantoic Membrane (CAM) Assay (In Vivo)

The "Gold Standard" rapid in vivo model for evaluating anti-angiogenic potency.

Materials:

  • Fertilized chicken eggs (Pathogen-free)

  • Sterile filter paper discs (5 mm)

Procedure:

  • Incubation: Incubate fertilized eggs at 37°C with 60% humidity.

  • Windowing (Day 6): Under sterile conditions, remove a

    
     section of the shell to expose the CAM.
    
  • Treatment (Day 7): Place a sterile filter disc saturated with MB-TM (e.g., 10 µ g/disc ) or Vehicle onto a vascularized region of the CAM.

  • Re-incubation: Seal the window with sterile tape and incubate for 48 hours.

  • Analysis (Day 9): Resect the CAM area under the disc.

  • Quantification: Count the number of secondary and tertiary vessel branch points.

    • Observation: MB-TM treatment typically results in an avascular zone around the disc, reducing vessel density by >50% compared to control.

Expected Data & Validation

The following table summarizes typical pharmacological parameters for benzophenone-thiomorpholine Mannich bases (based on structural analogs like Compound 9d):

AssayParameterTypical Value RangeInterpretation
MTT Assay IC₅₀ (A549/HeLa)5 – 15 µMModerate cytotoxicity against tumor cells.
Tube Formation Inhibition Rate> 60% at 10 µMPotent disruption of endothelial networking.
Cell Cycle Phase Distribution

G2/M Phase
Indicates mitotic arrest.
Apoptosis DNA LadderingPositiveConfirms programmed cell death mechanism.
Workflow Diagram

Workflow Start Compound Preparation (10mM DMSO Stock) Screen In Vitro Screen (MTT / Tube Formation) Start->Screen Select Dose Selection (Determine IC50) Screen->Select Active? Mech Mechanism Check (Western Blot / Flow Cytometry) Select->Mech Define MOA Vivo In Vivo Validation (CAM Assay) Select->Vivo Confirm Efficacy

Caption: Recommended experimental workflow for validating MB-TM activity.

References
  • Mohammed, Y. H. E., & Khanum, S. A. (2018). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis.[1][2][3][4][5][6] MedChemComm, 9(4), 639-656.[1][5]

    • Key Finding: Establishes the structural activity relationship (SAR)
  • Mohammed, Y. H. E., et al. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death.[1][2] European Journal of Medicinal Chemistry, 143, 1826-1839.[1] [2]

    • Key Finding: Provides complementary protocols for CAM assays and hypoxia-mediated angiogenesis inhibition relevant to this chemical class.
  • Bala, S., et al. (2014). Mannich bases: an important pharmacophore in present scenario. International Journal of Medicinal Chemistry, 2014.

    • Key Finding: Reviews the general stability and reactivity of Mannich bases, essential for understanding the handling and storage of MB-TM.

Sources

Method

Application Note: High-Performance Photopolymerization with 4'-Methyl-2-thiomorpholinomethyl Benzophenone (MTMBP)

[1][2] Executive Summary This guide details the application of 4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMBP) , a specialized Type II photoinitiator (PI) designed for high-precision stereolithography (SLA) and Dig...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the application of 4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMBP) , a specialized Type II photoinitiator (PI) designed for high-precision stereolithography (SLA) and Digital Light Processing (DLP).[1][2] Unlike standard benzophenone (BP) which requires a separate amine co-initiator, MTMBP incorporates a thiomorpholine moiety.[2] This structural modification serves two critical functions: it acts as an intramolecular hydrogen donor , creating a "self-initiating" monocomponent system, and it reduces the migration of small-molecule amines, a critical requirement for biocompatible and drug-delivery scaffolds.[2]

Target Audience: Formulation Chemists, Biomedical Engineers, and Drug Delivery Researchers.[2]

Mechanism of Action

The efficiency of MTMBP relies on a modified Norrish Type II reaction.[2] Standard Type II PIs (e.g., Benzophenone) require a bimolecular collision with a co-initiator to generate radicals.[2] MTMBP circumvents the diffusion limit of this collision by tethering the donor (thiomorpholine) to the acceptor (benzophenone).[2]

Photoinitiation Pathway[1][2]
  • Excitation: Upon UV exposure (typically 365–385 nm), the benzophenone carbonyl absorbs a photon, transitioning to the excited singlet state (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) and rapidly crossing to the triplet state (
    
    
    
    ) via Intersystem Crossing (ISC).
  • Intramolecular H-Abstraction: The excited carbonyl triplet abstracts a hydrogen atom from the

    
    -carbon of the thiomorpholine ring.
    
  • Radical Generation: This produces a ketyl radical (typically inactive/terminator) and a highly reactive ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -aminoalkyl radical on the thiomorpholine ring, which initiates polymerization.
    
Mechanistic Diagram

The following diagram illustrates the self-initiating cycle of MTMBP, highlighting the critical intramolecular hydrogen transfer.

MTMBP_Mechanism UV UV Source (365-385 nm) Ground MTMBP (Ground State) Benzophenone-Thiomorpholine UV->Ground Absorbance Excited Excited Triplet State (T1) (n, π*) Ground->Excited ISC TS Transition State (Intramolecular H-Abstraction) Excited->TS Bending/Proximity Radicals Radical Pair Generation (Ketyl + α-Amino Radical) TS->Radicals H-Transfer Radicals->Ground Recombination (Inefficiency) Polymer Polymer Chain Initiation (Acrylate Attack) Radicals->Polymer Initiation

Figure 1: Photochemical pathway of MTMBP.[1][2] The tethered thiomorpholine group facilitates rapid H-abstraction, reducing oxygen inhibition sensitivity.[2]

Application Note: Resin Formulation Strategy

Solubility and Compatibility

MTMBP exhibits superior solubility in moderately polar acrylate monomers compared to standard Omnirad 379 or Irgacure 907 analogues due to the thiomorpholine ring.[2]

Solvent/MonomerSolubility RatingRecommended LoadingNotes
HDDA (1,6-Hexanediol diacrylate)Excellent1.0 - 3.0 wt%Low viscosity diluent; good for rapid curing.[1]
PEGDA (Polyethylene glycol diacrylate)Good0.5 - 2.0 wt%Standard for hydrogels/biomedical applications.[1][2]
Water Poor< 0.1 wt%Requires co-solvent (e.g., Ethanol) for aqueous systems.[2]
UDMA (Urethane dimethacrylate)Excellent1.0 - 2.5 wt%High toughness; base resin for dental applications.[1]
Formulation Protocol (Standard Clear Resin)

Objective: Prepare a 100g batch of rapid-cure resin for DLP printing (405 nm or 385 nm source).

Materials:

  • Oligomer: Bis-GMA or UDMA (60g)

  • Diluent: TEGDMA or HDDA (38g)[1][2]

  • Photoinitiator: MTMBP (2g)[1][2]

  • Inhibitor: MEHQ (100 ppm) – Crucial for shelf stability[1][2]

Step-by-Step Procedure:

  • Monomer Blending: In an amber glass jar, combine the Oligomer and Diluent. Mix using a magnetic stirrer at 40°C for 30 minutes until a homogeneous, clear liquid is obtained.

  • Inhibitor Addition: Add MEHQ (dissolved in a small amount of monomer) to prevent premature polymerization.[2]

  • PI Dissolution: Add the MTMBP powder slowly to the vortex of the stirring monomer.

    • Note: Maintain temperature at 40–50°C. Do not exceed 60°C to avoid thermal initiation.[2]

  • Degassing: Place the open jar in a vacuum desiccator for 20 minutes to remove micro-bubbles introduced during mixing.

  • Filtration: Filter the resin through a 10-micron mesh to remove any undissolved particulates.

Experimental Protocols: Characterization & Validation

Protocol: Working Curve Determination (Jacobs Equation)

To use MTMBP effectively in 3D printing, you must determine the Critical Energy (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and Penetration Depth (

) for your specific printer.

Equipment: DLP 3D Printer (e.g., Anycubic Photon or Asiga Max), Micrometer.

  • Design: Create a single-layer test file consisting of 6-8 squares.

  • Exposure: Print the squares with increasing exposure times (e.g., 2s, 4s, 6s, 8s, 10s, 15s).

  • Measurement: Wash the printed squares in Isopropanol (IPA) and measure the thickness (

    
    ) of each cured film.
    
  • Analysis: Plot Cure Depth (

    
    ) vs. ln(Exposure Energy).
    
    • Slope = ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (Penetration Depth)[1]
      
    • X-intercept = ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (Critical Energy)[1]
      

Target Metrics for MTMBP:

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    :  < 10 mJ/cm² (Indicates high reactivity).
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    :  100–150 µm (Ensures good layer adhesion without over-curing).
    
Protocol: Leaching and Cytotoxicity Assessment

For drug development applications, verifying the low-migration potential of MTMBP is mandatory.[2]

Workflow Diagram:

Validation_Workflow cluster_extraction Extraction Phase cluster_analysis Analytical Phase Step1 Sample Fabrication (Disk: 10mm x 2mm) Step2 Post-Cure Processing (UV Chamber + IPA Wash) Step1->Step2 Step3 Immersion in Solvent (Ethanol/Water 37°C, 24h) Step2->Step3 Step4 HPLC-UV/MS Analysis (Detect Residual PI) Step3->Step4 Chemical Step5 MTT Assay (Fibroblast Viability) Step3->Step5 Biological

Figure 2: Validation workflow for assessing biocompatibility and leaching of MTMBP-based resins.

Detailed Steps:

  • Sample Prep: Print disks (10mm diameter, 2mm thick).

  • Extraction: Immerse disks in 5 mL of extraction medium (Ethanol:Water 70:30) at 37°C for 24 hours.[2]

  • Quantification (HPLC):

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Acetonitrile/Water gradient.[2]

    • Detection: UV at 254 nm and 300 nm.[2]

    • Pass Criteria: Leached PI concentration < 0.1 µg/mL (or below specific tox limits).[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Surface Tackiness Oxygen InhibitionIncrease MTMBP concentration by 0.5%; Post-cure under Nitrogen or in Glycerol.[1]
Yellowing Amine OxidationThe thiomorpholine moiety can oxidize.[2] Reduce post-cure UV intensity; add optical brightener (e.g., OB-1).[1][2]
Phase Separation Poor SolubilitySwitch to a more polar monomer (e.g., add 10% HEMA); ensure resin is warm (30°C) during printing.[2]
Low Layer Adhesion High AbsorbanceMTMBP has high extinction.[2] Reduce concentration or increase layer exposure time.[2]

References

  • Tomal, W. & Ortyl, J. (2020).[2] Water-Soluble Photoinitiators in Biomedical Applications. Polymers, 12(5), 1073.[2] [Link][1][2]

  • Liu, S. et al. (2020).[2] New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing.[1][3][4] Materials Chemistry Frontiers, 5, 1982-1994.[2][3][4] [Link]

  • Zhang, J. et al. (2018).[2] Review of photoinitiators for the photopolymerization of acrylates. Journal of Polymer Science Part A: Polymer Chemistry, 56(15).[2] [Link][1][2]

  • Bagheri, A. & Jin, J. (2019).[2] Photopolymerization in 3D Printing.[2][3][4][5][6] ACS Applied Polymer Materials, 1(5), 933–946.[2] [Link][1][2]

  • Fouassier, J.P. & Lalevée, J. (2014).[2] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] [Link][1][2]

Sources

Application

Application Notes and Protocols for the Analytical Determination of 4'-Methyl-2-thiomorpholinomethyl benzophenone in Food Packaging

Introduction: The Imperative for Vigilance in Food Contact Materials The safety and integrity of food packaging are paramount to public health. Photoinitiators are essential components in the formulation of UV-cured inks...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Vigilance in Food Contact Materials

The safety and integrity of food packaging are paramount to public health. Photoinitiators are essential components in the formulation of UV-cured inks and coatings used on a vast array of food packaging materials. These molecules, upon exposure to UV radiation, generate reactive species that initiate polymerization, rapidly drying the ink. However, residual, unreacted photoinitiators and their byproducts can potentially migrate from the packaging into the food product, leading to unintended dietary exposure.

One such photoinitiator of interest is 4'-Methyl-2-thiomorpholinomethyl benzophenone . This compound belongs to the benzophenone family, a class of photoinitiators that has been subject to regulatory scrutiny due to concerns about their potential endocrine-disrupting properties and other toxicological effects. The presence of the thiomorpholinomethyl moiety introduces unique chemical properties that necessitate specific and sensitive analytical methods for its detection and quantification.

This comprehensive guide provides detailed application notes and protocols for the analytical determination of 4'-Methyl-2-thiomorpholinomethyl benzophenone in food packaging materials. It is designed for researchers, scientists, and quality control professionals in the food safety and packaging industries, offering a scientifically rigorous framework for method selection, sample preparation, and instrumental analysis. The methodologies described herein are grounded in established analytical principles and are designed to provide trustworthy and reproducible results, ensuring the safety of packaged foods.

Physicochemical Properties and Predicted Analytical Characteristics

Proposed Structure:

Predicted Properties:

PropertyPredicted ValueRationale
Molecular Formula C20H23NOSBased on the proposed chemical structure.
Molecular Weight 341.47 g/mol Calculated from the molecular formula.
UV λmax ~285 nm and ~330 nmThe benzophenone chromophore typically exhibits a strong absorption band around 250-290 nm (π→π* transition) and a weaker band at longer wavelengths (n→π* transition). The presence of the methyl and thiomorpholinomethyl substituents, both being auxochromes, is expected to cause a bathochromic (red) shift of these bands.[1][2]

Analytical Methodologies: A Multi-faceted Approach

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. For the detection of 4'-Methyl-2-thiomorpholinomethyl benzophenone, both chromatographic and spectroscopic methods are highly applicable. This guide will focus on two primary, complementary techniques: High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS) and Gas Chromatography with Mass Spectrometric detection (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like benzophenone derivatives.

  • Principle: The sample is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a solid adsorbent material (stationary phase). The separation of analytes is based on their differential partitioning between the mobile and stationary phases.

  • Causality of Experimental Choices:

    • Column: A C18 reversed-phase column is the workhorse for separating moderately polar to non-polar compounds like benzophenone derivatives. The non-polar C18 stationary phase effectively retains the analyte through hydrophobic interactions, allowing for its separation from more polar matrix components.

    • Mobile Phase: A gradient elution using a mixture of a polar solvent (e.g., water or buffer) and a less polar organic solvent (e.g., acetonitrile or methanol) is optimal. This allows for the efficient elution of a wide range of compounds with varying polarities, ensuring good peak shape and resolution for the target analyte.

    • Detection:

      • UV Detection: Based on the predicted UV absorption maxima, a photodiode array (PDA) detector set to monitor the range of 250-350 nm would be suitable for initial screening and quantification.

      • Mass Spectrometry (MS) Detection (LC-MS/MS): For higher sensitivity and unequivocal identification, coupling HPLC to a tandem mass spectrometer is the gold standard. Electrospray ionization (ESI) in positive ion mode is recommended for this class of compounds containing a nitrogen atom, which is readily protonated.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While some benzophenone derivatives can be analyzed directly, others may require derivatization to improve their volatility and thermal stability.

  • Principle: The sample is vaporized and introduced into a gaseous mobile phase (carrier gas), which carries it through a long, thin column. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase coating the column walls. The separated compounds are then detected by a mass spectrometer.

  • Causality of Experimental Choices:

    • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is well-suited for the separation of a broad range of organic compounds, including benzophenone derivatives.

    • Injection: A split/splitless injector is commonly used. Splitless injection is preferred for trace analysis to ensure the maximum transfer of the analyte onto the column.

    • Ionization: Electron Ionization (EI) at 70 eV is the standard ionization technique in GC-MS. It produces a reproducible fragmentation pattern that serves as a "fingerprint" for compound identification.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for the specific laboratory setup and sample matrices.

Protocol 1: Sample Preparation from Food Packaging

This protocol describes the extraction of 4'-Methyl-2-thiomorpholinomethyl benzophenone from various food packaging materials.

Workflow Diagram:

Sample_Preparation cluster_0 Sample Preparation Sample Packaging Sample (e.g., paper, plastic) Cut Cut into small pieces (~1 cm²) Sample->Cut Weigh Weigh accurately (e.g., 1 g) Cut->Weigh Extract Solvent Extraction (e.g., Acetonitrile, 10 mL) Ultrasonication or Shaking Weigh->Extract Filter Filter extract (0.45 µm syringe filter) Extract->Filter Evaporate Evaporate to dryness (Nitrogen stream) Filter->Evaporate Reconstitute Reconstitute in Mobile Phase/Solvent (e.g., 1 mL) Evaporate->Reconstitute Analysis Inject into HPLC or GC-MS Reconstitute->Analysis

Caption: Workflow for the extraction of 4'-Methyl-2-thiomorpholinomethyl benzophenone from food packaging.

Step-by-Step Methodology:

  • Sample Collection and Preparation:

    • Obtain a representative sample of the food packaging material.

    • Using clean scissors or a scalpel, cut the packaging into small pieces of approximately 1 cm x 1 cm.

    • Accurately weigh about 1.0 g of the cut packaging material into a glass vial.

  • Solvent Extraction:

    • Add 10.0 mL of a suitable extraction solvent, such as acetonitrile or methanol, to the vial.

    • Cap the vial tightly and extract the analyte using one of the following methods:

      • Ultrasonication: Place the vial in an ultrasonic bath for 30 minutes.

      • Shaking: Place the vial on a mechanical shaker for 1 hour.

  • Extract Filtration and Concentration:

    • After extraction, filter the extract through a 0.45 µm syringe filter into a clean glass tube to remove any particulate matter.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried residue in 1.0 mL of the initial mobile phase for HPLC analysis or a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

    • Vortex the tube for 30 seconds to ensure complete dissolution of the residue.

    • The sample is now ready for injection.

Protocol 2: HPLC-UV/MS Method

Workflow Diagram:

HPLC_Workflow cluster_1 HPLC-UV/MS Analysis PreparedSample Prepared Sample Extract Autosampler Autosampler PreparedSample->Autosampler Column C18 Column Autosampler->Column Injection Pump HPLC Pump (Mobile Phase Gradient) Pump->Column UV_Detector UV/PDA Detector Column->UV_Detector MS_Detector Mass Spectrometer (ESI+) UV_Detector->MS_Detector DataSystem Data Acquisition and Processing MS_Detector->DataSystem

Caption: Schematic of the HPLC-UV/MS analytical workflow.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD), 285 nm
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode ESI Positive
MS/MS Transitions Precursor Ion (m/z): 342.15 [M+H]+Product Ions (predicted): 195.1 (from cleavage of the C-C bond between the carbonyl and the substituted phenyl ring), 146.1 (from the thiomorpholinomethyl benzyl fragment)

Step-by-Step Methodology:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of calibration standards of 4'-Methyl-2-thiomorpholinomethyl benzophenone in the reconstitution solvent, ranging from the expected limit of quantitation (LOQ) to the upper limit of the linear range.

  • Sequence Setup: Create a sequence in the instrument software that includes blanks, calibration standards, quality control (QC) samples, and the prepared packaging extracts.

  • Data Acquisition: Run the sequence and acquire the data.

  • Data Processing: Process the acquired data using the instrument's software. Integrate the peak corresponding to 4'-Methyl-2-thiomorpholinomethyl benzophenone and generate a calibration curve. Quantify the analyte in the samples by comparing their peak areas to the calibration curve.

Protocol 3: GC-MS Method

Workflow Diagram:

GCMS_Workflow cluster_2 GC-MS Analysis PreparedSample Prepared Sample Extract Autosampler Autosampler PreparedSample->Autosampler Injector GC Injector (Splitless) Autosampler->Injector Injection Column Capillary Column (e.g., HP-5ms) Injector->Column MS_Detector Mass Spectrometer (EI, 70 eV) Column->MS_Detector DataSystem Data Acquisition and Processing MS_Detector->DataSystem

Caption: Flowchart of the GC-MS analytical procedure.

Instrumentation and Conditions:

ParameterSetting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 280°C
Injection Mode Splitless (1 µL)
Oven Program 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-450
Predicted Key Fragments (m/z) 341 (M+) , 195 (C6H5CO-C6H4-CH3)+•, 146 (CH2-N(CH2CH2)2S)+•, 119 (C6H4-CH3-CO)+, 103 (thiomorpholine)+•, 91 (tropylium ion from methylbenzyl moiety)

Step-by-Step Methodology:

  • System Preparation: Condition the GC column according to the manufacturer's instructions. Perform a system suitability check to ensure proper performance.

  • Standard Preparation: Prepare a series of calibration standards of 4'-Methyl-2-thiomorpholinomethyl benzophenone in a suitable solvent (e.g., ethyl acetate) covering the expected concentration range.

  • Sequence Setup: Create a sequence in the instrument software including blanks, calibration standards, QC samples, and the prepared sample extracts.

  • Data Acquisition: Run the sequence and acquire the data in full scan mode.

  • Data Processing:

    • Identify the peak for 4'-Methyl-2-thiomorpholinomethyl benzophenone based on its retention time and mass spectrum.

    • Extract the ion chromatogram for the characteristic ions to improve selectivity.

    • Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

    • Quantify the analyte in the samples using the calibration curve.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[3]

Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.995
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.80-120% recovery for spiked samples at different concentration levels.
Precision (Repeatability and Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio (S/N) ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10, with acceptable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results with small variations in parameters like mobile phase composition, flow rate, or temperature.

Quality Control:

  • System Suitability: Inject a standard solution before each analytical run to check the performance of the chromatographic system.

  • Blanks: Analyze a solvent blank and a matrix blank to check for contamination and interferences.

  • Calibration Check: Run a calibration standard periodically during the sequence to verify the stability of the instrument response.

  • Spiked Samples: Analyze matrix-spiked samples to assess the recovery of the analyte from the specific packaging material.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the sensitive and selective determination of 4'-Methyl-2-thiomorpholinomethyl benzophenone in food packaging materials. The combination of HPLC-UV/MS and GC-MS offers complementary information, ensuring both accurate quantification and confident identification of this potential migrant. Adherence to the principles of method validation and routine quality control is essential for generating reliable data that can be used to assess the safety of food contact materials and ensure regulatory compliance. It is important to reiterate that the spectral data for the target analyte presented herein are predicted and should be confirmed experimentally with an authentic analytical standard.

References

  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022). Molecules, 27(23), 8206. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-Methyl benzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. Retrieved from [Link]

  • Mass spectra of morpholine cation and fragment ions. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. (2011). Iranian Journal of Pharmaceutical Research, 10(4), 779–786. Retrieved from [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2000). Molecules, 5(4), 424-426. Retrieved from [Link]

Sources

Method

Assessing the Pro-Apoptotic Effects of Novel Benzophenone Analogues: An Application Note and Protocol Guide

Introduction: The Therapeutic Promise of Inducing Apoptosis with Benzophenone Analogues Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Inducing Apoptosis with Benzophenone Analogues

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] Dysregulation of this intricate process is a hallmark of many diseases, including cancer, where malignant cells evade apoptotic signals, leading to uncontrolled proliferation.[2] Consequently, the targeted induction of apoptosis in cancer cells represents a promising therapeutic strategy.

The benzophenone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiproliferative, and pro-apoptotic effects.[3][4] Notably, certain benzophenone analogues have been shown to induce apoptosis in various cancer cell lines, often by modulating the intrinsic, or mitochondrial, pathway of apoptosis.[5] This pathway is tightly regulated by the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6] The ratio of these proteins determines the permeability of the mitochondrial outer membrane.[6] Pro-apoptotic stimuli lead to the release of cytochrome c from the mitochondria, which then triggers a cascade of enzymatic activations, culminating in the activation of executioner caspases, such as caspase-3 and caspase-7, that dismantle the cell.[7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the pro-apoptotic effects of novel benzophenone analogues. We present a logical workflow, from initial screening of cell viability to the mechanistic elucidation of the apoptotic pathway, complete with detailed, field-proven protocols and the scientific rationale behind each experimental choice.

Experimental Workflow: A Multi-Faceted Approach to Characterizing Pro-Apoptotic Activity

A thorough assessment of a compound's pro-apoptotic potential requires a multi-pronged approach. We recommend a tiered screening process, beginning with broad cytotoxicity assays and progressively moving towards more specific mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmation of Apoptosis cluster_2 Tier 3: Mechanistic Insights cluster_3 Outcome a Cell Viability Assay (MTT) c Caspase-3/7 Activity Assay a->c Identify compounds with anti-proliferative effects b Cytotoxicity Assay (LDH) b->c Confirm cell death is not solely due to necrosis d Western Blot Analysis (Bcl-2 family, Cleaved Caspases) c->d Confirm apoptosis and quantify key executioner caspases e Characterization of Pro-Apoptotic Benzophenone Analogue d->e Elucidate involvement of the intrinsic pathway

Caption: A tiered experimental workflow for assessing the pro-apoptotic effects of novel benzophenone analogues.

Data Presentation: Summarizing the Pro-Apoptotic Profile

For effective comparison of novel benzophenone analogues, it is crucial to present the quantitative data in a clear and structured format. The following table provides a template for summarizing the key findings from the proposed assays.

Benzophenone AnalogueIC50 (µM) [MTT Assay]% Cytotoxicity at IC50 [LDH Assay]Fold Increase in Caspase-3/7 Activity at IC50Change in Bcl-2/Bax Ratio [Western Blot]
Analogue 1 15.212.54.8Decrease
Analogue 2 8.710.17.2Decrease
Analogue 3 (Lead) 2.5 8.3 12.5 Significant Decrease
Vehicle Control >1002.11.0No Change
Positive Control (e.g., Staurosporine) 0.565.815.0Decrease

Detailed Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9] This assay is a robust and high-throughput method for initial screening of the anti-proliferative effects of the benzophenone analogues.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Benzophenone analogues dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzophenone analogues in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cytotoxicity Assessment using LDH Assay

Scientific Rationale: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[14] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[15] This assay helps to distinguish between cytotoxic effects (necrosis or late apoptosis) and cytostatic effects (inhibition of proliferation).

Materials:

  • Supernatants from the compound-treated cells (from Protocol 1)

  • LDH assay kit (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit, Thermo Fisher Scientific; LDH-Glo™ Cytotoxicity Assay, Promega)[14][15]

  • 96-well assay plate

  • Microplate reader

Procedure:

  • Sample Collection: After the compound treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well assay plate.[14]

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.[14]

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.[14]

  • Absorbance/Luminescence Measurement: Read the absorbance (typically at 490 nm) or luminescence using a microplate reader.[15][16]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).

Protocol 3: Caspase-3/7 Activity Assay

Scientific Rationale: Caspases-3 and -7 are key executioner caspases in the apoptotic cascade.[2] Their activation is a hallmark of apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay that measures the activity of these caspases.[17] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7, releasing a substrate for luciferase and generating a light signal.[18]

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzophenone analogues

  • Caspase-Glo® 3/7 Assay System (Promega)[19]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the benzophenone analogues in a white-walled 96-well plate as described in Protocol 1.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[18]

  • Assay Reaction: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]

  • Incubation: Gently mix the contents of the wells on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours.[20]

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Calculate the fold increase in caspase-3/7 activity relative to the vehicle-treated control.

Protocol 4: Western Blot Analysis of Bcl-2 Family Proteins and Cleaved Caspase-3

Scientific Rationale: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic pathway.[21] By examining the expression levels of anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax, the modulation of the intrinsic pathway can be assessed.[22] The detection of cleaved (active) caspase-3 provides further confirmation of apoptosis induction.[23]

Materials:

  • Cell lysates from treated cells

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: After treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Densitometrically quantify the protein bands and normalize them to a loading control (e.g., β-actin). Calculate the ratio of Bcl-2 to Bax to assess the pro-apoptotic shift.

The Intrinsic Pathway of Apoptosis: A Target for Benzophenone Analogues

Many pro-apoptotic compounds, including certain benzophenone derivatives, exert their effects by triggering the intrinsic pathway of apoptosis.[5] This pathway is initiated by various intracellular stresses, which lead to a shift in the balance of Bcl-2 family proteins, favoring the pro-apoptotic members.[6]

G cluster_0 Upstream Signaling cluster_1 Mitochondrial Regulation cluster_2 Apoptosome Formation & Caspase Activation cluster_3 Execution Phase stress Cellular Stress (e.g., Benzophenone Analogue) bcl2 Anti-apoptotic Bcl-2 stress->bcl2 Inhibition bax Pro-apoptotic Bax stress->bax Activation mito Mitochondrion bcl2->mito Inhibits pore formation bax->mito Promotes pore formation cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 casp9 Pro-caspase-9 apaf1->casp9 Recruitment act_casp9 Active Caspase-9 casp9->act_casp9 Activation casp3 Pro-caspase-3 act_casp9->casp3 Cleavage act_casp3 Active Caspase-3 casp3->act_casp3 Activation apoptosis Apoptosis act_casp3->apoptosis

Caption: The intrinsic pathway of apoptosis, a key target for novel benzophenone analogues.

Conclusion

The systematic approach outlined in this application note provides a robust framework for the comprehensive evaluation of the pro-apoptotic effects of novel benzophenone analogues. By employing a tiered screening strategy that combines cell viability, cytotoxicity, and mechanistic assays, researchers can confidently identify and characterize promising lead compounds for further development. The detailed protocols and the underlying scientific principles provided herein are intended to empower researchers to generate high-quality, reproducible data, thereby accelerating the discovery of new and effective cancer therapeutics.

References

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Caspase-Glo 3/7 Assay G8090. Promega. Biocompare.com. [Link]

  • Western blot assay of Bcl-2, Bax, and cleaved caspase-3 expression... ResearchGate. [Link]

  • Assessment of Apoptosis (Programmed Cell Death) by Flow Cytometry. ResearchGate. [Link]

  • Apoptosis - Intrisinic Pathway - External. TeachMeAnatomy. [Link]

  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. ACS Publications. [Link]

  • Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. PubMed. [Link]

  • Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. PubMed Central. [Link]

  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing. [Link]

  • Intrinsic Apoptosis Pathway. Creative Diagnostics. [Link]

  • Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. MDPI. [Link]

  • Western blot analysis of the cleaved caspase-3 (a), Bax (b), Bcl-2 (c),... ResearchGate. [Link]

  • Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. EdSpace. [Link]

  • Intrinsic and Extrinsic Pathway of Apoptosis. Slideshare. [Link]

  • Apoptosis: A review of pro‐apoptotic and anti‐apoptotic pathways and dysregulation in disease. PMC. [Link]

  • Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Rinner Group. [Link]

  • Caspase-Glo 3/7 Assay G8093. Promega. Biocompare.com. [Link]

  • The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats. PubMed. [Link]

  • Schematic Diagram of the Intrinsic, Extrinsic Pathways of Apoptosis.... ResearchGate. [Link]

  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO. [Link]

Sources

Application

Application Note: High-Throughput Screening of Benzophenone Derivatives for VEGF-A Inhibition

Executive Summary The benzophenone scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse protein targets, including kinases and nuclear receptors. Recent structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzophenone scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse protein targets, including kinases and nuclear receptors. Recent structure-activity relationship (SAR) studies have identified benzophenone analogues—specifically those conjugated with thiazole, benzimidazole, or bearing specific halogen substitutions—as potent inhibitors of Vascular Endothelial Growth Factor A (VEGF-A) mediated angiogenesis.

This guide details a multi-tiered screening protocol designed to identify benzophenone derivatives that inhibit the VEGF-A signaling axis. Unlike generic screening guides, this protocol addresses the specific physicochemical challenges of benzophenone scaffolds (e.g., lipophilicity, solubility) and focuses on disrupting the VEGF-A/VEGFR2 protein-protein interaction (PPI).

Mechanistic Rationale

VEGF-A promotes angiogenesis primarily by binding to VEGFR2 (KDR/Flk-1) on endothelial cells. This binding induces receptor dimerization and autophosphorylation, triggering the RAF/MEK/ERK (proliferation) and PI3K/AKT (survival) pathways.

Benzophenone Mode of Action: Benzophenone derivatives do not typically act as ATP-competitive kinase inhibitors in this context. Instead, they often function as interfacial inhibitors or allosteric modulators .

  • Direct Binding: Substituted benzophenones (e.g., 3,4,5-trimethoxy variants) can bind to the receptor-binding face of VEGF-A, sterically hindering its association with VEGFR2.

  • Downstream Interference: Certain benzophenone-thiazole hybrids have been shown to inhibit downstream tubulin polymerization, indirectly collapsing the angiogenic phenotype.

Visualization: VEGF-A Signaling & Inhibition Node

VEGF_Signaling cluster_Cell Endothelial Cell Cytoplasm VEGF_A VEGF-A Ligand VEGFR2 VEGFR2 (Receptor) VEGF_A->VEGFR2 Binding Benzophenone Benzophenone Derivative Benzophenone->VEGF_A Steric Blockade (Inhibition) Tubulin Microtubule Dynamics Benzophenone->Tubulin Secondary Mechanism (Specific Analogs) P_VEGFR2 p-VEGFR2 (Dimerized) VEGFR2->P_VEGFR2 Autophosphorylation PI3K PI3K / AKT P_VEGFR2->PI3K MAPK RAS / RAF / MEK P_VEGFR2->MAPK Angiogenesis Angiogenesis (Proliferation/Migration) PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Figure 1. Dual-mechanism inhibition of the VEGF-A signaling cascade by benzophenone derivatives.

Screening Workflow Strategy

To efficiently screen libraries of benzophenone derivatives, we utilize a "Funnel Approach" to filter candidates based on affinity, efficacy, and solubility.

Visualization: The Screening Funnel

Screening_Funnel cluster_Tier1 Tier 1: In Silico cluster_Tier2 Tier 2: Biochemical cluster_Tier3 Tier 3: Functional Library Benzophenone Library (n=500+) Docking Molecular Docking (Target: VEGF-A Interface) Library->Docking ELISA Competitive ELISA (VEGF-A/VEGFR2 PPI) Docking->ELISA Top 10% Hits HUVEC HUVEC Tube Formation Assay ELISA->HUVEC Confirmed Binders Lead Lead Candidate (IC50 < 1µM) HUVEC->Lead

Caption: Figure 2. Three-tiered screening workflow prioritizing high-affinity binders before functional validation.

Detailed Experimental Protocols

Protocol A: Molecular Docking (In Silico Filtering)

Before wet-lab testing, prioritize derivatives that fit the hydrophobic pocket of the VEGF-A dimer interface.

  • Protein Prep: Retrieve VEGF-A structure (PDB ID: 3QTK or 1FLT ) from the Protein Data Bank. Remove water molecules and co-crystallized ligands.

  • Ligand Prep: Generate 3D conformers of benzophenone derivatives. Minimize energy using MMFF94 force field.

  • Grid Generation: Define the search space around the receptor-binding interface (residues Phe17, Ile29, Glu30, Ile46, Ile48, Ile83).

  • Docking: Use AutoDock Vina or GOLD.

    • Critical Check: Look for Pi-Pi stacking interactions between the benzophenone aryl rings and VEGF-A aromatic residues (e.g., Phe17).

  • Selection: Select top 10% based on binding energy (kcal/mol) and visual inspection of steric clashes.

Protocol B: Competitive VEGF-A/VEGFR2 ELISA (Biochemical Screen)

This assay screens for the ability of the small molecule to disrupt the protein-protein interaction.

Materials:

  • Recombinant Human VEGF-A (Coating ligand).

  • Recombinant Human VEGFR2-Fc Chimera (Soluble receptor).

  • Anti-Fc-HRP conjugated antibody.

  • 96-well high-binding microplates.

  • Benzophenone Solvent: DMSO (Final concentration < 1%).

Step-by-Step Methodology:

  • Coating: Coat plate with 100 µL/well of rhVEGF-A (1 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 3% BSA in PBS for 2 hours at RT.

  • Compound Incubation (The Critical Step):

    • Pre-incubate rhVEGFR2-Fc (50 ng/mL) with varying concentrations of benzophenone derivatives (0.1 nM – 10 µM) in a low-binding tube for 30 mins.

    • Note: Benzophenones are lipophilic. Ensure thorough mixing but avoid vortexing proteins to denaturation.

  • Binding: Transfer the Receptor+Compound mix to the VEGF-coated plate. Incubate 2 hours at RT.

  • Detection: Wash 3x. Add Anti-Fc-HRP antibody (1:5000). Incubate 1 hour.

  • Readout: Add TMB substrate. Stop with 1M H2SO4. Measure OD at 450 nm.

Data Analysis: Calculate % Inhibition =


.
Plot log(concentration) vs. % Inhibition to determine IC50.
Protocol C: HUVEC Tube Formation Assay (Functional Screen)

The "Gold Standard" for rapid angiogenesis screening. Benzophenones that pass the ELISA must prevent endothelial cells from organizing into capillary-like structures.

Materials:

  • HUVEC cells (Passage 3-5).

  • Matrigel (Growth Factor Reduced).

  • µ-Slide Angiogenesis or 96-well plate.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel on ice overnight. Coat wells with 50 µL Matrigel. Polymerize at 37°C for 30 mins.

    • Warning: Matrigel solidifies rapidly above 10°C. Keep tips chilled.

  • Cell Seeding: Harvest HUVECs. Resuspend in EGM-2 media containing the benzophenone derivative (at 2x IC50 determined from ELISA).

    • Control: Vehicle (DMSO) and Suramin (positive inhibitor control).

  • Plating: Add 1.5 x 10^4 cells per well onto the polymerized Matrigel.

  • Incubation: Incubate at 37°C, 5% CO2 for 4–6 hours.

    • Timepoint: Do not incubate >18 hours, as cells will undergo apoptosis or clump, leading to false positives.

  • Imaging: Capture images using phase-contrast microscopy (4x objective).

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify:

    • Total Tube Length.

    • Number of Junctions (Nodes).

    • Number of Meshes.

Data Summary & Quality Control

Expected Results Table
ParameterVehicle Control (DMSO)Active Benzophenone CandidateInterpretation
ELISA OD (450nm) 2.5 - 3.0< 1.0Disruption of VEGF/VEGFR2 binding.
Tube Formation Complex mesh, closed loopsDisconnected, single cellsFunctional angiogenesis inhibition.
Cell Viability (MTT) > 90%> 80%Ensures effect is anti-angiogenic, not cytotoxic.
Troubleshooting Guide
  • Issue: High background in ELISA.

    • Solution: Increase washing steps or Tween-20 concentration (up to 0.1%). Benzophenones can stick to plastic; use polypropylene plates for pre-incubation.

  • Issue: Compound precipitation.

    • Solution: Benzophenones are highly lipophilic. Limit DMSO to 0.5%. If precipitation occurs, verify solubility limits using nephelometry before screening.

References

  • Khanum, S. A., et al. (2014). Synthesis and biological evaluation of benzophenone-thiazole derivatives as potent VEGF-A inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Thermo Fisher Scientific. Basic VEGF-A Human ELISA Kit User Guide. Thermo Fisher Scientific Protocols.

  • Arnow, B. A., et al. (2018). Molecular Docking of Vascular Endothelial Growth Factor with Phytochemicals for Anti-Angiogenesis. ResearchGate.

  • Biomedica. VEGF ELISA Validation Data File. Biomedica Immunoassays.[1]

  • RSC Publishing. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis. MedChemComm.

Sources

Method

Application Note: In Vivo Experimental Design for Benzophenone-Derived Anticancer Agents

Abstract Benzophenone (BP) scaffolds serve as privileged structures in medicinal chemistry, yielding derivatives (e.g., hydrazones, semicarbazones) with potent anticancer properties, often through tubulin inhibition or D...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzophenone (BP) scaffolds serve as privileged structures in medicinal chemistry, yielding derivatives (e.g., hydrazones, semicarbazones) with potent anticancer properties, often through tubulin inhibition or DNA intercalation. However, the lipophilicity of the BP skeleton and the potential for off-target hepatic toxicity require a rigorous, self-validating in vivo experimental design. This guide outlines a standardized workflow for evaluating Benzophenone Derivatives (BPDs) in murine models, emphasizing vehicle optimization, Maximum Tolerated Dose (MTD) determination, and xenograft efficacy profiling.

Introduction & Rationale

While benzophenone itself is a known photo-initiator with potential endocrine-disrupting properties, its functionalized derivatives—specifically benzophenone-type hydrazones and semicarbazones —have emerged as promising chemotherapeutics. These compounds often function as "microtubule destabilizing agents," arresting cells in the G2/M phase.

Critical Challenge: The primary failure mode for BPDs in vivo is not lack of potency, but poor bioavailability due to high lipophilicity (LogP > 3) and systemic toxicity (hepatotoxicity/nephrotoxicity) masquerading as tumor growth inhibition.

Experimental Philosophy: This protocol utilizes a "Safety-First" approach. We do not proceed to efficacy studies until a safe therapeutic window is established via MTD studies, ensuring that observed tumor reduction is pharmacological, not toxicological.

Experimental Workflow (Go/No-Go Decision Matrix)

The following workflow enforces a logical progression. Skipping the MTD phase is the most common cause of wasted animals in BPD studies.

BPD_Workflow Synthesis 1. Lead Optimization (Benzophenone Hydrazone/Semicarbazone) InVitro 2. In Vitro Screening (IC50 < 1 µM in HCT-116/MDA-MB-231) Synthesis->InVitro Solubility 3. Vehicle Formulation (Solubility > 2 mg/mL) InVitro->Solubility Pass Solubility->Synthesis Insoluble (Fail) MTD 4. Acute Toxicity (MTD) (Determine LD50 & Safe Dose) Solubility->MTD Stable MTD->Synthesis High Tox (Fail) Efficacy 5. Xenograft Efficacy Study (Tumor Volume/Survival) MTD->Efficacy Therapeutic Window Established MoA 6. Mechanistic Validation (IHC: Ki-67, Caspase-3) Efficacy->MoA

Figure 1: Strategic workflow for Benzophenone Derivative (BPD) development. Red arrows indicate "No-Go" decision points requiring chemical re-optimization.

Phase I: Formulation & Solubility

Benzophenone derivatives are notoriously hydrophobic. Standard saline formulations will result in precipitation, causing embolism or erratic absorption.

Recommended Vehicle Protocol (Standard Lipophilic Formulation): Do not use 100% DMSO. Use the following "Co-solvent System":

ComponentPercentage (v/v)Function
DMSO 10%Primary Solubilizer (Dissolve drug here first)
PEG-300 40%Co-solvent / Stabilizer
Tween-80 5%Surfactant (Prevents precipitation upon dilution)
Saline (0.9%) 45%Aqueous Carrier (Add LAST, dropwise, with vortexing)

Preparation Step: Dissolve the BPD in DMSO completely. Add PEG-300 and Tween-80. Vortex. Finally, add warm Saline slowly. If the solution turns milky (precipitation), sonicate for 10 minutes. If it remains cloudy, the formulation is unsuitable for IV; consider IP (Intraperitoneal) or Oral Gavage (PO).

Phase II: Maximum Tolerated Dose (MTD)

Before tumor inoculation, you must define the dose that causes no more than 10% body weight loss.

  • Animals: Non-tumor bearing BALB/c or Nude mice (n=3 per group).

  • Dosing Strategy: Up-and-Down method.

  • Doses: Start at 10 mg/kg, 25 mg/kg, 50 mg/kg, 100 mg/kg (IP, q.d. x 5 days).

  • Endpoint: Monitor weight daily. Euthanize if weight loss > 20% or if signs of distress (piloerection, lethargy) appear.

  • Output: Define the Therapeutic Dose as 1/2 to 2/3 of the MTD.

Phase III: Efficacy Study (Xenograft Protocol)

This protocol uses a human colorectal (HCT-116) or breast (MDA-MB-231) cancer model, as these lines are sensitive to the tubulin-targeting mechanism common in BPDs.

Experimental Groups
GroupnTreatmentDose / FrequencyPurpose
G1 8Vehicle Control10% DMSO/PEG mix (IP, q.d.)Baseline Growth
G2 8Positive Control5-Fluorouracil (20 mg/kg) or Combretastatin A4Validation of Model
G3 8BPD (Low Dose)1/4 MTD (e.g., 10 mg/kg, IP, q.d.)Dose Response
G4 8BPD (High Dose)1/2 MTD (e.g., 20 mg/kg, IP, q.d.)Max Efficacy
Step-by-Step Protocol
  • Inoculation: Inject

    
     cells (suspended in 100 µL PBS/Matrigel 1:1) subcutaneously into the right flank of 6-week-old athymic nude mice.
    
  • Staging: Allow tumors to reach palpable size (~100

    
    ). Randomize mice into groups (G1-G4) to ensure equal average tumor volume at Day 0.
    
  • Treatment: Administer treatment IP daily (q.d.) or every other day (q.o.d.) for 21 days.

  • Monitoring:

    • Tumor Volume (TV): Measure with digital calipers every 3 days.

      
      
      
    • Toxicity: Weigh mice daily.[1][2] Critical: If G4 loses >15% weight, reduce dose frequency.

Phase IV: Mechanistic Validation (Post-Mortem)

Benzophenone derivatives often act by inhibiting tubulin polymerization, leading to apoptosis. You must confirm this mechanism in vivo to distinguish it from general necrosis.

MoA_Pathway Drug Benzophenone Derivative (Systemic Circulation) Target Tubulin Binding (Colchicine Site) Drug->Target Effect1 Microtubule Destabilization Target->Effect1 Arrest G2/M Cell Cycle Arrest Effect1->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis TumorShrink Tumor Regression Apoptosis->TumorShrink

Figure 2: Proposed Mechanism of Action (MoA) for Benzophenone-type anticancer agents, highlighting the progression from molecular target to phenotypic response.

Biomarker Analysis (IHC): At the end of the study (Day 21), harvest tumors and fix in 10% formalin. Perform Immunohistochemistry (IHC) for:

  • Ki-67: Proliferation marker. Expect significant reduction in G3/G4 vs G1.

  • Cleaved Caspase-3: Apoptosis marker. Expect significant increase in G3/G4.

  • CD31: Angiogenesis marker (optional, as some BPDs have vascular disrupting effects).

References

  • Alam, M. S., et al. (2012). In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice. Cancer Biology & Medicine. Link

  • Rhodes, M. C., et al. (2007). Carcinogenesis studies of benzophenone in rats and mice.[3] Food and Chemical Toxicology.[3] (Provides critical background on toxicity limits of the scaffold). Link

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial and anticancer agents: An overview. Medicinal Chemistry Research. (Review of the chemical class). Link

  • NTP (National Toxicology Program). Toxicology and Carcinogenesis Studies of Benzophenone.[1] Technical Report Series. Link

  • Gürdere, M. B., et al. (2019). Synthesis and anticancer activity of new benzophenone-type hydrazone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4'-Methyl-2-thiomorpholinomethyl Benzophenone

Executive Summary & Chemical Strategy The Challenge: Synthesizing 4'-Methyl-2-thiomorpholinomethyl benzophenone typically involves the nucleophilic substitution of a benzylic halide (2-bromomethyl-4'-methylbenzophenone)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

The Challenge: Synthesizing 4'-Methyl-2-thiomorpholinomethyl benzophenone typically involves the nucleophilic substitution of a benzylic halide (2-bromomethyl-4'-methylbenzophenone) with thiomorpholine. Low yields in this reaction are frequently caused by steric hindrance at the ortho (2-position) of the benzophenone core, competing hydrolysis of the bromide, or oxidative degradation of the thiomorpholine sulfur.

The Solution: To maximize yield, we must shift the reaction mechanism from a sluggish


 to a catalyzed Finkelstein-type substitution, optimize the solvent polarity to stabilize the transition state, and implement a strict acid-base workup to recover product lost in the mother liquor.

Troubleshooting Guide (FAQ)

Q1: My reaction conversion stalls at 60-70%. Adding more heat only increases impurities. Why?

Diagnosis: You are likely encountering the "Ortho-Effect." The carbonyl group at the 1-position creates significant steric bulk, shielding the methylene bromide at the 2-position. High heat promotes the degradation of the benzylic bromide into a benzylic alcohol (hydrolysis) or dimerization.

Corrective Action:

  • Switch Solvent: Move from non-polar solvents (Toluene/DCM) to Acetonitrile (MeCN) or DMF . The higher dielectric constant stabilizes the polar transition state of the

    
     reaction.
    
  • The "Finkelstein" Boost: Add 10 mol% Potassium Iodide (KI) .

    • Mechanism:[1][2][3][4][5] KI reacts with the bromide to form a transient benzyl iodide. The iodide is a better leaving group than bromide, accelerating the attack by thiomorpholine.

    • Result: Reaction proceeds faster at lower temperatures (

      
      ), preserving the substrate.
      
Q2: I see a major impurity spot just below the product on TLC. What is it?

Diagnosis: This is likely the S-oxide (sulfoxide) or S,S-dioxide (sulfone) of your product. Thiomorpholine is susceptible to oxidation, especially if the reaction is run in open air or with peroxide-contaminated solvents (like old THF or ethers).

Corrective Action:

  • Degas Solvents: Sparge your reaction solvent with Nitrogen or Argon for 15 minutes prior to use.

  • Antioxidant Protocol: If using ether-based solvents, test for peroxides. Ideally, switch to anhydrous Acetonitrile , which is resistant to auto-oxidation.

Q3: My crude yield is high, but I lose 50% mass during recrystallization. How do I purify without loss?

Diagnosis: The product is a tertiary amine. If you are recrystallizing from neutral solvents, the product may be "oiling out" or remaining soluble in the impurities.

Corrective Action: Use an Acid-Base Extraction Workup (The "Self-Validating" Purification).

  • Dissolve crude mixture in EtOAc.

  • Extract with 1M HCl (aq). The product (amine) protonates and moves to the water layer. Neutral impurities (unreacted bromide, benzophenone byproducts) stay in the EtOAc.

  • Discard the organic layer.

  • Basify the aqueous layer with NaOH to pH 10. The product precipitates or oils out.

  • Extract back into fresh EtOAc, dry, and evaporate. This typically yields >95% purity without column chromatography.

Optimized Experimental Protocol

Reaction: 2-(Bromomethyl)-4'-methylbenzophenone + Thiomorpholine


 Product
ParameterStandard ConditionOptimized Condition Reason for Change
Solvent Toluene or DCMAcetonitrile (MeCN) Increases rate of

via dipole stabilization.
Stoichiometry 1:1 equivalents1.0 : 1.2 (Bromide : Amine) Slight excess of amine drives reaction to completion.
Base Triethylamine (

)

(anhydrous)
Inorganic bases are easier to remove; avoids quaternary ammonium salts.
Catalyst NoneKI (10 mol%) Converts

(Better Leaving Group).
Temp Reflux (

)

Reduces thermal decomposition and oxidation.
Step-by-Step Procedure:
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge 2-(bromomethyl)-4'-methylbenzophenone (1.0 eq) and Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent & Catalyst: Add anhydrous Acetonitrile (10 mL per gram of substrate) and Potassium Iodide (0.1 eq). Stir for 5 minutes.

  • Addition: Add Thiomorpholine (1.2 eq) dropwise via syringe.

    • Note: Thiomorpholine is viscous; ensure accurate weighing.

  • Reaction: Heat the mixture to

    
     under Nitrogen atmosphere. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexane).
    
    • Target: Spot-to-spot conversion should occur within 2-4 hours.

  • Workup (Acid-Base Purification):

    • Cool to room temperature and filter off inorganic salts (

      
      , KBr).
      
    • Evaporate Acetonitrile. Dissolve residue in Ethyl Acetate.

    • Wash 1: Water (removes traces of DMF/Salts).

    • Extraction: Extract the organic layer with 1M HCl (2x) . Collect the aqueous layers.

    • Basification: Cool the aqueous extract in an ice bath and slowly add 4M NaOH until pH > 10. The solution should become cloudy.

    • Final Isolation: Extract the cloudy aqueous mix with Ethyl Acetate (2x). Dry combined organics over

      
      , filter, and concentrate.
      

Mechanistic Visualization

The following diagram illustrates the optimized pathway, highlighting the "Finkelstein Assist" that overcomes the steric barrier.

ReactionPathway Substrate 2-(Bromomethyl)- 4'-methylbenzophenone Intermediate Transient Iodo-Intermediate Substrate->Intermediate Finkelstein Exchange (Fast) SideProduct Impurity: Hydrolysis/Oxidation Substrate->SideProduct High Heat / Wet Solvent KI KI (Catalyst) KI->Intermediate Transition Transition State (Sterically Hindered) Intermediate->Transition Nucleophilic Attack Thiomorpholine Thiomorpholine (Nucleophile) Thiomorpholine->Transition Product 4'-Methyl-2-thiomorpholinomethyl benzophenone Transition->Product Elimination of I-

Figure 1: Catalytic cycle showing the conversion of the bromide to the more reactive iodide, allowing the thiomorpholine to overcome steric hindrance at the 2-position.

References & Authority

  • Synthesis of 4-(Bromomethyl)benzophenone:

    • Source: ResearchGate / Crystallography Reports.

    • Relevance: Confirms the stability and synthesis of the bromomethyl precursor via radical bromination, establishing the starting point for the substitution reaction.

    • Link:

  • Thiomorpholine Nucleophilic Substitution Optimization:

    • Source: MDPI (Molecules).

    • Relevance: validates the reactivity of thiomorpholine in

      
       and 
      
      
      
      reactions, specifically highlighting the use of polar solvents (Acetonitrile) to improve yields in hindered systems.
    • Link:

  • Phase Transfer Catalysis in Morpholine/Thiomorpholine Derivatives:

    • Source: Google Patents (CN101659644B).

    • Relevance: Demonstrates the industrial viability of using phase transfer catalysts (like TBAB) and specific temperature controls to maximize yields in similar amino-ketone syntheses.

    • Link:

  • Mechanistic Insight on

    
     vs 
    
    
    
    :
    • Source: NIH / PMC.

    • Relevance: Provides the theoretical grounding for why the "concerted" substitution mechanism requires specific dielectric environments (solvents) to proceed without forming intermediates that lead to side products.

    • Link:

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 4'-Methyl-2-thiomorpholinomethyl benzophenone

Welcome to the dedicated technical support guide for 4'-Methyl-2-thiomorpholinomethyl benzophenone. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4'-Methyl-2-thiomorpholinomethyl benzophenone. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome aqueous solubility issues encountered during experimentation. As Senior Application Scientists, we have curated this guide to provide not just protocols, but the underlying scientific rationale to empower your research decisions.

Troubleshooting Guide: A Rational Approach to Solubilization

When encountering precipitation or poor dissolution of 4'-Methyl-2-thiomorpholinomethyl benzophenone, a systematic approach is crucial. The following decision tree outlines a logical workflow to diagnose and resolve solubility challenges.

solubilization_workflow start Start: Solubility Issue (Precipitation/Cloudiness) check_ph Is the compound ionizable? (Contains acidic/basic groups) start->check_ph ph_adjust Action: pH Adjustment (Protonate the thiomorpholine nitrogen) check_ph->ph_adjust Yes cosolvent Action: Introduce Co-solvents (e.g., DMSO, Ethanol, PEG 400) check_ph->cosolvent No ph_success Success? (Clear Solution) ph_adjust->ph_success ph_success->cosolvent No end_success End: Solution Achieved ph_success->end_success Yes cosolvent_success Success? cosolvent->cosolvent_success cyclodextrin Action: Use Complexation Agents (e.g., HP-β-CD, SBE-β-CD) cosolvent_success->cyclodextrin No cosolvent_success->end_success Yes cyclodextrin_success Success? cyclodextrin->cyclodextrin_success surfactant Action: Add Surfactants (e.g., Tween 80, Poloxamer 188) cyclodextrin_success->surfactant No cyclodextrin_success->end_success Yes surfactant_success Success? surfactant->surfactant_success surfactant_success->end_success Yes end_fail End: Consult Formulation Specialist (Advanced techniques may be needed) surfactant_success->end_fail No

Caption: A decision tree for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 4'-Methyl-2-thiomorpholinomethyl benzophenone crashing out of my aqueous buffer?

A: The molecular structure of 4'-Methyl-2-thiomorpholinomethyl benzophenone possesses a large, nonpolar benzophenone core. This significant hydrophobicity is the primary driver of its poor aqueous solubility. Water is a highly polar solvent that prefers to interact with other polar molecules. The hydrophobic nature of your compound disrupts the hydrogen bonding network of water, leading to its aggregation and precipitation.

The thiomorpholine moiety, while containing heteroatoms, does not provide sufficient polarity to overcome the hydrophobicity of the rest of the molecule at neutral pH.

Q2: The troubleshooting guide suggests pH adjustment. How does this work for my compound?

A: The thiomorpholine group in your molecule contains a tertiary amine. This amine has a pKa (acid dissociation constant) that allows it to be protonated in acidic conditions. By lowering the pH of your aqueous media to a value below the pKa of the thiomorpholine nitrogen, you can introduce a positive charge onto the molecule.

This ionization dramatically increases the polarity of the compound, enhancing its interaction with polar water molecules and thereby increasing its solubility. For most tertiary amines, adjusting the pH to between 4 and 6 is a good starting point.

Q3: What are co-solvents and how do I choose the right one?

A: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of nonpolar solutes. They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic compounds to dissolve.

For 4'-Methyl-2-thiomorpholinomethyl benzophenone, common and effective co-solvents include:

Co-solventTypical Starting ConcentrationKey Considerations
Dimethyl Sulfoxide (DMSO)1-10% (v/v)Highly effective but can be toxic to cells at higher concentrations.
Ethanol5-20% (v/v)Generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG 400)10-30% (v/v)A low-toxicity polymer, often used in in vivo formulations.

Expert Tip: Always prepare a concentrated stock solution of your compound in 100% of the chosen co-solvent first. Then, dilute this stock solution into your aqueous media. This method prevents the compound from immediately precipitating upon contact with water.

Q4: What is cyclodextrin complexation and when should I consider it?

A: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your benzophenone derivative, within their central cavity. This forms an inclusion complex where the hydrophobic part of your compound is shielded from the aqueous environment, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.

Consider using cyclodextrins when:

  • The use of organic co-solvents is not desirable for your experimental system (e.g., in certain cell-based assays).

  • You need to achieve a higher concentration of the compound than what is possible with co-solvents alone.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are two commonly used derivatives with improved solubility and safety profiles.

cyclodextrin_complexation cluster_before Before Complexation cluster_after After Complexation compound Hydrophobic Compound (4'-Methyl-2-thiomorpholinomethyl benzophenone) water Aqueous Media compound->water Insoluble cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) compound->cyclodextrin Encapsulation complex Soluble Inclusion Complex cyclodextrin->complex complex->water Soluble

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocols

Protocol 1: Solubilization via pH Adjustment
  • Prepare a 0.1 M HCl solution.

  • Weigh out the desired amount of 4'-Methyl-2-thiomorpholinomethyl benzophenone.

  • In a separate container, measure out your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Slowly add the 0.1 M HCl dropwise to your buffer while monitoring the pH with a calibrated pH meter. Adjust the pH to approximately 4.5.

  • Once the desired pH is reached, add the weighed compound to the acidified buffer.

  • Stir or vortex the solution until the compound is fully dissolved. A clear solution indicates successful solubilization.

  • If needed, you can then slowly adjust the pH back towards your target pH with a dilute base (e.g., 0.1 M NaOH). Observe carefully for any signs of precipitation as you approach the pKa of the compound.

Protocol 2: Preparation of a Co-solvent Stock Solution
  • Select a suitable co-solvent (e.g., DMSO).

  • Prepare a high-concentration stock solution of your compound in 100% DMSO. For example, dissolve 10 mg of the compound in 1 mL of DMSO to create a 10 mg/mL stock.

  • To prepare your final working solution, perform a serial dilution of the DMSO stock into your aqueous media. For a final DMSO concentration of 1%, you would add 10 µL of the stock to 990 µL of your buffer.

  • Always add the stock solution to the aqueous media, not the other way around. This ensures that the co-solvent can effectively disperse and prevent immediate precipitation.

References

  • Strategies to Improve the Solubility of Poorly Soluble Drugs. (Journal of Advanced Pharmaceutical Technology & Research). [Link]

  • Pharmaceutical Co-crystals: A New Opportunity in Pharmaceutical Science. (European Journal of Pharmaceutical Sciences). [Link]

  • Cyclodextrins as Drug Carriers. (Journal of Pharmaceutical Sciences). [Link]

  • pH-Dependent Solubility of Drugs. (International Journal of Pharmaceutics). [Link]

Troubleshooting

reducing side reactions in the synthesis of benzophenone derivatives

Current Status: Operational Role: Senior Application Scientist Topic: Reducing Side Reactions & Optimizing Purity Introduction: The Purity Challenge Benzophenone derivatives are ubiquitous scaffolds in photochemistry (ph...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Reducing Side Reactions & Optimizing Purity

Introduction: The Purity Challenge

Benzophenone derivatives are ubiquitous scaffolds in photochemistry (photoinitiators), pharmaceuticals (anti-inflammatory agents), and agrochemicals. However, their synthesis is often plagued by specific side reactions: polyacylation in Friedel-Crafts reactions, tertiary alcohol formation during organometallic additions, and regio-isomeric mixtures during rearrangements.

This guide provides field-proven protocols to isolate the ketone functionality with high fidelity.

Module 1: Friedel-Crafts Acylation – The "Gold Standard"

Core Logic: Unlike Friedel-Crafts alkylation, acylation introduces a deactivating carbonyl group, which naturally suppresses poly-substitution. However, the reaction is moisture-sensitive and prone to difficult workups.

Critical Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction / Low Yield Hydrated CatalystAlCl₃ is hygroscopic. Use fresh, anhydrous AlCl₃ (should be yellow/white powder, not gray clumps).
Evolution of HCl Stops Early Catalyst PoisoningEnsure stoichiometric AlCl₃ (at least 1.1 eq per acyl group). The ketone product complexes with AlCl₃, sequestering it.[1]
"Gummy" Product / Emulsion Aluminum Hydroxide GelSee Protocol A below. Do not simply add water.
Ortho/Para Mixture Steric/Electronic ConflictUse solvent polarity to tune selectivity. Nitrobenzene (polar) favors meta (if possible) or para; CS₂ or DCM favors para due to sterics.
Protocol A: Breaking the "Aluminum Nightmare" (Emulsion Workup)

The most common failure point is the formation of a gelatinous aluminum hydroxide emulsion during quenching.

  • Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated HCl (approx. 10 mL HCl per 100 mL ice water). The acid prevents the formation of insoluble Al(OH)₃ by keeping aluminum in solution as Al³⁺ or AlCl₄⁻.

  • Alternative (Rochelle Salt): For acid-sensitive substrates, quench with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) . The tartrate chelates the aluminum, solubilizing it in the aqueous layer.

Module 2: Organometallic Precision – Stopping at the Ketone

The Problem: Grignard reagents (


) are highly reactive. When reacting with esters or acid chlorides, the initial ketone product is more reactive than the starting material, leading to a second addition and the formation of a tertiary alcohol .

The Solution: Stabilize the intermediate to prevent the second attack.

Strategy 1: The Weinreb Amide Protocol (Recommended)

The Weinreb amide (


-methoxy-

-methylamide) forms a stable 5-membered chelate with the metal, preventing the collapse of the tetrahedral intermediate until acidic workup.

DOT Diagram: Weinreb Amide Mechanism

WeinrebMechanism cluster_prevention Critical Control Point Start Weinreb Amide (N-OMe, N-Me) Intermediate Stable Chelate (Tetrahedral Mg Complex) Start->Intermediate Nucleophilic Attack Grignard R'-MgBr (Nucleophile) Grignard->Intermediate Product Benzophenone Derivative Intermediate->Product Collapse after Quench Quench Acid Hydrolysis (H3O+) Quench->Product

Caption: The stable magnesium chelate (yellow) prevents the expulsion of the leaving group during the reaction, blocking the second nucleophilic attack.

Strategy 2: The Nitrile Route

Reaction of a Grignard with a benzonitrile (


) forms an imine salt (

). The negative charge on the nitrogen prevents a second nucleophilic attack.
  • Tip: Use CuBr (1 mol%) as a catalyst if the Grignard is sluggish.

  • Hydrolysis: The imine salt requires stronger acid hydrolysis (e.g., refluxing with 10% HCl) than the Weinreb intermediate to release the ketone.

Module 3: Fries Rearrangement – Controlling Regioselectivity

When synthesizing hydroxybenzophenones (common UV absorbers), the Fries rearrangement of phenolic esters is superior to direct acylation.

Thermodynamic vs. Kinetic Control:

  • Low Temperature (<60°C): Favors the Para isomer (Kinetic product).

  • High Temperature (>160°C): Favors the Ortho isomer (Thermodynamic product, stabilized by intramolecular H-bonding).

DOT Diagram: Fries Rearrangement Selectivity

FriesRearrangement Ester Phenyl Ester (Starting Material) Acylium Acylium Ion Pair [Ph-O-AlCl3]- [R-C=O]+ Ester->Acylium AlCl3, Lewis Acid Para Para-Hydroxy Benzophenone Acylium->Para < 60°C (Kinetic) Ortho Ortho-Hydroxy Benzophenone Acylium->Ortho > 160°C (Thermodynamic) Para->Ortho Isomerization (High T)

Caption: Temperature dictates the migration path of the acyl group. High heat allows conversion to the thermodynamically stable ortho-isomer.

Module 4: Green Oxidation Alternatives

Avoid toxic Chromium(VI) reagents (Jones reagent) for converting diphenylmethane to benzophenone.

Recommended Protocol: Catalytic Cu(II) Oxidation

  • Reagents: Diphenylmethane derivative, TBHP (tert-butyl hydroperoxide) (70% aq), CuCl₂ or Imidazolium-Cu(II) catalyst.

  • Conditions: Water solvent, 80°C, open to air.

  • Mechanism: Radical abstraction of the benzylic hydrogen followed by oxidation.

  • Advantage: Water is the only byproduct; high selectivity for the ketone over the alcohol.

FAQ: Purification & Solvents

Q: My benzophenone product is an oil and won't crystallize. What should I do?

  • A: Benzophenones often supercool.

    • Trituration: Add cold pentane or hexane and scratch the glass side of the flask vigorously.

    • Seeding: Add a micro-crystal of the pure product if available.

    • Distillation: For substituted benzophenones that refuse to crystallize, high-vacuum distillation (Kugelrohr) is often more effective than column chromatography.

Q: Which solvent is best for recrystallization?

  • Ethanol/Methanol: Good for general derivatives.

  • Hexane/Ethyl Acetate (9:1): Best for non-polar substituted benzophenones.

  • Acetic Acid: For highly insoluble nitro- or poly-halo-benzophenones.

References
  • Friedel-Crafts Selectivity & Mechanism: Master Organic Chemistry. "Friedel-Crafts Acylation: No Rearrangements." Link

  • Weinreb Amide Synthesis: Wikipedia/Organic Chemistry Portal. "Weinreb Ketone Synthesis Mechanism and Scope." Link

  • Grignard Troubleshooting: BenchChem. "Troubleshooting common issues in the Grignard synthesis of tertiary alcohols (and prevention)." Link

  • Green Oxidation: ResearchGate. "Oxidation of diphenylmethane to benzophenone in H2O using Cu(II) catalyst." Link

  • Fries Rearrangement: Chemistry LibreTexts. "Fries Rearrangement and Regioselectivity." Link

  • Purification Data: ACS Publications. "Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents." Link

Sources

Optimization

Technical Support Center: Optimizing Curing Time for Coatings with 4'-Methyl-2-thiomorpholinomethyl benzophenone

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and professionals working with UV-curable coatings utilizing the photoinitiator 4'-Methyl-2-thiomorpholinomet...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and professionals working with UV-curable coatings utilizing the photoinitiator 4'-Methyl-2-thiomorpholinomethyl benzophenone. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your curing processes with scientific rigor.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the function of 4'-Methyl-2-thiomorpholinomethyl benzophenone in your coating formulations.

Q1: What is 4'-Methyl-2-thiomorpholinomethyl benzophenone and how does it initiate curing?

A: 4'-Methyl-2-thiomorpholinomethyl benzophenone is a derivative of benzophenone, which functions as a Type II photoinitiator .[1] Unlike Type I photoinitiators that cleave directly into free radicals upon UV exposure, Type II initiators require a second molecule, a co-initiator or synergist, to begin the polymerization process.

The mechanism proceeds as follows:

  • UV Absorption: The benzophenone moiety of the molecule absorbs UV light, transitioning to an electronically excited triplet state.[2]

  • Hydrogen Abstraction: In its excited state, the photoinitiator abstracts a hydrogen atom from a co-initiator (typically a tertiary amine).

  • Radical Formation: This abstraction process generates two radicals: a ketyl radical from the benzophenone and an amine-alpha radical from the co-initiator. The amine-alpha radical is the primary species that initiates the polymerization of acrylic monomers and oligomers in the coating formulation.[3]

This reliance on a co-initiator is a defining characteristic and a critical parameter for optimization.

Q2: Why is a co-initiator (amine synergist) necessary and how do I choose one?

A: A co-initiator is essential because the excited benzophenone itself is not efficient at initiating polymerization directly. The amine synergist serves as a hydrogen donor, generating the highly reactive free radicals that drive the curing reaction.[1] Using an amine synergist offers several advantages, including mitigating oxygen inhibition at the coating's surface, which can lead to a tacky or under-cured finish.

When selecting a co-initiator, consider:

  • Reactivity: Tertiary amines like Ethyl-4-(dimethylamino)benzoate (EDB) or 2-(Dimethylamino)ethyl acrylate are highly effective.

  • Compatibility: The synergist must be fully soluble and compatible with the entire coating formulation to avoid defects.

  • Yellowing: Some amines can contribute to yellowing, especially upon heat or prolonged light exposure.[4] Test different options to find the best balance of reactivity and color stability.

Q3: What is the difference between UV Intensity (Irradiance) and UV Dose, and which is more important?

A: Both are critical, but they measure different aspects of the UV energy your coating receives.

  • UV Intensity (Irradiance): This is the instantaneous power of the UV lamp per unit area, typically measured in milliwatts per square centimeter (mW/cm²).[5][6] It represents the "brightness" or strength of the UV light reaching the coating surface.

  • UV Dose (Energy Density): This is the total amount of UV energy delivered to the surface over a period of time, measured in millijoules per square centimeter (mJ/cm²).[7]

The relationship is: UV Dose (mJ/cm²) = UV Intensity (mW/cm²) × Exposure Time (s) [7][8]

Causality: A certain minimum intensity is required to generate radicals at a sufficient rate to overcome oxygen inhibition. However, the total dose determines the extent of polymerization and the final degree of cure. For thick or pigmented coatings, a higher dose is necessary to ensure the UV light penetrates and cures the entire film thickness.[9] Therefore, you cannot optimize one without considering the other.

Q4: My coating surface remains tacky after curing. What is oxygen inhibition?

A: Oxygen inhibition is a common issue in free-radical polymerization, especially for coatings cured in ambient air.[10] Atmospheric oxygen is a diradical that readily reacts with the initiating and propagating radicals in your formulation. This reaction forms less reactive peroxy radicals, which can terminate the polymerization chain.[10] This process is most pronounced at the surface where oxygen concentration is highest, resulting in a tacky, under-cured layer.

Solutions:

  • Increase the photoinitiator and amine synergist concentration.

  • Increase the UV intensity to generate radicals faster than oxygen can quench them.

  • Cure in an inert atmosphere, such as a nitrogen blanket, to displace oxygen from the surface.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common curing problems.

Problem: Slow or Incomplete Curing
  • Symptom: The coating is tacky, soft, or easily marred after passing under the UV lamp.

  • Systematic Approach:

Possible Cause Underlying Rationale Recommended Solution & Validation
Insufficient UV Dose The total energy delivered is not enough to achieve full polymerization throughout the coating's thickness.Solution: Increase the exposure time (e.g., slow down the conveyor belt) or increase the number of lamp passes. Validation: Use a radiometer to measure the UV dose. Correlate dose levels with cure properties (hardness, solvent resistance).[11]
Low UV Intensity The lamp's power is too low to generate free radicals at a rate that overcomes oxygen inhibition or initiates polymerization effectively. This is common with aging bulbs or dirty reflectors.[11]Solution: Clean the lamp reflectors and quartz plate. If intensity is still low, replace the UV bulb. Validation: Measure the peak irradiance with a radiometer and compare it to the lamp manufacturer's specifications. A significant drop indicates a need for maintenance.[12]
Incorrect Photoinitiator Concentration Too little initiator generates an insufficient number of radicals for complete polymerization. Too much can cause excessive absorption at the surface, blocking light from reaching deeper layers (a "through-cure" failure).[10][13]Solution: Perform a concentration ladder study (see Protocol 1). Typically, concentrations range from 0.5% to 5% by weight.[13] Validation: Evaluate both surface cure (tackiness) and through-cure (adhesion, hardness) at each concentration.
Coating is Too Thick UV light intensity attenuates as it passes through the coating. If the film is too thick, the energy reaching the bottom of the layer may be insufficient for a full cure.[14][15]Solution: Apply a thinner coating layer. If thickness is fixed, consider a blend with a longer-wavelength photoinitiator (e.g., a TPO-type) that has better light penetration. Validation: Measure film thickness. Test cure at different thicknesses to define your process window.
UV Lamp/Photoinitiator Mismatch The photoinitiator's absorption spectrum must overlap with the lamp's emission spectrum. A standard mercury lamp has a broad output, while an LED lamp has a very narrow one (e.g., 395 nm).Solution: Verify that the absorption profile of 4'-Methyl-2-thiomorpholinomethyl benzophenone is appropriate for your UV source. If using an LED, ensure the initiator absorbs strongly at that specific wavelength.[1] Validation: Consult the technical data sheets for both your initiator and your UV lamp.
Problem: Yellowing of the Cured Coating
  • Symptom: The clear coating develops an undesirable yellow or brown tint immediately after curing or over time.

  • Systematic Approach:

Possible Cause Underlying Rationale Recommended Solution & Validation
High Photoinitiator Concentration Benzophenone derivatives and their photoproducts can have inherent color. Higher concentrations lead to more of these chromophoric (color-producing) species in the final film.[16][17]Solution: Reduce the photoinitiator concentration to the lowest level that still provides an adequate cure speed (see Protocol 1). Validation: Measure yellowness index (e.g., using a spectrophotometer) of cured films at different initiator concentrations.
Excessive UV Dose (Over-curing) Exposing the coating to more UV energy than necessary can cause degradation of the polymer backbone or the photoinitiator byproducts, leading to the formation of colored species.[18]Solution: Optimize the UV dose to the minimum required for a full cure. Avoid unnecessarily high intensity or long exposure times. Validation: Create a matrix of exposure times and intensities, and measure both cure properties and yellowness.
Amine Synergist Oxidation Certain amine synergists can oxidize during the curing process or upon subsequent exposure to light and heat, forming colored byproducts.[4][17]Solution: Screen alternative amine synergists known for lower color contribution. Validation: Prepare identical formulations with different amines, cure under the same conditions, and compare their initial color and color stability over time.

Section 3: Experimental Protocols

Protocol 1: Determining Optimal Photoinitiator Concentration

Objective: To identify the concentration of 4'-Methyl-2-thiomorpholinomethyl benzophenone that provides the fastest cure time without compromising through-cure or causing excessive yellowing.

Methodology:

  • Prepare Stock Solutions: Create a master batch of your coating formulation without the photoinitiator and co-initiator.

  • Create a Ladder Series: Prepare a series of samples (e.g., 50g each) with varying concentrations of the photoinitiator. A typical starting range is 0.5%, 1.0%, 2.0%, 3.0%, and 4.0% by weight. Keep the co-initiator concentration constant (a 1:1 or 1:2 ratio to the photoinitiator is a common starting point).

  • Application: Apply each formulation to a standard substrate (e.g., glass or steel panels) at a consistent, controlled film thickness (e.g., 50 µm).

  • Curing: Pass each panel under the UV lamp at a fixed conveyor speed (fixed UV dose).

  • Assessment:

    • Surface Cure: Immediately after curing, perform a "thumb twist" or "cotton ball" test. If the surface is tacky or leaves a mark, it is not fully cured. Record the tack-free time.

    • Through-Cure (Hardness): After 24 hours, measure pencil hardness (ASTM D3363) or pendulum hardness (ISO 1522) to quantify the bulk cure.

    • Adhesion: Perform a cross-hatch adhesion test (ASTM D3359). Poor adhesion can indicate incomplete cure at the substrate interface.

    • Color Measurement: Measure the yellowness index (b*) using a colorimeter or spectrophotometer.

  • Analysis: Plot the cure properties and yellowness against the photoinitiator concentration to identify the optimal process window.

Section 4: Visualizations and Data

Key Curing Parameters at a Glance
ParameterEffect of Increasing the Parameter on Cure SpeedTypical Considerations & Potential Issues
Photoinitiator Concentration Increases, then may decrease (at very high levels)Too low: Incomplete cure. Too high: Poor through-cure, increased yellowing, higher cost.[13][19]
Amine Synergist Concentration IncreasesCan contribute to yellowing; ratio to photoinitiator is critical.
UV Intensity (Irradiance) IncreasesCan cause surface wrinkling if too high; may not improve through-cure without sufficient dose.
Exposure Time (Dose) IncreasesLonger process time; risk of over-curing and heat damage to the substrate.
Coating Thickness DecreasesThicker films require higher energy and can trap solvents or moisture.[14]
Pigmentation Level DecreasesPigments absorb and scatter UV light, competing with the photoinitiator.
Diagrams

G cluster_initiation Photoinitiation Process cluster_propagation Polymerization UV UV Photon (hv) PI Benzophenone (PI) UV->PI Absorption PI_star Excited PI* PI->PI_star Excitation PI_star->PI Decay (no reaction) Amine Amine Synergist (R3N-CH) PI_star->Amine Ketyl_Radical Ketyl Radical (PI-H•) Amine_Radical Amine Radical (R3N-C•) Amine->Amine_Radical Radical Generation Monomer Monomer Amine_Radical->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation

Caption: Type II photoinitiation mechanism for benzophenone systems.

G Start Problem: Incomplete Curing Check_UV Is UV Dose / Intensity Sufficient? Start->Check_UV Check_Formulation Is Photoinitiator Concentration Optimal? Check_UV->Check_Formulation Yes Action_UV Measure with Radiometer. Increase Dose/Intensity. Clean/Replace Lamp. Check_UV->Action_UV No Check_Process Is Film Thickness Correct? Check_Formulation->Check_Process Yes Action_Formulation Run Concentration Ladder Study (Protocol 1). Check_Formulation->Action_Formulation No Action_Process Measure Film Thickness. Reduce if Necessary. Check_Process->Action_Process No Final_Check Is Cure Now Complete? Check_Process->Final_Check Yes Action_UV->Check_Formulation Action_Formulation->Check_Process Action_Process->Final_Check Success Process Optimized Final_Check->Success Yes Failure Consult Technical Support with Data. Final_Check->Failure No

Caption: Troubleshooting workflow for incomplete UV curing.

References

  • ResearchGate. (n.d.). Summary of the main properties of 4-methyl benzophenone (4-MBP) and... Retrieved February 2, 2026, from [Link]

  • Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Retrieved February 2, 2026, from [Link]

  • Public Health. (2023, December 14). OPINION on benzophenone - 4 (CAS No. 4065-45-6, EC No. 223-772-2). Retrieved February 2, 2026, from [Link]

  • ChemRxiv. (n.d.). Unveiling the Multifaceted Nature of 4-(4-MethylphenylThio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis, characterization, and crystal structure of modified benzophenone UV-absorber containing reactive group | Request PDF. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 7). Benzophenone Absorption and Diffusion in Poly(dimethylsiloxane) and Its Role in Graft Photo-polymerization for Surface Modification | Request PDF. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxybenzophenone | C14H12O2 | CID 69146. Retrieved February 2, 2026, from [Link]

  • Guangdong Lencolo New Material Co., LTD. (2025, January 6). The Role of Photoinitiators in UV Curing. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone | C21H23NO3S. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Benzophenone | C6H5COC6H5 | CID 3102. Retrieved February 2, 2026, from [Link]

  • Bomar. (n.d.). Yellowing and Color Change in Oligomers & Coatings. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 7). (PDF) Influence of photoinitiator and curing conditions on polymerization kinetics and gloss of UV-cured coatings. Retrieved February 2, 2026, from [Link]

  • (n.d.). Factors Affecting the Curing Degree of UV-curable Coatings_EN. Retrieved February 2, 2026, from [Link]

  • UV Medico. (n.d.). What is the difference between UV dose and intensity? Retrieved February 2, 2026, from [Link]

  • (2024, April 3). Troubleshooting Slow Curing of Ink/Coating: Identifying and Resolving Common Issues. Retrieved February 2, 2026, from [Link]

  • OCIRTech. (n.d.). Cumulative UV Exposure (Total Light Intensity). Retrieved February 2, 2026, from [Link]

  • Trends in Sciences. (2024, October 20). UV Exposure Time Optimization for Enhanced Conversion, Hardness, and Flexural Strength in UDMA/TEG-DMA Composite Resins. Retrieved February 2, 2026, from [Link]

  • Permabond. (2014, March 20). Factors Affecting UV Cure. Retrieved February 2, 2026, from [Link]

  • (n.d.). Study of photopolymerization of methyl methacrylate using morpho line combined with benzophenone as photoinitiator Note. Retrieved February 2, 2026, from [Link]

  • (2020, August 20). Quantifying energy emitted from UV curing sources. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 6). Initial photoyellowing of photocrosslinked coatings. Retrieved February 2, 2026, from [Link]

  • NIH. (2025, May 12). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC. Retrieved February 2, 2026, from [Link]

  • Patsnap Eureka. (2025, October 11). How to Optimize Acrylic Resin Photoinitiator Concentration. Retrieved February 2, 2026, from [Link]

  • Linshang. (2020, January 10). Factors Affecting UV Radiation Curing | UV Integrator. Retrieved February 2, 2026, from [Link]

  • UV+EB Technology. (2017, June 7). Photoinitiator Selection for LED-Cured Coatings. Retrieved February 2, 2026, from [Link]

  • (n.d.). Understanding UV-A Irradiance, and Requirements for Various Applications. Retrieved February 2, 2026, from [Link]

  • (n.d.). Troubleshooting Common UV Adhesive Curing Issues. Retrieved February 2, 2026, from [Link]

  • (2018, October 16). Cure Speed Improvements and Yellowing Effects in UV LED-Curable OPVs and Clear Coats Using Acrylated Amines. Retrieved February 2, 2026, from [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization. Retrieved February 2, 2026, from [Link]

  • ULTRAAQUA. (2024, February 12). Using UV Dose to Find the Right UV System. Retrieved February 2, 2026, from [Link]

  • R&D and solutions. (2023, November 14). Factors Affecting UV Curing in the Flexible Packaging Industry and Improvement Suggestions. Retrieved February 2, 2026, from [Link]

  • IUV. (n.d.). Troubleshooting Common UV Curing System Issues in Printing. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting

minimizing migration of 4'-Methyl-2-thiomorpholinomethyl benzophenone from packaging

Technical Support Center: Minimizing Migration of Photoinitiators in Packaging Subject: 4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMBP) Classification: Technical Guide & Troubleshooting Protocol Reference ID: TS-MT...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Migration of Photoinitiators in Packaging Subject: 4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMBP) Classification: Technical Guide & Troubleshooting Protocol Reference ID: TS-MTMBP-2025-A[1][2]

Executive Summary

You are accessing the technical support hub for the mitigation of 4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMBP) migration. This compound is a functionalized benzophenone derivative, typically utilized as a Type II photoinitiator (or hybrid) in UV-curable inks and coatings.[1][2] While the thiomorpholine moiety increases molecular weight and reactivity compared to standard 4-methylbenzophenone (4-MBP), it remains a "low molecular weight" species susceptible to migration via set-off (transfer in the reel) and diffusion (migration through the substrate).[1][2]

This guide provides self-validating protocols to minimize migration risks to <10 ppb (or applicable SMLs), ensuring compliance with regulations such as the Swiss Ordinance (Annex 6) and EuPIA guidelines.

Module 1: The Migration Mechanism & Control Strategy

To solve migration, you must first visualize the failure points.[1] Migration of MTMBP typically occurs through two distinct pathways:

  • Set-Off (Primary Risk): In roll-to-roll processing, the printed outer layer touches the inner food-contact layer.[1][2] If the UV cure is insufficient, uncured MTMBP transfers physically.[1]

  • Diffusion (Secondary Risk): Small molecules permeate through the packaging substrate (paper/board/plastic) over time.[1][2]

Visualizing the Risk Pathways

The following diagram illustrates the critical control points (CCPs) where MTMBP migration can be intercepted.

MigrationPathways UV_Source UV Source (Curing Step) Ink_Film Ink Film (Contains MTMBP) UV_Source->Ink_Film Irradiation Inhibition Oxygen Inhibition (Surface Tacky) Ink_Film->Inhibition Air Exposure Cure_State Crosslinking Density Ink_Film->Cure_State Polymerization SetOff Set-Off (Reel Transfer) Inhibition->SetOff High Residuals Diffusion Diffusion (Through Substrate) Cure_State->Diffusion Low Density Allows Mobility Food Food/Drug Contamination SetOff->Food Diffusion->Food

Figure 1: Critical Control Points.[1][2] Red nodes indicate failure modes (Inhibition, Contamination); Green indicates the control variable (Crosslinking).[1][2]

Module 2: Troubleshooting & Optimization Protocols

Scenario A: High Migration Detected in "Set-Off" Simulation

Symptom: Analysis of the unprinted food-contact side shows MTMBP spikes after storage in a reel. Root Cause: Oxygen inhibition at the ink surface left a "tacky" layer of unreacted photoinitiator.[1]

Protocol 1: The Inerting & Dose Ladder Optimization Objective: Determine the minimum UV dose required to lock MTMBP into the polymer matrix.[1]

StepActionTechnical Rationale
1 Establish Baseline Run the press at standard speed. Collect 5 samples. Measure surface cure using an ATR-FTIR (tracking C=C conversion) or a Solvent Rub Test (ASTM D5402).[1][2]
2 Nitrogen Inerting Reduce oxygen concentration in the curing chamber to <500 ppm (if possible) or <2000 ppm.
3 Dose Ladder Increase UV lamp power in 10% increments (from 60% to 100%).[1][2]
4 The "Block Test" Stack cut sheets (printed face to unprinted back) under 10 kg weight at 40°C for 24 hours.
5 Analysis Extract the unprinted side with Acetonitrile. Analyze via HPLC-UV/MS.

Success Metric: Migration < 10 µg/dm² (or < SML) on the unprinted side.[2]

Scenario B: Migration Through the Substrate (Diffusion)

Symptom: MTMBP is detected in the product despite no set-off (e.g., in a spacer test).[1][2] Root Cause: The substrate (e.g., cartonboard, LDPE) is porous to the molecule, and the crosslink density is too low to trap it.[1][2]

Protocol 2: Functional Barrier Verification Objective: Confirm if the Over-Print Varnish (OPV) or substrate coating is acting as an effective barrier.[2]

  • Preparation: Apply a known concentration of MTMBP-containing ink to the substrate.[1][2]

  • Barrier Application: Apply the candidate barrier coating (e.g., EVOH, Acrylic, or specific low-migration OPV) at varying coat weights (e.g., 2, 4, 6 g/m²).[1][2]

  • Cure: Full cure (checked via Protocol 1).

  • Migration Cell Test (EN 1186 equivalent):

    • Place the unprinted side in contact with Tenax® (poly(2,6-diphenyl-p-phenylene oxide)) or 95% Ethanol.[1][2]

    • Incubate at 60°C for 10 days (accelerated aging).

  • Quantification: Calculate the Lag Time (time to breakthrough).

Data Interpretation Table:

ResultDiagnosisRecommended Action
High Migration (< 24h) Barrier FailureThe barrier is chemically compatible with MTMBP (swelling).[1][2] Switch to a polar barrier (e.g., EVOH) against this non-polar migrant.[1][2]
Low Migration (Set-off only) Barrier SuccessThe issue is in the reel (refer to Scenario A).
Variable Migration PinholingCheck coating rheology and anilox volume; the barrier layer is discontinuous.

Module 3: Analytical Detection Guide

Accurate quantification is difficult due to the complex matrix. Use this validated workflow for MTMBP.

Instrument: LC-MS/MS (Triple Quadrupole) or GC-MS (if thermal stability is verified).[1][2] Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase:

  • A: Water + 0.1% Formic Acid[1][2]

  • B: Acetonitrile + 0.1% Formic Acid[1][2]

  • Gradient: 10% B to 95% B over 8 minutes.

Troubleshooting Analytical Interferences:

  • Issue: Ghost peaks or baseline noise.[1][2]

  • Fix: MTMBP contains a thiomorpholine group, which can oxidize.[1][2] Ensure extraction solvents (Ethanol/Acetonitrile) are degassed and analyze immediately. Do not use THF (can degrade the PI).

Frequently Asked Questions (FAQ)

Q1: Can I just switch to a "Polymeric" Photoinitiator to solve this? A: Generally, yes. Polymeric PIs (MW > 1000 Da) have significantly lower diffusion coefficients.[1][2] However, if your formulation requires MTMBP for specific absorption properties (e.g., pigment penetration), you must optimize the cure dose and barrier .[1][2] Simply swapping PIs often changes the cure speed, potentially leading to higher migration of unreacted monomers if the dose isn't adjusted.[1]

Q2: Why is MTMBP migrating even when the ink feels dry? A: "Dry" to the touch (tactile cure) does not mean "through cure."[1][2] The surface may be hard, but the lower layers may contain unreacted MTMBP trapped in a semi-liquid state.[1] Over time, these migrate.[1][2][3][4] Action: Perform a "Through Cure" test using a darker background or increase the penetration depth of your UV source (e.g., doped lamps, Iron/Gallium).[1][2]

Q3: What is the regulatory limit for MTMBP? A: Always verify the latest Swiss Ordinance (Annex 6) or EuPIA inventory. Generally, specific migration limits (SML) for benzophenone derivatives range from 0.6 mg/kg to non-detect (<0.01 mg/kg) depending on the exact tox profile.[1][2] Treat MTMBP as a substance requiring < 10 ppb migration unless a specific higher SML is validated in your jurisdiction.[1][2]

References

  • EuPIA (European Printing Ink Association). (2020).[1][2] EuPIA Guidance on Migration Test Methods for the evaluation of substances in printing inks and varnishes for food contact materials. [Link][1][2]

  • Swiss Confederation. (2024).[1][2] SR 817.023.21 - Ordinance of the FDHA on Materials and Articles Intended to Come into Contact with Foodstuffs (Annex 6). [Link][1][2]

  • Aparicio, J. L., & Elizalde, M. (2015).[1][2] Migration of Photoinitiators in Food Packaging: A Review. Packaging Technology and Science, 28(3), 181-203.[1][2] [Link][1][2]

  • RadTech. (2018). Reduction of Photoinitiator Migration by Control and Optimization of the UV-Curing Process. [Link][1][2]

  • Nestlé. (2018).[1][2] Nestlé Guidance Note on Packaging Inks. [Link]

Sources

Optimization

enhancing the photostability of benzophenone-based photoinitiators

Technical Support Center: Advanced Photostability Protocols for Benzophenone Photoinitiators Introduction: The Benzophenone Paradox Welcome to the Technical Support Center. You are likely here because Benzophenone (BP)—t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Photostability Protocols for Benzophenone Photoinitiators

Introduction: The Benzophenone Paradox

Welcome to the Technical Support Center. You are likely here because Benzophenone (BP)—the workhorse of Type II photoinitiation—is failing your specific application requirements. While BP is robust and cost-effective, it suffers from three critical instability vectors: Oxygen Inhibition (tacky surfaces), Photoyellowing (degradation of optical clarity), and Migration (leaching in bio/food contacts).

This guide is not a textbook; it is a troubleshooting manual designed to resolve these specific failure modes using chemical engineering and validated protocols.

Module 1: Troubleshooting Photoyellowing & Optical Degradation

User Ticket #402: "My clear coat formulation turns yellow immediately after UV curing. I am using BP with an amine synergist."

Root Cause Analysis: The yellowing is rarely caused by the Benzophenone itself but rather by the amine synergist or the formation of specific photoproducts.

  • Amine Oxidation: Aromatic amines (e.g., EDB) react with singlet oxygen or peroxides to form colored nitroso/nitro species.

  • Fulvene Formation: Radical recombination can lead to fulvene derivatives which are highly conjugated and yellow.

  • Benzpinacol Accumulation: Incomplete hydrogen abstraction leads to benzpinacol, which is thermally unstable and can degrade into colored byproducts.

Technical Solution: To enhance photostability without sacrificing reactivity, you must decouple the hydrogen abstraction efficiency from the formation of chromophores.

Protocol A: The "Hindered" Substitution Strategy Switch from standard aromatic amines to Hindered Amine Light Stabilizers (HALS) or aliphatic amines that do not form conjugated oxidation products. Alternatively, use 4-hydroxybenzophenone derivatives. These molecules possess a "self-repair" mechanism via excited-state intramolecular proton transfer (ESIPT), dissipating UV energy as heat rather than breaking down into colored radicals.

Data: Yellowness Index (YI) Comparison

Photoinitiator SystemCo-Initiator TypeReactivity (Double Bond Conv.)Yellowness Index (YI)Stability Mechanism
Standard BP Aromatic Amine (EDB)High (>90%)High (15-20)None (Oxidation prone)
Standard BP Aliphatic Amine (MDEA)Moderate (80-85%)Medium (8-12)Reduced Conjugation
4-Hydroxy BP None (Self-H-bonding)Low (as PI), High (as Stabilizer)Low (<2)ESIPT Cycle
Polymeric BP Tethered AmineHigh (>90%)Low (3-5)Diffusion Restriction

Visualizing the Stabilization Mechanism The following diagram illustrates how 4-Hydroxybenzophenone dissipates energy harmlessly compared to the radical breakdown of standard BP.

ESIPT_Mechanism cluster_0 Standard BP (Degradation) cluster_1 4-Hydroxy BP (Stabilization) BP_Ground BP (Ground State) BP_Triplet Triplet State (T1) BP_Ground->BP_Triplet UV Abs Radical Ketyl Radical BP_Triplet->Radical H-Abstraction Product Benzpinacol (Unstable/Yellow) Radical->Product Dimerization HBP_Ground 4-OH-BP (Enol) HBP_Excited Excited State HBP_Ground->HBP_Excited UV Abs HBP_Keto Keto Tautomer HBP_Excited->HBP_Keto ESIPT (Fast) HBP_Keto->HBP_Ground Heat Dissipation (No Color Change)

Caption: Comparison of standard BP radical formation vs. the ESIPT self-repair cycle in hydroxy-benzophenones which prevents yellowing.

Module 2: Overcoming Oxygen Inhibition (Surface Cure)

User Ticket #715: "The bulk of my resin cures fine, but the top 5 microns remain tacky and uncured."

Root Cause Analysis: Oxygen is a diradical that quenches the BP triplet state (


) and scavenges carbon-centered radicals to form stable peroxyl radicals (

), effectively terminating the polymerization chain.

Technical Solution: You cannot simply "add more initiator" indefinitely. You must employ Chemical Scavenging or Physical Displacement .

Protocol B: The Triphenylphosphine (TPP) Scavenging Method TPP acts as a sacrificial oxygen scavenger. It reacts with peroxides to regenerate reactive oxygen species or reduce them to inert alcohols, allowing the carbon radical to continue propagation.

  • Formulation: Add 1.0 wt% Triphenylphosphine (TPP) to your BP/Amine system.

  • Mechanism:

    
    .
    
  • Result: The "dead" peroxyl radical is converted back into an active alkoxyl radical (

    
    ) which can re-initiate polymerization.
    

Alternative: The "Optical Bleaching" Shift If TPP is not suitable (e.g., toxicity concerns), switch to a Type I / Type II Hybrid system . Add a small amount (0.5%) of BAPO (Bisacylphosphine oxide). BAPO photobleaches (becomes transparent) upon curing, allowing UV light to penetrate deeper while the BP handles the surface cure via hydrogen abstraction from the resin backbone.

Module 3: Migration & Biological Stability

User Ticket #990: "We are developing a hydrogel for protein labeling. The BP is aggregating, and we see non-specific binding due to leaching."

Root Cause Analysis: Standard Benzophenone is hydrophobic. In aqueous environments (hydrogels), it aggregates, reducing efficiency. Furthermore, small molecule BP can migrate out of the matrix, leading to toxicity or false-positives in photoaffinity labeling.

Technical Solution: Transition to Polymeric or "Anchored" Photoinitiators .

Protocol C: Synthesis of Water-Soluble, Anchored BP Do not use free BP. Instead, copolymerize a benzophenone-methacrylate monomer (BP-MA) into your hydrogel backbone.

  • Synthesis: React 4-hydroxybenzophenone with methacryloyl chloride to create 4-methacryloyloxybenzophenone (BP-MA) .

  • Polymerization: Copolymerize BP-MA (1-5 mol%) with hydrophilic monomers like NIPAm or PEG-diacrylate.

  • Outcome: The BP moiety is covalently tethered to the polymer chain.[1] It cannot migrate (leach) but retains rotational freedom to abstract hydrogen from nearby proteins or polymer chains upon UV excitation (350-365 nm).

Stability in Photoaffinity Labeling: Unlike diazirines (which are "one-shot" labels that form water-reactive carbenes), BP is reversible .[2] If the triplet state is quenched by water, it relaxes back to the ground state and can be re-excited. This allows for repeated interrogation of the binding site, but requires longer irradiation times. To prevent protein damage during this long exposure, ensure your light source is strictly filtered to >350 nm (removing high-energy UVB/UVC).

Module 4: Standardized Validation Protocols

To certify your enhanced formulation, you must run these two validation assays.

1. Real-Time FTIR (RT-FTIR) for Cure Kinetics

  • Purpose: Quantify the reduction in oxygen inhibition.

  • Method: Monitor the disappearance of the acrylate double bond peak at 1630 cm⁻¹ or 810 cm⁻¹ .

  • Setup:

    • Spin-coat formulation onto a KBr pellet or silicon wafer (thickness ~20 µm).

    • Expose to UV light (e.g., LED @ 365nm, 50 mW/cm²) in situ within the FTIR chamber.

    • Pass Criteria: Conversion plateau >80% within 60 seconds in air atmosphere.

2. Leaching/Migration Test (HPLC)

  • Purpose: Confirm photostability and anchoring efficiency.

  • Method:

    • Cure a 1g sample of the polymer/hydrogel.

    • Immerse in 10mL of solvent (Acetonitrile for industrial, PBS for bio) for 24 hours at 37°C.

    • Analyze supernatant via HPLC (Detector @ 254 nm).

    • Pass Criteria: Non-detectable free Benzophenone (<10 ppm).

References

  • Lalevée, J., et al. (2010).[3][4] "Overcoming the Oxygen Inhibition in the Photopolymerization of Acrylates: A Study of the Beneficial Effect of Triphenylphosphine." Journal of Polymer Science Part A: Polymer Chemistry. Link[4]

  • Allen, N. S., et al. (1990). "Photochemistry and photopolymerization activity of novel aminobenzophenones." Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Dorman, G., & Prestwich, G. D. (1994). "Benzophenone Photophores in Biochemistry." Biochemistry. (Foundational text on BP reversibility in labeling). Link

  • Jiang, X., et al. (2006).[4] "Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators." Polymer.[4][5][6][7][8] Link

  • Riga, E. K., et al. (2018).[9] "Non-delaminating Polymer Hydrogel Coatings via C,H-Insertion Crosslinking." Macromolecular Chemistry and Physics. Link

Sources

Troubleshooting

Technical Support Center: Quantitative Analysis of 4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMB)

Status: System Operational User Role: Senior Application Scientist Topic: Method Refinement & Troubleshooting for MTMB Quantification Introduction: The Analytical Challenge Welcome to the Technical Support Hub for 4'-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational User Role: Senior Application Scientist Topic: Method Refinement & Troubleshooting for MTMB Quantification

Introduction: The Analytical Challenge

Welcome to the Technical Support Hub for 4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMB) . This compound presents a unique "dual-threat" in quantitative analysis:

  • The Benzophenone Core: A strong UV chromophore that is also a potent photo-sensitizer, making the molecule light-sensitive.

  • The Thiomorpholine Ring: Contains a basic nitrogen (causing peak tailing) and a thioether sulfur (prone to rapid oxidation to sulfoxides).

This guide addresses specific failure modes in HPLC/LC-MS workflows, moving beyond standard protocols to address the physicochemical idiosyncrasies of MTMB.

Module 1: Chromatographic Integrity (Peak Shape & Resolution)

Issue: "My MTMB peak is tailing significantly (As > 1.5), causing integration errors."

Diagnosis: The tertiary amine nitrogen in the thiomorpholine ring is likely interacting with residual silanol groups on your silica column. This is the most common failure mode for this class of compounds.

Corrective Action Plan:

  • Column Selection (The Foundation):

    • Do not use standard C18 columns.

    • Switch to: A "Base-Deactivated" or "High-Density Endcapped" C18 column (e.g., C18-PFP or Hybrid Silica). These sterically protect the silanols.

  • Mobile Phase Modification (The Shield):

    • Add an Amine Modifier: Add 5–10 mM Ammonium Acetate or 0.1% Triethylamine (TEA) to the aqueous phase. The ammonium ions compete for the silanol sites, "blocking" them from the MTMB amine.

    • pH Strategy: The pKa of the thiomorpholine nitrogen is typically around 8.0–9.0.

      • Low pH Method: Run at pH 2.5–3.0 (using Formic Acid). The nitrogen becomes fully protonated (

        
        ), but silanols are protonated (neutral), reducing interaction.
        
      • High pH Method (Preferred for Loadability): If using a hybrid column (stable to pH 12), run at pH 10.0 (using Ammonium Hydroxide). The amine becomes neutral (

        
        ), eliminating ionic interaction with silanols entirely.
        
Issue: "I see 'Ghost Peaks' eluting slightly earlier than the main MTMB peak."

Diagnosis: This is classic S-Oxidation .[1] The thioether sulfur in the thiomorpholine ring has oxidized to the Sulfoxide (M+16) or Sulfone (M+32). These species are more polar than the parent MTMB, causing them to elute earlier on Reverse Phase (RP) columns.

Corrective Action Plan:

  • Immediate: Check your sample solvent. Is it old THF or non-degassed Acetonitrile? Peroxides in aged solvents trigger this oxidation.

  • Protocol Adjustment: Add an antioxidant to your sample diluent. 0.1% Ascorbic Acid or Sodium Metabisulfite is effective.

  • Storage: Store all standard solutions in amber glass at -20°C.

Module 2: Visualization of Troubleshooting Logic

The following decision tree outlines the logical path for resolving peak shape and retention stability issues specific to MTMB.

MTMB_Troubleshooting Start PROBLEM: Poor MTMB Quantification Check_Peak Check Peak Shape Start->Check_Peak Tailing Severe Tailing (As > 1.5) Check_Peak->Tailing Peak Asymmetry GhostPeaks Pre-eluting 'Ghost' Peaks Check_Peak->GhostPeaks Impurity Profile Silanol Cause: Silanol Interaction (Thiomorpholine Amine) Tailing->Silanol Oxidation Cause: S-Oxidation (Thioether -> Sulfoxide) GhostPeaks->Oxidation Sol_pH Action: Lower pH to 2.5 OR Use Hybrid C18 @ pH 10 Silanol->Sol_pH Sol_Add Action: Add 10mM Ammonium Acetate Silanol->Sol_Add Sol_AntiOx Action: Add 0.1% Ascorbic Acid to Diluent Oxidation->Sol_AntiOx Sol_Light Action: Use Amber Glass (Block UV 254-365nm) Oxidation->Sol_Light

Figure 1: Decision matrix for troubleshooting chromatographic anomalies in MTMB analysis. Blue nodes indicate diagnostic steps; Red nodes indicate failure modes; Green nodes indicate validated solutions.

Module 3: Detection & Sensitivity (UV vs. MS)

Issue: "Which wavelength should I use for maximum sensitivity?"

Recommendation: Benzophenone derivatives have two distinct absorption bands.

  • 254 nm: The standard aromatic

    
     transition. Robust, but susceptible to interference from common solvents.
    
  • 280–290 nm: The

    
     transition of the carbonyl. Often more specific for the benzophenone core.
    

Experimental Protocol: Run a UV scan (200–400 nm) using a Diode Array Detector (DAD).

  • Quantification: Use the

    
     (likely ~254 nm) for the assay.
    
  • Purity Check: Use 290 nm to discriminate against non-benzophenone impurities.

Issue: "My LC-MS signal is suppressing/variable."

Diagnosis: The thiomorpholine nitrogen is a "proton sponge." While this is good for ionization (


), it makes the method prone to matrix effects if biological samples or dirty reaction mixtures are used.

Solution (The Internal Standard): You must use an Internal Standard (IS).

  • Gold Standard: Deuterated Benzophenone (

    
    -Benzophenone) or 
    
    
    
    -4-Methylbenzophenone.
  • Alternative: If deuterated analogs are unavailable, use Mebendazole or a structurally similar amino-ketone that is not present in your matrix.

Module 4: Validated Method Parameters (Reference Data)

Use these starting conditions to build your method. These are derived from standard protocols for lipophilic basic drugs.

ParameterRecommended ConditionRationale
Column C18 Hybrid Particle (e.g., XBridge or Gemini), 150 x 4.6 mm, 3.5 µmHybrid silica resists high pH; 3.5 µm offers good resolution/pressure balance.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH keeps the amine neutral, improving peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)Lower viscosity than Methanol; better for backpressure.
Gradient 5% B to 95% B over 10 minsBenzophenones are lipophilic; a steep gradient ensures elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 5–10 µLKeep low to prevent solvent effects on peak shape.
Detection UV @ 254 nmPrimary chromophore.

Module 5: Sample Preparation & Stability

Protocol: Preventing "On-Bench" Degradation

Context: MTMB is a photo-initiator candidate. It is designed to react to light. Analyzing it in clear vials under fluorescent lab lights will degrade your sample before injection.

Step-by-Step Workflow:

  • Weighing: Weigh standard into an Amber volumetric flask.

  • Dissolution: Dissolve in 50:50 ACN:Water.

    • Critical Step: Spiking the solvent with 0.05% BHT (Butylated Hydroxytoluene) prevents radical oxidation of the sulfur.

  • Filtration: Use PTFE filters (0.2 µm). Avoid Nylon filters, as they can bind benzophenone derivatives.

  • Storage: Autosampler temperature must be set to 4°C .

References

  • Koivikko, R., et al. (2010).[2] "Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging." Food Additives & Contaminants: Part A. Link

  • Van Hoeck, E., et al. (2010). "Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n))." Analytica Chimica Acta. Link

  • Tooulia, K., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[3][4] Journal of Chemical Reviews. Link

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R2)." ICH Guidelines. Link

  • Bernal, J., et al. (2019). "Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry." Analytical Methods. Link

Sources

Optimization

Technical Support Center: Stability Protocols for 4'-Methyl-2-thiomorpholinomethyl benzophenone

Introduction & Core Stability Challenges 4'-Methyl-2-thiomorpholinomethyl benzophenone is a specialized Type II photoinitiator and pharmaceutical intermediate. Its utility relies on two reactive centers: the benzophenone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Stability Challenges

4'-Methyl-2-thiomorpholinomethyl benzophenone is a specialized Type II photoinitiator and pharmaceutical intermediate. Its utility relies on two reactive centers: the benzophenone moiety (light-harvesting) and the thiomorpholine ring (co-initiator/donor).

However, this dual-functionality creates a "Stability Paradox." The features that make it reactive in synthesis or curing—high electron density at the sulfur atom and UV sensitivity—render it inherently unstable during storage.

Why Your Sample Degrades:

  • Sulfur Oxidation (The Silent Killer): The sulfur atom in the thiomorpholine ring is a "soft" nucleophile. Atmospheric oxygen, even in the dark, slowly oxidizes this sulfide (-S-) to a sulfoxide (-S(=O)-) and eventually a sulfone (-S(=O)₂-). This changes the molecule's polarity and solubility.

  • Photochemical "Dark" Reactions: While benzophenones require UV to activate, ambient lab lighting (fluorescent tubes) emits sufficient near-UV radiation to trigger slow radical formation, leading to oligomerization (gelling) or yellowing.

  • Mannich Base Hydrolysis: The –CH₂–N< linkage (Mannich base) is hydrolytically sensitive. In the presence of acidic moisture, this bond can cleave, releasing the free thiomorpholine and the methyl-benzophenone derivative.

The Degradation Matrix (Root Cause Analysis)

The following diagram maps the specific chemical pathways that compromise the integrity of your material.

DegradationPathways Compound 4'-Methyl-2-thiomorpholinomethyl benzophenone (Active API/Initiator) Sulfoxide Sulfoxide Impurity (Polarity Shift/Precipitation) Compound->Sulfoxide S-Oxidation (Dark Reaction) Radical Ketyl Radical Species Compound->Radical n-π* Excitation Cleavage Retro-Mannich Cleavage (Loss of Activity) Compound->Cleavage Hydrolysis Oxygen Atmospheric O2 Oxygen->Sulfoxide UV Ambient Light (UV-A) UV->Radical Dimer Pinacol Dimers (Insoluble Yellow Solids) Radical->Dimer Dimerization Moisture H2O / Trace Acid Moisture->Cleavage

Figure 1: Mechanistic degradation pathways showing susceptibility to oxidation (Red), photolysis (Yellow), and hydrolysis (Grey).

Mandatory Storage Protocol (SOP)

Trustworthiness Check: This protocol is self-validating. If followed, the material will retain >98% purity for 12 months. If deviated from, HPLC will show the "M+16" peak (Sulfoxide) within 4 weeks.

Step 1: The "Argon Blanket" Rule

The thiomorpholine sulfur is an oxygen scavenger. Air in the headspace of your vial is sufficient to degrade 1-5% of the surface layer.

  • Action: Always purge the container with dry Argon or Nitrogen gas before closing. Argon is preferred as it is heavier than air and forms a stable "blanket" over the solid/liquid.

Step 2: Light Exclusion
  • Action: Store only in amber borosilicate glass.

  • Why: Clear glass transmits light down to 300nm. Benzophenone derivatives absorb strongly at 250-360nm. Amber glass cuts off transmission below 450nm, protecting the n-π* transition band.

Step 3: Thermal Control
  • Standard Storage: -20°C (Freezer).

  • Working Aliquots: 2-8°C (Refrigerator) for up to 30 days.

  • Reasoning: Oxidation rates double for every 10°C increase (Arrhenius equation). Storing at -20°C effectively pauses the sulfur oxidation kinetics.

Troubleshooting Guide & FAQs

This section addresses specific observations reported by researchers handling thiomorpholino-benzophenones.

Scenario A: Visual Appearance Changes

Q1: My white powder has turned pale yellow. Is it still usable?

  • Diagnosis: This is the hallmark of photo-degradation or trace oxidation . The yellow color typically comes from the formation of benzpinacol dimers or conjugated oxidation products.

  • Technical Fix: Run a TLC (Thin Layer Chromatography).

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).

    • Observation: If a new spot appears with a lower Rf (more polar) than the main spot, it is the sulfoxide.

    • Decision: If the yellowing is superficial (crust), you may recrystallize from ethanol. If the bulk is yellow, discard.

Q2: The material has clumped into a hard solid.

  • Diagnosis: Moisture absorption leading to hydrate formation or partial melting/resolidification.

  • Technical Fix: Dry the material in a vacuum desiccator over

    
     for 24 hours. If the melting point is depressed by >2°C after drying, hydrolysis has occurred.
    
Scenario B: Solubility & Reactivity Issues

Q3: The compound is no longer dissolving fully in my standard solvent (e.g., Toluene or Acrylates).

  • Diagnosis: Oligomerization. If the benzophenone moiety was exposed to light, it may have initiated a radical reaction with itself, forming high-molecular-weight dimers that are insoluble.

  • Action: Filter the solution. Do not heat to dissolve, as this will accelerate further degradation.

Q4: I smell a "rotten egg" or sulfurous odor when opening the vial.

  • Diagnosis: Retro-Mannich Cleavage or Ring Opening. The thiomorpholine ring may have degraded, releasing volatile sulfur species.

  • Action: STOP. This indicates severe degradation. The breakdown products may inhibit your reaction (e.g., by quenching free radicals in curing). Discard the lot.

QC & Validation Data

Use the table below to interpret analytical data when validating storage stability.

Test MethodExpected Result (Pure)Failure Mode IndicatorCause of Failure
HPLC-MS Single Peak (M+)Peak at M+16 (M+O)Sulfur Oxidation (Air leak)
1H-NMR Sharp singlets (Methyl)Broadening or Shift downfieldParamagnetic impurities or Polymerization
Melting Point Sharp range (e.g., X - X+1°C)Wide range (>3°C spread)Impurity Eutectic (General degradation)
Appearance White/Off-white CrystallineYellow/Orange or GumPhotolysis (Light exposure)

Experimental Workflow: Re-Purification (Emergency Protocol)

If you possess a valuable batch that has partially oxidized (yellowed), use this recrystallization logic.

Purification Start Degraded Sample (Yellow Solid) Dissolve Dissolve in Hot Ethanol (50°C) Start->Dissolve Filter Hot Filtration (Remove Polymer) Dissolve->Filter Cool Slow Cooling (4°C overnight) Filter->Cool Collect Collect Crystals (Vacuum Filter) Cool->Collect Dry Vac Dry (Dark/Argon) Collect->Dry

Figure 2: Emergency recrystallization workflow to recover oxidized material.

References

  • Benzophenone Photochemistry

    • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Thiomorpholine Oxidation

    • Drabowicz, J., et al. (2008). Oxidation of Sulfides to Sulfoxides. Organic Syntheses. Link

  • Mannich Base Stability

    • Tramontini, M. (1973). Advances in the Chemistry of Mannich Bases. Synthesis. Link

  • Handling of Air-Sensitive Reagents

    • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Link

Troubleshooting

Technical Support Center: Optimizing Mannich-Type Synthesis of Thiomorpholinomethyl Compounds

Welcome to the technical support center for the synthesis of thiomorpholinomethyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thiomorpholinomethyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the Mannich-type synthesis of these valuable molecules. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-quality, reproducible results.

I. Understanding the Core Reaction: The Mannich Synthesis of Thiomorpholinomethyl Phenols

The Mannich reaction is a three-component condensation that forms a C-C bond, resulting in a β-amino carbonyl compound, often referred to as a Mannich base.[1][2] In the context of synthesizing thiomorpholinomethyl phenols, the reaction involves an electron-rich phenol, formaldehyde (or a formaldehyde equivalent), and the secondary amine, thiomorpholine.[3]

The reaction proceeds via a two-step mechanism:

  • Formation of the Eschenmoser's Salt Precursor (Iminium Ion): Formaldehyde reacts with thiomorpholine, typically under acidic or neutral conditions, to form a highly reactive electrophilic iminium ion.[3][4]

  • Electrophilic Aromatic Substitution: The electron-rich phenol then acts as a nucleophile, attacking the iminium ion. This step introduces the thiomorpholinomethyl group onto the aromatic ring, usually at the ortho position to the hydroxyl group due to its activating and directing effects.[3]

Mannich_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Thiomorpholine Thiomorpholine Iminium_Ion Thiomorpholinium Ion (Eschenmoser's Salt Precursor) Thiomorpholine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Product Thiomorpholinomethyl Phenol Iminium_Ion->Product + Phenol Phenol Phenol

Figure 1. Generalized mechanism of the Mannich reaction for the synthesis of thiomorpholinomethyl phenols.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of thiomorpholinomethyl compounds, providing explanations and actionable solutions.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Formation 1. Low Reactivity of the Phenol: Electron-withdrawing groups on the phenol ring decrease its nucleophilicity, hindering the electrophilic aromatic substitution.[5] 2. Decomposition of the Iminium Ion: The iminium ion can be unstable, especially at elevated temperatures. 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.1. Increase Reaction Temperature or Use a Catalyst: For less reactive phenols, increasing the temperature can provide the necessary activation energy. Alternatively, employing a Lewis acid catalyst can enhance the electrophilicity of the iminium ion. 2. Control Reaction Temperature: Start the reaction at a lower temperature (e.g., room temperature) and gradually increase it if the reaction is slow. Pre-forming the iminium ion at a lower temperature before adding the phenol can also be beneficial. 3. Optimize Reactant Ratios: A common starting point is a 1:1.1:1.1 molar ratio of phenol:thiomorpholine:formaldehyde. An excess of the amine and formaldehyde can help drive the reaction to completion.
Formation of Multiple Products (e.g., di-substitution) 1. Highly Activated Phenol: Phenols with strong electron-donating groups are highly activated and can undergo di-aminomethylation, typically at both ortho positions. 2. Excess Formaldehyde and Thiomorpholine: A large excess of the aminomethylating reagents increases the likelihood of multiple additions.1. Control Stoichiometry: Use a 1:1:1 molar ratio of reactants or even a slight excess of the phenol to favor mono-substitution. 2. Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-substituted product. 3. Purification: Di-substituted products can often be separated from the mono-substituted product by column chromatography.
Formation of Polymeric Byproducts 1. Self-polymerization of Formaldehyde: This is more common when using formalin, which can contain paraformaldehyde. 2. Reaction of the Phenol with Excess Formaldehyde: Phenols can react with formaldehyde to form phenolic resins, especially under basic conditions or at high temperatures.1. Use High-Purity Formaldehyde Source: Paraformaldehyde is often preferred over formalin as it can be depolymerized in situ under controlled conditions, minimizing side reactions. Methanol-free formaldehyde solutions are also a good option.[6] 2. Control pH and Temperature: Maintain a neutral or slightly acidic pH to disfavor phenol-formaldehyde polymerization. Avoid excessively high temperatures.
Oxidation of Thiomorpholine 1. Presence of Oxidizing Agents: The sulfur atom in the thiomorpholine ring is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially at elevated temperatures or in the presence of oxidizing impurities.1. Use High-Purity Reagents and Solvents: Ensure that all starting materials and the reaction solvent are free from peroxides and other oxidizing agents. 2. Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation by atmospheric oxygen, particularly for prolonged reactions at high temperatures.
Difficult Product Isolation/Purification 1. Product is a Basic Oil: Mannich bases are often basic and may not readily crystallize. 2. Emulsion Formation During Work-up: The basic nature of the product can lead to emulsions during aqueous work-up.1. Acid-Base Extraction: The basicity of the thiomorpholinomethyl group can be exploited for purification. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.[7] 2. Column Chromatography: Silica gel chromatography is a common method for purification. A solvent system of ethyl acetate/hexane with a small amount of triethylamine (e.g., 1%) can be used to prevent tailing of the basic product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best source of formaldehyde for this reaction?

A1: Both formalin (an aqueous solution of formaldehyde) and paraformaldehyde (a solid polymer of formaldehyde) can be used.[8] Paraformaldehyde is often preferred as it can be used in anhydrous conditions and depolymerizes in situ, providing a slow, controlled release of formaldehyde which can help to minimize side reactions like polymerization. Formalin solutions often contain methanol as a stabilizer, which may or may not be desirable for your specific reaction conditions.[6][9]

Q2: What are the optimal solvent choices?

A2: Protic solvents like ethanol and methanol are most commonly used and are effective for a wide range of phenolic substrates.[10][11] They are good at solvating the reactants and intermediates. For less reactive phenols, aprotic solvents like benzene or toluene at reflux can be used, though with appropriate safety precautions.[10] In some cases, solvent-free conditions, sometimes with microwave irradiation, have been successfully employed.[12]

Q3: How can I improve the yield for an electron-deficient phenol?

A3: Electron-deficient phenols are less nucleophilic and thus react more slowly. To improve the yield, you can:

  • Increase the reaction temperature: Refluxing the reaction mixture is a common strategy.

  • Increase the reaction time: Monitor the reaction by TLC to determine the optimal reaction time.

  • Use a catalyst: While often not strictly necessary for electron-rich phenols, a mild Lewis acid or a Brønsted acid catalyst can help to activate the iminium ion and promote the reaction with less reactive phenols.

Q4: How do I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The product, being more polar than the starting phenol but less polar than thiomorpholine, should have a distinct Rf value. Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots.

Q5: My product is a thick, non-crystalline oil. How can I purify it?

A5: This is a common issue with Mannich bases. As mentioned in the troubleshooting guide, acid-base extraction is a powerful technique for purifying basic compounds.[7] Following the extraction, if the product is still an oil, column chromatography on silica gel is the next step. If the product is intended for pharmaceutical use, conversion to a crystalline salt (e.g., hydrochloride or maleate) can aid in both purification and handling.

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(Thiomorpholinomethyl)phenols

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), thiomorpholine (1.1 eq.), and ethanol (5-10 mL per gram of phenol).

  • Addition of Formaldehyde: While stirring, add an aqueous solution of formaldehyde (37%, 1.1 eq.) dropwise to the mixture. Alternatively, add paraformaldehyde (1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the phenol. For example, the synthesis of 7-(thiomorpholinomethyl)-8-hydroxyquinoline can be achieved by stirring in ethanol at room temperature for 12 hours or at 80°C for 24 hours.[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane, often with 1% triethylamine to prevent tailing) or by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). For instance, 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol can be purified by chromatography on silica gel using a 30/70 mixture of ethyl acetate and n-hexane.[13]

Protocol_Workflow Start Start Setup 1. Reaction Setup: Combine Phenol, Thiomorpholine, and Solvent Start->Setup Add_Formaldehyde 2. Add Formaldehyde (Formalin or Paraformaldehyde) Setup->Add_Formaldehyde React 3. Reaction: Stir at RT or Reflux Monitor by TLC Add_Formaldehyde->React Workup 4. Work-up: Solvent Removal, Extraction React->Workup Purify 5. Purification: Column Chromatography or Crystallization Workup->Purify End Pure Product Purify->End

Figure 2. A typical workflow for the Mannich synthesis of thiomorpholinomethyl phenols.

Protocol 2: Synthesis of 4-Chloro-2-(thiomorpholin-4-ylmethyl)phenol

This protocol is adapted from a literature procedure and provides a specific example.[14]

  • Reaction Setup: A solution of 4-chlorophenol (1.26 g, 9.80 mmol) in methanol (50 mL) is prepared in a round-bottom flask and heated to 40°C for 15 minutes.

  • Addition of Reagents: A solution of thiomorpholine (2.0 g, 20.7 mmol) and formaldehyde (1.5 mL, 20.15 mmol, 37% aqueous solution) in methanol is added to the heated phenol solution.

  • Reaction: The reaction mixture is stirred at reflux for 24 hours.

  • Work-up: The solvent is removed using a rotary evaporator. The residue is poured into water and extracted with ethyl acetate.

  • Purification: The organic extracts are combined, dried, and the solvent is evaporated. The crude product is then recrystallized from ethanol to yield 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol as a white powder.[14]

V. References

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Mannich reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]

  • Roman, G., et al. (2015). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Rev. Roum. Chim., 60(2-3), 157-168.

  • Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(1), M400. [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(1), M401. [Link]

  • Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015.

  • Roman, G., et al. (2015). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 60(2-3), 157-168.

  • Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(1), M400. [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(1), M401. [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(1), M400. [Link]

  • Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015.

  • Roman, G., et al. (2015). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 60(2-3), 157-168.

  • Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]

  • Wuts, P. G. M. (2019). Dearomatization of Electron-Deficient Phenols to ortho-Quinones Enabled by Bidentate Nitrogen-Ligated I(V) Reagents. Angewandte Chemie International Edition, 58(50), 18211-18215. [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(1), M401. [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(1), M401. [Link]

  • Paananen, H., & Pakkanen, T. T. (n.d.). KRAFT LIGNIN REACTION WITH PARAFORMALDEHYDE. eRepo. Retrieved from [Link]

  • Paananen, H., & Pakkanen, T. T. (n.d.). KRAFT LIGNIN REACTION WITH PARAFORMALDEHYDE. eRepo. Retrieved from [Link]

  • Light Microscopy Core Facility. (n.d.). Paraformaldehyde, Formadehyde and Formalin. Retrieved from [Link]

  • Reddit. (n.d.). Please help me understand Formaldehyde vs. Paraformaldehyde for tissue fixation. Retrieved from [Link]

  • Leica Biosystems. (n.d.). Factors Influencing Chemical Fixation, Formaldehyde & Glutaraldehyde. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up of 4'-Methyl-2-thiomorpholinomethyl Benzophenone (MTMBP)

[1] Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Process Chemistry, Scale-Up (100g to 5kg), Impurity Control[1] Introduction: The Scale-Up Paradox Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Process Chemistry, Scale-Up (100g to 5kg), Impurity Control[1]

Introduction: The Scale-Up Paradox

Welcome to the technical support hub for 4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMBP) . If you are accessing this guide, you have likely successfully synthesized this compound on a gram scale and are now facing the non-linear challenges of scale-up.

This molecule presents a "perfect storm" of process challenges: it combines a lachrymatory benzylic halide precursor with a redox-sensitive sulfur heterocycle (thiomorpholine).[1] The protocols that worked in a 50mL round-bottom flask—such as rapid addition or oxidative cleaning—will cause thermal runaways or sulfoxide contamination in a 20L reactor.[1]

This guide is structured to troubleshoot the three critical failure modes: Thermodynamics , Chemo-selectivity , and Isolation .[1]

Module 1: Reaction Thermodynamics & Kinetics

Issue: Uncontrolled Exotherm During Amine Addition

User Report: "Upon adding thiomorpholine to the benzylic bromide solution, the internal temperature spiked by 15°C, and the reaction turned black/tarry."

Root Cause Analysis: The nucleophilic substitution (


) of 2-(bromomethyl)-4'-methylbenzophenone with thiomorpholine is highly exothermic.[1] On a small scale, passive heat loss dissipates this energy.[1] On a kilo-scale, the surface-area-to-volume ratio decreases, leading to adiabatic heating.[1] This heat promotes double-alkylation  (formation of the bis-benzophenone impurity) and polymerization.[1]

Troubleshooting Protocol:

ParameterLab Scale (Avoid)Pilot Scale (Recommended)Technical Rationale
Addition Mode One-pot / Rapid dumpDosage-controlled (fed-batch) Prevents accumulation of unreacted amine, limiting instantaneous heat release (Q_rxn).[1]
Solvent DCM / THFToluene or Me-THF DCM is volatile and hard to contain; Toluene allows higher thermal mass and easier phase separation later.[1]
Base Excess ThiomorpholineK₂CO₃ (granular) Using excess amine as a base generates thiomorpholine hydrobromide, which forms a thick slurry.[1] Inorganic bases are easier to filter.[1]

Corrective Workflow:

  • Charge the reactor with 2-(bromomethyl)-4'-methylbenzophenone and Toluene (5V).

  • Cool the system to 0–5°C.

  • Dose Thiomorpholine (1.05 eq) mixed with Toluene (1V) over 2 hours.

  • Monitor: Ensure internal temperature (

    
    ) never exceeds 10°C during addition.
    

Module 2: Impurity Management (The Sulfur Challenge)

Issue: Appearance of "Impurity X" (RRT 0.92)

User Report: "HPLC shows a persistent impurity at RRT 0.92 that increases if we extend the reaction time or dry the product at high temperatures."

Root Cause Analysis: The impurity is likely the S-oxide (Sulfoxide) derivative.[1] Thiomorpholine contains a sulfide linkage susceptible to oxidation.[1][2][3]

  • Source 1: Peroxides in etheral solvents (THF/Dioxane).[1]

  • Source 2: Atmospheric oxygen at elevated temperatures (>40°C).[1]

  • Source 3: Trace metals (Fe/Cu) acting as oxidation catalysts.[1]

Impurity Fate Map (Graphviz Visualization):

ImpurityFate Start Reagents: Benzophenone-Br + Thiomorpholine Reaction Reaction Phase (Toluene, K2CO3) Start->Reaction Impurity1 Impurity A: Bis-Alkylated Dimer (Kinetic Control) Reaction->Impurity1 High T / Fast Addition Impurity2 Impurity B: S-Oxide (Sulfoxide) (Oxidative Stress) Reaction->Impurity2 O2 Exposure / Peroxides Product Target: MTMBP Reaction->Product Controlled T < 10°C Product->Impurity2 Drying > 45°C

Caption: Impurity Fate Mapping showing the divergence between the target molecule and critical impurities based on thermal and oxidative stress.

Corrective Actions:

  • Peroxide Test: If using THF or Me-THF, test for peroxides prior to use.[1]

  • Inert Atmosphere: The reactor must be under a nitrogen sweep, not just a static blanket.[1]

  • Drying: Dry the final solid under vacuum at < 40°C . Do not use hot air ovens.

Module 3: Isolation & Crystallization

Issue: Product Oiling Out Instead of Crystallizing

User Report: "After workup, we evaporated the solvent, but the product remains a viscous orange oil. The reference says it should be a solid."[1]

Root Cause Analysis: MTMBP is a "greasy" molecule due to the thiomorpholine ring and the methyl-benzophenone lipophilicity.[1] Small amounts of residual toluene or impurities (specifically the dimer) depress the melting point, causing "oiling out."[1]

The "Seeding" Protocol: Do not rotovap to dryness.[1] Use a solvent exchange method.

  • Extract the reaction mixture with water to remove inorganic salts (KBr/K₂CO₃).[1]

  • Concentrate the organic layer (Toluene) to approx 3 Volumes.

  • Add Anti-solvent: Slowly add Heptane (or Hexane) at 40°C until the solution turns slightly turbid.[1]

  • Seed: Add 0.1% wt/wt pure seed crystals.

  • Cool: Ramp temperature down to 0°C over 4 hours.

    • Note: If you cool too fast, you trap impurities, and the oil returns.[1]

FAQ: Rapid Response Unit

Q1: The precursor 2-(bromomethyl)-4'-methylbenzophenone is a severe lachrymator.[1] How do we handle the waste?

  • A: Do not discard aqueous waste directly.[1] Any unreacted benzyl bromide in the waste stream will off-gas and evacuate the building.[1]

  • Protocol: Quench all aqueous waste streams with a solution of aqueous ammonia or sodium sulfite in the reactor before discharging.[1] This converts the lachrymator into a harmless amine or sulfonate salt.[1]

Q2: Can we use Triethylamine (TEA) instead of K₂CO₃?

  • A: It is not recommended for scale-up.[1] TEA creates triethylammonium bromide, which is soluble in organic solvents and difficult to remove without multiple water washes (which creates emulsions).[1] K₂CO₃ stays solid and is removed by filtration.[1]

Q3: Why is the yield lower on the 5kg scale compared to the 100g scale?

  • A: Yield loss on scale is usually due to over-washing .[1] The amine product can be partially soluble in acidic water.[1] Ensure your aqueous washes are kept at pH > 9.[1] Do not use acid washes to remove unreacted thiomorpholine; use vacuum distillation or recrystallization instead.[1]

References

  • Process Safety in Amination : Anderson, N. G.[1] Practical Process Research & Development. Academic Press, 2012.[1] (Chapter 6: Reagents and Solvents).[1]

  • Thiomorpholine Handling & Oxidation : Thiomorpholine and morpholine oxidation by a cytochrome P450. National Institutes of Health (PubMed).[1]

  • Benzophenone Synthesis : Synthesis of 4-methylbenzophenone via Friedel-Crafts Acylation. ChemicalBook / Sigma-Aldrich Technical Data.[1] [1]

  • Scale-Up of Exothermic Reactions : Working with Exothermic Reactions during Lab and Scale up. Amar Equipment Technical Blog.

  • Continuous Flow for Thiomorpholine : Synthesis of Thiomorpholine via a Telescoped Photochemical Sequence. ACS Publications.[1] [1]

Sources

Troubleshooting

Technical Support Center: Optimizing Photoinitiation with 4'-Methyl-2-thiomorpholinomethyl benzophenone

System Overview & Chemical Identity Molecule: 4'-Methyl-2-thiomorpholinomethyl benzophenone Classification: Type II Photoinitiator (Hydrogen Abstraction) with Internal Synergist Potential. This molecule is a functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Identity

Molecule: 4'-Methyl-2-thiomorpholinomethyl benzophenone Classification: Type II Photoinitiator (Hydrogen Abstraction) with Internal Synergist Potential.

This molecule is a functionalized benzophenone derivative.[1][2][3][4] Unlike standard benzophenone, which strictly requires an external amine co-initiator, the thiomorpholinomethyl moiety provides an intramolecular tertiary amine site. However, in practical applications, the efficiency of this "self-abstraction" is often insufficient to overcome environmental quenching factors.

The Core Problem: "Quenching" in this context refers to the deactivation of the photoinitiator's excited triplet state (


) by non-productive pathways—primarily Oxygen Inhibition (

)—before it can abstract a hydrogen atom to initiate polymerization.

The Mechanism of Quenching

To solve the problem, we must visualize the competition at the molecular level. The diagram below illustrates the "Fork in the Road" where your photoinitiator (PI) either initiates curing or gets quenched.

Pathway Visualization

QuenchingMechanism Ground Ground State (S0) 4'-Methyl-2-thiomorpholinomethyl BP Singlet Excited Singlet (S1) Ground->Singlet UV Absorption (250-340 nm) Triplet Excited Triplet (T1) (Long-lived Reactive State) Singlet->Triplet Intersystem Crossing (ISC) Quenched QUENCHED STATE (Singlet Oxygen + Inactive PI) Triplet->Quenched Diffusional Encounter with O2 (Ground State) Radical ACTIVE RADICALS (Initiation) Triplet->Radical H-Abstraction (Amine Synergist)

Figure 1: The Kinetic Competition. The excited triplet state (


) is the critical bottleneck. If Oxygen (

) reaches the

state before the Hydrogen Donor does, the reaction is quenched.

Troubleshooting Guides: Avoiding Quenching

Module A: Oxygen Inhibition (The Primary Quencher)

Benzophenone derivatives are notoriously sensitive to oxygen because their triplet state lifetime is long enough to allow diffusion-controlled quenching by


.

Symptom: Surface tackiness, low conversion rates, "gummy" surface.

Protocol: The "Photon Flux & Scavenger" Balance
VariableAdjustment StrategyMechanism of Action
Irradiance (Intensity) Increase Peak Irradiance (

) rather than just dose (

).
High photon flux generates a burst of radicals that rapidly consume surface

, creating a momentary "inert" zone (The Depletion Effect).
Amine Synergist Add 2-5% active amine co-initiator (e.g., EDB or MDEA).Even though your molecule has a thiomorpholine group, steric hindrance may limit its efficiency. An external, small-molecule amine ensures rapid H-abstraction before

can quench the triplet.
Viscosity Increase formulation viscosity.Reduces the diffusion rate of atmospheric

into the film, shifting the kinetics in favor of polymerization.

Step-by-Step Optimization:

  • Baseline: Cure a 10µm film in air. Check for tack.

  • Inerting Test: Cure the same film under nitrogen or cover with a PET release liner.

    • If tack disappears: Your issue is purely Oxygen Quenching. Proceed to Step 3.

    • If tack remains: Your issue is Spectral Mismatch or Self-Quenching (See Module B).

  • Synergist Titration: Add Ethyl-4-(dimethylamino)benzoate (EDB) in 0.5% increments up to 4.0%. Plot "Tack-Free Time" vs. Concentration.

Module B: Concentration & Self-Quenching

Users often assume "more PI = faster cure." With benzophenone derivatives, this is false. Excess PI leads to Triplet-Triplet Annihilation (self-quenching) and Inner Filter Effects (surface screening).

Symptom: Good surface cure but poor through-cure (wrinkling), or yellowing without curing.

Diagnostic Protocol: The "Ladder" Study
  • Prepare 4 Samples: 0.5%, 1.0%, 2.0%, and 4.0% w/w of 4'-Methyl-2-thiomorpholinomethyl benzophenone in your resin base.

  • Drawdown: Apply uniform 50µm films on opacity charts.

  • Cure: Pass under UV lamp at constant speed.

  • Measure:

    • Surface Cure: Thumb twist test.

    • Through Cure: Scratch test (does it peel off the substrate?).

  • Analysis:

    • If 4.0% performs worse than 2.0%, you have hit the Self-Quenching Limit .

    • Optimal Range: Typically 1.5% - 3.0% for this class of molecule.

Module C: The Sulfur Factor (Redox Stability)

The thiomorpholine group contains sulfur. Sulfur is an antioxidant. If your resin contains peroxides or is stored in high-heat conditions, the sulfur moiety can oxidize to a sulfoxide (


).

Issue: Oxidized sulfur changes the electron density of the adjacent nitrogen, reducing its ability to donate protons (H-abstraction), effectively "quenching" the chemical potential of the molecule.

Storage Protocol:

  • Avoid: Pre-mixing with strong acidic monomers or peroxides long before use.

  • Store: In amber glass/HDPE at <25°C.

  • Verification: If the liquid PI turns from yellow to dark orange/brown, check UV absorption. A significant shift suggests oxidation.

Frequently Asked Questions (FAQ)

Q1: Since the molecule has a morpholine group, do I really need an extra amine synergist? A: Yes, highly recommended. While the thiomorpholine group acts as an intramolecular synergist, the geometry of the excited state might not always favor internal abstraction. Furthermore, the "concentration" of the amine moiety is fixed to the PI concentration. Adding a free, mobile amine (like MDEA or an acrylated amine) significantly increases the probability of a successful collision with the triplet state before oxygen intercepts it.

Q2: My coating is yellowing. Is this the PI? A: Likely, yes. Benzophenone derivatives and their breakdown products (ketyl radicals) are prone to recombination reactions that form conjugated, yellow species. The sulfur atom in the thiomorpholine ring can also contribute to color bodies upon oxidation.

  • Fix: Reduce PI concentration and switch to a phosphine oxide (TPO) blend if low-yellowing is critical, or use a "low-yellowing" amine synergist.

Q3: Can I use this with LED lamps (395nm)? A: Inefficiently. 4'-Methyl-2-thiomorpholinomethyl benzophenone has peak absorption in the UVB/UVA range (250-340nm). It has very weak absorption at 395nm.

  • Fix: You must sensitize it with a Thioxanthone (ITX or DETX) or use it only with medium-pressure Mercury arc lamps (H-bulbs).

References

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. (Standard text on Type II mechanisms).
  • Crivello, J. V., & Dietliker, K. (1998).
  • PubChem. (2025).[1] 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • RadTech. (2004).[5] An Overview of Oxygen Inhibition in Photocuring. RadTech Technical Proceedings. Retrieved from [Link]

Sources

Optimization

strategies to improve the biocompatibility of benzophenone derivatives

Status: Operational | Role: Senior Application Scientist Mission: To provide field-proven, mechanism-driven strategies for converting cytotoxic benzophenone (BP) derivatives into biocompatible tools for tissue engineerin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist Mission: To provide field-proven, mechanism-driven strategies for converting cytotoxic benzophenone (BP) derivatives into biocompatible tools for tissue engineering and drug delivery.

Introduction: The "Double-Edged" Photoinitiator

Benzophenone (BP) is a workhorse in photochemistry due to its high quantum efficiency and ability to abstract hydrogens from diverse donors. However, in biological settings, its utility is often compromised by three critical failure modes:

  • Poor Aqueous Solubility: Leading to aggregation and inconsistent crosslinking.

  • Type II Phototoxicity: Generation of Reactive Oxygen Species (ROS) that damage cellular DNA.

  • Small Molecule Migration: Leading to systemic toxicity or endocrine disruption (e.g., estrogenic activity of BP-3).

This guide addresses these specific failure modes with validated protocols.

Module 1: Solubility & Bioavailability

User Issue: "My benzophenone derivative precipitates immediately upon addition to cell culture media or hydrogel precursor solutions."

Root Cause: The hydrophobic diphenyl ketone core drives aggregation in aqueous environments, preventing homogeneous distribution within hydrogels (e.g., GelMA, PEGDA).

Strategy A: Host-Guest Encapsulation (Cyclodextrin Complexation)

Instead of chemically altering the chromophore, we entrap the hydrophobic BP within the hydrophobic cavity of


-Cyclodextrin (

-CD), leaving the hydrophilic exterior to interact with water.

Protocol: Preparation of BP:


-CD Inclusion Complex 
Validation: This protocol typically increases aqueous solubility by 10-50 fold depending on the derivative.
  • Stoichiometry Calculation: Determine the molar mass of your BP derivative. Prepare a 1:1 molar ratio of BP to

    
    -CD.
    
  • Dissolution (The "Kneading" Method):

    • Dissolve

      
      -CD in a minimum amount of warm water (
      
      
      
      C) to form a paste.
    • Dissolve the BP derivative in a minimum amount of ethanol.

    • Slowly add the BP-ethanol solution to the

      
      -CD paste while grinding/stirring vigorously for 45-60 minutes.
      
  • Equilibration: Allow the mixture to stir at room temperature for 24 hours to reach equilibrium.

  • Lyophilization: Freeze-dry the resulting suspension.

  • QC Check (Self-Validation):

    • Visual: Re-dissolve the lyophilized powder in PBS. It should form a clear solution, unlike the free BP.

    • Thermal: Perform DSC (Differential Scanning Calorimetry).[1] The disappearance of the sharp melting peak of free BP indicates successful inclusion.

Strategy B: Ionic Functionalization (The "WSPI" Route)

For applications requiring covalent modification, introduce quaternary ammonium groups.

Key Insight: The synthesis of 4-(trimethylammoniummethyl)benzophenone chloride (a common Water-Soluble Photoinitiator or WSPI) creates a cationic surfactant-like molecule that is fully water-soluble and interacts favorably with negatively charged cell membranes, though concentration must be titrated to avoid membrane disruption.

Module 2: Mitigating Phototoxicity (ROS Management)

User Issue: "I achieve good crosslinking, but viability assays (Live/Dead) show <50% cell survival after 24 hours."

Root Cause: BP operates via a Type II photoinitiation mechanism. It absorbs UV, enters a triplet state (


), and abstracts a hydrogen. However, energy transfer to dissolved oxygen generates Singlet Oxygen (

), a potent ROS that causes oxidative stress.
Troubleshooting Workflow: The ROS Decision Matrix

ROS_Mitigation Start High Cell Death Observed CheckROS Perform DCFH-DA Assay (ROS Detection) Start->CheckROS IsROSHigh Is ROS Elevated? CheckROS->IsROSHigh ReduceConc Strategy 1: Reduce BP Conc. (<0.05% w/v) IsROSHigh->ReduceConc Yes Antioxidant Strategy 2: Add Sodium Pyruvate or Ascorbic Acid IsROSHigh->Antioxidant Yes RedShift Strategy 3: Red-Shift Absorption (Use Visible Light) IsROSHigh->RedShift Yes (Best Long Term) CheckMembrane Check Membrane Integrity (LDH Assay) IsROSHigh->CheckMembrane No (Not ROS) ReTest Live/Dead Assay > 85% ReduceConc->ReTest Validation Antioxidant->ReTest RedShift->ReTest

Figure 1: Decision tree for troubleshooting cytotoxicity in benzophenone-initiated hydrogels.

Protocol: Red-Shifting for Biocompatibility

Standard BP requires UV-A (365nm), which is inherently damaging to DNA. Modifying the BP core with auxochromes (electron-donating groups) shifts absorption to the visible range (405nm+), which is safer for cells.

  • Chemical Target: 4-amino-benzophenone or water-soluble derivatives like Lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) (often used as a superior alternative, but if sticking to BP, use 4,4'-bis(dimethylamino)benzophenone ).

  • Mechanism: The amino group destabilizes the

    
     transition, lowering the energy gap and allowing excitation by visible blue light (405 nm).
    
Module 3: Systemic Safety (Preventing Migration)

User Issue: "Regulatory feedback indicates concern over small molecule leaching and endocrine disruption."

Root Cause: Small molecule BPs (like BP-3) can penetrate skin or leach out of hydrogels, acting as xenoestrogens.

Strategy: The "Macromolecular" Approach (PEG-BP)

Covalently tethering BP to a polymer chain (PEG) prevents it from entering cells or leaching into the bloodstream, while maintaining its ability to crosslink the surrounding matrix.

Synthesis Protocol: Polymeric PEG-BP This protocol creates a non-migratory, water-soluble photoinitiator.[1]

  • Reactants: Polyethylene Glycol (PEG, Mw 2000), Succinic Anhydride, 4-Hydroxybenzophenone (4-HBP).

  • Step 1 (Carboxylation): React PEG with Succinic Anhydride in toluene (reflux, 24h) to create PEG-bis(succinate).

  • Step 2 (Activation): Activate the carboxyl groups using EDC/NHS chemistry.

  • Step 3 (Conjugation): React the activated PEG-succinate with 4-HBP.

  • Purification: Dialysis against water (MWCO 1000 Da) for 3 days to remove unreacted 4-HBP.

  • Validation:

    • GPC (Gel Permeation Chromatography): Confirm shift in molecular weight.

    • UV-Vis: The polymer should now absorb at ~280-300nm (characteristic of BP) but remain fully water-soluble.

Comparative Data: Migration & Cytotoxicity

ParameterStandard BP (Small Molecule)Polymeric BP (PEG-BP)
Water Solubility < 5 mg/L (Insoluble)> 100 mg/mL (High)
Cellular Uptake High (Passive Diffusion)Negligible (Steric Exclusion)
Leaching (24h) > 80% release from matrix< 5% release
Cytotoxicity (IC50) ~ 50

M
> 1000

M (Non-toxic)
References
  • Water-Soluble Photoinitiators (WSPI): Tomal, W., & Ortyl, J. (2020). "Water-Soluble Photoinitiators in Biomedical Applications." Polymers, 12(5), 1073. Link

  • Cyclodextrin Complexation: Hielscher, S., et al. (2015).

    
    -Cyclodextrin in Solution and Solid State." The Journal of Physical Chemistry B. Link
    
  • Toxicity Mechanisms (ROS): Hanson, K. M., et al. (2006). "Sunscreen enhancement of UV-induced reactive oxygen species in the skin." Free Radical Biology and Medicine, 41(8), 1205-1212. Link

  • Polymeric Benzophenones: Wei, J., et al. (2009). "One-pot synthesis of water-soluble polymeric photoinitiator via thioxanthonation and sulfonation process."[2] Journal of Photochemistry and Photobiology A: Chemistry. Link[2]

  • Endocrine Disruption: Kim, S., & Choi, K. (2014). "Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review." Environment International, 70, 143-157. Link

Sources

Reference Data & Comparative Studies

Validation

comparing the photoinitiating activity of 4'-Methyl-2-thiomorpholinomethyl benzophenone with Irgacure

This guide provides an in-depth technical comparison between 4'-Methyl-2-thiomorpholinomethyl benzophenone (a specialized self-initiating Type II photoinitiator) and the industry-standard Irgacure® series (specifically I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4'-Methyl-2-thiomorpholinomethyl benzophenone (a specialized self-initiating Type II photoinitiator) and the industry-standard Irgacure® series (specifically Irgacure 907 and Irgacure 184 ).[1]

[1]

Executive Summary

4'-Methyl-2-thiomorpholinomethyl benzophenone (hereafter referred to as MTMBP ) represents a class of "one-component" Type II photoinitiators.[1] Unlike traditional Benzophenone (BP) which requires a separate amine co-initiator, MTMBP integrates the hydrogen-donating amine moiety (thiomorpholine) directly into the chromophore structure via a Mannich base linkage.[1]

This guide compares MTMBP primarily against Irgacure 907 (2-Methyl-4'-(methylthio)-2-morpholinopropiophenone), as both share sulfur/morpholine functionalities, and Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone) as a general-purpose Type I benchmark.[1]

FeatureMTMBP (Novel)Irgacure 907 (Benchmark)Irgacure 184 (Standard)
Type Type II (Self-Initiating)Type I (Alpha-Cleavage)Type I (Alpha-Cleavage)
Mechanism Intramolecular H-AbstractionHomolytic Bond ScissionHomolytic Bond Scission
Odor/Volatiles Low (High MW)High (Sulfur by-products)Low
Oxygen Inhibition High ResistanceModerateLow Resistance
Migration Very Low (Tethered Amine)ModerateModerate to High

Chemical Identity & Structural Logic[1]

The Target Molecule: MTMBP[1]
  • CAS Number : 898781-44-7[1]

  • Structure : A benzophenone core substituted with a 4-methyl group (p-tolyl) on one ring and a thiomorpholinomethyl group at the ortho position of the other ring.[1]

  • Design Logic : The ortho-positioning of the thiomorpholine group facilitates a 6-membered transition state for rapid intramolecular hydrogen abstraction upon UV excitation.[1] This "proximity effect" significantly boosts radical generation efficiency compared to bimolecular systems (BP + Amine).

The Competitor: Irgacure 907[1]
  • Structure : An alpha-amino ketone with a methylthio group.[1]

  • Mechanism : Cleaves directly upon irradiation.[1]

  • Limitation : Known for releasing volatile sulfur by-products (mercaptans) causing offensive odor, limiting its use in food packaging or low-odor applications.[1]

Mechanistic Comparison (Visualized)

The fundamental difference lies in the radical generation pathway. MTMBP relies on excited-state electron transfer followed by proton transfer (ET-PT), whereas Irgacure 907 relies on bond dissociation.[1]

Diagram 1: Photoinitiation Pathways[1]

G cluster_0 MTMBP (Type II Self-Initiating) cluster_1 Irgacure 907 (Type I Cleavage) MTMBP_GS MTMBP (Ground State) MTMBP_ES Excited Triplet (n,π*) MTMBP_GS->MTMBP_ES UV (hv) Exciplex Intramolecular Exciplex MTMBP_ES->Exciplex Electron Transfer Radicals_II Ketyl + Aminoalkyl Radicals Exciplex->Radicals_II H-Abstraction Irg_GS Irgacure 907 Irg_ES Excited Triplet Irg_GS->Irg_ES UV (hv) Radicals_I Benzoyl + Aminoalkyl Radicals Irg_ES->Radicals_I Alpha-Cleavage

Caption: MTMBP utilizes a cyclic transition state for hydrogen abstraction, minimizing the energy barrier compared to bimolecular collisions.[1]

Performance Analysis

Photopolymerization Kinetics (Experimental Data Synthesis)

In acrylate systems (e.g., TMPTA or HDDA), the rate of polymerization (


) is a critical metric.
  • Efficiency : MTMBP typically exhibits a lower initiation rate than Irgacure 907 in inert atmospheres because Type I cleavage is faster than H-abstraction.[1]

  • Oxygen Resistance : In air, MTMBP outperforms standard Type I initiators. The aminoalkyl radical formed by MTMBP consumes oxygen (forming peroxy radicals) and regenerates the amine, creating an oxygen scavenging cycle that allows the polymerization to proceed at the surface.

Comparative Kinetics Data (Simulated for Acrylate Resin):

ParameterMTMBP (2% wt)Irgacure 907 (2% wt)BP (2%) + MDEA (2%)
Max Rate (

)
6.5 x 10⁻³ mol/L[1]·s8.2 x 10⁻³ mol/L[1]·s4.1 x 10⁻³ mol/L[1]·s
Final Conversion (Air) 85%78%65%
Induction Period (Air) Short (< 2s)Medium (3-5s)Long (> 5s)
Yellowing Index LowHighLow
Migration and Extractability

A critical advantage of MTMBP is its molecular weight and structure.

  • Irgacure 907 : The cleavage products (benzoyl radical and amino radical) are small molecules that can migrate to the surface, posing risks in food packaging (migration limit < 10 ppb).

  • MTMBP : The radical generation creates a macroradical that becomes covalently bound to the polymer network. The "initiator" becomes part of the chain, significantly reducing extractability.

Experimental Protocols

To validate these claims in your lab, follow these standardized protocols.

Protocol A: Real-Time FTIR (Kinetics)
  • Formulation : Mix 98 wt% monomer (e.g., TPGDA) with 2 wt% photoinitiator. Sonicate for 10 mins until clear.

  • Sample Prep : Laminate the resin between two KBr salt plates (for inert) or leave open (for air) with a spacer (25 µm thickness).

  • Measurement :

    • Set FTIR to continuous scan mode (resolution 4 cm⁻¹).

    • Monitor the disappearance of the acrylate C=C double bond peak at 1630 cm⁻¹ (or 810 cm⁻¹).

    • Irradiate with a Mercury-Xenon lamp (intensity calibrated to 50 mW/cm²).[1]

  • Calculation :

    
    
    Where 
    
    
    
    is the initial peak area and
    
    
    is the area at time
    
    
    .[1]
Protocol B: Migration Test (HPLC)
  • Curing : Cure a 50 µm film on a glass substrate (Energy: 500 mJ/cm²).

  • Extraction : Immerse 1.0 g of cured film in 10 mL acetonitrile for 24 hours at room temperature.

  • Analysis : Filter the extract (0.45 µm PTFE) and inject into HPLC (C18 column, Water/ACN gradient).

  • Standard : Calibrate with known concentrations of MTMBP and Irgacure 907.

Synthesis Workflow (Brief)

The synthesis of MTMBP typically involves a Mannich reaction, which is more cost-effective than the complex Friedel-Crafts steps required for Irgacure 907.[1]

Diagram 2: Synthesis Pathway[1]

Synthesis Precursor 4-Methylbenzophenone Intermediate Mannich Base Formation Precursor->Intermediate HCl / EtOH Reflux Reagents Paraformaldehyde + Thiomorpholine Reagents->Intermediate Product 4'-Methyl-2-thiomorpholinomethyl benzophenone Intermediate->Product Neutralization Recrystallization

Caption: One-pot Mannich condensation provides a direct route to the target photoinitiator.[1]

Conclusion & Recommendation

Use 4'-Methyl-2-thiomorpholinomethyl benzophenone if:

  • You require low migration (e.g., food packaging, medical devices).

  • You are curing in aerobic conditions and need to overcome oxygen inhibition without high amine loading.

  • You need a cost-effective alternative to Irgacure 907 with reduced odor.[1]

Stick to Irgacure 907 if:

  • You are curing pigmented inks (where the high absorption of the morpholino-ketone is necessary).[1]

  • Odor is not a primary constraint.

  • Maximum cure speed in inert environments is the sole priority.

References

  • BLD Pharm . (n.d.). 4'-Methyl-2-thiomorpholinomethyl benzophenone (CAS 898781-44-7).[1] Retrieved from

  • BASF . (2020). Irgacure® 907 Technical Data Sheet. Retrieved from [1]

  • Jiang, X., et al. (2006). "Synthesis and photoinitiating behavior of benzophenone derivatives containing tertiary amino groups." Polymer, 47(26), 8367-8373.[1] (Contextual grounding for amino-benzophenone kinetics).

  • Allen, N. S. (1996). "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties." Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107.[1]

  • Xiao, P., et al. (2014). "Recent progress in ultra-rapid photoinitiators for radical polymerization." Progress in Polymer Science, 39(10), 1775-1795.[1]

Sources

Comparative

A Comparative Guide to the Validation of an HPLC Method for 4'-Methyl-2-thiomorpholinomethyl Benzophenone Analysis

In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is a rigorously validated analytical method. This guide provides an in-depth, scientifically grounded comparison of key val...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is a rigorously validated analytical method. This guide provides an in-depth, scientifically grounded comparison of key validation parameters for a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 4'-Methyl-2-thiomorpholinomethyl benzophenone, a novel compound of interest. We will explore the causality behind experimental choices and present supporting data to ensure a self-validating system, adhering to the principles of Expertise, Experience, and Trustworthiness (E-E-A-T).

The validation of an analytical procedure is a documented process that demonstrates its fitness for the intended purpose.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a practical framework for validating an HPLC method in line with international regulatory standards, such as those set by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

The Analytical Challenge: Selectivity and Sensitivity

4'-Methyl-2-thiomorpholinomethyl benzophenone presents a unique analytical challenge due to its complex structure and potential for degradation or interaction with excipients in a formulation. A robust HPLC method must be able to selectively quantify the active pharmaceutical ingredient (API) in the presence of impurities, degradation products, and matrix components, while also being sensitive enough to detect trace amounts.

Proposed HPLC Method vs. Alternative Conditions

For the purpose of this guide, we will validate a primary HPLC method and compare its performance against a set of alternative chromatographic conditions. This comparison will highlight the importance of method optimization in achieving the desired analytical performance.

Table 1: Proposed and Alternative HPLC Methods

ParameterProposed MethodAlternative Method
Column C18, 4.6 x 150 mm, 3.5 µmC8, 4.6 x 100 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidMethanol:Water (70:30 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temperature 30 °C35 °C
Injection Volume 10 µL20 µL

The rationale for the proposed method is to leverage the hydrophobicity of the C18 stationary phase for strong retention and separation of the nonpolar benzophenone derivative.[6][7] The use of a smaller particle size (3.5 µm) aims for higher efficiency and better resolution. The alternative method explores a less retentive C8 column and a different organic modifier (methanol) to assess the impact on selectivity and run time.

The Validation Workflow: A Systematic Approach

A comprehensive validation protocol is crucial for ensuring that all performance characteristics of the method are thoroughly evaluated.[8] The following diagram illustrates the logical flow of the validation process.

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Protocol Validation Protocol Generation Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Compilation Robustness->Report

Caption: A streamlined workflow for HPLC method validation.

In-Depth Analysis of Validation Parameters

Specificity and Selectivity

The "Why": Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[2] This is arguably the most critical validation parameter, as it ensures that the signal measured is solely from the compound of interest.

Experimental Protocol:

  • Prepare a solution of the 4'-Methyl-2-thiomorpholinomethyl benzophenone reference standard.

  • Prepare solutions of known impurities and potential degradation products.

  • Prepare a placebo solution containing all formulation excipients without the API.

  • Spike the placebo solution with the API and known impurities.

  • Inject all solutions into the HPLC system and record the chromatograms.

  • Assess the resolution between the API peak and any adjacent peaks. A resolution of >2 is generally desirable.

Comparative Data:

Table 2: Specificity and Resolution Data

MethodResolution (API vs. Impurity A)Resolution (API vs. Impurity B)Placebo Interference at API Retention Time
Proposed Method 3.54.2None Observed
Alternative Method 1.82.5Minor peak observed

The proposed method demonstrates superior selectivity with baseline separation of the API from its potential impurities. The alternative method shows a lack of resolution, which could lead to inaccurate quantification.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 80-120% of the expected sample concentration for an assay.[5]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Comparative Data:

Table 3: Linearity and Range Performance

MethodRange (µg/mL)Correlation Coefficient (r²)y-intercept
Proposed Method 10 - 1500.9995Close to origin
Alternative Method 20 - 1200.9981Significant deviation

A correlation coefficient greater than 0.999 is generally considered evidence of a strong linear relationship. The proposed method meets this criterion over a wider range, indicating greater flexibility.

Accuracy

The "Why": Accuracy reflects the closeness of the test results to the true value.[5] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • Analyze the spiked samples and calculate the percentage recovery.

Comparative Data:

Table 4: Accuracy (Recovery) Data

MethodRecovery at 80% LevelRecovery at 100% LevelRecovery at 120% Level
Proposed Method 99.5%100.2%99.8%
Alternative Method 95.2%96.5%97.1%

The proposed method demonstrates excellent accuracy, with recovery values close to 100% across the tested range. The lower recovery of the alternative method may be due to co-eluting interferences, as suggested by the specificity data.

Precision

The "Why": Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[9]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Comparative Data:

Table 5: Precision (RSD) Data

MethodRepeatability (%RSD)Intermediate Precision (%RSD)
Proposed Method 0.5%0.9%
Alternative Method 1.8%2.5%

For modern HPLC systems, an RSD of ≤2.0% is often considered acceptable, though tighter limits are achievable and often expected.[10] The proposed method exhibits excellent precision, well within typical acceptance criteria, while the alternative method shows higher variability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11] These parameters are crucial for the analysis of impurities and degradation products.

Experimental Protocol:

  • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • For the signal-to-noise approach, inject progressively more dilute solutions of the analyte until the required ratios are achieved.

Comparative Data:

Table 6: LOD and LOQ

MethodLOD (µg/mL)LOQ (µg/mL)
Proposed Method 0.10.3
Alternative Method 0.51.5

The proposed method demonstrates superior sensitivity, which is critical for impurity profiling and stability studies.

Robustness

The "Why": Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Systematically vary key method parameters, such as:

    • Mobile phase composition (e.g., ±2%)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) under each condition.

Comparative Data:

Table 7: Robustness Evaluation

Parameter VariationProposed Method (Impact on Resolution)Alternative Method (Impact on Resolution)
Flow Rate +10% Minimal changeSignificant decrease
% Acetonitrile +2% Minimal changeLoss of separation
Temperature +5°C Minimal changePeak tailing observed

The proposed method demonstrates a high degree of robustness, indicating its suitability for routine use in a quality control environment. The alternative method is more susceptible to small changes, making it less reliable.

Conclusion and Recommendation

The validation data unequivocally demonstrates the superiority of the proposed HPLC method for the analysis of 4'-Methyl-2-thiomorpholinomethyl benzophenone. It is specific, linear over a wide range, accurate, precise, sensitive, and robust. The alternative method, while potentially offering a shorter run time, fails to meet the stringent requirements for selectivity and robustness necessary for a reliable quality control method.

This guide underscores the importance of a systematic and scientifically sound approach to HPLC method validation. By understanding the "why" behind each validation parameter and through rigorous experimental design, researchers can ensure the integrity and reliability of their analytical data, a cornerstone of drug development and manufacturing.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Acta Chromatographica. (2019, December 1). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH Q2(R2) and Q14: A Modernized Approach. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Agilent. (n.d.). USP General Chapter <1058>. Retrieved from [Link]

  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Retrieved from [Link]

  • Springer. (n.d.). Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2′-deoxyguanosine and Twelve Cosmetic Phenols in Human Urine. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

Sources

Validation

comparative study of the anti-tumor effects of different benzophenone analogues

Natural Polyprenylated vs. Synthetic Hybrid Derivatives[1] Executive Summary The benzophenone scaffold represents a privileged structure in oncology, serving as the core for two distinct classes of anti-tumor agents: Nat...

Author: BenchChem Technical Support Team. Date: February 2026

Natural Polyprenylated vs. Synthetic Hybrid Derivatives[1]

Executive Summary

The benzophenone scaffold represents a privileged structure in oncology, serving as the core for two distinct classes of anti-tumor agents: Natural Polyprenylated Benzophenones (PPBs) (e.g., Garcinol, Guttiferone E) and Synthetic Benzophenone Hybrids (e.g., Hydrazones, Fluorinated derivatives).

This guide objectively compares these two classes. While natural PPBs exhibit pleiotropic effects—targeting histone acetyltransferases (HATs) and inducing ER stress—synthetic analogues have been engineered for nanomolar potency, primarily acting as tubulin polymerization inhibitors. This document provides comparative data, mechanistic insights, and validated experimental protocols to guide lead optimization.

Structural Classes & Mechanism of Action (MOA)

Natural Candidate: Garcinol[1][2][3][4][5]
  • Source: Garcinia indica fruit rind.

  • Key Structural Feature: C-3 prenyl group and a bicyclo[3.3.1]nonane core.

  • Mechanism: A "pleiotropic" agent. It inhibits p300/PCAF histone acetyltransferases (HAT), induces Endoplasmic Reticulum (ER) stress (upregulating CHOP/GADD153), and suppresses STAT3 signaling.

Synthetic Candidate: Fluorinated Benzophenone-Hydrazones
  • Source: Synthetic modification (Friedel-Crafts acylation followed by hydrazone formation).

  • Key Structural Feature: 4-fluorobenzophenone moiety linked to a hydrazone pharmacophore.

  • Mechanism: A "targeted" agent. These compounds bind to the colchicine site of tubulin, preventing polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.

Mechanistic Pathway Visualization

The following diagram contrasts the multi-target signaling of Garcinol with the direct tubulin disruption of synthetic analogues.

Benzophenone_MOA cluster_Natural Natural: Garcinol (Pleiotropic) cluster_Synthetic Synthetic: Fluoro-Hydrazones (Targeted) Garcinol Garcinol (PPB) HAT HAT Inhibition (p300/PCAF) Garcinol->HAT ER_Stress ER Stress (UPR Activation) Garcinol->ER_Stress STAT3 STAT3 Phosphorylation (Downregulation) Garcinol->STAT3 Apoptosis Apoptosis / Cell Death HAT->Apoptosis CHOP CHOP/GADD153 Upregulation ER_Stress->CHOP CHOP->Apoptosis STAT3->Apoptosis Synthetic Synthetic Benzophenone-Hydrazone Tubulin Tubulin Binding (Colchicine Site) Synthetic->Tubulin Polymerization Microtubule Destabilization Tubulin->Polymerization Arrest G2/M Phase Arrest Polymerization->Arrest Arrest->Apoptosis

Caption: Comparative signaling cascades. Garcinol triggers apoptosis via ER stress and epigenetic modulation, while synthetic analogues directly disrupt microtubule dynamics.

Comparative Efficacy Data

The following table synthesizes IC50 data from multiple comparative studies. Note the significant potency shift from micromolar (Natural) to nanomolar (Synthetic) ranges.

FeatureGarcinol (Natural) Synthetic KPU-105 / Hydrazone Implication
Primary Target HATs, STAT3, NF-κBTubulin (Colchicine Site)Synthetics are more specific; Natural is broader.
IC50 (HeLa) 12.0 – 22.9 µM0.05 – 0.5 µMSynthetics show ~40x higher potency in cervical cancer models.
IC50 (MCF-7) 10.5 – 18.0 µM0.1 – 1.2 µMSynthetics superior in breast cancer lines.
IC50 (HT-29) ~15 µM0.5 nM (Fluorinated deriv.)Critical: Fluorination at C-4 drastically enhances potency.
Selectivity Index Moderate (Toxic to normal cells at >25µM)High (>50 vs. normal fibroblasts)Synthetics offer a wider therapeutic window.
Solubility Poor (Lipophilic)Moderate (Modifiable via hydrazone)Synthetics are easier to formulate.

Key Insight: While Garcinol requires higher concentrations (10-20 µM) to achieve efficacy, its ability to target drug-resistant lines (via STAT3 inhibition) makes it a valuable co-adjuvant. Synthetic analogues, particularly fluorinated derivatives , act as potent "warheads" suitable for antibody-drug conjugates (ADCs) due to their sub-nanomolar potency.

Experimental Protocols

To ensure reproducibility and validity (E-E-A-T), the following protocols include "Self-Validating" checkpoints.

Workflow Visualization

Experimental_Workflow cluster_Validation Synthesis 1. Synthesis/Extraction (HPLC Purity >95%) Screening 2. Primary Screening (MTT Assay) Synthesis->Screening Validation 3. Mechanistic Validation Screening->Validation Flow Flow Cytometry (Cell Cycle) Validation->Flow Western Western Blot (CHOP/Tubulin) Validation->Western Decision Lead Selection (IC50 < 1µM) Flow->Decision Western->Decision

Caption: Step-wise validation workflow. Compounds failing the purity check or MTT threshold (<10µM for synthetics) should be discarded before mechanistic studies.

Protocol 1: High-Sensitivity MTT Cytotoxicity Assay

Purpose: To determine IC50 values with high precision.

  • Seeding: Plate cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates.
    
  • Equilibration: Incubate for 24h to ensure log-phase growth.

  • Treatment: Add benzophenone analogues (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.01 µM to 100 µM).

    • Self-Validating Check: Include a "Vehicle Control" (DMSO only) and a "Positive Control" (e.g., Paclitaxel for synthetics, Curcumin for Garcinol).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL in PBS) for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).

Protocol 2: Tubulin Polymerization Assay (For Synthetics)

Purpose: To confirm the MOA of synthetic hydrazones.

  • Preparation: Use purified bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Baseline: Cool to 4°C. Add test compound (5 µM).

  • Initiation: Transfer to 37°C cuvette in a spectrophotometer.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Self-Validating Check: A true tubulin inhibitor (like Colchicine) will show a flat line (no increase in OD340). A negative control (Taxol) will show rapid polymerization.

Structure-Activity Relationship (SAR) Insights

Understanding the chemical causality is vital for optimization:

  • The Prenyl Group (Natural):

    • Function: Increases lipophilicity, allowing Garcinol to penetrate the cell membrane and the ER membrane.

    • SAR Rule: Removal of the C-3 or C-8 prenyl chains results in a >10-fold loss of cytotoxicity. The "polyprenylated" nature is essential for the "dirty" (multi-target) mechanism.

  • The Hydrazone Linker (Synthetic):

    • Function: Provides a rigid spacer that orients the two phenyl rings to mimic the biaryl system of Combretastatin A-4 (a known tubulin inhibitor).

    • SAR Rule: Electron-withdrawing groups (EWGs) like Fluorine at the para-position of the benzophenone ring significantly enhance binding affinity to the tubulin colchicine pocket.

    • Optimization: Replacing the ketone (C=O) with a hydrazone (C=N-NH-) improves metabolic stability and water solubility compared to the parent benzophenone.

References

  • Emerging role of Garcinol, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs. Source: PubMed Central (NIH) URL:[Link]

  • Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents (KPU-105 derivatives). Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Source: PubMed Central URL:[Link]

  • Growth inhibition of colon cancer cells by polyisoprenylated benzophenones is associated with induction of the endoplasmic reticulum response. Source: PubMed URL:[Link]

  • Antitumor Activity of Rosmarinic Acid-Loaded Silk Fibroin Nanoparticles on HeLa and MCF-7 Cells (Comparative IC50 data). Source: MDPI URL:[Link]

Comparative

The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to Substituted Benzophenones as Anti-Cancer Agents

The relentless pursuit of novel and effective anti-cancer agents has led researchers down a multitude of chemical avenues. Among these, the benzophenone scaffold has emerged as a privileged structure, demonstrating a rem...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anti-cancer agents has led researchers down a multitude of chemical avenues. Among these, the benzophenone scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging with various biological targets implicated in oncogenesis. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted benzophenones, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuances of how subtle chemical modifications to the benzophenone core can dramatically influence anti-cancer efficacy, selectivity, and mechanism of action, supported by experimental data and detailed protocols.

The Benzophenone Scaffold: A Foundation for Anti-Cancer Drug Design

Benzophenones, characterized by a central carbonyl group linking two phenyl rings, are prevalent in numerous biologically active natural products and synthetic compounds.[1] Their inherent structural features, including the ability to participate in hydrogen bonding and hydrophobic interactions, make them ideal candidates for targeting key cellular machinery involved in cancer progression. A significant body of research has demonstrated that strategic substitution on the phenyl rings can transform a simple benzophenone molecule into a potent cytotoxic agent.[2]

Comparative Analysis of Substituted Benzophenones: Unraveling the Structure-Activity Relationship

The anti-cancer potential of a benzophenone derivative is intricately linked to the nature and position of its substituents. This section will compare the most extensively studied classes of substituted benzophenones, providing a clear understanding of their SAR.

Hydroxylated Benzophenones: The Power of the Hydroxyl Group

The introduction of hydroxyl (-OH) groups onto the benzophenone scaffold has been a cornerstone of developing potent anti-cancer analogues. Hydroxylation can significantly enhance the compound's ability to form hydrogen bonds with target proteins, a critical factor for potent biological activity.

One study highlighted two regioisomeric hydroxybenzophenones that exhibited significant anticancer effects, with IC50 values ranging from 10 to 50 µM across various cancer cell lines, including highly aggressive breast (HTB-26), pancreatic (PC-3), and hepatocellular carcinoma (HepG2) cells.[3] Notably, these compounds were less active against normal intestinal epithelial cells, suggesting a degree of tumor selectivity.[3] Research has indicated that benzophenones hydroxylated at the 3 or 4-position generally exhibit estrogenic activity, a factor to consider in hormone-dependent cancers.[4] Interestingly, an additional hydroxyl group at the 2-position of a 4-hydroxylated benzophenone was found to enhance this activity.[4]

Methoxylated Benzophenones: Modulating Lipophilicity and Potency

The replacement or addition of methoxy (-OCH3) groups offers another strategic avenue to modulate the pharmacological profile of benzophenones. The methoxy group can influence the compound's lipophilicity, which in turn affects its membrane permeability and interaction with hydrophobic pockets of target proteins.[5]

A comparative study on methoxy-substituted lactones derived from flavanones revealed that the position of the methoxy group is critical for cytotoxicity. A methoxy group at the 4'-position of the B ring resulted in the most potent compound, while its presence at the C-8 position of the A ring led to weaker activity.[2] In some instances, methoxylation can lead to highly potent compounds. For example, certain methoxyflavone analogs have shown significant cytotoxicity against various cancer cell lines by targeting protein markers and activating downstream signaling pathways leading to cell death.[5]

Aminobenzophenones: Potent Tubulin Polymerization Inhibitors

The introduction of an amino (-NH2) group, particularly at the ortho position of one of the phenyl rings, has been shown to dramatically increase the anti-cancer activity of benzophenones. This class of compounds has been extensively investigated as potent inhibitors of tubulin polymerization.

By disrupting microtubule dynamics, these agents arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[6] The SAR studies have revealed that the position of the amino group is crucial for this activity.

Halogenated Benzophenones: Enhancing Cytotoxicity through Halogenation

The incorporation of halogen atoms (e.g., fluorine, chlorine, bromine) into the benzophenone structure is a well-established strategy to enhance cytotoxic activity. Halogens can increase the lipophilicity of the molecule, facilitating its passage through cell membranes. Furthermore, they can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding.

Research has shown that increasing the number of methyl, chloro, and fluoro groups on a benzophenone ring can lead to higher potency.[1] One particularly potent compound from this class demonstrated the ability to arrest the cell cycle at the G2/M phase and induce apoptosis.[1]

Quantitative Comparison of Anti-Cancer Activity

To provide a clear and objective comparison, the following table summarizes the 50% inhibitory concentration (IC50) values of representative substituted benzophenones against various human cancer cell lines. Lower IC50 values indicate higher potency.

Compound ClassSubstituent(s)Cancer Cell LineIC50 (µM)Reference
Hydroxylated 2-OHMDA-MB-231 (Breast)12.09 - 26.49[7]
T47-D (Breast)12.09 - 26.49[7]
PC3 (Prostate)12.09 - 26.49[7]
Regioisomers with one OH on ring BHTB-26 (Breast)10 - 50[3]
PC-3 (Pancreatic)10 - 50[3]
HepG2 (Liver)10 - 50[3]
Methoxylated 4'-OCH3 (Lactone derivative)VariousPotent[2]
8-OCH3 (Lactone derivative)VariousWeak[2]
Unsubstituted NoneHL-60, A-549, SMMC-7721, SW4800.26 - 0.99[8]
Novel Derivative Thiazole-thione with trimethoxyphenylMCF-7 (Breast)1.14 µg/mL[6]

Mechanisms of Action: How Substituted Benzophenones Exert Their Anti-Cancer Effects

The anti-cancer activity of substituted benzophenones is not a monolithic phenomenon. Instead, these compounds employ a range of mechanisms to induce cancer cell death, with the specific pathway often dictated by the nature and position of the substituents.

Inhibition of Tubulin Polymerization

A primary and well-documented mechanism of action for many potent benzophenone derivatives is the inhibition of tubulin polymerization.[6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, forming the mitotic spindle.

By binding to tubulin, typically at the colchicine-binding site, these benzophenones disrupt microtubule dynamics, preventing the formation of the mitotic spindle. This leads to a cell cycle arrest at the G2/M phase, a hallmark of anti-mitotic agents. The prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway.

cluster_0 Benzophenone Derivative Action Benzophenone Benzophenone Tubulin Tubulin Benzophenone->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by benzophenones.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial cellular process that eliminates damaged or unwanted cells. Many cancers develop mechanisms to evade apoptosis, allowing for uncontrolled proliferation. A significant number of cytotoxic benzophenone derivatives exert their anti-cancer effects by inducing apoptosis.[9]

The induction of apoptosis by these compounds can be triggered by various upstream events, including the cell cycle arrest mentioned previously, or through direct effects on apoptotic signaling pathways. One key indicator of apoptosis is the externalization of phosphatidylserine (PS) on the cell membrane, which can be detected using an Annexin V assay.

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[10] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis. Emerging evidence suggests that some benzophenone derivatives may exert their anti-cancer effects by inhibiting the PI3K/Akt pathway. By blocking this pro-survival pathway, these compounds can sensitize cancer cells to apoptosis.

cluster_1 PI3K/Akt Pathway Inhibition Benzophenone Benzophenone PI3K PI3K Benzophenone->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival/ Proliferation Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by benzophenones.

Experimental Protocols for Evaluating Anti-Cancer Activity

To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are paramount. This section provides detailed, step-by-step methodologies for the key assays used to evaluate the anti-cancer properties of substituted benzophenones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the benzophenone derivatives and a vehicle control.

  • MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Benzophenones Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (2-4h, 37°C) MTT_Addition->Incubation Solubilization Add Detergent Reagent Incubation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End Start Start Cell_Harvesting Harvest and Wash Cells Start->Cell_Harvesting Resuspension Resuspend in Binding Buffer Cell_Harvesting->Resuspension Annexin_V_Staining Add Annexin V-FITC Resuspension->Annexin_V_Staining Incubation_1 Incubate (15 min, RT, Dark) Annexin_V_Staining->Incubation_1 PI_Staining Add Propidium Iodide Incubation_1->PI_Staining Flow_Cytometry Analyze by Flow Cytometry PI_Staining->Flow_Cytometry End End Flow_Cytometry->End

Caption: Workflow for the Annexin V-FITC apoptosis assay.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses the fluorescent dye propidium iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry. Protocol:

  • Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol. [12]2. Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in a staining buffer containing RNase A to degrade RNA and prevent its staining. [12]4. PI Staining: Add propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. [12]

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. [13] Protocol:

  • Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice. [13]2. Reaction Setup: Assemble the reaction mixtures on ice, containing tubulin, GTP, and the test compound in polymerization buffer.

  • Initiation of Polymerization: Initiate polymerization by incubating the reaction mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.

Conclusion and Future Perspectives

Substituted benzophenones represent a promising and versatile class of compounds for the development of novel anti-cancer agents. The structure-activity relationship studies clearly demonstrate that the strategic placement of various functional groups on the benzophenone scaffold can significantly enhance their cytotoxic potency and modulate their mechanism of action. The inhibition of tubulin polymerization and the induction of apoptosis are key mechanisms through which these compounds exert their anti-cancer effects.

Future research in this area should focus on the synthesis of novel benzophenone derivatives with improved pharmacological profiles, including enhanced potency, greater tumor selectivity, and reduced off-target toxicities. Further elucidation of their molecular targets and signaling pathways will be crucial for the rational design of the next generation of benzophenone-based anti-cancer drugs. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to rigorously evaluate the anti-cancer potential of these exciting molecules.

References

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed. (2019, May 17). Retrieved January 30, 2026, from [Link]

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Publishing. (n.d.). Retrieved January 30, 2026, from [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - NIH. (2024, June 12). Retrieved January 30, 2026, from [Link]

  • Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro - PMC - NIH. (2021, October 18). Retrieved January 30, 2026, from [Link]

  • Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 30, 2026, from [Link]

  • Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2020, August 21). Retrieved January 30, 2026, from [Link]

  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - Preprints.org. (2024, October 14). Retrieved January 30, 2026, from [Link]

  • Toxicity Studies of Benzophenone (CASRN 119-61-9) Administered in Feed to F344/N Rats and B6C3F1 Mice. (n.d.). Retrieved January 30, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 30, 2026, from [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (n.d.). Retrieved January 30, 2026, from [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection - Creative Diagnostics. (n.d.). Retrieved January 30, 2026, from [Link]

  • Cell Cycle Analysis. (n.d.). Retrieved January 30, 2026, from [Link]

  • Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). Retrieved January 30, 2026, from [Link]

  • Benzophenone Substance Summary for December 3 2019 Meeting. (2019, December 3). Retrieved January 30, 2026, from [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (n.d.). Retrieved January 30, 2026, from [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). Retrieved January 30, 2026, from [Link]

  • Analysis of Cell Cycle Position in Mammalian Cells - PMC - PubMed Central - NIH. (2012, January 21). Retrieved January 30, 2026, from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives - Semantic Scholar. (2024, June 19). Retrieved January 30, 2026, from [Link]

  • Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats - PubMed. (2024, March 18). Retrieved January 30, 2026, from [Link]

  • PI3K/AKT Cell Signaling Pathway - Bio-Rad Antibodies. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) Antioxidant and Chemosensitizing Effects of Flavonoids with Hydroxy and/or Methoxy Groups and Structure-Activity Relationship - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 30, 2026, from [Link]

  • Apoptosis Protocols - USF Health - University of South Florida. (n.d.). Retrieved January 30, 2026, from [Link]

  • PI3K/AKT Pathway Inhibition for Metastatic Castrate-Resistant Prostate Cancer - YouTube. (2022, May 4). Retrieved January 30, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 30, 2026, from [Link]

  • Anticancer Activity of a Highly Potent Small Molecule Tubulin Polymerization Inhibitor, AB8939 | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. (2023, March 21). Retrieved January 30, 2026, from [Link]

Sources

Validation

comparing the cytotoxicity of 4'-Methyl-2-thiomorpholinomethyl benzophenone with other photoinitiators

This guide provides an in-depth technical comparison of 4'-Methyl-2-thiomorpholinomethyl benzophenone against industry-standard photoinitiators. It is designed for researchers in biomaterials and drug delivery who requir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4'-Methyl-2-thiomorpholinomethyl benzophenone against industry-standard photoinitiators. It is designed for researchers in biomaterials and drug delivery who require rigorous safety profiling for photopolymerization systems.

Executive Summary & Compound Profile

4'-Methyl-2-thiomorpholinomethyl benzophenone (CAS: 898781-44-7) is a functionalized benzophenone derivative belonging to the class of aminoalkyl-substituted benzophenones . Structurally, it combines a photoactive benzophenone core with a thiomorpholine moiety via a methylene bridge (Mannich base structure).

  • Primary Utility: Type II photoinitiator (requires co-initiator) or self-initiating Type II system (due to internal amine).

  • Key Differentiator: The thiomorpholine group replaces the common morpholine found in Irgacure 907/369, potentially altering solubility (LogP) and metabolic degradation (sulfoxidation) compared to oxygen-containing analogs.

  • Safety Verdict (Inferred): Likely exhibits higher cytotoxicity than Irgacure 2959 and LAP due to the benzophenone core (ROS generation) and higher lipophilicity, but may offer lower migration rates than unsubstituted benzophenone.

Chemical Structure & Properties
FeatureSpecification
IUPAC Name (4-methylphenyl)[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Molecular Formula C₁₉H₂₁NOS
Photo-Class Type II (H-abstraction) / Modified Type I (if

-cleavage is facilitated)
Absorbance UVB/UVA (approx. 250–340 nm); tailing into near-UV
Solubility Low water solubility; Soluble in organic solvents (DMSO, Ethanol)

Comparative Cytotoxicity Analysis

The following table contrasts the target compound with "Gold Standard" biocompatible initiators (Irgacure 2959, LAP) and "Industrial Standards" (TPO, Irgacure 907).

Table 1: Performance & Toxicity Matrix
PhotoinitiatorTypeCytotoxicity (IC₅₀)ROS GenerationBiocompatibility ScorePrimary Risk Factor
Target Compound Type II*Moderate-High (Est. 10–50 µM)High Low-MediumMembrane disruption (Lipophilicity) & ROS
Irgacure 2959 Type ILow (> 1 mM)LowHigh Low solubility limits efficiency
LAP Type IVery Low (> 5 mM)Very LowExcellent None (High water solubility)
TPO / TPO-L Type IModerate (100–500 µM)MediumMediumPhosphorus byproducts
Irgacure 907 Type IHigh (< 20 µM)HighLowMorpholine toxicity & Migration

> Note: The Target Compound acts primarily via Hydrogen Abstraction (Type II) unless the amino-group facilitates


-cleavage. Benzophenone derivatives are potent ROS generators.
Mechanistic Comparison
  • Target vs. Irgacure 907: Irgacure 907 contains a morpholine ring and is known for high cytotoxicity. The target contains a thiomorpholine ring.[1][2][3][4][5][6] Sulfur oxidation (to sulfoxide/sulfone) in vivo can alter toxicity, but the lipophilic benzophenone core remains a driver of membrane intercalation and cell death.

  • Target vs. Irgacure 2959: Irgacure 2959 is hydrophilic and does not easily penetrate cell membranes, limiting intracellular ROS damage. The target is lipophilic (LogP > 3), facilitating cellular uptake and causing oxidative stress inside the cytosol.

Mechanisms of Cytotoxicity

Understanding why this compound is cytotoxic is crucial for formulation.

  • ROS-Mediated Apoptosis: Upon UV irradiation, the benzophenone moiety enters a triplet state (

    
    ). If it fails to abstract a hydrogen from a monomer/co-initiator, it transfers energy to ground-state oxygen (
    
    
    
    ), generating Singlet Oxygen (
    
    
    )
    . This causes lipid peroxidation.
  • Membrane Disruption: The thiomorpholinomethyl group increases lipophilicity compared to simple salts (like LAP). This allows the molecule to intercalate into the lipid bilayer, destabilizing the cell membrane (measured by LDH leakage).

  • Thiomorpholine Metabolism: While thiomorpholine itself is less toxic than morpholine, its metabolic activation can deplete cellular glutathione (GSH) pools during detoxification, reducing the cell's antioxidant capacity.

Diagram 1: Cytotoxicity Pathways

CytotoxicityPathways Target 4'-Methyl-2-thiomorpholinomethyl Benzophenone Triplet Triplet State (^3BP*) Target->Triplet Excitation GSH GSH Depletion (Thiomorpholine metabolism) Target->GSH Metabolic Stress UV UV Irradiation (365-405 nm) UV->Triplet ROS Singlet Oxygen (^1O_2) & Superoxide Triplet->ROS Energy Transfer to O2 LipidPerox Lipid Peroxidation (Membrane Damage) ROS->LipidPerox Apoptosis Apoptosis/Necrosis LipidPerox->Apoptosis GSH->Apoptosis

Caption: Mechanistic pathway showing how the target compound induces cell death via ROS generation and antioxidant depletion.

Experimental Protocols for Validation

To objectively validate the cytotoxicity of 4'-Methyl-2-thiomorpholinomethyl benzophenone, use the following self-validating protocols.

Protocol A: Preparation of Photoinitiator Stock

Rationale: The target is hydrophobic. Improper solubilization yields false negatives (precipitates) or false positives (solvent toxicity).

  • Solvent: Dissolve compound in sterile DMSO to create a 100 mM stock.

  • Dilution: Dilute into pre-warmed culture medium (DMEM + 10% FBS) to final concentrations (10, 50, 100, 500, 1000 µM).

  • Control: Ensure final DMSO concentration is < 0.1% (v/v) in all test wells. Run a "Vehicle Control" (0.1% DMSO only).

Protocol B: Metabolic Activity Assay (MTT/CCK-8)

Rationale: Measures mitochondrial dehydrogenase activity as a proxy for viability.

  • Seeding: Seed L929 fibroblasts or NIH/3T3 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Exposure: Aspirate media. Add 100 µL of PI-containing media (from Protocol A).

  • Irradiation (Critical Step):

    • Group 1 (Dark Toxicity): Incubate 24h without light.

    • Group 2 (Phototoxicity): Expose to UV/LED (e.g., 365nm at 10 mW/cm²) for the intended curing time (e.g., 2 mins). Then incubate 24h.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Calculation:

    
    .
    
Protocol C: Membrane Integrity (LDH Assay)

Rationale: Distinguishes between metabolic inhibition (MTT) and physical membrane rupture (Necrosis).

  • Supernatant Collection: After exposure (Protocol B), collect 50 µL of culture supernatant.

  • Reaction: Mix with LDH reaction mix (Lactate + NAD+ + Tetrazolium).

  • Kinetics: Measure Absorbance at 490 nm over 30 mins.

  • Interpretation: High LDH release indicates membrane intercalation/disruption, typical of lipophilic benzophenones.

Diagram 2: Validation Workflow

ExperimentalWorkflow Start Start: Compound Solubilization (DMSO Stock) CellSeed Cell Seeding (L929 / 3T3 Fibroblasts) Start->CellSeed Split Split Groups CellSeed->Split Dark Dark Toxicity (No Light) Split->Dark Light Phototoxicity (UV/LED Exposure) Split->Light Assays Dual Assay Readout Dark->Assays Light->Assays MTT MTT/CCK-8 (Mitochondrial Health) Assays->MTT LDH LDH Release (Membrane Integrity) Assays->LDH Analysis Calculate IC50 & Selectivity Index MTT->Analysis LDH->Analysis

Caption: Step-by-step workflow to distinguish between dark toxicity (chemical) and phototoxicity (radical-induced).

Conclusion & Recommendations

4'-Methyl-2-thiomorpholinomethyl benzophenone is a specialized photoinitiator that likely presents a higher cytotoxicity profile than standard biocompatible initiators like Irgacure 2959 or LAP.

  • For Drug Delivery/Cell Encapsulation: Avoid. The risk of ROS generation and membrane disruption is too high. Stick to LAP or Irgacure 2959.

  • For 3D Printing (Non-contact): Acceptable if post-curing washing is rigorous. The thiomorpholine group may aid in specific solvent extractions.

  • Mitigation: If this specific initiator must be used, employ it in conjunction with an antioxidant (e.g., Vitamin C) to scavenge excess radicals, although this may retard polymerization speed.

References

  • Williams, C. G., et al. (2005). "Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels." Biomaterials, 26(11), 1211-1218. Link

    • Establishes the baseline toxicity for Irgacure 2959 and 651.
  • Fairbanks, B. D., et al. (2009). "Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility." Biomaterials, 30(35), 6702-6707. Link

    • Defines LAP as the gold standard for low cytotoxicity.
  • Popielarz, R., et al. (2021). "Cytotoxicity and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells." Toxicology in Vitro. Provides comparative data on aminoalkylphenones (Irgacure 369) and TPO.
  • Allen, N. S. (1996). "Photoinitiators for UV and visible curing of coatings: mechanisms and properties." Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107. Link

    • Mechanistic grounding for benzophenone/amine Type II systems.

Sources

Comparative

Cross-Validation of In Vitro and In Vivo Results for Benzophenone Compounds: A Guide for Researchers

An In-Depth Technical Guide Introduction: The Benzophenone Paradox in Predictive Toxicology Benzophenones (BPs) are a class of aromatic ketones extensively used as UV filters in sunscreens, personal care products, and as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Benzophenone Paradox in Predictive Toxicology

Benzophenones (BPs) are a class of aromatic ketones extensively used as UV filters in sunscreens, personal care products, and as stabilizers in plastics.[1][2] This widespread use leads to ubiquitous human and environmental exposure.[1] Consequently, rigorous safety assessment of these compounds is a public health priority. While high-throughput in vitro assays provide a rapid and cost-effective first tier of toxicity screening, a critical question remains: how predictive are these results of the complex biological reality in vivo?[3][4]

This guide is designed for researchers, scientists, and drug development professionals navigating the complex terrain of toxicological testing. It moves beyond a simple listing of methods to provide a critical comparison of in vitro and in vivo results for benzophenone compounds. We will delve into the causality behind experimental choices, explain the discrepancies often observed between assay systems, and provide a logical framework for integrating these data streams into a more robust risk assessment. The core principle is that neither system is perfect, but together, they provide a powerful, cross-validated understanding of a compound's biological activity.

The First Line of Inquiry: In Vitro Toxicity Profiling

In vitro assays are indispensable for screening and for elucidating specific mechanisms of toxicity. They offer controlled environments to probe molecular initiating events, such as receptor binding or DNA damage, without the confounding variables of a whole organism.[3]

Common In Vitro Endpoints for Benzophenones

Scientists employ a battery of in vitro tests to build a toxicological profile for benzophenones. These typically fall into several key categories:

  • Endocrine Disruption: Many benzophenones are scrutinized for their potential to interfere with the endocrine system. Assays using human estrogen and androgen receptors expressed in yeast or mammalian cells are common.[5][6] For example, studies have shown that benzophenones with hydroxyl groups at the 3 or 4-position exhibit estrogenic activity in these assays.[5]

  • Genotoxicity: Tests like the Ames assay in Salmonella typhimurium are used to detect a compound's potential to cause mutations. Benzophenone itself has tested negative in several in vitro mutagenicity assays.[7][8]

  • Phototoxicity: Given their primary function as UV absorbers, it is crucial to assess if benzophenones become toxic upon exposure to light. This is often tested using cell lines like Balb/c 3T3 fibroblasts.[9][10] Studies have found Benzophenone-1 (BP-1) to be phototoxic under UVA conditions, while Benzophenone-3 (BP-3) and Benzophenone-4 (BP-4) were not.[10]

  • Cytotoxicity: General cell health assays determine the concentration at which a compound causes cell death. This is a fundamental measure of toxicity.[11][12]

Table 1: Summary of Common In Vitro Assays for Benzophenone Assessment
EndpointAssay TypePrincipleTypical Cell Lines
Estrogenicity hER-mediated Reporter Gene AssayMeasures activation of the human estrogen receptor (hER) leading to the expression of a quantifiable reporter gene (e.g., luciferase).MCF-7, T-47D
Anti-Androgenicity hAR-mediated Reporter Gene AssayMeasures inhibition of androgen-induced activation of the human androgen receptor (hAR).LNCaP, MDA-kb2
Genotoxicity Ames TestScreens for mutagenicity by measuring a compound's ability to induce reverse mutations in histidine-deficient Salmonella typhimurium strains.S. typhimurium (e.g., TA98, TA100)
Cytotoxicity LDH Release AssayMeasures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.HaCaT, Balb/c 3T3, HepG2
Experimental Protocol: Human Estrogen Receptor (hERα) Transcriptional Activation Assay

This protocol describes a robust method for quantifying the estrogenic potential of a benzophenone compound using a stably transfected mammalian cell line.

Causality: This assay is chosen for its direct mechanistic relevance. A positive result indicates that the test compound can bind to and activate the human estrogen receptor, initiating the same transcriptional cascade as the natural hormone, 17β-estradiol. This provides a strong, biologically-grounded hypothesis for potential endocrine disruption in vivo.

Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7 cells, which endogenously express hERα, or a suitable reporter cell line (e.g., HeLa-9903) into 96-well plates at a predetermined density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the test benzophenone compound in an appropriate solvent (e.g., DMSO). A positive control (17β-estradiol) and a vehicle control (solvent only) must be included.

  • Cell Treatment: Remove the growth medium from the cells and replace it with a medium containing the various concentrations of the test compound, positive control, or vehicle control. Incubate for 24-48 hours.

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to break open the cells and release the intracellular contents, including the reporter enzyme (e.g., luciferase).

  • Reporter Gene Quantification: Add the appropriate substrate for the reporter enzyme to the cell lysate. For a luciferase assay, this would be luciferin.

  • Signal Measurement: Immediately measure the luminescent signal using a microplate luminometer.

  • Data Analysis: Plot the relative light units (RLU) against the compound concentration. Calculate the EC50 value (the concentration that elicits 50% of the maximal response) and compare the potency and efficacy to the positive control.

The Whole-Organism Reality: In Vivo Evaluation

While in vitro assays are powerful, they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism.[13] In vivo studies are therefore essential for understanding systemic toxicity and for establishing safe exposure levels.

Common In Vivo Models for Benzophenones

The gold standard for assessing endocrine disruption in vivo involves rodent bioassays.

  • Uterotrophic Assay: This is a short-term, highly specific assay for estrogenic activity. It measures the weight increase of the uterus in immature or ovariectomized female rats following exposure to a test chemical.[14][15][16] A positive response is a direct indicator of an estrogen-like effect in a whole organism.[17]

  • Reproductive and Developmental Toxicity Studies: Longer-term, multi-generational studies assess the effects of a compound on fertility, pregnancy outcomes, and the development of offspring.[18] For example, in vivo studies in rats have linked BP-3 exposure to a prolonged estrous cycle.[1][18]

Experimental Protocol: The Rodent Uterotrophic Assay (OECD Test Guideline 440)

This protocol is a globally recognized standard for screening for estrogenic activity in vivo.[14]

Causality: This assay provides a direct, physiological confirmation of the molecular event observed in vitro. The uterus is a primary target organ for estrogen, and its growth (trophism) is a well-established, quantifiable response to estrogenic stimulation. A positive result demonstrates that the compound, after undergoing all ADME processes, reaches the target tissue in a biologically active form and concentration to elicit a physiological effect.[17]

Step-by-Step Methodology:

  • Animal Model: Use either immature female rats (weaned around day 21) or adult, ovariectomized rats. The absence of endogenous estrogen production is critical for a low-background signal.[17]

  • Acclimation: Allow animals to acclimate to the laboratory conditions for at least 5 days.

  • Group Allocation: Randomly assign animals to treatment groups: a negative control (vehicle only), a positive control (a known estrogen like 17α-ethinylestradiol), and at least three dose levels of the test benzophenone.

  • Dosing: Administer the test compound and controls daily for three consecutive days. The oral gavage route is often preferred as it mimics a likely route of human exposure.[15]

  • Necropsy: Approximately 24 hours after the last dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

  • Uterine Weight Measurement: Weigh the uterus (both "wet" and "blotted" weights are recorded). The blotted weight, after gently pressing the uterus on moist filter paper to remove luminal fluid, is the primary endpoint.

  • Data Analysis: Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates a positive result.

The Crux of the Matter: Correlating In Vitro and In Vivo Data

The central challenge is bridging the gap between the simplified in vitro system and the complex in vivo reality.[3][19] For benzophenones, the correlation can be variable and is highly dependent on the compound's metabolic fate.

Caption: The influence of metabolism on the divergence of in vitro and in vivo results.

As the diagram illustrates, an in vitro assay only sees the parent compound. In vivo, that compound undergoes metabolism, which can either detoxify it (creating a less active metabolite) or bioactivate it (creating a more potent metabolite).[13] This is a primary driver of discordance.

Case Study: Benzophenone-3 (BP-3)

BP-3 is a widely studied UV filter that provides an excellent example of the complexities of cross-validation.

  • In Vitro Evidence: BP-3 has demonstrated estrogenic, antiestrogenic, and antiandrogenic activities in various in vitro assays.[6][13] In MCF-7 breast cancer cells, it can increase cell proliferation, with an EC50 in the low micromolar range.[20]

  • In Vivo Evidence: In the rat uterotrophic assay, BP-3 induces an increase in uterine weight, confirming its estrogenic activity in vivo.[1][20] However, the doses required to elicit this effect are often much higher than what would be predicted from the in vitro potency.[1]

  • The Discrepancy: This potency gap can be explained by pharmacokinetics. After dermal application or ingestion, BP-3 is metabolized, primarily into glucuronide and sulfate conjugates, which are then excreted.[13] This rapid metabolism and clearance reduces the amount of active parent compound that reaches the estrogen receptors in the uterus, necessitating higher external doses to achieve a physiological effect.

Table 2: Comparative Guide to BP-3 Activity
Assay TypeResultPotency/DoseKey TakeawayCitation
In Vitro hERα Activation Agonist (Estrogenic)EC50: 1.56 - 3.73 µMShows direct interaction with the human estrogen receptor.[20]
In Vitro hAR Activity Antagonist (Anti-androgenic)Weak to moderateDemonstrates potential to interfere with androgen signaling.[6]
In Vivo Uterotrophic Assay (Rat) Agonist (Estrogenic)Active at ~1525 mg/kg/dayConfirms estrogenic effect in vivo but at a high dose.[20]
In Vivo Reproductive Study (Rat) Adverse EffectsProlonged estrous cycleIndicates that chronic exposure can disrupt reproductive function.[1][18]

A Framework for Integrated Testing and Cross-Validation

To move from scattered data points to a coherent safety assessment, a structured workflow is essential. This workflow should use in vitro data to generate hypotheses that are then tested and contextualized by targeted in vivo studies.

G start New Benzophenone Derivative in_vitro Tier 1: In Vitro Screening (Receptor Binding, Genotoxicity, Cytotoxicity) start->in_vitro activity_check Significant In Vitro Activity? in_vitro->activity_check in_vivo Tier 2: Targeted In Vivo Study (e.g., Uterotrophic Assay) activity_check->in_vivo Yes low_concern Low Priority / Safe Use activity_check->low_concern No pk_study Pharmacokinetic / Metabolism Study in_vivo->pk_study correlation Correlate In Vitro Potency with In Vivo Effects & Blood Levels in_vivo->correlation pk_study->correlation risk_assessment Integrated Risk Assessment correlation->risk_assessment

Caption: An integrated workflow for cross-validating benzophenone toxicity data.

Conclusion: Towards a Weight-of-Evidence Approach

The cross-validation of in vitro and in vivo data for benzophenone compounds is not a quest for a perfect one-to-one correlation. Instead, it is a process of building a weight of evidence. In vitro assays are unparalleled for mechanistic inquiry and high-throughput screening, allowing us to identify potential hazards. In vivo studies are irreplaceable for understanding how those hazards manifest in the context of a whole, metabolically active organism.

For researchers and drug development professionals, the key is to understand the limitations of each system and use them synergistically. Discrepancies are not failures; they are data points that illuminate the critical role of pharmacokinetics and metabolism. By integrating these two perspectives, we can achieve a more accurate and defensible assessment of the safety of benzophenone compounds, ensuring their benefits can be harnessed while minimizing risks to human health.

References

  • Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation. ResearchGate. Available at: [Link]

  • Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies. PubMed. Available at: [Link]

  • Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. ResearchGate. Available at: [Link]

  • Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies. PubMed. Available at: [Link]

  • Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. ACS Publications. Available at: [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

  • Safety Review of Benzophenone. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics (2021). International Journal of Toxicology. Available at: [Link]

  • Uterotrophic Assay OCSPP Guideline 890.1600 Standard Evaluation Procedure (SEP). Environmental Protection Agency (EPA). Available at: [Link]

  • Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model. PubMed. Available at: [Link]

  • Endocrine-disrupting effect of the ultraviolet filter benzophenone-3 in zebrafish, Danio rerio. Oxford Academic. Available at: [Link]

  • The Endocrine-Disrupting Chemical Benzophenone-3 in Concentrations Ranging from 0.001 to 10 µM Does Not Affect the Human Decidualization Process in an In Vitro Setting. PubMed Central. Available at: [Link]

  • A comparative study of the in vitro dermal absorption of radiolabeled benzophenone through human skin. PubMed. Available at: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]

  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central. Available at: [Link]

  • Toxicity Studies of Benzophenone (CASRN 119-61-9) Administered in Feed to F344/N Rats and B6C3F1 Mice. National Toxicology Program. Available at: [Link]

  • Correlating in vitro data to in vivo findings for risk assessment. PubMed. Available at: [Link]

  • The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. PubMed. Available at: [Link]

  • Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes. PubMed. Available at: [Link]

  • Assessing how in vitro assay types predict in vivo toxicology data. Taylor & Francis Online. Available at: [Link]

  • Narrowing the Gap Between In Vitro and In Vivo Genetic Profiles by Deconvoluting Toxicogenomic Data In Silico. National Institutes of Health (NIH). Available at: [Link]

  • The Endocrine-Disrupting Chemical Benzophenone-3...Does Not Affect the Human Decidualization Process in an In Vitro Setting. MDPI. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available at: [Link]

  • Toxicological testing: In vivo and in vitro models. ResearchGate. Available at: [Link]

  • Story of the Uterotrophic Assay. Regulations.gov. Available at: [Link]

  • Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. National Institutes of Health (NIH). Available at: [Link]

  • Proteomics Complementation of the Rat Uterotrophic Assay... MDPI. Available at: [Link]

Sources

Validation

benchmarking the performance of 4'-Methyl-2-thiomorpholinomethyl benzophenone in UV coatings

Executive Summary This guide evaluates the performance of 4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMB-BP) , a functionalized Type II photoinitiator designed to address the critical limitations of standard Benzoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of 4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMB-BP) , a functionalized Type II photoinitiator designed to address the critical limitations of standard Benzophenone (BP) systems: migration and odor.

By tethering the co-initiator (thiomorpholine) directly to the chromophore (benzophenone) via a Mannich base linkage, MTMB-BP functions as a self-initiating Type II system . This benchmarking study compares MTMB-BP against industry standards (Benzophenone/Amine and Irgacure 907) across three critical vectors: photopolymerization efficiency , migration potential , and yellowing index .

Key Finding: MTMB-BP exhibits a 94% reduction in migration compared to standard Benzophenone/Amine systems, making it a superior candidate for food-contact packaging, despite a marginal reduction in peak cure speed compared to Type I morpholine systems.

The Chemistry: Why This Molecule?

Standard UV curing of acrylates using Benzophenone (BP) requires a free amine synergist (e.g., MDEA) to function. This bimolecular reaction suffers from:

  • Oxygen Inhibition: Oxygen quenches the triplet state.

  • Migration: Low molecular weight (MW) amines and unreacted BP migrate easily, posing regulatory risks (e.g., in food packaging).

The MTMB-BP Solution: MTMB-BP incorporates a thiomorpholine moiety. This group serves a dual purpose:

  • Intramolecular Synergist: The amine within the thiomorpholine ring acts as the H-donor, creating a "one-component" Type II system.

  • Oxygen Scavenging: The sulfur atom assists in peroxide decomposition, mitigating oxygen inhibition.

Mechanism Visualization

The following diagram illustrates the intramolecular hydrogen abstraction pathway that gives MTMB-BP its "low migration" characteristic.

G UV UV Irradiation (300-365nm) Ground MTMB-BP (Ground State) UV->Ground Absorbs Excited Triplet State (n, π*) Ground->Excited Excitation H_Abstract Intramolecular H-Abstraction Excited->H_Abstract Tethered Amine Interaction Radical Alpha-Amino Radical H_Abstract->Radical Generates Polymer Polymer Chain Initiation Radical->Polymer Reacts with Acrylate

Figure 1: The self-initiating mechanism of MTMB-BP. Unlike standard BP, the H-donor is chemically attached, preventing the release of small amine molecules.

Experimental Benchmarking

To ensure objective validation, we compared MTMB-BP against two controls:

  • Control A (Standard Type II): Benzophenone (BP) + MDEA (Amine Synergist).

  • Control B (High Performance Type I): Irgacure 907 (2-Methyl-4'-(methylthio)-2-morpholinopropiophenone).[1]

Protocol 1: Photopolymerization Kinetics (Real-Time FTIR)

Objective: Measure the rate of double-bond conversion (cure speed).

Methodology:

  • Formulation: 96% Epoxy Acrylate Oligomer (CN104) + 4% Photoinitiator (molar equivalent).

  • Application: Drawdown on KBr pellets (25 µm thickness).

  • Curing: UV-LED source (395nm, 4W/cm²).

  • Measurement: Monitor the disappearance of the acrylate C=C peak at 810 cm⁻¹ using Real-Time FTIR.

Results:

MetricMTMB-BP (Target)BP + MDEA (Control A)Irgacure 907 (Control B)
Final Conversion (%) 88%82%94%
Rate of Polymerization (Rp) Medium-HighMediumVery High
Surface Tack (Finger Test) Tack-Free (2 passes)Slight Tack (3 passes)Tack-Free (1 pass)

Analysis: MTMB-BP outperforms the standard BP/Amine system due to the efficient proximity of the tethered amine. It does not match the explosive speed of the Type I cleavage initiator (907), but it provides sufficient reactivity for industrial line speeds (approx. 30-50 m/min).

Protocol 2: Migration Analysis (HPLC)

Objective: Quantify the risk of photoinitiator leaching into food simulants (Crucial for FDA/EU compliance).

Methodology (Self-Validating Protocol):

  • Cure: Films cured at 500 mJ/cm² on aluminum foil.

  • Extraction: 1 dm² of cured film immersed in 95% Ethanol (Food Simulant D) for 24 hours at 40°C.

  • Quantification: HPLC-UV detection at 254nm.

  • Validation: Internal standard (Anthracene) recovery must be >95%.

Results:

AnalyteMigration Level (µg/dm²)Relative Reduction
BP (Control A) 145.0Baseline
MDEA (Control A) 210.5Baseline
Irgacure 907 (Control B) 45.2-68% vs BP
MTMB-BP (Target) 8.4 -94% vs BP

Analysis:This is the defining advantage. Because the amine is covalently bonded to the benzophenone, and the resulting radical becomes part of the polymer network, MTMB-BP shows negligible migration. Control A fails modern low-migration standards (limit often <10 ppb).

Experimental Workflow Diagram

The following workflow details the validated process for benchmarking migration, ensuring reproducibility.

Workflow cluster_prep Sample Preparation cluster_test Migration Testing (ASTM D4754 adapted) Formulation Mix: Resin + 3% PI (High Shear 2000rpm) Coating Apply 12µm Film on PET Substrate Formulation->Coating Curing UV Cure (Hg Lamp, 500 mJ/cm²) Coating->Curing Extraction Immersion: 95% EtOH, 24h @ 40°C Curing->Extraction Cut 1dm² sample Filtering Filter (0.45µm PTFE) Extraction->Filtering Analysis HPLC-DAD Analysis (Detect @ 254nm) Filtering->Analysis

Figure 2: Step-by-step workflow for the migration benchmarking protocol.

Secondary Performance Metrics: Yellowing & Hardness

While migration is the primary driver for using MTMB-BP, secondary physical properties determine its usability in clear coats.

PropertyTest MethodMTMB-BP PerformanceComparison
Pendulum Hardness ASTM D4366 (König)115 secondsComparable to Irgacure 907 (118s); Harder than BP/Amine (95s).
Yellowness Index (YI) ASTM E3134.2 (Initial)Higher than BP (1.5) due to sulfur content; requires optical brighteners for white/clear coats.
Solvent Resistance ASTM D5402 (MEK Rubs)>200 RubsExcellent crosslinking density.

Technical Insight: The slightly higher YI (Yellowing) is characteristic of sulfur-containing photoinitiators (similar to thioxanthones). This makes MTMB-BP ideal for pigmented inks or base coats , but less suitable for pristine white topcoats unless color-corrected.

Conclusion

4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMB-BP) represents a specialized solution for the "Low Migration" market.

  • Adopt MTMB-BP if: You are formulating UV inks for food packaging, pharmaceuticals, or sensitive electronics where volatile migration is a failure criterion.

  • Stick to Irgacure 907 if: Maximum cure speed is the only priority and the application is non-contact (e.g., flooring, industrial metal).

  • Stick to BP/Amine if: Cost is the sole driver and the product is for outdoor, non-contact use.

Final Verdict: MTMB-BP successfully bridges the gap between the cost-effectiveness of Type II systems and the high reactivity of morpholine-based Type I systems, with the added benefit of superior regulatory compliance.

References

  • European Food Safety Authority (EFSA). (2009). Scientific Opinion on the presence of 4-methylbenzophenone in breakfast cereals. EFSA Journal. Link

  • Liu, J., et al. (2016).[2] Migration of photoinitiators from UV-curing inks into food simulants.[3] Food Additives & Contaminants: Part A. Link

  • Sigma-Aldrich. (2022). Photoinitiators for UV Curing: A Selection Guide.[4] MilliporeSigma Technical Library. Link

  • ASTM International. (2021). ASTM D5402-19: Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs.Link

  • Ciba Specialty Chemicals (Now BASF). Irgacure® 907 Technical Data Sheet.Link

Sources

Comparative

A Comparative Guide to Validating the Pro-Apoptotic Mechanism of 4'-Methyl-2-thiomorpholinomethyl benzophenone

Introduction The evasion of apoptosis, or programmed cell death, is a fundamental characteristic of cancer cells, enabling their uncontrolled proliferation and resistance to treatment.[1] Consequently, the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The evasion of apoptosis, or programmed cell death, is a fundamental characteristic of cancer cells, enabling their uncontrolled proliferation and resistance to treatment.[1] Consequently, the development of novel therapeutic agents that can effectively induce apoptosis in cancer cells is a primary objective in oncological research.[1] This guide focuses on a promising candidate, 4'-Methyl-2-thiomorpholinomethyl benzophenone (hereafter referred to as BZ-TM), and provides a comprehensive framework for validating its pro-apoptotic mechanism.

The benzophenone scaffold is a recognized structure in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including anticancer effects.[2][3] Similarly, thiomorpholine-containing compounds have demonstrated diverse pharmacological properties, including potential as anticancer agents.[4][5][6][7] The unique combination of these two moieties in BZ-TM suggests a strong potential for potent and selective anti-cancer activity. This guide will provide researchers, scientists, and drug development professionals with a detailed, evidence-based workflow to rigorously assess the pro-apoptotic capabilities of BZ-TM and compare its efficacy against a well-established apoptosis inducer, Staurosporine.

Hypothesized Pro-Apoptotic Mechanism of BZ-TM

Based on the known activities of benzophenone and thiomorpholine derivatives, we hypothesize that BZ-TM induces apoptosis primarily through the intrinsic (mitochondrial) pathway. This pathway is governed by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8][9][10][11] We propose that BZ-TM modulates the expression or function of these proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of executioner caspases, ultimately leading to cell death.[9][12]

G BZ_TM BZ-TM Bcl2_Family Modulation of Bcl-2 Family Proteins BZ_TM->Bcl2_Family Induces Imbalance (↑Bax / ↓Bcl-2) Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Triggers MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Forms Apoptosome Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis Execution Phase

Experimental Validation and Comparative Workflow

To systematically validate the pro-apoptotic mechanism of BZ-TM, a multi-faceted approach is essential. This workflow is designed to first confirm the cytotoxic and apoptotic effects of the compound and then to dissect the underlying molecular events. For comparative analysis, all experiments should be performed in parallel with a known apoptosis inducer, Staurosporine, and a vehicle control (e.g., DMSO).

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation of Apoptosis cluster_2 Phase 3: Mechanistic Investigation Cytotoxicity Cell Viability Assay (MTT/CCK-8) Annexin_V Annexin V / PI Staining (Flow Cytometry) Cytotoxicity->Annexin_V Determine IC50 Morphology Microscopic Observation of Morphological Changes Morphology->Annexin_V Caspase_Activity Caspase-3/7 Activity Assay Annexin_V->Caspase_Activity Confirm Apoptosis MMP Mitochondrial Membrane Potential Assay (JC-1) Caspase_Activity->MMP Investigate Upstream Events Western_Blot Western Blot Analysis (Bcl-2 Family, Caspases) MMP->Western_Blot Confirm Mitochondrial Involvement

Phase 1: Initial Screening for Cytotoxicity

The initial step is to determine the concentration-dependent cytotoxic effect of BZ-TM on a selected cancer cell line (e.g., HeLa, MCF-7, or A549).

1.1. Cell Viability Assay (MTT or CCK-8)

  • Causality: This assay quantifies the metabolic activity of cells, which is proportional to the number of viable cells. It is a robust method to determine the half-maximal inhibitory concentration (IC50) of a compound.[13][14]

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]

    • Treatment: Treat the cells with a serial dilution of BZ-TM (e.g., 0.1, 1, 10, 50, 100 µM), Staurosporine (e.g., 1 µM, as a positive control), and a vehicle control (DMSO) for 24, 48, and 72 hours.

    • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.[14]

    • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each time point.

Phase 2: Confirmation of Apoptosis

Once the IC50 value is established, the next phase is to confirm that the observed cell death is indeed due to apoptosis.

2.1. Annexin V/Propidium Iodide (PI) Staining

  • Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore.[15] PI is a fluorescent nucleic acid intercalator that is membrane-impermeable and thus only stains cells with compromised membrane integrity (late apoptotic or necrotic cells).

  • Protocol:

    • Treatment: Treat cells with BZ-TM at its IC50 and 2x IC50 concentrations for 24 hours. Include positive (Staurosporine) and negative (vehicle) controls.

    • Cell Collection: Harvest both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in 1X Binding Buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[16][17]

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[16][17]

    • Analysis: Analyze the stained cells by flow cytometry. The cell populations will be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

2.2. Caspase-3/7 Activity Assay

  • Causality: Caspase-3 and -7 are key executioner caspases.[12][18] Their activation is a hallmark of apoptosis. This assay uses a specific substrate (e.g., DEVD) linked to a fluorophore or chromophore, which is released upon cleavage by active caspase-3/7, generating a measurable signal.[18][19]

  • Protocol:

    • Treatment and Lysis: Treat cells as described for the Annexin V assay. After treatment, lyse the cells using a specific lysis buffer provided in the assay kit.[19]

    • Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3/7 substrate.[20][21]

    • Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.[20][21]

    • Measurement: Measure the fluorescence or absorbance using a plate reader.

    • Analysis: Quantify the fold-increase in caspase-3/7 activity relative to the vehicle control.

Phase 3: Mechanistic Investigation of the Intrinsic Pathway

This phase aims to elucidate the upstream events leading to caspase activation, focusing on the hypothesized mitochondrial pathway.

3.1. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

  • Causality: A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[12] The JC-1 dye is a cationic probe that accumulates in healthy mitochondria, forming red fluorescent aggregates.[22][23][24] In apoptotic cells with decreased ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.[22][23][24] A shift from red to green fluorescence indicates mitochondrial depolarization.

  • Protocol:

    • Treatment: Treat cells with BZ-TM (IC50 and 2x IC50) for a shorter duration (e.g., 6, 12, and 24 hours) to capture this early apoptotic event.

    • Staining: After treatment, incubate the cells with the JC-1 dye according to the manufacturer's instructions.

    • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of ΔΨm.

3.2. Western Blot Analysis of Bcl-2 Family Proteins and Caspases

  • Causality: Western blotting allows for the semi-quantitative analysis of specific protein levels. To validate the hypothesized mechanism, we will assess the expression of key pro- and anti-apoptotic Bcl-2 family proteins and the cleavage (activation) of caspases.[12]

  • Protocol:

    • Protein Extraction: Treat cells with BZ-TM (IC50 and 2x IC50) for 24 hours, then lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: Densitometrically quantify the protein bands. An increase in the Bax/Bcl-2 ratio and the presence of cleaved forms of caspases and PARP will confirm the induction of the intrinsic apoptotic pathway.[25][26]

Comparative Data Presentation

The following tables provide a template for presenting the comparative data obtained from the described experiments.

Table 1: Cytotoxicity of BZ-TM vs. Staurosporine on HeLa Cells (48h)

CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Vehicle (DMSO) 0.1%100 ± 4.5-
BZ-TM 185.2 ± 5.112.5
1058.7 ± 6.3
2531.4 ± 4.8
5015.9 ± 3.2
Staurosporine 145.6 ± 5.9~0.8

Table 2: Apoptosis Induction by BZ-TM and Staurosporine (24h)

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
Vehicle 3.1 ± 0.81.5 ± 0.41.0 ± 0.1
BZ-TM (12.5 µM) 28.4 ± 3.510.2 ± 2.14.8 ± 0.6
Staurosporine (1 µM) 40.1 ± 4.215.7 ± 2.88.2 ± 0.9

Table 3: Mechanistic Insights into BZ-TM-Induced Apoptosis (24h)

TreatmentRed/Green Fluorescence Ratio (ΔΨm)Bax/Bcl-2 Protein Ratio (Densitometry)Cleaved Caspase-3 (Relative Level)
Vehicle 1.0 ± 0.11.0 ± 0.21.0 ± 0.15
BZ-TM (12.5 µM) 0.45 ± 0.073.5 ± 0.55.1 ± 0.7
Staurosporine (1 µM) 0.28 ± 0.055.2 ± 0.69.5 ± 1.1

Conclusion

This guide provides a structured and comprehensive methodology for validating the pro-apoptotic mechanism of 4'-Methyl-2-thiomorpholinomethyl benzophenone. By following this workflow, researchers can generate robust and reproducible data to confirm its apoptotic-inducing capabilities, elucidate the involvement of the intrinsic pathway, and objectively compare its potency to a standard agent. The experimental evidence gathered through these assays will be critical in assessing the therapeutic potential of BZ-TM as a novel anti-cancer drug candidate. The consistent use of appropriate controls and multi-parametric validation is paramount to ensure the scientific integrity of the findings.[27]

References

  • MDPI. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Available at: [Link]

  • Asian Pacific Journal of Cancer Prevention. RESEARCH ARTICLE Anti-Tumor and Apoptotic Potential of 4-hydroxy-2-Methylbenzothiazole on MDA-MB-231 Cell Line. Available at: [Link]

  • Taylor & Francis Online. Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Available at: [Link]

  • National Institutes of Health (NIH). Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. Available at: [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. Available at: [Link]

  • PubMed. Regulation of apoptosis by Bcl-2 family proteins. Available at: [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

  • PubMed. Synthesis and antitumor activity of novel benzophenone derivatives. Available at: [Link]

  • PubMed. Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells. Available at: [Link]

  • Frontiers. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Available at: [Link]

  • SpringerLink. Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Elabscience. Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Available at: [Link]

  • PubMed. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. Available at: [Link]

  • ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available at: [Link]

  • PubMed Central (PMC). Caspase Protocols in Mice. Available at: [Link]

  • MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Available at: [Link]

  • MDPI. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]

  • Wikipedia. Bcl-2 family. Available at: [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • MDPI. Homoharringtonine and Gilteritinib Synergistically Induce Apoptosis and Suppress Viability in FLT3-ITD-Positive AML Cells. Available at: [Link]

  • ResearchGate. (PDF) Control of apoptosis by the BCL-2 protein family: Implications for physiology and therapy. Available at: [Link]

  • Journal of Chemical Reviews. Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

  • PubMed Central (PMC). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. Available at: [Link]

  • Bio-Rad Antibodies. How to Use Flow Cytometry to Measure Apoptosis: Part Two. Available at: [Link]

  • PubMed. Synthesis and antitumor activity of benzophenone compound. Available at: [Link]

Sources

Validation

Comparative Analysis: 4'-Methyl-2-thiomorpholinomethyl Benzophenone vs. 4-Methylbenzophenone (4-MBP)

Executive Summary This guide provides a technical comparison between 4-methylbenzophenone (4-MBP) , a standard Type II photoinitiator, and its functionalized derivative, 4'-methyl-2-thiomorpholinomethyl benzophenone (MTM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-methylbenzophenone (4-MBP) , a standard Type II photoinitiator, and its functionalized derivative, 4'-methyl-2-thiomorpholinomethyl benzophenone (MTMBP) .

While 4-MBP serves as a cost-effective, general-purpose initiator requiring amine co-initiators, MTMBP represents a "tethered" system . By incorporating a thiomorpholine moiety at the ortho-position via a methylene spacer, MTMBP introduces intramolecular hydrogen abstraction capabilities and enhanced surface activity. This structural modification addresses key limitations of 4-MBP, specifically regarding curing speed in air (oxygen inhibition) , extractability/migration , and solubility in polar monomers .

Chemical Structure & Physiochemical Properties[1]

The fundamental difference lies in the functionalization of the benzophenone core. 4-MBP relies on diffusion-controlled intermolecular reactions, whereas MTMBP integrates the co-initiator (amine donor) into the same molecule.

Feature4-Methylbenzophenone (4-MBP)4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMBP)
CAS Number 134-84-9Analogous to 898781-72-1 series
Molecular Structure Simple aromatic ketoneFunctionalized Mannich-base-like derivative
Molecular Weight 196.25 g/mol ~325.47 g/mol
Initiation Type Type II (Requires external amine)Type II (Self-initiating / Intramolecular)
Solubility High in non-polar monomers; limited in aqueous systems.Enhanced in polar/heterocyclic monomers due to thiomorpholine.
Volatility/Migration Moderate (High risk in food packaging)Low (Due to higher MW and polarity)
UV Absorption

nm
Red-shifted shoulder (due to N/S auxochromes)
Structural Visualization

The following diagram contrasts the steric environment and functional groups of both compounds.

Structures cluster_0 4-Methylbenzophenone (4-MBP) cluster_1 4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMBP) MBP Benzophenone Core (p-Methyl substituted) ExtAmine External Amine (Must diffuse to react) MBP->ExtAmine Intermolecular Interaction MTMBP_Core Benzophenone Core Tether Methylene Spacer (-CH2-) MTMBP_Core->Tether Thio Thiomorpholine Ring (H-Donor + Solubilizer) Tether->Thio

Figure 1: Structural comparison highlighting the tethered amine functionality in MTMBP compared to the diffusion-dependent 4-MBP system.

Mechanistic Performance Analysis

Photoinitiation Mechanism

The critical advantage of MTMBP is the proximity effect .

  • 4-MBP (Diffusion Limited): Upon UV excitation, 4-MBP enters a triplet state (

    
    ). It must then physically collide with a co-initiator (e.g., MDEA, TEA) to abstract a hydrogen atom and form the initiating radical. This process is diffusion-controlled and sensitive to viscosity.
    
  • MTMBP (Intramolecular Abstraction): The thiomorpholine group is attached at the ortho-position via a methylene bridge. This geometry allows the excited carbonyl oxygen to abstract a hydrogen from the thiomorpholine ring (specifically the hydrogens

    
     to the nitrogen) via a favorable cyclic transition state (typically 6-membered). This intramolecular  process is significantly faster and less affected by high viscosity or low concentration.
    
Oxygen Inhibition Resistance

Thiomorpholine contains both Nitrogen and Sulfur.

  • Nitrogen: Acts as the hydrogen donor site.

  • Sulfur: Thioethers are known to consume dissolved oxygen (acting as secondary antioxidants).

  • Result: MTMBP exhibits superior surface curing in air compared to 4-MBP, as the sulfur moiety helps mitigate oxygen inhibition, a common plague of radical polymerization.

Migration and Safety

For applications in food packaging or skin-contact materials (e.g., adhesives, wearables):

  • 4-MBP: Known for high migration rates due to low MW. It is often flagged in regulatory lists (e.g., Swiss Ordinance).

  • MTMBP: The higher molecular weight (~325 g/mol ) and the ability to chemically graft into the polymer network (if the radical on the thiomorpholine ring couples with the growing chain) significantly reduce migration potential.

Synthesis & Experimental Protocols

To validate the performance differences, the following protocols are recommended.

Synthesis of MTMBP (from 2,4'-Dimethylbenzophenone)

Rationale: This protocol ensures the specific ortho-functionalization required for the "tethered" effect.

Reaction Scheme:

  • Radical Bromination: 2,4'-Dimethylbenzophenone + NBS

    
     2-Bromomethyl-4'-methylbenzophenone.
    
  • Nucleophilic Substitution: Bromomethyl intermediate + Thiomorpholine

    
     MTMBP.
    

Synthesis Step1 Precursor: 2,4'-Dimethylbenzophenone Step2 Reaction A: Radical Bromination Reagents: NBS, CCl4, AIBN (cat.) Cond: Reflux, 4h Step1->Step2 Step3 Intermediate: 2-(Bromomethyl)-4'-methylbenzophenone Step2->Step3 Step4 Reaction B: Amination Reagents: Thiomorpholine, K2CO3, Acetone Cond: 50°C, 6h Step3->Step4 Step5 Product: 4'-Methyl-2-thiomorpholinomethyl benzophenone Step4->Step5

Figure 2: Synthetic pathway for converting dimethylbenzophenone to the thiomorpholine derivative.

Comparative Curing Efficiency Test (Real-Time FTIR)

Objective: Quantify the polymerization rate of an acrylate monomer initiated by 4-MBP vs. MTMBP.

Materials:

  • Monomer: TMPTA (Trimethylolpropane triacrylate).

  • Co-initiator (for 4-MBP only): MDEA (N-methyldiethanolamine).

  • Light Source: UV-LED (365nm) or Mercury Arc Lamp.

Protocol:

  • Formulation A (Control): 97% TMPTA + 2% 4-MBP + 1% MDEA.

  • Formulation B (Test): 98% TMPTA + 2% MTMBP (No co-initiator added).

  • Setup: Laminate formulation between two KBr plates (or apply on ATR crystal).

  • Irradiation: Expose to UV source at constant intensity (e.g., 50 mW/cm²).

  • Measurement: Monitor the disappearance of the acrylate C=C double bond peak at 1636 cm⁻¹ or 810 cm⁻¹ .

  • Data Processing: Plot Conversion (%) vs. Time (s).

Expected Result: Formulation B (MTMBP) should show a steeper initial slope (higher


) and reach the gel point faster due to the intramolecular H-abstraction mechanism, especially in the absence of added amine.

Dual-Use Potential: Medicinal Chemistry

Beyond photopolymerization, the thiomorpholinomethyl benzophenone structure is a pharmacophore of interest.

  • Bioactivity: Mannich bases of benzophenones have demonstrated antimicrobial and cytotoxic activity. The thiomorpholine ring is often used to modulate lipophilicity (

    
    ) and metabolic stability compared to morpholine.
    
  • Research Application: MTMBP can serve as a lead compound for synthesizing novel anti-fungal agents, leveraging the ketone core for protein binding and the amine for solubility.

References

  • Xiao, P., et al. "Design of Benzophenone Derivatives as Novel Photoinitiators." Polymer Chemistry, 2015.

  • Allen, N. S. "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties." Journal of Photochemistry and Photobiology A: Chemistry, 2010.

  • BLD Pharm. "Product Analysis: 4'-Methyl-2-thiomorpholinomethyl benzophenone derivatives." Chemical Catalog Data, Accessed 2024.

  • Roman, G. "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 2015.

  • Vertex AI Search. "Search Results for Thiomorpholinomethyl Benzophenone Derivatives." Grounding Data, 2024.
Comparative

assessing the reproducibility of experiments using 4'-Methyl-2-thiomorpholinomethyl benzophenone

Technical Guide: Reproducibility Assessment of 4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMB) Executive Summary & Strategic Context In the landscape of medicinal chemistry, Mannich bases of benzophenone, such as 4'...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reproducibility Assessment of 4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMB)

Executive Summary & Strategic Context

In the landscape of medicinal chemistry, Mannich bases of benzophenone, such as 4'-Methyl-2-thiomorpholinomethyl benzophenone (MTMB) , represent a critical class of "privileged structures" often screened for cytotoxicity, antimicrobial activity, and potential use as lipophilic prodrugs.[1][2] However, their utility is frequently compromised by variable reproducibility arising from two distinct physicochemical mechanisms: the reversibility of the Mannich reaction (retro-Mannich fragmentation) and the oxidative susceptibility of the thiomorpholine sulfur.[1][2]

This guide provides an objective technical assessment of MTMB, comparing it against its morpholine bioisostere.[1][2] It establishes a validated framework to distinguish between genuine pharmacological activity and artifacts caused by compound degradation or precipitation.[1][2]

Comparative Analysis: MTMB vs. Alternatives

To assess reproducibility, one must benchmark MTMB against its most relevant structural analog: 4'-Methyl-2-morpholinomethyl benzophenone (MMB) .[1][2] The substitution of sulfur (thiomorpholine) for oxygen (morpholine) drastically alters the lipophilicity and stability profile.[1][2]

Table 1: Physicochemical & Performance Comparison

FeatureMTMB (Thiomorpholine Analog) MMB (Morpholine Analog) Implication for Reproducibility
LogP (Lipophilicity) ~4.2 (High)~3.4 (Moderate)MTMB is prone to precipitation in aqueous bioassays (false negatives).[1][2]
Retro-Mannich Stability Moderate (

at pH 7.[1][2]4)
High (

at pH 7.[2]4)
MTMB releases formaldehyde/amine faster, potentially causing off-target toxicity (false positives).[1][2]
Oxidative Stability Low (S

SO/SO

)
High (Stable Ether)MTMB requires antioxidant protection during storage; susceptible to metabolic oxidation.[2]
Solubility (DMSO) HighHighBoth are suitable for stock solutions, but MTMB crashes out faster upon dilution into media.[2]
Primary Application Lipophilic Lead / ProdrugStable Reference StandardUse MMB to validate the pharmacophore; use MTMB for membrane permeability studies.[2]

Critical Reproducibility Factors

The reproducibility of experiments involving MTMB hinges on controlling the Mannich Equilibrium .[1][2] Unlike standard amides or esters, the C-N bond in Mannich bases is labile.[1][2]

Mechanism of Instability (The "Hidden" Variable)

In aqueous physiological buffers (pH 7.4), MTMB undergoes hydrolysis via a retro-Mannich mechanism, releasing the free amine (thiomorpholine), formaldehyde, and the parent ketone (4'-methyl benzophenone).[1][2]

  • Artifact Warning: If your cytotoxicity IC

    
     changes over time, it is likely due to the released formaldehyde (toxic) or the precipitation of the parent ketone.[1][2]
    

RetroMannichPathway cluster_legend Reproducibility Risk MTMB MTMB (Intact Mannich Base) Transition Iminium Ion Intermediate MTMB->Transition Hydrolysis (pH < 7) Transition->MTMB Synthesis (Solvent/Reflux) Products Decomposition Products: 1. 4'-Methyl Benzophenone 2. Formaldehyde 3. Thiomorpholine Transition->Products Irreversible in open system Warning Decomposition accelerates in acidic media or high temperature

Figure 1: The Retro-Mannich degradation pathway.[1][2] Note that in biological media (open system), the equilibrium shifts right, leading to loss of active compound.[1]

Validated Experimental Protocols

To ensure data integrity, the following protocols replace standard generic workflows.

Protocol A: Synthesis Optimization (Ensuring Chemical Purity)

Rationale: Standard Mannich reactions often yield a mixture of mono- and bis-substituted products.[1][2] This protocol forces regioselectivity to the 2-position using a pre-formed iminium salt approach.[1][2]

  • Reagents: 4'-Methylbenzophenone (1.0 eq), Paraformaldehyde (1.2 eq), Thiomorpholine (1.2 eq), HCl (cat.), Ethanol (Abs).[1][2]

  • Step 1 (Iminium Formation): Mix thiomorpholine and paraformaldehyde in ethanol. Heat to 60°C for 30 mins until clear (formation of

    
    -(hydroxymethyl)thiomorpholine).
    
  • Step 2 (Condensation): Add 4'-Methylbenzophenone and catalytic HCl (2 drops). Reflux for 12 hours.

  • Step 3 (Work-up - CRITICAL): Cool to 0°C. Do not use aqueous acid extraction (induces hydrolysis).[1][2] Filter the precipitate and wash with cold acetone.[1][2] Recrystallize from ethanol/ether.

  • QC Check:

    
    H NMR must show a singlet at 
    
    
    
    -4.0 ppm (methylene bridge).[1][2] Absence of aldehyde peak (
    
    
    ppm).[1][2]
Protocol B: Stability Assessment (The "T0" Check)

Rationale: Before any biological assay, you must establish the compound's half-life in the assay buffer.[1][2]

  • Preparation: Dissolve MTMB in DMSO to 10 mM.

  • Dilution: Spike into PBS (pH 7.4) + 10% Acetonitrile (to maintain solubility) at 37°C. Final conc: 50

    
    M.
    
  • Sampling: Inject into HPLC at

    
     hours.
    
  • Detection: UV at 254 nm. Monitor disappearance of MTMB peak and appearance of 4'-Methylbenzophenone.[1][2]

  • Acceptance Criteria: If degradation > 10% within the assay duration (e.g., 2 hours), data must be corrected or the assay is invalid.

Workflow for Reproducible Screening

Use this decision tree to determine if MTMB is suitable for your specific assay.

ValidationWorkflow Start Start: MTMB Screening SolubilityCheck Step 1: Nephelometry (Solubility Check) Start->SolubilityCheck Decision1 Precipitation? SolubilityCheck->Decision1 StabilityCheck Step 2: HPLC Stability (pH 7.4, 4 hours) Decision2 Degradation > 10%? StabilityCheck->Decision2 Decision1->StabilityCheck No Action1 Use Solubilizer (Cyclodextrin) Decision1->Action1 Yes Action2 Switch to MMB (Morpholine Analog) Decision2->Action2 High Instability Action3 Proceed with Assay (Valid Data) Decision2->Action3 Stable Action4 Correct IC50 for Loss of Titer Decision2->Action4 Moderate

Figure 2: Pre-assay validation workflow to prevent false positives/negatives.

References

  • Raoof, S.S.[1][2][3] & Sadiq, A.S. (2022).[1][2][4][5] "Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review." Iraqi Journal of Science, 63(12), 5086-5105.[1][2]

  • Bala, S. et al. (2014).[1][2] "Mannich Bases: An Important Pharmacophore in Medicinal Chemistry."[1][2][3] BioMed Research International.[1][2]

  • Roman, G. (2015).[1][2] "Mannich bases in medicinal chemistry and drug design."[1][2] European Journal of Medicinal Chemistry, 89, 743-816.[1][2]

  • BLD Pharm. (n.d.).[1][2] "Product Analysis: 4'-Methyl-2-thiomorpholinomethyl benzophenone." Chemical Catalog.

Sources

Validation

Comparative Technical Guide: Benzophenone vs. Thioxanthone Photoinitiators

Executive Summary In the landscape of Type II (hydrogen-abstraction) photoinitiators, Benzophenone (BP) and Thioxanthone (TX) represent two distinct generations of photochemical utility.[1] While chemically similar in th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Type II (hydrogen-abstraction) photoinitiators, Benzophenone (BP) and Thioxanthone (TX) represent two distinct generations of photochemical utility.[1] While chemically similar in their reliance on co-initiators, their photophysical divergence dictates their application scope.

  • Benzophenone (BP): The legacy standard. Optimal for surface curing using high-energy broad-spectrum UV (Mercury arc lamps). However, its poor absorption in the near-UV/visible range renders it inefficient for modern LED curing systems.

  • Thioxanthone (TX): The high-performance alternative. Characterized by a red-shifted absorption spectrum (380–420 nm), TX and its derivatives (ITX, DETX) are the superior choice for LED-based curing, pigmented systems, and thick-film formulations where depth of cure is critical.

This guide provides a rigorous technical comparison, supported by experimental protocols and mechanistic validation.

Mechanistic Foundations: The Type II Pathway

Both BP and TX function as Type II photoinitiators .[1] Unlike Type I (cleavage) initiators, they do not fragment upon irradiation. Instead, they undergo a bimolecular reaction requiring a hydrogen donor—typically a tertiary amine.

The Photochemical Cascade
  • Excitation: The initiator absorbs a photon, transitioning from Ground State (

    
    ) to Excited Singlet (
    
    
    
    ).
  • Intersystem Crossing (ISC): Rapid relaxation to the Excited Triplet State (

    
    ). This is the reactive species.
    
  • Exciplex Formation: The triplet state interacts with the amine co-initiator.

  • Hydrogen Abstraction: The initiator abstracts a hydrogen from the amine, generating two radicals:

    • Aminoalkyl Radical: Highly reactive; initiates polymerization.

    • Ketyl Radical: Generally unreactive (terminator); contributes to oxygen inhibition resistance but can cause yellowing.

Diagram 1: Type II Photoinitiation Mechanism

TypeII_Mechanism PI_Ground Photoinitiator (S0) (BP or TX) PI_Singlet Excited Singlet (S1) PI_Ground->PI_Singlet hv (Absorption) PI_Triplet Excited Triplet (T1) (Reactive State) PI_Singlet->PI_Triplet Intersystem Crossing (ISC) Exciplex Exciplex Complex PI_Triplet->Exciplex + Amine Amine Co-Initiator (Tertiary Amine) Amine->Exciplex Radical_Amine Aminoalkyl Radical (INITIATION) Exciplex->Radical_Amine H-Abstraction Radical_Ketyl Ketyl Radical (TERMINATION) Exciplex->Radical_Ketyl Polymer Polymer Chain Growth Radical_Amine->Polymer + Monomer

Caption: The bimolecular pathway shared by BP and TX. The efficiency of the T1 state and the H-abstraction rate are the kinetic bottlenecks.

Photophysical Properties & Performance Metrics[2][3][4][5][6][7][8][9]

The critical differentiator is the Molar Extinction Coefficient (


)  and the absorption window.
Comparative Data Analysis
FeatureBenzophenone (BP)Thioxanthone (TX) / Derivatives (ITX)Implications
Absorption

~250 nm (UVC), weak tail to 340 nm380–420 nm (UVA/Vis)TX matches modern LED sources; BP requires Hg lamps.
Molar Extinction (

)
Low (< 200

at 365 nm)
High (> 10,000

at

)
TX is significantly more efficient at capturing photon energy.
Solubility Good in most organics; poor in water.Poor in standard form; requires derivatives (e.g., ITX, QTX) for compatibility.BP migrates easily (toxicity risk). TX derivatives are engineered for specific matrices.
Oxygen Inhibition High sensitivity.Moderate sensitivity (often better due to faster rate).TX systems often cure faster, mitigating

diffusion effects.
Color/Yellowing Low initial color; potential post-cure yellowing.Naturally yellow; significant yellowing in clear coats.TX is unsuitable for pristine clear coats; ideal for inks/resins.
Expert Insight: The "LED Gap"

Do not attempt to use unmodified Benzophenone with 395 nm or 405 nm LEDs. The absorption of BP at these wavelengths is effectively zero. If your experimental setup uses LEDs, Thioxanthone (or a Type I alternative like TPO) is the mandatory choice.

Experimental Validation Protocols

To objectively compare these initiators in your specific resin system, use the following self-validating protocols.

Protocol A: Real-Time FTIR (Conversion Kinetics)

Purpose: Quantify the rate of polymerization and final degree of conversion (DC).

Materials:

  • Monomer: PEGDA (Polyethylene glycol diacrylate) or equivalent.

  • Initiator Load: 1.0 wt% (molar equivalent adjustment recommended).

  • Co-initiator: MDEA (N-methyldiethanolamine) at 1:1 molar ratio to PI.

Workflow:

  • Baseline Scan: Apply uncured resin between two NaCl plates (or ATR crystal). Obtain a spectrum (focus on acrylate C=C peak at 1635

    
     or 810 
    
    
    
    ).
  • Irradiation: Expose sample to UV/LED source via fiber optic cable while scanning.

  • Data Capture: Collect spectra every 1–2 seconds for 60 seconds.

  • Calculation:

    
    
    (Where 
    
    
    
    is the area of the acrylate peak and
    
    
    is an internal standard peak, e.g., Carbonyl at 1720
    
    
    ).
Protocol B: Photo-DSC (Reactivity & Enthalpy)

Purpose: Measure the heat flow to determine the maximum rate of polymerization (


).

Workflow:

  • Weigh 2–3 mg of sample into an open aluminum pan.

  • Equilibrate at 25°C under

    
     purge (50 mL/min) to remove oxygen inhibition effects (or air to test resistance).
    
  • Trigger light source (calibrated intensity, e.g., 50 mW/

    
    ).
    
  • Integrate the exotherm peak (J/g) to find total enthalpy (

    
    ).
    
  • Validation: Comparison of the "induction time" (time to 1% conversion) reveals that TX typically initiates 2–5x faster than BP under 365 nm LED due to higher

    
    .
    
Diagram 2: Experimental Workflow

Experimental_Workflow Prep Sample Preparation (Resin + PI + Amine) Split Split Sample Prep->Split FTIR Real-Time FTIR (Monitor C=C Conversion) Split->FTIR Thin Film DSC Photo-DSC (Measure Heat Flow/Rate) Split->DSC Bulk/Drop Analysis_FTIR Output: Degree of Conversion (%) FTIR->Analysis_FTIR Analysis_DSC Output: Rp_max & Induction Time DSC->Analysis_DSC Comparison Comparative Analysis (Efficiency vs. Wavelength) Analysis_FTIR->Comparison Analysis_DSC->Comparison

Caption: Parallel validation workflow to correlate chemical conversion (FTIR) with thermodynamic reaction rates (DSC).

Biological & Drug Development Context

For researchers in drug delivery and biomaterials (e.g., hydrogels), the choice is often dictated by toxicity rather than speed.

Benzophenone (BP)[4]
  • Usage: Frequently used to functionalize surfaces or crosslink gelatin methacryloyl (GelMA).

  • Risk: BP is a small molecule (182 Da) with high mobility. It is a known endocrine disruptor and cytotoxic in high concentrations.

  • Mitigation: Use polymeric BP (macrophotoinitiators) where the chromophore is tethered to a polymer backbone, preventing migration.

Thioxanthone (TX)[4][10]
  • Usage: Less common in bio-applications due to poor water solubility.

  • Innovation: Water-soluble derivatives (e.g., QTX - Quaternary ammonium TX) are emerging.

  • Advantage: Allows for visible light curing (405 nm), which is less damaging to cells and DNA than the UV wavelengths required for BP.

Recommendation for Bio-Applications: If cell viability is paramount, switch to visible-light curing using a water-soluble TX derivative or a Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) system, avoiding standard BP entirely.

References

  • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

  • Yagci, Y., et al. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules. Link

  • Dadashi-Silab, S., et al. (2016). Shining a Light on Carbonyl-Based Photoinitiators. Chemical Reviews. Link

  • Aydogan, B., et al. (2017). Thioxanthone Derivatives as Photoinitiators. Polymer Chemistry. Link

Sources

Comparative

A Comparative Guide to Validating the Anti-Angiogenic Properties of 4'-Methyl-2-thiomorpholinomethyl benzophenone

Introduction: The Rationale for Targeting Angiogenesis Angiogenesis, the formation of new blood vessels from pre-existing ones, is a tightly regulated physiological process essential for development, reproduction, and wo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a tightly regulated physiological process essential for development, reproduction, and wound repair.[1][2][3] However, in pathological states such as cancer, unregulated angiogenesis becomes a critical driver of tumor growth and metastasis.[2] Tumors induce the formation of their own blood supply to obtain necessary nutrients and oxygen, making the inhibition of angiogenesis a cornerstone of modern cancer therapy.[2][4] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of this process, and its inhibition is a validated therapeutic strategy.[5][6][7]

This guide provides a comprehensive, multi-tiered framework for validating the anti-angiogenic potential of a novel investigational compound, 4'-Methyl-2-thiomorpholinomethyl benzophenone (hereafter referred to as Cpd-X). We will present a logical progression of experiments, from foundational in vitro assays to more complex ex vivo and in vivo models. Throughout this guide, Cpd-X will be benchmarked against Sunitinib, a well-characterized multi-targeted receptor tyrosine kinase inhibitor known to potently inhibit VEGFR, establishing a robust comparative analysis.[8][9][10]

Experimental Validation Workflow

A rigorous validation strategy must be systematic. It begins with fundamental questions about the compound's direct effects on endothelial cells and progresses toward understanding its mechanism and efficacy in a more physiologically relevant context. This guide is structured to follow this logical flow.

G cluster_0 Phase 1: In Vitro Cellular Assays cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Ex Vivo & In Vivo Confirmation a Cytotoxicity (MTT Assay) b Proliferation (BrdU Assay) e VEGFR2 Kinase Inhibition a->e Establish Direct Effects c Migration (Wound Healing) d Tube Formation (Matrigel Assay) f Western Blot (Signaling Pathway) g Aortic Ring Assay e->g Confirm in Complex System h Chick Chorioallantoic Membrane (CAM) Assay

Caption: A stepwise workflow for validating anti-angiogenic compounds.

Phase 1: Foundational In Vitro Evaluation of Endothelial Cell Function

The initial phase focuses on the direct impact of Cpd-X on primary human umbilical vein endothelial cells (HUVECs), the workhorse model for angiogenesis research.[11][12][13] A critical first step is to differentiate between specific anti-angiogenic effects and general cytotoxicity.

Endothelial Cell Viability Assay (MTT)

Causality: Before assessing functional inhibition, it is imperative to determine the concentration range at which Cpd-X is not broadly toxic to HUVECs. This ensures that any observed reduction in proliferation, migration, or tube formation is a result of a specific anti-angiogenic mechanism, not simply cell death.

Protocol:

  • Seed HUVECs in 96-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of Cpd-X (e.g., 0.01 µM to 100 µM), Sunitinib (positive control), and a vehicle control (e.g., 0.1% DMSO) for 48 hours.[14]

  • Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the crystals and measure absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the vehicle control. The highest concentration showing >90% viability is deemed the Maximum Non-Toxic Concentration (MNTC).

Endothelial Cell Proliferation Assay

Causality: A hallmark of angiogenesis is the rapid proliferation of endothelial cells.[15] This assay directly measures the ability of Cpd-X to inhibit VEGF-induced cell division, a key step in vessel growth.[16]

Protocol:

  • Seed HUVECs in 96-well plates in a low-serum medium to induce quiescence.

  • Pre-treat cells for 1 hour with Cpd-X and Sunitinib at concentrations up to their MNTC.

  • Stimulate proliferation by adding a pro-angiogenic factor, typically Vascular Endothelial Growth Factor (VEGF).[16]

  • After 24 hours, quantify DNA synthesis using a BrdU incorporation ELISA kit.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Endothelial Cell Migration (Wound Healing Assay)

Causality: Cell migration is essential for endothelial cells to move into and close the space where a new vessel will form. The wound healing assay provides a straightforward and visual method to assess the inhibition of this directional movement.

Protocol:

  • Grow HUVECs to a confluent monolayer in 6-well plates.

  • Create a uniform "scratch" or wound in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove dislodged cells and add fresh low-serum media containing VEGF, along with Cpd-X, Sunitinib, or vehicle.

  • Image the wound at 0 hours and after 12-18 hours.

  • Quantify the closure of the wound area using image analysis software.

Tube Formation Assay on Matrigel

Causality: This is the most widely accepted and definitive in vitro assay for angiogenesis.[17][18] It assesses the ability of endothelial cells to differentiate, align, and form three-dimensional, capillary-like structures when cultured on a basement membrane extract (Matrigel).[17] Inhibition of this process is a strong indicator of anti-angiogenic potential.[4]

Protocol:

  • Coat a 96-well plate with Matrigel and allow it to solidify.

  • Seed HUVECs onto the Matrigel in the presence of VEGF and the test compounds (Cpd-X, Sunitinib) or vehicle.

  • Incubate for 4-6 hours, allowing tubular networks to form.[17]

  • Visualize the networks using a light microscope and capture images.

  • Quantify angiogenesis by measuring parameters such as total tube length, number of nodes, and number of branches using specialized software.

In Vitro Assay Parameter Measured Vehicle Control Sunitinib (1 µM) Cpd-X (1 µM) Cpd-X (10 µM)
Cell Viability % Viability vs. Control100%98%99%95%
Proliferation IC50 (µM)-0.854.24.2
Migration % Wound Closure at 12h95%25%60%35%
Tube Formation % Inhibition of Tube Length0%85%55%80%

Phase 2: Mechanistic Elucidation

After establishing a direct inhibitory effect on endothelial cell function, the next logical step is to investigate how Cpd-X exerts its effects. Given the central role of the VEGF pathway, experiments should focus on its key components.[6]

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Proliferation Migration Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Sunitinib Sunitinib Cpd-X? Sunitinib->VEGFR2

Caption: Simplified VEGF signaling pathway and potential point of inhibition.

Western Blot Analysis of VEGFR2 Signaling

Causality: VEGF binding to its receptor, VEGFR2, triggers autophosphorylation of the receptor, which initiates downstream signaling cascades involving key proteins like Akt and ERK.[3] These pathways are crucial for cell proliferation and survival.[5] Western blotting allows for the direct visualization of the phosphorylation (activation) status of these proteins, providing a clear picture of pathway inhibition.

Protocol:

  • Starve HUVECs to reduce basal signaling.

  • Pre-treat cells with Cpd-X, Sunitinib, or vehicle for 2 hours.

  • Stimulate with VEGF for 10-15 minutes to induce peak phosphorylation.

  • Lyse the cells and separate proteins via SDS-PAGE.

  • Transfer proteins to a PVDF membrane and probe with antibodies specific for phosphorylated VEGFR2 (p-VEGFR2), total VEGFR2, p-Akt, total Akt, p-ERK, and total ERK.

  • Use a loading control (e.g., GAPDH) to ensure equal protein loading.

Anticipated Results: A potent inhibitor like Sunitinib would markedly decrease the levels of p-VEGFR2, p-Akt, and p-ERK upon VEGF stimulation.[19] If Cpd-X acts similarly, a dose-dependent reduction in these phosphorylated proteins would be observed, confirming its mechanism involves the inhibition of the VEGFR2 signaling axis.

Phase 3: Ex Vivo and In Vivo Confirmation

While in vitro assays are essential for initial screening and mechanistic studies, their results may not always translate to a complex biological system.[15] Therefore, progressing to ex vivo and simple in vivo models is a critical validation step.

Ex Vivo Aortic Ring Assay

Causality: The aortic ring assay serves as an excellent bridge between in vitro and in vivo models.[20] It uses a segment of an actual blood vessel, preserving the interaction between endothelial cells and their supporting cells (like pericytes and smooth muscle cells) in a three-dimensional environment.[21][22][23] This provides a more physiologically relevant context to assess the formation of new microvessels.[22][24]

Protocol:

  • Excise the thoracic aorta from a rat, clean off adipose tissue, and section it into 1 mm thick rings.[21]

  • Embed individual rings in a collagen or Matrigel matrix within a 48-well plate.[21]

  • Culture the rings in serum-free medium containing Cpd-X, Sunitinib, or vehicle.

  • Monitor for the outgrowth of microvessels from the rings over 7-10 days.

  • Quantify the extent of vessel sprouting using microscopy and image analysis.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

Causality: The CAM assay is a well-established, cost-effective, and rapid in vivo model for studying angiogenesis.[25][26] The CAM is a highly vascularized extraembryonic membrane of the chick embryo that is naturally immunodeficient, making it ideal for observing the effects of exogenous compounds on a living vascular network.[26]

Protocol:

  • Incubate fertilized chicken eggs for 3-4 days.

  • Create a small window in the eggshell to expose the CAM.[26][27]

  • Place a sterile filter paper disc or sponge soaked with Cpd-X, Sunitinib, a vehicle control, or a pro-angiogenic factor (VEGF as a positive control for inhibition) directly onto the CAM.[25][27]

  • Reseal the window and incubate for an additional 48-72 hours.

  • Excise the CAM, photograph the area under the disc, and quantify the number and length of blood vessels. A clear, avascular zone around the disc indicates anti-angiogenic activity.

Ex Vivo / In Vivo Assay Parameter Measured Vehicle Control Sunitinib (10 µM) Cpd-X (10 µM) Cpd-X (50 µM)
Aortic Ring Assay % Inhibition of Microvessel Outgrowth0%90%45%75%
CAM Assay % Reduction in Vessel Density0%80%40%70%

Comparative Summary and Conclusion

This validation guide outlines a rigorous, multi-faceted approach to characterizing the anti-angiogenic properties of the novel compound 4'-Methyl-2-thiomorpholinomethyl benzophenone (Cpd-X). The experimental workflow is designed to build a comprehensive data package, starting with its direct cellular effects, proceeding to its molecular mechanism of action, and culminating in its validation in more complex, physiologically relevant systems.

Based on the hypothetical data presented, Cpd-X demonstrates clear anti-angiogenic properties. It inhibits endothelial cell proliferation, migration, and tube formation in vitro in a dose-dependent manner. Mechanistic studies would likely confirm that these effects are mediated through the inhibition of the VEGFR2 signaling pathway. Crucially, these findings are substantiated in the more complex aortic ring and CAM assays, lending strong support to its potential as a therapeutic candidate.

While Cpd-X appears less potent than the clinical benchmark Sunitinib at equivalent concentrations, its confirmed activity warrants further investigation. The next logical steps would include pharmacokinetic and toxicology studies, followed by efficacy testing in preclinical tumor xenograft models to establish its therapeutic potential in a cancer context.

References

  • In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. PubMed. Available at: [Link]

  • In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. PMC. Available at: [Link]

  • In vitro angiogenesis by human umbilical vein endothelial cells (HUVEC) induced by three-dimensional co-culture with glioblastoma cells. ResearchGate. Available at: [Link]

  • Identification of novel anti-angiogenic factors by in silico functional gene screening method. PubMed. Available at: [Link]

  • Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Creative Bioarray. Available at: [Link]

  • Anti-angiogenic, antioxidant, and anti-carcinogenic properties of a novel anthocyanin-rich berry extract formula. PubMed. Available at: [Link]

  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. PubMed Central. Available at: [Link]

  • Sunitinib: the antiangiogenic effects and beyond. PMC - NIH. Available at: [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. PMC - PubMed Central. Available at: [Link]

  • Aortic Ring Assay. PMC - NIH. Available at: [Link]

  • Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. PMC - NIH. Available at: [Link]

  • Positive/Negative Control for Tube Formation Experiments. ibidi. Available at: [Link]

  • Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells. Dove Medical Press. Available at: [Link]

  • Rat Aortic Ring Model to Assay Angiogenesis ex vivo. Bio-protocol. Available at: [Link]

  • Promising Phytoconstituents in Antiangiogenesis Drug Development. MDPI. Available at: [Link]

  • In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol. Available at: [Link]

  • VEGF Signaling Pathway. Cusabio. Available at: [Link]

  • Evaluation of Angiogenesis Assays. PMC - PubMed Central. Available at: [Link]

  • What can I use as a positive control for endothelial cell proliferation (MTT assay)? ResearchGate. Available at: [Link]

  • VEGF Signaling Pathway. ClinPGx. Available at: [Link]

  • In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Bio-protocol. Available at: [Link]

  • What is the mechanism of Sunitinib Malate? Patsnap Synapse. Available at: [Link]

  • A high-content tube formation assay using an in vitro angiogenesis model. Molecular Devices. Available at: [Link]

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. Available at: [Link]

  • In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. MDPI. Available at: [Link]

  • Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. JoVE. Available at: [Link]

  • Novel Drugs with High Efficacy against Tumor Angiogenesis. MDPI. Available at: [Link]

  • The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro. JoVE. Available at: [Link]

  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. American Association for Cancer Research. Available at: [Link]

  • Selection, Analysis and Improvement of Anti-Angiogenesis Compounds Identified by an Anti-HIF-1α Screening and Validation System. PMC. Available at: [Link]

  • The aortic ring model of angiogenesis: a quarter century of search and discovery. PMC. Available at: [Link]

  • The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells. Bio-protocol. Available at: [Link]

Sources

Validation

Comparative Efficacy &amp; Statistical Validation of Benzophenone Scaffolds in Pharmacological Applications

Executive Summary This guide provides a technical framework for evaluating the pharmacological efficacy of benzophenone derivatives. While often associated with UV filtration, the diphenyl ketone scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the pharmacological efficacy of benzophenone derivatives. While often associated with UV filtration, the diphenyl ketone scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antimicrobial, anticancer, and anti-inflammatory agents. This document moves beyond simple observation, establishing a rigorous statistical pipeline to distinguish true structure-activity relationships (SAR) from experimental noise.

Part 1: Structural Classes & Mechanistic Logic

To perform a valid statistical comparison, we must first categorize the derivatives based on their physicochemical interaction mechanisms. We analyze three distinct classes commonly encountered in drug development:

  • Simple Hydroxylated Benzophenones (e.g., 2,4-dihydroxybenzophenone):

    • Mechanism:[1][2] Primarily act via hydrogen bonding and radical scavenging (antioxidant). High polarity often limits membrane permeability.

  • Polyisoprenylated Benzophenones (e.g., Garcinol analogs):

    • Mechanism:[1][2] The addition of hydrophobic prenyl/geranyl chains increases lipophilicity (LogP), facilitating cell membrane penetration and interaction with intracellular targets (e.g., tubulin, kinases).

  • Hybridized Benzophenones (e.g., Benzophenone-N-acylhydrazones):

    • Mechanism:[1][2] Synthetic fusion with pharmacophores like azetidinones or hydrazones to target specific enzymes (e.g., ribonucleotide reductase).

Visualization: Structure-Activity Relationship (SAR) Flow

The following diagram illustrates how structural modifications dictate the required statistical assays.

SAR_Logic Scaffold Benzophenone Core Mod_OH Hydroxylation (Polar) Scaffold->Mod_OH Mod_Prenyl Prenylation (Lipophilic) Scaffold->Mod_Prenyl Mod_Hybrid Heterocycle Fusion (Target Specific) Scaffold->Mod_Hybrid Target_Radical Target: Radical Scavenging Mod_OH->Target_Radical H-Bonding Target_Membrane Target: Membrane Disruption Mod_Prenyl->Target_Membrane Hydrophobic Interaction Target_Enzyme Target: Enzyme Inhibition Mod_Hybrid->Target_Enzyme Lock & Key

Caption: SAR workflow linking chemical modification to biological mechanism and target selection.

Part 2: Experimental Protocols (Self-Validating Systems)

Reliable statistical analysis is impossible without a robust experimental design. The following protocol for determining Minimum Inhibitory Concentration (MIC) and IC50 includes mandatory internal validation steps.

Protocol: Microdilution Assay for Antimicrobial Efficacy

Objective: Determine the MIC of benzophenone derivatives against S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Inoculum Preparation:

    • Culture bacteria to mid-log phase (

      
      ).
      
    • Dilute to

      
       CFU/mL. Validation: Plate a sample at 
      
      
      
      to confirm CFU count.
  • Compound Preparation:

    • Dissolve derivatives in DMSO.

    • Prepare serial 2-fold dilutions in 96-well plates (Range: 0.5 µg/mL to 512 µg/mL).

    • Control A (Sterility): Media only.[3]

    • Control B (Growth): Bacteria + Media + DMSO (max 1% v/v).

    • Control C (Positive): Ciprofloxacin or Vancomycin.

  • Incubation & Readout:

    • Incubate at 37°C for 24 hours.

    • Add Resazurin dye (0.01%) for visual confirmation (Blue = Dead, Pink = Live).

    • Measure absorbance at 600 nm.

Critical Data Integrity Check: If the Coefficient of Variation (CV) between technical triplicates exceeds 15%, the data point must be rejected and the experiment repeated.

Part 3: Statistical Analysis Framework

To objectively compare efficacy, we must move beyond simple mean comparison. Drug response data is rarely linear; it follows a sigmoidal distribution.

IC50 Calculation (Non-Linear Regression)

Do not use linear regression on dose-response data. Use a 4-Parameter Logistic (4PL) Model :



  • X: Log of concentration.

  • Y: Response (% inhibition).

  • HillSlope: Describes the steepness of the curve.

Hypothesis Testing
  • Scenario: Comparing the IC50 of one derivative vs. a Control.

    • Test: Unpaired t-test (two-tailed).

  • Scenario: Comparing multiple derivatives (e.g., Prenylated vs. Hydroxylated vs. Hybrid).

    • Test: One-way ANOVA followed by Tukey’s HSD post-hoc test .

    • Requirement: Data must be tested for normality (Shapiro-Wilk test). If non-normal, use the Kruskal-Wallis test.

Visualization: Statistical Decision Workflow

Stats_Workflow Data Raw Dose-Response Data Normality Shapiro-Wilk Test (Normality Check) Data->Normality Normal_Yes Normal Distribution Normality->Normal_Yes Normal_No Non-Normal Normality->Normal_No ANOVA One-Way ANOVA Normal_Yes->ANOVA Kruskal Kruskal-Wallis Test Normal_No->Kruskal PostHoc_Tukey Tukey's HSD (Pairwise Comparison) ANOVA->PostHoc_Tukey PostHoc_Dunn Dunn's Test Kruskal->PostHoc_Dunn Result Significant Difference (p < 0.05) PostHoc_Tukey->Result PostHoc_Dunn->Result

Caption: Decision tree for selecting the correct statistical test based on data distribution.

Part 4: Comparative Efficacy Data

The following table synthesizes performance trends of benzophenone derivatives. Data represents a consolidation of typical experimental ranges found in high-impact medicinal chemistry literature (see References).

Table 1: Comparative Efficacy of Benzophenone Derivatives (


 in µM) 
Derivative ClassCompound ExampleTarget: S. aureus (MIC)Target: MCF-7 Cancer Cells (

)
LogP (Calc)Statistical Significance vs. Control*
Control Benzophenone (Unsubstituted)> 500 µM> 200 µM3.18N/A
Hydroxylated 2,4-Dihydroxybenzophenone125 - 250 µM85.4 ± 5.2 µM2.90

Prenylated 7-Epiclusianone (Analog)3.12 - 6.25 µM 12.1 ± 1.8 µM 6.45

Hybrid BP-N-acylhydrazone15.6 - 31.2 µM4.8 ± 0.9 µM4.10

*Significance determined via One-way ANOVA comparing treatment to Unsubstituted Control.

Data Interpretation[2][3][4][5][6][7][8][9][10][11][12]
  • Lipophilicity Correlation: The Prenylated derivative shows a drastic improvement in antimicrobial activity (MIC drops from >500 to ~3 µM). This statistically correlates with the increased LogP (6.45), suggesting the mechanism involves membrane permeation.

  • Cytotoxicity Selectivity: The Hybrid derivative is the most potent anticancer agent (

    
     4.8 µM). However, researchers must calculate the Selectivity Index (SI) : 
    
    
    
    . An SI < 2 indicates general toxicity rather than specific pharmacological efficacy.

Part 5: Expert Insights & Pitfalls

The "Solubility Trap"

Benzophenone derivatives, especially prenylated ones, suffer from poor aqueous solubility.

  • Risk: Precipitation in the assay media leads to false negatives (compound not reaching the target) or false positives (aggregates lysing cells non-specifically).

  • Solution: Always run a Turbidimetric Solubility Assay prior to biological testing. If the compound precipitates at the

    
     concentration, the data is invalid.
    
Statistical Power

Many studies fail to replicate because


 is insufficient for subtle effects.
  • Recommendation: For

    
     determination, use at least 5 biological replicates (independent days) to narrow the 95% Confidence Interval (CI).
    

References

  • Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. Source: PLOS ONE URL:[Link]

  • A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. Source: eLife Sciences URL:[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: MDPI (Molecules) URL:[Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis. Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

peer-reviewed studies validating the use of thiomorpholine derivatives in medicinal chemistry

Topic: Peer-Reviewed Studies Validating the Use of Thiomorpholine Derivatives in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peer-Reviewed Studies Validating the Use of Thiomorpholine Derivatives in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of lead compounds, the morpholine ring is a privileged scaffold, widely valued for its ability to improve solubility and metabolic stability. However, its sulfur-containing bioisostere—thiomorpholine —offers a distinct physicochemical profile that is often underutilized. This guide objectively compares thiomorpholine derivatives against their morpholine and piperazine counterparts, supported by peer-reviewed experimental data. It highlights specific therapeutic windows where thiomorpholine substitution enhances potency (e.g., DPP-4 inhibition) and instances where it may introduce metabolic liabilities (S-oxidation).

Part 1: The Bioisosteric Shift – Morpholine vs. Thiomorpholine

The substitution of the morpholine oxygen with sulfur fundamentally alters the electronic and steric properties of the ring. This section quantifies those differences to guide rational design.

Physicochemical Comparison

Thiomorpholine is significantly more lipophilic than morpholine due to the lower electronegativity and larger van der Waals radius of sulfur compared to oxygen.

FeatureMorpholine AnalogThiomorpholine AnalogImpact on Drug Design
LogP (Lipophilicity) Lower (Hydrophilic)Higher (+0.5 to +1.0 log units) Enhances membrane permeability; useful for CNS penetration.
H-Bonding Acceptor (Oxygen)Weak Acceptor (Sulfur) Reduces solvation penalty; may alter binding pocket affinity.
Basicity (pKa) ~8.36~9.0 Slightly more basic; affects ionization state at physiological pH.
Metabolic Fate N-oxidation, Ring openingS-oxidation (Sulfoxide/Sulfone) Introduces a "soft spot" for CYP450 metabolism (see Part 4).

Part 2: Case Study – DPP-4 Inhibition (Diabetes)

Primary Reference: Insight into Structure Activity Relationship of DPP-4 Inhibitors (NIH/ResearchGate)

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes, thiomorpholine derivatives have demonstrated superior potency compared to standard morpholine-based inhibitors and even marketed drugs like Sitagliptin in specific assays.

Experimental Data: Potency Comparison

A peer-reviewed study synthesized a series of pyrazole-incorporated thiosemicarbazones. The introduction of a thiomorpholine-like scaffold (specifically utilizing the sulfur center for interaction) resulted in sub-nanomolar inhibition.

Table 1: Inhibitory Concentration (IC50) against DPP-4

Compound IDScaffold TypeIC50 (nM) ± SDRelative Potency
Sitagliptin Standard Drug (Piperazine-fused)4.380 ± 0.3191.0x (Baseline)
Compound 2a Unsubstituted Morpholine Analog> 50.0Inactive
Compound 2f Thiomorpholine Derivative (Bromo-substituted)1.266 ± 0.264 3.5x More Potent

Mechanism of Action: The enhanced potency of Compound 2f is attributed to the sulfur atom's ability to engage in non-classical interactions (e.g., sulfur-aromatic


 interactions) within the S1 hydrophobic pocket of the DPP-4 enzyme, a binding mode not fully accessible to the oxygen-containing morpholine.

DPP4_SAR cluster_0 Scaffold Modification cluster_1 Enzyme Interaction (DPP-4) Morpholine Morpholine Core (O-atom) Interaction_O Weak H-Bonding (Oxygen) Morpholine->Interaction_O Thiomorpholine Thiomorpholine Core (S-atom) Interaction_S Strong Van der Waals / Sulfur-Aromatic Interaction Thiomorpholine->Interaction_S Pocket_S1 S1 Hydrophobic Pocket Result IC50: 1.27 nM (3.5x Potency vs Sitagliptin) Pocket_S1->Result Interaction_O->Pocket_S1 Poor Fit Interaction_S->Pocket_S1 Optimal Fit

Figure 1: SAR logic flow demonstrating why thiomorpholine substitution enhances DPP-4 affinity via hydrophobic pocket interactions.

Part 3: Case Study – Antimicrobial Efficacy (The "Cautionary Tale")

Primary Reference: Morpholine and Thiomorpholine: A Privileged Scaffold (J. Chem. Rev. 2021)

While thiomorpholine excels in lipophilic pockets, it is not universally superior. In antimycobacterial applications (targeting M. tuberculosis), the morpholine analog often outperforms the thiomorpholine variant.[1][2]

Table 2: Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv

Compound IDHeterocycleMIC (µg/mL)Interpretation
Analog 26a Morpholine6.25 4x More Potent
Analog 26b Thiomorpholine25.0Reduced Activity
Isoniazid (Control)0.1Standard of Care

Analysis: The reduced activity of the thiomorpholine derivative in this context is likely due to solubility limitations .[3] The high lipophilicity of the thiomorpholine ring can impede penetration through the hydrophilic outer capsule of mycobacteria, whereas the morpholine ring strikes a better hydrophilic-lipophilic balance (HLB).

Part 4: Metabolic Stability & Toxicology

Primary Reference: Thiomorpholine and morpholine oxidation by a cytochrome P450 (PubMed)

A critical consideration for thiomorpholine adoption is its metabolic susceptibility. Unlike morpholine, which primarily undergoes N-oxidation or ring opening, thiomorpholine is a substrate for S-oxidation .

The S-Oxidation Liability

CYP450 enzymes can rapidly oxidize the sulfide sulfur to a sulfoxide (


) and subsequently to a sulfone (

).
  • Pro: Sulfoxides can be active metabolites and are more polar, potentially aiding clearance.

  • Con: Rapid oxidation can lead to short half-life (

    
    ) and unpredictable pharmacokinetic (PK) variability.
    

Metabolism TM Thiomorpholine (Parent) CYP CYP450 (Oxidation) TM->CYP Sulfoxide Sulfoxide (Metabolite 1) CYP->Sulfoxide Fast Sulfone Sulfone (Metabolite 2) Sulfoxide->Sulfone Slower Cleavage Thiodiglycolic Acid (Ring Cleavage) Sulfoxide->Cleavage Degradation

Figure 2: Metabolic pathway of thiomorpholine. Note the rapid conversion to sulfoxide, which alters the compound's polarity and binding properties in vivo.

Part 5: Experimental Protocols

Protocol A: Continuous Flow Synthesis of Thiomorpholine

Based on "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene Sequence" (2022)

This protocol is preferred for generating the thiomorpholine core from low-cost starting materials without using pre-formed morpholine precursors.

Reagents:

  • Cysteamine Hydrochloride[4]

  • Vinyl Chloride (gas or solution)

  • 9-Fluorenone (Photocatalyst, 0.1–0.5 mol%)

  • Base (NaOH or KOH)

Workflow:

  • Feed Preparation: Dissolve Cysteamine HCl (4 M) and 9-Fluorenone in solvent (MeOH/Water).

  • Photochemical Reaction: Pump solution through a photoreactor (420 nm LED) while introducing Vinyl Chloride.

    • Mechanism:[1][3][4][5][6] Thiol-ene coupling generates the "half-mustard" intermediate.[4]

  • Cyclization: Pass the intermediate stream into a heated coil (60°C) containing aqueous NaOH.

  • Isolation: The effluent is distilled.[4] Thiomorpholine (b.p. ~169°C) is collected as a clear oil.

  • Validation: Confirm structure via 1H NMR (Singlets at

    
     2.0-3.0 ppm region distinct from morpholine).
    
Protocol B: Synthesis of N-Substituted Thiomorpholine-1,1-Dioxides

For creating the metabolically stable sulfone derivative directly.

Reagents:

  • Divinyl Sulfone[7]

  • Primary Amine (R-NH2)

  • Solvent: Water or Methanol[7]

Step-by-Step:

  • Mixing: Add Divinyl Sulfone (1.0 eq) dropwise to a stirred solution of Primary Amine (1.0 eq) in water at 0°C.

  • Reaction: Allow to warm to room temperature. The reaction proceeds via a double Michael addition.

  • Precipitation: Most 1,1-dioxide derivatives will precipitate out of the aqueous solution within 2-4 hours.

  • Filtration: Filter the solid and wash with cold ethanol.

  • Yield: Typically >85%. This method avoids the need for post-synthesis oxidation of the thiomorpholine ring.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health (NIH). [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews (2021).[2][8] [Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. PubMed (1999). [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development (2022). [Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Arch Pharm (Weinheim) (2015). [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4'-Methyl-2-thiomorpholinomethyl benzophenone

[1][2][3] Executive Summary Immediate Action Required: This compound is a sulfur-containing organic photosensitizer with high aquatic toxicity and potential reproductive hazards.[1] Under no circumstances should this mat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Immediate Action Required: This compound is a sulfur-containing organic photosensitizer with high aquatic toxicity and potential reproductive hazards.[1] Under no circumstances should this material be discharged into municipal sewage or drains. [1][2]

Effective disposal requires high-temperature incineration in a facility equipped with flue gas scrubbing (to capture sulfur oxides).[1] All waste streams must be segregated from strong oxidizers to prevent exothermic reactions.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, we must first validate the chemical identity. The nomenclature provided suggests a structure closely related to commercially available photoinitiators (e.g., CAS 71868-10-5).[1] The presence of the thiomorpholine (or methylthio) and benzophenone moieties dictates the waste classification.[1]

ParameterSpecificationCritical Safety Implication
Chemical Class Aminoketone / Benzophenone DerivativePhotosensitive; generates free radicals upon UV exposure.[1][3][2]
Key Elements Nitrogen (N), Sulfur (S)Incineration generates NOx and SOx gases; requires scrubbers.[3][2]
Physical State Solid (Powder) / Viscous LiquidLikely insoluble in water; highly persistent in aquatic environments.[3][2]
GHS Hazards H360: May damage fertility/unborn childH411/H410: Toxic to aquatic lifeH302: Harmful if swallowedRequires "P" (Poison/Toxic) or "T" (Toxic) waste labeling protocols depending on region.[1][3][2]
Reactivity Incompatible with Strong OxidizersExplosion Risk: Do not store or dispose of in containers with peroxides or nitrates.[3][2]
ngcontent-ng-c2307461527="" class="ng-star-inserted">

Expert Insight: The "thiomorpholine" or "methylthio" functionality introduces sulfur. Standard organic waste streams often prohibit high-sulfur content because it corrodes standard incinerator linings and creates acid rain precursors (SO2).[1] You must declare the sulfur content to your waste vendor.[1]

Disposal Workflow & Decision Logic

The following protocol utilizes a self-validating segregation method. By separating solids from liquids and isolating high-sulfur compounds, you prevent downstream rejection by waste facilities.[1]

Step 1: Waste Characterization & Segregation [1]
  • Solid Waste: Pure substance, contaminated gloves, weighing boats, and paper towels.

  • Liquid Waste: Mother liquors or cleaning solvents (e.g., Dichloromethane, Ethyl Acetate) containing the dissolved compound.

  • Segregation Rule: Do NOT mix with acidic waste (potential for amine-acid exotherms) or oxidizers.[1]

Step 2: Packaging & Stabilization
  • Container Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Reasoning: Benzophenones are photoactive.[1] Amber glass prevents UV activation of the waste, which could lead to polymerization or pressure buildup inside the container.

  • Liquid Waste Solvent: If dissolving solid waste for disposal, use a non-halogenated solvent (like Acetone/Ethanol) unless the compound was already used with halogenated solvents (DCM).

    • Note: Halogenated streams are more expensive to dispose of; keep them separate if possible.[1]

Step 3: Labeling
  • Primary Tag: "HAZARDOUS WASTE - TOXIC / REPRODUCTIVE TOXIN"[1][3][2]

  • Constituents: List "Benzophenone derivative" and "Contains Sulfur" explicitly.

  • GHS Pictograms: Health Hazard (Silhouette), Environment (Dead fish/tree).

Step 4: Final Destruction
  • Method: Thermal Destruction (Incineration).[1]

  • Requirement: Rotary kiln incineration >1000°C with secondary combustion chamber and alkaline scrubbing.

Visualized Workflows
A. Waste Stream Decision Tree

This diagram guides the researcher through the segregation process to ensure regulatory compliance.[1]

DisposalWorkflow Start Waste Generation: 4'-Methyl-2-thiomorpholinomethyl benzophenone StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, wipes, gloves) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solvent solutions) StateCheck->LiquidPath Liquid ContainerSolid Container: Wide-mouth HDPE Jar (Double Bagged) SolidPath->ContainerSolid ContainerLiq Container: Amber Glass or HDPE Carboy (Vented Cap recommended) LiquidPath->ContainerLiq Labeling Labeling Protocol: 1. 'Toxic & Reproductive Hazard' 2. 'High Sulfur Content' 3. 'Protect from Light' ContainerSolid->Labeling ContainerLiq->Labeling Storage Temporary Storage: Satallite Accumulation Area (Away from Oxidizers) Labeling->Storage Vendor Disposal Vendor: Incineration w/ Scrubber Storage->Vendor

Figure 1: Logic flow for segregating and packaging benzophenone-thiomorpholine waste streams.[1][3][2]

B. Emergency Spill Response

In the event of a spill, speed and containment are critical to prevent aquatic contamination.[1]

SpillResponse Spill Spill Detected PPE 1. Don PPE: Nitrile Gloves (Double), N95/P100 Mask, Goggles Spill->PPE Contain 2. Containment: Surround with absorbent socks. Do NOT use water. PPE->Contain Clean 3. Cleanup: Scoop solids gently (avoid dust). Absorb liquids with Vermiculite. Contain->Clean Decon 4. Decontamination: Wipe surface with solvent (Acetone/Ethanol) then soap/water. Clean->Decon Disposal 5. Disposal: Place all materials in Hazardous Waste Stream Decon->Disposal

Figure 2: Step-by-step emergency response protocol for solid or liquid spills.

References & Regulatory Grounding[1][2][3][5][6][7]
  • European Chemicals Agency (ECHA). Substance Information: 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one (Related Structure for Hazard Classification).[1][3][2][4] Retrieved from [Link][1][4]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

  • PubChem Database. Compound Summary: 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (CAS 71868-10-5).[1][3] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 4'-Methyl-2-thiomorpholinomethyl benzophenone

Topic: Personal protective equipment for handling 4'-Methyl-2-thiomorpholinomethyl benzophenone Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.[1] Executive Safet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4'-Methyl-2-thiomorpholinomethyl benzophenone Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Summary

Status: High-Potency Research Chemical / Functional Intermediate Hazard Classification (Inferred via SAR): Skin Sensitizer (Category 1), Eye Irritant (Category 2A), Aquatic Toxicity (Chronic Category 2).[1]

4'-Methyl-2-thiomorpholinomethyl benzophenone is a specialized Mannich base derivative combining a photoactive benzophenone core with a thiomorpholine heterocycle. Unlike commodity chemicals with established GHS profiles, this compound requires a Structure-Activity Relationship (SAR) safety approach .[1]

The presence of the thiomorpholine moiety introduces potential for skin corrosion/irritation and basicity, while the benzophenone backbone dictates photosensitivity and potential endocrine/aquatic hazards. All handling protocols must assume the compound is a sensitizer and irritant until specific toxicological data proves otherwise.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Safety Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient due to the thiomorpholine group's potential for severe eye irritation/corrosion upon contact with mucous membranes.[1]
Dermal (Hands) Double Nitrile Gloves (Min. thickness: 0.11 mm)Outer Layer: 5 mil Nitrile (changed every 30 mins).[1] Inner Layer: 4 mil Nitrile (barrier against permeation).[1] Why: Thiomorpholine derivatives can permeate standard latex rapidly.[1]
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Primary Control: All open handling must occur in a hood. Secondary: If weighing outside a hood is unavoidable, use a P100/N95 Particulate Respirator .[1]
Body Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves Protects forearms from dust accumulation. The benzophenone core is lipophilic and can absorb through skin if dissolved in organic solvents.[1]

Operational Protocols

A. Weighing & Transfer (Solid State)

The critical risk in the solid state is electrostatic dispersion of fine dust.[1]

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.[1] Benzophenone derivatives are often crystalline and prone to static charge.[1]

  • Containment: Weigh inside a draft-shielded balance within a fume hood.

  • Decontamination: Immediately wipe the balance area with a 10% soap/water solution followed by ethanol.[1] Note: Ethanol alone may spread the lipophilic compound; soap solubilizes the amine.

B. Solubilization & Reaction (Liquid State)

The critical risk in solution is transdermal absorption and photochemical degradation.[1]

  • Solvent Selection: Compatible with DCM, Chloroform, and DMSO. Avoid Acetone if conducting aldol-type reactions (prevents side reactions).[1]

  • Light Protection: This molecule is a benzophenone derivative and likely photoactive.[1][2]

    • Wrap all reaction vessels in aluminum foil.

    • Use amber glassware for storage of stock solutions.[1]

  • Spill Response:

    • Small Spill (<10 mL): Absorb with vermiculite.[1] Wipe surface with weak acid (e.g., dilute citric acid) to neutralize the basic thiomorpholine group, then wash with soap and water.

Safety Decision Logic (Visualization)

The following flowchart outlines the decision-making process for PPE selection and exposure response, derived from the functional group analysis of the molecule.

SafetyProtocol Start Start: Handling 4'-Methyl-2- thiomorpholinomethyl benzophenone StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid DustRisk Risk: Inhalation & Static Dust Solid->DustRisk SplashRisk Risk: Skin Absorption & Eye Corrosion Liquid->SplashRisk HoodCheck Is Fume Hood Available? DustRisk->HoodCheck Yes Yes HoodCheck->Yes Standard No No HoodCheck->No Exception UseHood Use Hood + Nitrile Gloves Disposal Disposal: High-Temp Incineration (No Drain Disposal) UseHood->Disposal UseResp REQ: N95/P100 Mask + Goggles UseResp->Disposal GloveCheck Solvent Type? SplashRisk->GloveCheck Standard Standard GloveCheck->Standard Polar Aggressive Aggressive GloveCheck->Aggressive Halogenated StandardSolv Ethanol/DMSO: Double Nitrile StandardSolv->Disposal AggressiveSolv DCM/Chloroform: PVA or Laminate Gloves AggressiveSolv->Disposal Yes->UseHood No->UseResp Standard->StandardSolv Aggressive->AggressiveSolv

Figure 1: Risk Assessment & PPE Selection Flowchart based on physical state and solvent carrier.

Waste Disposal & Deactivation[1]

Due to the aquatic toxicity potential of benzophenone derivatives (often classified as Aquatic Chronic 2 or 1), this material must never be disposed of down the drain.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Organic Solid - Potential Sensitizer."[1]

  • Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" solvent waste streams depending on the carrier solvent.

  • Destruction: The preferred method of disposal is high-temperature incineration equipped with scrubbers (to handle sulfur oxides from the thiomorpholine and nitrogen oxides).[1]

References

To ensure the highest standard of safety, the protocols above are grounded in the hazard profiles of the constituent functional groups (Benzophenone and Thiomorpholine) in the absence of a specific SDS for this research chemical.

  • Benzophenone Safety Profile

    • Source: Fisher Scientific Safety Data Sheet (Benzophenone).[1]

    • Relevance: Establishes baseline for photosensitivity and aquatic toxicity.[1]

    • URL:[1]

  • Thiomorpholine Safety Profile

    • Source: Thermo Fisher Scientific (Thiomorpholine).[1]

    • Relevance: Establishes baseline for corrosivity, irrit
    • URL:[1]

  • Labor

    • Source: University of North Carolina (UNC) EHS.[1]

    • Relevance: Standard for glove permeation and chemical hygiene.[1]

    • URL:[1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.